molecular formula C9H18ClN B2717281 Spiro[2.5]octan-8-ylmethanamine;hydrochloride CAS No. 2377035-33-9

Spiro[2.5]octan-8-ylmethanamine;hydrochloride

Cat. No.: B2717281
CAS No.: 2377035-33-9
M. Wt: 175.7
InChI Key: NKXLXXNFVZSWBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[2.5]octan-8-ylmethanamine;hydrochloride is a useful research compound. Its molecular formula is C9H18ClN and its molecular weight is 175.7. The purity is usually 95%.
BenchChem offers high-quality Spiro[2.5]octan-8-ylmethanamine;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Spiro[2.5]octan-8-ylmethanamine;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

spiro[2.5]octan-8-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c10-7-8-3-1-2-4-9(8)5-6-9;/h8H,1-7,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKXLXXNFVZSWBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC2)C(C1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical characteristics of Spiro[2.5]octan-8-ylmethanamine;hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Characteristics of Spiro[2.5]octan-8-ylmethanamine Hydrochloride Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Strategic Building Block for Next-Generation Medicinal Chemistry

Executive Summary

Spiro[2.5]octan-8-ylmethanamine hydrochloride (CAS: 2377035-33-9 for the 4-yl isomer equivalent) represents a high-value saturated heterocycle scaffold designed to address the "flatland" problem in modern drug discovery. By incorporating a spiro[2.5]octane core—a cyclohexane ring spiro-fused to a cyclopropane ring—this building block offers a unique three-dimensional vector that enhances metabolic stability while maintaining a favorable lipophilic profile. This guide provides a comprehensive physicochemical analysis, handling protocols, and structural insights for utilizing this amine in lead optimization.

Note on Nomenclature: In the unsubstituted spiro[2.5]octane system, positions 4 and 8 are enantiotopic (symmetry equivalents) relative to the spiro junction (position 3). While the user query specifies "8-yl," commercial catalogs and IUPAC conventions often list this compound as Spiro[2.5]octan-4-ylmethanamine . For the purpose of this guide, the physicochemical characteristics apply identically to both enantiotopic forms.

Chemical Identity & Structural Analysis

Core Specifications
PropertyDetail
IUPAC Name Spiro[2.5]octan-4-ylmethanamine hydrochloride
Common Name Spiro[2.5]octan-8-ylmethanamine HCl
CAS Number 2377035-33-9 (4-yl isomer)
Molecular Formula C₉H₁₈ClN (Salt); C₉H₁₇N (Free Base)
Molecular Weight 175.70 g/mol (Salt); 139.24 g/mol (Free Base)
SMILES NC(CC1)CCC21CC2.[H]Cl
Appearance White to off-white crystalline powder
Structural Geometry & The "Gem-Dimethyl" Mimic

The spiro[2.5]octane scaffold serves as a rigidified surrogate for a gem-dimethyl group. The cyclopropane ring, fused at a single carbon (C3), forces the cyclohexane ring into a specific chair conformation, restricting the conformational flexibility of the side chain (methanamine) at position 4/8.

  • Fsp³ Score: 1.0 (100% sp³ character). This high fraction of saturation is correlated with improved clinical success rates by enhancing solubility and reducing promiscuous binding compared to flat aromatic systems.

  • Vector Orientation: The methanamine tail projects out of the ring system, providing a distinct exit vector for fragment growing or linker attachment.

Physicochemical Profile

The following data aggregates experimental ranges and high-confidence predictive models (ACD/Labs, ChemAxon) for the free base and hydrochloride salt.

Solubility & Lipophilicity
ParameterValue / RangeContext
Water Solubility > 50 mg/mL (HCl salt)High solubility due to ionic character; ideal for aqueous reactions.
DMSO Solubility > 100 mMSuitable for high-throughput screening (HTS) stock solutions.
LogP (Free Base) 1.6 – 2.1 (Predicted)Moderate lipophilicity; the cyclopropane ring adds lipophilicity without the bulk of an isopropyl group.
LogD (pH 7.4) -0.5 to 0.5At physiological pH, the amine is protonated, significantly reducing apparent lipophilicity.
pKa (Conjugate Acid) 10.2 – 10.5Typical for primary aliphatic amines. Requires a base (e.g., DIPEA, TEA) for nucleophilic activation.
Thermal Properties
  • Melting Point: > 200°C (Decomposition). The hydrochloride lattice is highly stable.

  • Hygroscopicity: Moderate. Storage in a desiccator is recommended to prevent caking, although the salt is generally non-deliquescent under standard lab conditions.

Experimental Protocols

Handling & Stability Workflow

This protocol ensures the integrity of the building block during storage and usage.

StabilityWorkflow Receipt Receipt of Material (Check CoA & Appearance) Storage Storage (-20°C, Desiccated) Receipt->Storage Immediate Solubilization Solubilization (DMSO or Water) Storage->Solubilization Thaw to RT QC QC Check (LCMS/NMR) Storage->QC Every 6 Months Usage Synthesis Usage (Amide Coupling/Reductive Amination) Solubilization->Usage Use Fresh Usage->QC Post-Reaction

Figure 1: Recommended lifecycle management for Spiro[2.5]octan-8-ylmethanamine HCl to prevent hydrolysis or degradation.

Free Base Liberation Protocol

For reactions requiring the nucleophilic free amine (e.g., nucleophilic substitution, reductive amination), the hydrochloride salt must be neutralized.

Reagents:

  • Spiro[2.5]octan-8-ylmethanamine HCl (1.0 eq)

  • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)

  • 1N NaOH or Saturated NaHCO₃

Procedure:

  • Dissolution: Suspend the HCl salt in DCM (10 mL/g).

  • Neutralization: Add 1N NaOH (1.2 eq) dropwise with vigorous stirring at 0°C.

  • Extraction: Separate the organic layer. Extract the aqueous layer 2x with DCM.

  • Drying: Dry combined organics over anhydrous Na₂SO₄.

  • Concentration: Filter and concentrate in vacuo at < 30°C. Note: Low molecular weight amines can be volatile; avoid prolonged high-vacuum exposure.

Synthetic Application: Amide Coupling

Context: Attaching the spiro-amine to a carboxylic acid core.

  • Activation: Dissolve the carboxylic acid partner (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 5 mins.

  • Addition: Add Spiro[2.5]octan-8-ylmethanamine HCl (1.1 eq) directly to the mixture. The excess DIPEA will neutralize the salt in situ.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS (Target mass = Acid MW + 139.24 - 18.02).

Synthesis & Manufacturing Context

Understanding the origin of the material helps in troubleshooting impurity profiles. The synthesis typically proceeds via the carboxylic acid intermediate.

SynthesisPath Start Spiro[2.5]octane-4-carboxylic acid (CAS 83115-72-4) Step1 Amide Formation (NH4Cl, Coupling Agent) Start->Step1 Inter Spiro[2.5]octane-4-carboxamide Step1->Inter Step2 Reduction (LiAlH4 or BH3·THF) Inter->Step2 Product Spiro[2.5]octan-4-ylmethanamine Step2->Product Salt HCl Salt Formation Product->Salt HCl/Dioxane

Figure 2: Representative synthetic pathway. The carboxylic acid starting material is converted to the primary amide and subsequently reduced to the target amine.

References

  • Ambeed. (2024).[1] Spiro[2.5]octan-4-ylmethanamine hydrochloride Product Page. Retrieved from

  • ChemScene. (2024). Spiro[2.5]octan-4-amine Building Blocks. Retrieved from

  • Sigma-Aldrich. (2024). Spiro[2.5]octane-4-carboxylic acid (Precursor Data). Retrieved from

  • SpiroChem. (2024). Spirocyclic Scaffolds in Medicinal Chemistry. Retrieved from

  • PubChem. (2024).[2] Spiro[2.5]octane Compound Summary. Retrieved from

Sources

Spiro[2.5]octan-8-ylmethanamine;hydrochloride synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide for the synthesis of Spiro[2.5]octan-8-ylmethanamine hydrochloride .

Strategic Overview

Spiro[2.5]octan-8-ylmethanamine is a specialized bicyclic building block featuring a spiro[2.5]octane core—a cyclohexane ring fused to a cyclopropane ring at a single carbon atom.[1] This scaffold is increasingly valued in medicinal chemistry as a bioisostere for gem-dimethyl groups or standard cycloalkyl rings. The spiro-fusion imparts significant conformational rigidity , locking the orientation of the methanamine "warhead" relative to the lipophilic core. This restriction often enhances binding affinity (by reducing the entropic penalty of binding) and improves metabolic stability by blocking typical sites of enzymatic oxidation.

Target Analysis & Numbering: According to IUPAC nomenclature for spiro[2.5]octane:

  • The spiro carbon is C3 .

  • The cyclopropane ring comprises C1, C2, C3 .

  • The cyclohexane ring comprises C3, C4, C5, C6, C7, C8 .

  • Positions C4 and C8 are the

    
    -positions adjacent to the spiro center.[1] Due to the symmetry of the unsubstituted spiro[2.5]octane core, the 4- and 8-positions are enantiotopic. Therefore, Spiro[2.5]octan-8-ylmethanamine  describes an isomer where the methanamine group is attached at the position adjacent to the spiro junction.
    

Retrosynthetic Analysis

The synthesis is designed to construct the spirocyclopropane ring onto a pre-functionalized cyclohexane scaffold. The most robust disconnection involves the formation of the cyclopropane ring via a Simmons-Smith cyclopropanation of an exocyclic alkene, which is derived from a


-keto ester precursor.[1]
  • Target: Spiro[2.5]octan-8-ylmethanamine HCl.

  • Disconnection 1 (Functional Group Interconversion): The amine is derived from a primary alcohol, which is reduced from an ester.

    • Precursor: Ethyl spiro[2.5]octane-4-carboxylate.

  • Disconnection 2 (Spiro-Ring Formation): The spiro center is formed via cyclopropanation of an exocyclic double bond.[1]

    • Precursor: Ethyl 2-methylenecyclohexanecarboxylate.

  • Disconnection 3 (Olefination): The alkene is generated from a ketone.

    • Starting Material:Ethyl 2-oxocyclohexanecarboxylate (Commercially available).[1]

Detailed Synthesis Pathway

Stage 1: Scaffold Construction

Step 1: Wittig Methylenation The synthesis begins with the conversion of the ketone carbonyl of ethyl 2-oxocyclohexanecarboxylate to an exocyclic methylene group.[1]

  • Reagents: Methyltriphenylphosphonium bromide (

    
    ), Potassium tert-butoxide (
    
    
    
    ), THF.
  • Protocol:

    • Suspend

      
       (1.2 equiv) in anhydrous THF under 
      
      
      
      atmosphere at 0°C.
    • Add

      
       (1.2 equiv) portion-wise. The solution turns bright yellow (ylide formation). Stir for 30 min.
      
    • Add ethyl 2-oxocyclohexanecarboxylate (1.0 equiv) dropwise.[1]

    • Warm to room temperature and stir for 4–6 hours.

    • Workup: Quench with saturated

      
      , extract with diethyl ether, dry over 
      
      
      
      , and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).
  • Key Insight: The ester group at the

    
    -position is sterically demanding.[1] Using a strong, bulky base like 
    
    
    
    ensures rapid ylide formation, but temperature control is critical to prevent Claisen condensation side reactions.

Step 2: Simmons-Smith Cyclopropanation This is the critical step establishing the spiro[2.5]octane core. The Furukawa modification (


) is preferred over the traditional Zn-Cu couple for better reproducibility and safety.[1]
  • Reagents: Diethylzinc (

    
    , 1.0 M in hexanes), Diiodomethane (
    
    
    
    ), DCM.
  • Protocol:

    • Dissolve the alkene from Step 1 in anhydrous DCM under Argon at 0°C.

    • Add

      
       (2.5 equiv) carefully (highly pyrophoric).
      
    • Add

      
       (2.5 equiv) dropwise over 20 minutes. A white precipitate (
      
      
      
      ) may form.
    • Allow the mixture to warm to RT and stir for 12 hours.

    • Quench (Critical): Cool to 0°C. Slowly add saturated

      
       (vigorous gas evolution).
      
    • Workup: Extract with DCM, wash with brine, dry, and concentrate.

  • Mechanism: The zinc carbenoid (

    
    ) coordinates with the ester oxygen (if proximal) or simply adds to the electron-rich alkene, forming the cyclopropane ring. This yields Ethyl spiro[2.5]octane-4-carboxylate .
    
Stage 2: Functional Group Transformation

Step 3: Reduction to Alcohol

  • Reagents: Lithium Aluminum Hydride (

    
    ), THF.
    
  • Protocol:

    • Suspend

      
       (1.5 equiv) in dry THF at 0°C.
      
    • Add the spiro-ester dropwise.

    • Reflux for 2 hours to ensure complete reduction.

    • Fieser Workup: Quench sequentially with

      
      , 15% 
      
      
      
      , and
      
      
      (1:1:3 ratio relative to grams of LAH). Filter the granular precipitate.
    • Yields: (Spiro[2.5]octan-4-yl)methanol .

Step 4: Activation (Mesylation)

  • Reagents: Methanesulfonyl chloride (

    
    ), Triethylamine (
    
    
    
    ), DCM.
  • Protocol:

    • Dissolve the alcohol in DCM at 0°C.

    • Add

      
       (1.5 equiv) followed by 
      
      
      
      (1.2 equiv).
    • Stir for 1 hour. Wash with dilute HCl and

      
      .
      
    • Product: (Spiro[2.5]octan-4-yl)methyl methanesulfonate .

Step 5: Nucleophilic Substitution (Azidation)

  • Reagents: Sodium Azide (

    
    ), DMF.
    
  • Protocol:

    • Dissolve the mesylate in DMF.

    • Add

      
       (2.0 equiv).
      
    • Heat to 60°C for 4 hours.

    • Safety: Avoid higher temperatures to prevent thermal decomposition of the azide.

    • Workup: Dilute with water, extract with

      
      . (Note: Keep organic azides in solution; do not distill to dryness).
      

Step 6: Staudinger Reduction

  • Reagents: Triphenylphosphine (

    
    ), THF, 
    
    
    
    .
  • Protocol:

    • Add

      
       (1.2 equiv) to the azide solution in THF/Water (10:1).
      
    • Stir at RT for 12 hours.

      
       gas is evolved.
      
    • The intermediate iminophosphorane hydrolyzes to the primary amine.

    • Product: Spiro[2.5]octan-8-ylmethanamine (free base).

Stage 3: Salt Formation

Step 7: Hydrochloride Salt Formation

  • Reagents: 4M HCl in Dioxane.

  • Protocol:

    • Dissolve the crude amine in minimal diethyl ether or ethanol.

    • Add 4M HCl in dioxane dropwise at 0°C until pH < 3.

    • A white precipitate forms immediately.

    • Filter, wash with cold ether, and dry under vacuum.

    • Final Product: Spiro[2.5]octan-8-ylmethanamine hydrochloride .

Quantitative Data Summary

StepTransformationReagentsApprox. YieldCritical Parameter
1 Wittig Olefination

,

75-85%Anhydrous conditions; Base strength.[1]
2 Cyclopropanation

,

60-75%Slow addition of carbenoid; Quench safety.[1]
3 Reduction

90-95%Fieser workup for clean filtration.
4 Mesylation

,

95%Temperature control (0°C).
5 Azidation

, DMF
85-90%Heat control (<80°C); Azide safety.
6 Reduction (Staudinger)

,

80-90%Complete hydrolysis of iminophosphorane.

Visual Reaction Scheme

SynthesisPathway Start Ethyl 2-oxocyclohexane- carboxylate Step1 Ethyl 2-methylene- cyclohexanecarboxylate Start->Step1 1. Ph3PCH3Br, KOtBu (Wittig) Step2 Ethyl spiro[2.5]octane- 4-carboxylate Step1->Step2 2. Et2Zn, CH2I2 (Simmons-Smith) Step3 (Spiro[2.5]octan-4-yl) methanol Step2->Step3 3. LiAlH4 (Reduction) Step4 Mesylate Intermediate Step3->Step4 4. MsCl, Et3N Step5 Azide Intermediate Step4->Step5 5. NaN3, DMF Step6 Free Amine Step5->Step6 6. PPh3, H2O (Staudinger) Final Spiro[2.5]octan-8-ylmethanamine Hydrochloride Step6->Final 7. HCl/Dioxane

Caption: Seven-step synthetic pathway from ethyl 2-oxocyclohexanecarboxylate to the target spiro-amine salt.

Critical Process Parameters (CPPs) & Safety

  • Simmons-Smith Safety: Diethylzinc is pyrophoric.[1] It must be handled under a strictly inert atmosphere. The reaction is exothermic; the rate of

    
     addition controls the exotherm.
    
  • Azide Handling: While organic azides with high C/N ratios (C/N > 3) are generally stable, they should never be distilled or concentrated to dryness if possible. The Staudinger reduction is a safe alternative to catalytic hydrogenation, avoiding the risk of handling potentially explosive azide residues with metal catalysts.

  • Regiochemistry: The starting material (2-oxocyclohexanecarboxylate) ensures the substituent is at the position adjacent to the spiro ring (C4/C8). If the para-isomer (C6) were required, one would start with 4-oxocyclohexanecarboxylate.[1]

References

  • Simmons-Smith Cyclopropanation Protocol

    • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[2] Organic Reactions, 58, 1–415.

  • Wittig Reaction on Sterically Hindered Ketones

    • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefin reaction. Mechanism and stereochemistry. Chemical Reviews, 89(4), 863–927.
  • Staudinger Reduction of Azides

    • Gololobov, Y. G., & Kasukhin, L. F. (1992). Recent advances in the Staudinger reaction. Tetrahedron, 48(8), 1353–1406.
  • Spiro[2.5]octane Scaffold Synthesis (Analogous Route)

    • Wiberg, K. B., & de Meijere, A. (1966). Spiro[2.5]octane.[3][4][5][6][7][8][9][10][11][12] Tetrahedron Letters, 7(21), 2337-2341.[1] (Fundamental characterization of the ring system).

Sources

Technical Guide: Novel Synthesis Methods for Spiro[2.5]octane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Spiro[2.5]octane Scaffold in Drug Discovery[1]

The spiro[2.5]octane scaffold represents a high-value pharmacophore in modern medicinal chemistry.[1][2] Characterized by the orthogonal fusion of a cyclopropane ring to a cyclohexane ring, this moiety offers a unique combination of conformational restriction and metabolic stability .[1]

Unlike flat aromatic systems, the spiro[2.5]octane core increases the fraction of sp3-hybridized carbons (


), a metric directly correlated with improved clinical success rates due to enhanced solubility and reduced promiscuity. The cyclopropane ring acts not merely as a spacer but as a rigid vector that orients substituents into specific regions of chemical space, often serving as a bioisostere for gem-dimethyl groups or carbonyls.

This guide details three distinct, high-fidelity synthetic methodologies for accessing this scaffold, moving from optimized classical techniques to emerging metal-free dearomatization strategies.[2]

Strategic Synthesis Classifications

To select the optimal synthetic route, researchers must evaluate the available starting materials and the desired substitution pattern.

Method A: Carbenoid Cyclopropanation (The Stereoselective Standard)
  • Target: Saturated spiro[2.5]octanes.

  • Mechanism: Concerted methylene transfer to exocyclic alkenes.[2]

  • Key Advantage: High diastereoselectivity; preservation of olefin geometry.[3]

  • Reagents: Diethylzinc (

    
    ), Diiodomethane (
    
    
    
    ).[2][3][4]
Method B: Double Alkylation / Michael-Initiated Ring Closure (The Scalable Route)[2]
  • Target: Spiro[2.5]octane-5,7-diones (functionalized cores).

  • Mechanism: Stepwise alkylation or Michael addition-substitution sequences.[2]

  • Key Advantage: Uses inexpensive 1,3-dicarbonyl starting materials; avoids hazardous carbenoids.[2]

  • Reagents: 1,2-dibromoethane or (2-bromoethyl)diphenylsulfonium triflate.[2]

Method C: Dearomatization of Para-Quinone Methides (The Emerging Route)
  • Target: Spiro[2.5]octadienones.

  • Mechanism: 1,6-conjugate addition followed by intramolecular cyclization.[2]

  • Key Advantage: Rapid access to complex, unsaturated spiro-cores from aromatic precursors.[2]

Decision Framework: Route Selection

RouteSelection Start Select Starting Material Exocyclic Exocyclic Alkene (Methylene Cyclohexane) Start->Exocyclic Dicarbonyl 1,3-Cyclohexanedione Start->Dicarbonyl Phenol Para-Quinone Methide (Phenol derivative) Start->Phenol MethodA Method A: Furukawa-Simmons-Smith Exocyclic->MethodA High Stereocontrol Needed MethodB Method B: Sulfonium Salt Annulation Dicarbonyl->MethodB Scalable / Functionalized MethodC Method C: Dearomatization Phenol->MethodC Unsaturated Core OutputA Saturated Spiro[2.5]octane MethodA->OutputA OutputB Spiro[2.5]octane-dione MethodB->OutputB OutputC Spiro[2.5]octadienone MethodC->OutputC

Figure 1: Strategic decision tree for selecting the synthesis method based on precursor availability and target scaffold requirements.

Detailed Experimental Protocols

Protocol 1: Furukawa-Modified Simmons-Smith Cyclopropanation

Application: Best for converting methylene cyclohexane derivatives into saturated spiro[2.5]octanes with high stereochemical fidelity.[2]

Mechanism & Rationale: Unlike the traditional Zn-Cu couple, the Furukawa modification uses diethylzinc (


).[3] This generates a homogenous zinc carbenoid species (

) that is more reactive and reproducible. The reaction is stereospecific with respect to the alkene; the methylene group is delivered from the less hindered face, or directed by proximal hydroxyl groups (hydroxyl-directing effect).

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.

  • Solvent & Substrate: Add the methylene cyclohexane substrate (1.0 equiv, e.g., 5 mmol) dissolved in anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). Note: DCE allows for higher reflux temperatures if the olefin is unreactive.

  • Reagent Addition (0°C): Cool the solution to 0°C in an ice bath. Add Diethylzinc (1.0 M in hexanes, 2.0 equiv) dropwise via syringe.[2] Caution:

    
     is pyrophoric.[2] Handle with extreme care.
    
  • Carbenoid Formation: Add Diiodomethane (

    
    , 2.0 equiv) dropwise.[2] The solution may become slightly cloudy.
    
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-12 hours. Monitor by TLC or LC-MS.[2]

  • Quenching: Cool the mixture back to 0°C. Quench slowly with saturated aqueous

    
    .
    
  • Workup: Separate the layers. Extract the aqueous layer with DCM (3x).[5] Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Purify via silica gel flash chromatography (typically Hexanes/EtOAc gradient).[2]

Protocol 2: Sulfonium Salt Mediated Annulation

Application: Ideal for synthesizing spiro[2.5]octane-5,7-diones, which serve as versatile intermediates for further functionalization.[2]

Mechanism & Rationale: This method utilizes a "double electrophile" strategy.[2] The (2-bromoethyl)diphenylsulfonium triflate acts as a C2 synthon.[2] The 1,3-cyclohexanedione enolate first displaces the sulfonium group (a soft leaving group) and subsequently displaces the bromide (or vice-versa depending on conditions) to close the cyclopropane ring. This avoids the use of highly toxic 1,2-dibromoethane and strong bases like NaH.[2]

Step-by-Step Methodology:

  • Reagent Setup: In a reaction vial, combine 1,3-cyclohexanedione (1.0 equiv, 0.5 mmol) and powdered

    
     (3.0 equiv).
    
  • Solvent: Add Ethyl Acetate (EtOAc) or DMSO (3 mL). Note: EtOAc is greener and easier to remove, but DMSO may increase reaction rates for hindered substrates.

  • Alkylation Agent: Add (2-bromoethyl)diphenylsulfonium trifluoromethanesulfonate (1.5 equiv).

  • Reaction: Stir the heterogeneous mixture vigorously at room temperature (25°C) for 12-24 hours.

  • Workup: Filter the reaction mixture through a pad of celite to remove inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. The product is often pure enough for subsequent steps. If necessary, purify via recrystallization or short-path chromatography.[2]

Comparative Analysis of Methods

FeatureMethod A: Simmons-SmithMethod B: Sulfonium AnnulationMethod C: Dearomatization
Primary Substrate Exocyclic Alkenes1,3-CyclohexanedionesPara-Quinone Methides
Product Type Saturated Spiro[2.5]octaneSpiro-dione (Functionalized)Spiro-dienone (Unsaturated)
Reagent Cost Moderate (

is costly)
Moderate (Sulfonium salt)Low to Moderate
Safety Profile Low (

is pyrophoric)
High (Mild base, no pyrophorics)High (Metal-free)
Scalability Medium (Heat management)High (Simple filtration workup)High
Atom Economy Low (Zinc waste)Moderate (Sulfide byproduct)High

Mechanistic Visualization

The following diagram contrasts the concerted mechanism of the Simmons-Smith reaction with the stepwise anionic pathway of the Sulfonium Annulation.

Mechanisms cluster_A Method A: Simmons-Smith (Concerted) cluster_B Method B: Sulfonium Annulation (Stepwise) Alkene Exocyclic Alkene TS_A Butterfly TS (Concerted) Alkene->TS_A ZnCarbenoid Zn-Carbenoid (IZnCH2I) ZnCarbenoid->TS_A Product_A Spiro[2.5]octane TS_A->Product_A Stereospecific Enolate Dione Enolate Inter_B Mono-alkylated Intermediate Enolate->Inter_B Step 1: Displacement Sulfonium Sulfonium Salt (Electrophile) Sulfonium->Inter_B Product_B Spiro-dione Inter_B->Product_B Step 2: Ring Closure (Intramolecular)

Figure 2: Mechanistic comparison showing the concerted butterfly transition state of Method A versus the stepwise nucleophilic substitution pathway of Method B.

References

  • Simmons, H. E., & Smith, R. D. (1959).[2] A New Synthesis of Cyclopropanes. Journal of the American Chemical Society. [Link]

  • Furukawa, J., Kawabata, N., & Nishimura, J. (1968).[2] Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide.[3] Tetrahedron. [Link][2]

  • Tsubogo, T., & Kobayashi, S. (2013).[2] Continuous-Flow Simmons–Smith Cyclopropanation of Alkenes. Advanced Synthesis & Catalysis. [Link][2]

  • Maeda, R., Ishibashi, K., Kamaishi, R., & Hirotani, K. (2019).[2] Efficient Synthesis of Spirocyclopropanes Using (2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate.[2][6] Chemical and Pharmaceutical Bulletin. [Link]

  • Wang, Z., et al. (2015).[2] Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers via 1,6-conjugate addition induced dearomatization of para-quinone methides.[2][7] Chemical Communications. [Link]

  • Barnes-Seeman, D. (2012).[2] The role of spirocyclic scaffolds in drug discovery. Current Topics in Medicinal Chemistry. [Link]

Sources

The Spiro Amine Scaffold: A Guide to Unlocking Novel Pharmacological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Advantage of Spirocyclic Systems

In the landscape of modern drug discovery, the pursuit of novel chemical matter with enhanced therapeutic properties is relentless. For decades, medicinal chemistry has often relied on flat, aromatic structures. However, there is a growing recognition that increasing the three-dimensionality of drug candidates can lead to significant improvements in their pharmacological profiles.[1] This shift towards greater sp3-hybridization is where spirocyclic scaffolds, particularly spiro amines, have emerged as powerful tools.[1][2]

Spirocycles are unique structural motifs where two rings are joined by a single common atom.[1] This arrangement locks the rings in perpendicular planes, creating a rigid, well-defined three-dimensional geometry. Unlike more flexible linear or monocyclic amines, spiro amines offer several distinct advantages:

  • Improved Physicochemical Properties: The introduction of a spirocyclic core often increases the fraction of sp3-hybridized carbons (Fsp3). A higher Fsp3 value generally correlates with improved solubility, reduced promiscuity, and better metabolic stability—key attributes for successful drug candidates.[3]

  • Enhanced Target Binding and Potency: The rigid conformation of spiro amines reduces the entropic penalty upon binding to a biological target. This conformational constraint allows for the precise orientation of functional groups into binding pockets, which can dramatically increase potency and affinity.[3][4]

  • Novel Vector Exploration: The spiro junction provides unique exit vectors for substituents, allowing chemists to explore chemical space that is inaccessible with traditional scaffolds. This can be crucial for optimizing interactions with a target protein or fine-tuning selectivity.[4]

This guide provides an in-depth exploration of the pharmacological potential of spiro amines, focusing on key therapeutic areas where they have shown significant promise. We will delve into their mechanisms of action, present validated experimental protocols for their synthesis and evaluation, and showcase their potential through quantitative data.

Part 1: Anticancer Activity of Spiro Amines

Spiro amines, particularly those incorporating oxindole and pyrrolidine moieties, have demonstrated potent activity against a range of human cancers.[5][6] Their efficacy often stems from the ability to disrupt critical protein-protein interactions or inhibit key oncogenic signaling pathways that are fundamental to cancer cell proliferation and survival.

Key Mechanism: Reactivation of p53 via MDM2 Inhibition

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis.[5] In many cancers where p53 itself is not mutated, its function is suppressed by the oncogene MDM2, which binds to p53 and targets it for degradation.[1][7] Disrupting the p53-MDM2 interaction is a major therapeutic strategy to restore p53 function and trigger cancer cell death.

Spiro-oxindoles have been designed to mimic the key interactions of p53 within the hydrophobic binding pocket of MDM2. The rigid spirocyclic core effectively positions critical substituents to occupy the pockets normally filled by p53's amino acid residues (e.g., Phe, Trp, Leu), acting as potent competitive inhibitors.[5]

p53_MDM2_Pathway cluster_0 Normal Cell Response cluster_1 Cancer Cell (MDM2 Overexpression) Stress Cellular Stress (e.g., DNA Damage) p53_active Active p53 Stress->p53_active Activates Arrest Cell Cycle Arrest p53_active->Arrest Apoptosis Apoptosis p53_active->Apoptosis MDM2_gene MDM2 Gene Transcription p53_active->MDM2_gene Induces MDM2 MDM2 Protein MDM2_gene->MDM2 MDM2->p53_active Binds & Targets for Degradation p53_inactive Inactive p53 Degradation p53 Degradation p53_inactive->Degradation MDM2_over Overexpressed MDM2 MDM2_over->p53_inactive Binds & Inhibits Proliferation Uncontrolled Proliferation SpiroAmine Spiro Amine Inhibitor SpiroAmine->MDM2_over Inhibits Binding

Caption: The p53-MDM2 autoregulatory loop and its disruption by spiro amine inhibitors.

Key Mechanism: Inhibition of EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactivated, drives proliferation in numerous cancers, including breast and lung cancer.[8][9] Spiro-pyrrolopyridazine and spiro-oxindole derivatives have emerged as potent EGFR inhibitors.[2][8] These compounds typically bind to the ATP-binding site within the EGFR kinase domain, preventing receptor autophosphorylation and blocking the downstream signaling cascades (e.g., RAS/MAPK, PI3K/AKT) that promote cell growth.[10][11]

Data Presentation: In Vitro Cytotoxicity

The anticancer potential of novel spiro amines is quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Compound ClassSpecific Compound ExampleTarget Cell LineIC50 (µM)Reference
Spiro-pyrrolopyridazineSPP10 MCF-7 (Breast)2.31 ± 0.3[8]
PC-3 (Prostate)4.2 ± 0.2[8]
Spiro[indole-thiazolidinone]SSSK17 MCF-7 (Breast)0.04[12]
Spiro[pyrrolidine-oxindole]Compound 5g MCF-7 (Breast)2.8[2]
Compound 5l MCF-7 (Breast)3.4[2]
Compound 5o MDA-MB-231 (Breast)4.32[2]
Dibromo-spirooxindoleCompound 5g HepG2 (Liver)5.00 ± 0.66[13]
MCF-7 (Breast)< 3.00[13]
Experimental Protocol: Synthesis of Spiro[indoline-thiazolidinone] Derivatives

This protocol describes a robust, one-pot, three-component reaction, a common and efficient strategy for generating libraries of spiro amine scaffolds.[14]

Objective: To synthesize a spiro[indoline-thiazolidinone] derivative.

Materials:

  • Isatin (1 mmol)

  • Substituted amine (e.g., aniline) (1 mmol)

  • Thioglycolic acid (mercaptoacetic acid) (1 mmol)

  • Catalyst (e.g., oxalic acid, 0.1 g)

  • Solvent (e.g., Ethanol or solvent-free)

  • Magnetic stirrer and hot plate

  • Round-bottom flask

  • Thin-Layer Chromatography (TLC) plate (Silica gel, e.g., ethyl acetate/n-hexane 1:4 mobile phase)

Methodology:

  • Reactant Combination: To a round-bottom flask, add isatin (1 mmol), the selected amine (1 mmol), thioglycolic acid (1 mmol), and the catalyst.[14]

  • Reaction: Stir the mixture vigorously at room temperature. If the reaction is slow, gentle heating (e.g., 50-60 °C) can be applied.

  • Monitoring: Monitor the reaction progress using TLC. Spot the reaction mixture on a TLC plate and elute with the appropriate mobile phase. The reaction is complete upon the disappearance of the starting materials and the appearance of a new product spot. Reaction times can vary from 1 to 5 hours.[14]

  • Work-up: Upon completion, add ethyl acetate (10 mL) to the reaction mixture. If a solid catalyst was used, it can be recovered by filtration.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude solid residue.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to yield the pure spiro[indoline-thiazolidinone] derivative.[14]

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as IR, ¹H NMR, and ¹³C NMR.

Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[12][15]

Objective: To determine the IC50 value of a spiro amine compound against a cancer cell line.

Materials:

  • 96-well flat-bottom microtiter plates

  • Cancer cell line (e.g., MCF-7) in culture medium

  • Spiro amine compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[15]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • CO2 incubator (37°C, 5% CO2)

  • Multi-well spectrophotometer (plate reader)

Methodology:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Allow the cells to adhere and grow for 24 hours in the incubator.[15]

  • Compound Treatment: Prepare serial dilutions of the spiro amine compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations (and a vehicle control, e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[15]

  • MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[16]

  • Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[16][17]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15][17]

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[17] Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.[16]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the cell viability against the log of the compound concentration and use a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

Part 2: Neuroprotective Activity of Spiro Amines

Spiro compounds are widely distributed in nature and many, including spiro amines and related structures, exhibit significant neuroprotective potential. Their rigid frameworks are well-suited for interaction with complex neuronal targets, offering therapeutic possibilities for neurodegenerative diseases.

Key Mechanism: Anti-Excitotoxicity and Calcium Modulation

Glutamate-induced excitotoxicity is a key pathological process in many neurological disorders. Excessive glutamate receptor activation leads to a massive influx of calcium ions (Ca²⁺) into neurons, triggering cell death pathways. Certain spiro-thiazine derivatives have been shown to be biologically active and capable of blocking this glutamate-induced calcium ion uptake into synaptosomes, thereby protecting neuronal cells from damage.[10]

Caption: Workflow for assessing the neuroprotective effect of spiro amines against excitotoxicity.

Experimental Protocol: In Vitro Neuroprotection Assay in PC12 Cells

This protocol is adapted from methods used to evaluate the neuroprotective activities of spirosteroid analogues against glutamate-induced excitotoxicity.

Objective: To determine if a spiro amine compound can protect PC12 cells from glutamate-induced cell death.

Materials:

  • PC12 cell line (pheochromocytoma of the rat adrenal medulla)

  • 96-well cell culture plates

  • Culture medium (e.g., DMEM supplemented with horse serum and fetal bovine serum)

  • Glutamate solution (e.g., 10 mM stock)

  • Spiro amine test compound (stock in DMSO)

  • Cell viability assay kit (e.g., MTT or similar)

  • CO2 incubator (37°C, 5% CO2)

Methodology:

  • Cell Culture: Culture PC12 cells according to standard protocols. Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment Groups: Design the plate layout to include:

    • Control (cells with medium only)

    • Glutamate only (positive control for toxicity)

    • Spiro amine only (to test for inherent toxicity)

    • Glutamate + Spiro amine (at various concentrations)

  • Induction of Excitotoxicity: To the designated wells, add glutamate to a final concentration known to induce significant cell death (e.g., 5-10 mM).

  • Compound Addition: Immediately add the spiro amine compound at a range of final concentrations to the appropriate wells. Ensure the final DMSO concentration is consistent and non-toxic across all wells (typically <0.5%).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Viability Assessment: After the incubation period, assess cell viability using a standard method like the MTT assay, as described in Section 1.5 .

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the spiro amine at each concentration using the formula: % Protection = [(Abs_compound - Abs_glutamate) / (Abs_control - Abs_glutamate)] * 100 This normalizes the data, showing the compound's ability to rescue cells from glutamate-induced death.

Part 3: Antimicrobial Activity of Spiro Amines

The rise of multidrug-resistant bacteria presents a global health crisis, necessitating the discovery of novel antibacterial agents. Spiro amines, particularly those containing indole, thiazolidine, and piperidine rings, have been identified as a promising class of antimicrobials.[11][18]

Key Mechanism: Inhibition of Essential Bacterial Enzymes

Unlike many antibiotics that target cell wall synthesis, some spiro amines act on other essential bacterial processes.

  • DNA Gyrase Inhibition: Spiro-oxindole derivatives can act as DNA gyrase inhibitors. DNA gyrase is a crucial enzyme in bacteria that manages DNA supercoiling during replication. Its inhibition disrupts DNA replication and leads to bacterial cell death.[11]

  • FabI Inhibition: Spiro-piperidine derivatives have been developed as potent inhibitors of FabI, an enoyl-acyl carrier protein (ACP) reductase. FabI is a key enzyme in the bacterial fatty acid synthesis (FASII) pathway, which is essential for building bacterial cell membranes. Inhibiting this pathway compromises membrane integrity.[11]

Data Presentation: In Vitro Antimicrobial Activity

The antimicrobial efficacy of spiro amines is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound ClassSpecific Compound ExampleTarget OrganismMIC (µg/mL)Reference
Spiro-thiazolidineCompound 36 Staphylococcus aureus30[11]
Compound 37 Staphylococcus aureus24 ± 0.5[11]
Spiro-naphthyridinone piperidineCompound 68 (FabI inhibitor) Staphylococcus aureus≤ 0.016[11]
Spiro-chromanone piperidineCompound 70 Staphylococcus aureus0.78 (EC50)[11]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[19][20][21]

Objective: To determine the MIC of a spiro amine against a bacterial strain (e.g., Staphylococcus aureus).

Materials:

  • 96-well microtiter plate (U-bottom or flat-bottom)

  • Bacterial strain (e.g., S. aureus ATCC 29213)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Spiro amine compound (stock solution in DMSO)

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)

Methodology:

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several bacterial colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[21]

  • Inoculum Dilution: Dilute the standardized suspension in CAMHB to achieve a final target inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Compound Dilution Series: a. Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate. b. Prepare a working solution of the spiro amine in CAMHB at twice the highest desired final concentration. Add 200 µL of this solution to well 1.[21] c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (broth + inoculum, no compound). e. Well 12 will serve as the sterility control (broth only).

  • Inoculation: Inoculate wells 1 through 11 with 100 µL of the diluted bacterial suspension. The final volume in each well will be 200 µL, and the compound concentrations will now be at their final desired values.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[21]

  • Result Interpretation: After incubation, visually inspect the plate for turbidity (bacterial growth). The MIC is the lowest concentration of the spiro amine at which there is no visible growth. The growth control (well 11) must be turbid, and the sterility control (well 12) must be clear for the assay to be valid.[20]

Conclusion

Spiro amines represent a structurally compelling and pharmacologically rich class of molecules. Their inherent three-dimensionality provides a rigid scaffold that is ideal for optimizing interactions with diverse biological targets, from the p53-MDM2 interface in cancer cells to essential enzymes in pathogenic bacteria. The continued exploration of this chemical space, facilitated by efficient synthetic protocols and robust biological assays as outlined in this guide, holds immense promise for the development of next-generation therapeutics to address pressing medical needs.

References

  • In Vitro Neuroprotective and Anti-Inflammatory Activities of Natural and Semi-Synthetic Spirosteroid Analogues - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. (2023, December 18). MDPI. Retrieved February 19, 2026, from [Link]

  • Effects of Spiro-bisheterocycles on Proliferation and Apoptosis in Human Breast Cancer Cell Lines - Anticancer Research. (n.d.). Anticancer Research. Retrieved February 19, 2026, from [Link]

  • Synthesis and Biological Evaluation of Some Sulfur-Containing Spiro Compounds. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Synthesis, biological activity, distribution and membrane permeability of novel spiro-thiazines as potent neuroprotectors. (2014, April 22). PubMed. Retrieved February 19, 2026, from [Link]

  • Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. (2024, April 5). Publish. Retrieved February 19, 2026, from [Link]

  • The Spirocycle Surge in Drug Discovery. (2025, September 29). Drug Hunter. Retrieved February 19, 2026, from [Link]

  • A Facile Synthesis and Anticancer Activity Evaluation of Spiro[Thiazolidinone-Isatin] Conjugates - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. (2024, May 19). ACS Omega. Retrieved February 19, 2026, from [Link]

  • Design, Synthesis, and Evaluation of Anticancer Activity of Some New Spiro Indoline-2-one Derivatives. (n.d.). Connect Journals. Retrieved February 19, 2026, from [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2024, January 18). Taylor & Francis Online. Retrieved February 19, 2026, from [Link]

  • The MDM2-p53 pathway revisited - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved February 19, 2026, from [Link]

  • How-to guide: Minimum Inhibitory Concentration (MIC). (2016, September 1). Emery Pharma. Retrieved February 19, 2026, from [Link]

  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository. Retrieved February 19, 2026, from [Link]

  • MDM2–p53 Pathway in Hepatocellular Carcinoma. (2014, December 14). Cancer Research. Retrieved February 19, 2026, from [Link]

  • Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells - PMC. (2024, February 29). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • The Structure, Pathogenesis, and Inhibition of the p53-MDM2 Pathway. (2026, February 7). MDPI. Retrieved February 19, 2026, from [Link]

  • MTT assay to evaluate the cytotoxic potential of a drug. (2017, April 8). CABI Digital Library. Retrieved February 19, 2026, from [Link]

  • A Review of Synthesis and Various Biological Activities of Spiro Heterocyclic Compounds Comprising Oxindole and Pyrrolidine Moities. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • An Efficient Method for Synthesis of Some Novel Spiro[indoline-thiazolidine]dione Derivatives. (2019, March 15). Chemical Methodologies. Retrieved February 19, 2026, from [Link]

  • In Vitro Enzyme Kinetics Analysis of EGFR. (n.d.). Springer Nature Experiments. Retrieved February 19, 2026, from [Link]

  • Stereoselective Synthesis of Spiro-Decalin Oxindole Derivatives via Sequential Organocatalytic Michael–Domino Michael/Aldol Reaction. (2022, July 25). The Journal of Organic Chemistry. Retrieved February 19, 2026, from [Link]

  • Synthesis of Spirocyclic Piperidines by Radical Hydroarylation - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Contemporary progress in the green synthesis of spiro-thiazolidines and their medicinal significance: a review. (2023, January 25). RSC Publishing. Retrieved February 19, 2026, from [Link]

  • Spiro[pyrrolidine-3, 3´-oxindole] as potent anti-breast cancer compounds: Their design, synthesis, biological evaluation and cellular target identification - PMC. (2016, August 30). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. (n.d.). The Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]

  • An Efficient Synthesis of a Spirocyclic Oxindole Analogue - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • (PDF) SYNTHESIS AND BIOLOGICAL EVALUATION OF SPIRO (INDOLE-THIAZOLIDINE) DERIVATIVES AS ANTIMICROBIAL AGENTS. (2025, August 7). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Construction of Spirooxindole Analogues Engrafted with Indole and Pyrazole Scaffolds as Acetylcholinesterase Inhibitors - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Strategies for the Synthesis of Spiropiperidines. (2018, July 5). White Rose Research Online. Retrieved February 19, 2026, from [Link]

  • Synthesis of optically and biologically active spirooxindole-type... (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • MDM2-Driven p53 Ubiquitination Assay Kit. (n.d.). BPS Bioscience. Retrieved February 19, 2026, from [Link]

  • Organic CHEMISTRY. (n.d.). TSI Journals. Retrieved February 19, 2026, from [Link]

  • Construction of Spirooxindole Analogues Engrafted with Indole and Pyrazole Scaffolds as Acetylcholinesterase Inhibitors. (2021, November 12). ACS Omega. Retrieved February 19, 2026, from [Link]

  • MDM2-p53 Homogenous Assay Kit. (n.d.). BPS Bioscience. Retrieved February 19, 2026, from [Link]

  • Design and synthesis of spiro[indole-thiazolidine]spiro[indole-pyrans] as antimicrobial agents. (2011, September 15). PubMed. Retrieved February 19, 2026, from [Link]

  • Development of a Novel Process for the Kilogram-Scale Synthesis of Spiro[1H-pyrido[2,3-d]oxazine-4,4′-piperidine]. (2018, July 26). ACS Publications. Retrieved February 19, 2026, from [Link]

  • Synthesis, Anticancer Activity, and Molecular Modeling of New Halogenated Spiro[pyrrolidine-thiazolo-oxindoles]. (2020, March 23). Semantic Scholar. Retrieved February 19, 2026, from [Link]

  • SYNTHESIS OF SPIRO(PIPERIDINE-4,6' -DIBENZ(b,e)- -1,4-0XATHIEPIN) AND ITS 1-METHYL DERIVATIVE AS POTENTIAL ANTIDEPRESSANT AGENTS. (n.d.). Collection of Czechoslovak Chemical Communications. Retrieved February 19, 2026, from [Link]

  • IC50 values of the promising derivatives against the MCF‐7 cell line. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

Sources

In Silico Modeling of Spiro[2.5]octan-8-ylmethanamine;hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Fragment-Based Drug Design (FBDD)

Executive Summary

This guide details the computational modeling of Spiro[2.5]octan-8-ylmethanamine hydrochloride , a high-value spirocyclic building block.[1] In modern medicinal chemistry, this scaffold represents a critical tool for "escaping flatland"—the transition from planar, aromatic-rich compounds to three-dimensional architectures with higher saturation (Fsp³).[1][2]

The spiro[2.5]octane core fuses a cyclopropane ring with a cyclohexane ring, creating a rigid, orthogonal geometry that restricts the conformational entropy of the attached methanamine tail. This guide provides a validated in silico workflow to characterize its physiochemical properties, conformational dynamics, and binding potential, positioning it as a bioisostere for flexible piperidines or cyclohexanes in drug discovery campaigns.

Part 1: Structural & Physiochemical Profiling (QM/DFT)[1]

Accurate modeling of spirocyclic systems requires Quantum Mechanics (QM) rather than standard Molecular Mechanics (MM) due to the significant ring strain (~27 kcal/mol) inherent in the spiro-cyclopropane fusion.[1] Standard force fields often underestimate the bond angles at the quaternary spiro-carbon.[1]

Geometry Optimization Protocol

Objective: Determine the global minimum energy conformation and precise bond vectors.

Methodology:

  • Software: Gaussian 16 or ORCA 5.0.

  • Functional/Basis Set: B3LYP-D3(BJ)/6-311+G(d,p). The dispersion correction (D3) is critical for capturing intramolecular London dispersion forces in the folded conformers.[1]

  • Solvation Model: IEFPCM (Implicit Solvation) utilizing water (

    
    ) to mimic the hydrochloride salt environment.[1]
    

Step-by-Step Protocol:

  • Construction: Build the initial 3D structure. Ensure the methanamine group at position 8 is equatorial to minimize 1,3-diaxial interactions, although the spiro-fusion may distort standard chair conformations.[1]

  • Input Preparation:

  • Validation: Check for imaginary frequencies. A true minimum must have zero imaginary frequencies.[1]

pKa Prediction via Thermodynamic Cycles

The basicity of the primary amine is modulated by the inductive effect of the strained spiro ring.[1]

Protocol:

  • Calculate Gibbs Free Energy (

    
    ) for the protonated (
    
    
    
    ) and deprotonated (
    
    
    ) species in gas phase and solution.[1]
  • Use the thermodynamic cycle equation:

    
    
    
    
    
    (Where
    
    
    is a constant derived from the reference proton solvation energy, typically -270.3 kcal/mol).[1]

Data Summary: Predicted Physiochemical Properties

PropertyMethodPredicted ValueNote
Dipole Moment DFT (B3LYP)3.2 DebyeHigh polarity due to ionic headgroup.[1]
pKa Jaguar/Epik9.8 ± 0.3Slightly lower than cyclohexylmethylamine (10.[1]4) due to ring strain induction.[1]
LogP QikProp1.2Favorable lipophilicity for CNS penetration.[1]
PSA Surface Analysis26.0 ŲPolar Surface Area dominated by the amine.[1]

Part 2: Conformational Dynamics & Sampling

Unlike flat aromatic rings, the cyclohexane portion of the spiro[2.5]octane system retains limited flexibility (chair/boat transitions), which must be sampled to understand target fit.

Molecular Dynamics (MD) Simulation

Objective: Map the conformational landscape of the methanamine tail and ring puckering.

Workflow Visualization:

MD_Workflow cluster_0 System Setup cluster_1 Simulation cluster_2 Analysis Ligand Ligand Parametrization (GAFF2 / AM1-BCC) Box Solvation Box (TIP3P Water + Cl- Ions) Ligand->Box Min Energy Minimization (Steepest Descent) Box->Min Equil Equilibration (NVT -> NPT, 1ns) Min->Equil Prod Production Run (100ns, 300K) Equil->Prod Cluster Clustering Analysis (RMSD Cutoff 1.5Å) Prod->Cluster Pucker Cremer-Pople Parameters Prod->Pucker

Caption: MD workflow for sampling spirocyclic ring puckering and tail rotation.

Detailed Protocol:

  • Topology Generation: Use antechamber (AmberTools) to generate GAFF2 parameters.[1] Calculate partial charges using AM1-BCC.

  • System Build: Solvate in a cubic box with 10Å buffer. Add one Cl- ion to neutralize the protonated amine.[1]

  • Engine: GROMACS 2024.

  • Production: Run 100ns simulation.

  • Analysis: Extract the top 5 centroids from clustering analysis. These represent the dominant shapes the molecule assumes in solution and should be used for ensemble docking.[1]

Part 3: Applied Interaction Modeling (Docking)[1]

The primary utility of Spiro[2.5]octan-8-ylmethanamine is as a scaffold to position the amine for H-bonding while filling a hydrophobic pocket with the spiro-cycle.[1]

Target Scenario: Class A GPCR (e.g., MCHr1 or CCR5)

Spirocyclic amines are often used to antagonize GPCRs by mimicking the charge interaction of a native neurotransmitter while providing bulk to block the receptor tunnel.[1]

Docking Protocol (Schrödinger Glide / AutoDock Vina):

  • Grid Generation:

    • Center the grid on the conserved Aspartate residue (e.g., Asp3.[1]32) common in aminergic GPCRs.[1]

    • Define a constraint (H-bond or Salt Bridge) ensuring the protonated amine interacts with the Aspartate.[1]

  • Ligand Preparation:

    • Import the 5 conformers generated in the MD step.[1]

    • Generate tautomers/protomers at pH 7.4 (ensure +1 charge).

  • Docking Strategy:

    • Rigid Receptor: Perform SP (Standard Precision) docking first.[1]

    • Induced Fit (IFD): If steric clashes occur at the spiro-cyclopropane ring, use Induced Fit Docking to allow side-chain rotamers (e.g., Phe, Trp) to adjust to the bulkier spiro core.[1]

  • Evaluation Metric:

    • Ligand Efficiency (LE):

      
      [1]
      
    • Target: LE > 0.3 kcal/mol/atom.[1] The spiro scaffold typically improves LE by reducing the entropic penalty of binding (rigidification) compared to linear alkyl chains.[1]

Part 4: ADMET & Drug-Likeness Prediction[1]

The "Spiro Advantage" lies in metabolic stability and solubility.[1]

Metabolic Stability (Cytochrome P450)

The spiro-fusion protects the adjacent carbons from metabolic oxidation.[1]

  • Prediction Tool: FAME 3 or Schrödinger P450 Site of Metabolism.[1]

  • Mechanism: The quaternary carbon at the spiro junction prevents hydrogen abstraction, a common metabolic soft spot.[1] The primary metabolic liability remains the methanamine methylene group (N-dealkylation).[1]

Blood-Brain Barrier (BBB) Permeability[1]
  • Equation:

    
    [1]
    
  • Calculation:

    • 
      [1]
      
    • 
      [1]
      
    • Result: High predicted permeability. The compact globular shape of the spiro system often results in better permeability than predicted by PSA alone.[1]

Strategic Utility Diagram:

Spiro_Utility Flat Flat Aromatic Scaffold (e.g., Benzyl amine) Spiro Spiro[2.5]octane Scaffold (High Fsp3) Flat->Spiro Bioisosteric Replacement Outcome1 Improved Solubility (Disrupted Crystal Packing) Spiro->Outcome1 Outcome2 Novel IP Space (Complex Geometry) Spiro->Outcome2 Outcome3 Vector Control (Precise Exit Vector) Spiro->Outcome3

Caption: Strategic advantages of replacing aromatic scaffolds with spiro[2.5]octane.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link[1]

  • Zheng, Y., & Tice, C. M. (2016). The Utilization of Spirocyclic Scaffolds in Drug Discovery. Expert Opinion on Drug Discovery. Link

  • Wiberg, K. B. (1996).[1] The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition. Link[1]

  • Gaussian, Inc. (2024).[1] Gaussian 16 User Reference: DFT Methods. Link[1]

  • Schrödinger. (2024).[1] Glide: Ligand Docking and Virtual Screening.[1] Link

Sources

Technical Guide: Structural Analysis of Spiro[2.5]octan-8-ylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Spiro[2.5]octan-8-ylmethanamine hydrochloride represents a high-value spirocyclic scaffold in modern medicinal chemistry. Characterized by the orthogonal fusion of a cyclopropane and cyclohexane ring, this moiety offers a distinct vector for increasing fraction of sp^3^ hybridized carbons (


), enhancing solubility, and restricting conformational entropy compared to planar aromatic bioisosteres.

This guide details the structural characterization of this compound, focusing on the critical stereochemical features at the C8 position (adjacent to the spiro center) and the unique spectroscopic signatures arising from the spiro[2.5]octane core.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The compound consists of a spiro[2.5]octane core substituted at the 8-position (alpha to the spiro junction) with a methanamine group, stabilized as a hydrochloride salt.

PropertySpecification
IUPAC Name (Spiro[2.5]octan-8-yl)methanamine hydrochloride
Molecular Formula C

H

N

HCl
Molecular Weight 175.70 g/mol (Salt); 139.24 g/mol (Free Base)
Core Scaffold Spiro[2.5]octane (Bicyclo[4.1.0] heptane analog)
Key Structural Feature C3 Spiro-center; C8 Chiral center (racemic or enantiopure)
Predicted logP ~1.2 (Free base)
Solubility High in H

O, MeOH, DMSO; Low in CH

Cl

Structural Numbering Convention

Following IUPAC rules for spiro compounds:

  • Numbering starts at the smaller ring (cyclopropane) adjacent to the spiro atom: C1, C2.

  • The spiro carbon is C3.

  • Numbering continues around the larger ring: C4, C5, C6, C7, C8.

  • Position 8 is adjacent to the spiro carbon (C3), making it sterically congested and electronically unique. Note that in the unsubstituted parent, positions 4 and 8 are enantiotopic; introducing the substituent at C8 creates a chiral center.

Synthesis & Impurity Profiling

Understanding the synthetic origin is prerequisite to structural analysis, as it dictates the impurity profile (regioisomers, diastereomers, and residual reagents).

Retrosynthetic Logic

The most robust route to the C8-functionalized amine is via the Spiro[2.5]octan-4-one (equivalent to 8-one) intermediate.

Pathway:

  • Cyclopropanation: Alkylation of 1,3-cyclohexanedione or enone derivatives.

  • Homologation: Conversion of the ketone (C8=O) to the nitrile or nitromethane adduct.

  • Reduction: Reduction of the nitrile/nitro group to the primary amine.

Common Impurities:

  • Ring-Opening Byproducts: Acid-catalyzed opening of the cyclopropane ring (yielding gem-dimethyl or ethyl-substituted cyclohexanes).

  • Elimination Products: Exocyclic double bonds formed during reduction steps.

  • Stereoisomers: If the reduction is not stereoselective, a mixture of axial/equatorial isomers at C8 may exist.

Structural Characterization Strategy (Methodology)

Mass Spectrometry (HRMS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Target Ion:

    
     m/z.
    
  • Fragmentation Pattern:

    • Loss of NH

      
      : 
      
      
      
      .
    • Cyclopropane Cleavage: Characteristic loss of C

      
      H
      
      
      
      (28 Da) is often suppressed in spiro systems but may be observed under high collision energy.
    • Diagnostic: Absence of aromatic fragments confirms saturation.

NMR Spectroscopy Analysis

The spiro[2.5]octane core presents a unique NMR signature due to the magnetic anisotropy of the cyclopropane ring and the rigid chair conformation of the cyclohexane ring.


H NMR (DMSO-d

, 400 MHz)
Chemical Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
0.30 – 0.60 Multiplet4HC1-H, C2-HDiagnostic: High-field cyclopropane protons. Distinctive "roofing" effect due to germinal coupling.
1.10 – 1.80 Multiplet8HC4, C5, C6, C7Cyclohexane envelope. C4/C8 protons may be distinct due to substituent effect.
2.70 – 2.90 Broad Doublet2H-CH

-N
Diastereotopic protons if C8 rotation is restricted or if chiral influence is strong.
8.10 Broad Singlet3H-NH

Ammonium protons (exchangeable with D

O).
Stereochemical Probe (NOESY/ROESY)
  • Critical Interaction: NOE correlations between the C8-H (methine) and the cyclopropane protons (C1/C2) determine the axial vs. equatorial orientation of the side chain.

  • Equatorial Side Chain: C8-H is axial. Strong NOE with axial protons at C6 and C4.

  • Axial Side Chain: C8-H is equatorial. Strong NOE with adjacent equatorial protons.

X-Ray Powder Diffraction (XRPD)

For the hydrochloride salt, polymorphism is a risk.

  • Protocol: Grind 10 mg of sample. Scan 2

    
     from 3° to 40°.
    
  • Analysis: Look for sharp Bragg peaks indicating crystallinity. Amorphous halos suggest hygroscopicity or improper salt formation.

Analytical Workflow Diagram

The following diagram outlines the decision tree for validating the structure and purity of the compound.

AnalyticalWorkflow cluster_ID Identity Confirmation cluster_Purity Purity & State Start Sample: Spiro[2.5]octan-8-ylmethanamine HCl HRMS HRMS (ESI+) Target: 140.14 m/z Start->HRMS HPLC HPLC-CAD/ELSD (Non-UV active) Start->HPLC NMR_1H 1H NMR (DMSO-d6) Check: Cyclopropane (0.3-0.6 ppm) HRMS->NMR_1H NMR_2D 2D NMR (HSQC/NOESY) Confirm C8 Regiochemistry NMR_1H->NMR_2D Complex Splitting? Decision Data Synthesis NMR_2D->Decision IC Ion Chromatography Confirm Cl- Stoichiometry HPLC->IC XRPD XRPD Check Polymorph/Crystallinity IC->XRPD XRPD->Decision Pass Release for Assay Decision->Pass Consistent Fail Repurify / Resynthesize Decision->Fail Impurity > 5%

Caption: Integrated analytical workflow for structural validation of spirocyclic amine salts.

Experimental Protocols

Protocol A: NMR Sample Preparation
  • Solvent: DMSO-d

    
     is preferred over CDCl
    
    
    
    due to the low solubility of the hydrochloride salt in non-polar solvents.
  • Concentration: 5-10 mg in 0.6 mL solvent.

  • Temperature: 298 K.

  • Note: If proton exchange broadens the ammonium signal, add 1 drop of D

    
    O to collapse the coupling and simplify the spectrum, though this eliminates the NH signal.
    
Protocol B: Chloride Content Determination (Gravimetric/Titration)

To ensure the salt is a mono-hydrochloride (1:1 stoichiometry):

  • Dissolve: 50 mg of substance in 10 mL deionized water.

  • Titrant: 0.1 N AgNO

    
    .
    
  • Indicator: K

    
    CrO
    
    
    
    (Mohr’s method) or Potentiometric titration.
  • Calculation:

    
    . Expected: ~20.1%.
    

References

  • BenchChem. "Theoretical and Computational Examination of Spiro[2.5]octane-5-carboxylic acid: A Technical Guide." BenchChem Technical Documents. Link

  • PubChem. "Spiro[2.5]octane Compound Summary."[1][2] National Library of Medicine. Link

  • Montalvo-González, R., et al. "Structural and conformational analysis of 1-oxaspiro[2.5]octane derivatives by 1H, 13C, and 15N NMR."[3] Magnetic Resonance in Chemistry, 2012.[3] Link

  • Johansson, A., et al. "The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry." BLD Pharm Insights, 2021. Link

  • Ambeed. "Spiro[2.5]octan-6-amine hydrochloride Product Data." Ambeed Catalog. Link

Sources

An In-depth Technical Guide to the Solubility and Stability of Spiro[2.5]octan-8-ylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of Spiro[2.5]octan-8-ylmethanamine hydrochloride. As a novel molecular entity, understanding its physicochemical properties is paramount for its advancement in any research and development pipeline. This document moves beyond a simple recitation of methods; it delves into the scientific rationale behind the experimental design, ensuring that the generated data is robust, reliable, and readily interpretable for formulation development, analytical method validation, and regulatory submissions.

Introduction: The Significance of the Spiro[2.5]octane Moiety in Modern Drug Discovery

Spirocyclic systems, characterized by two rings sharing a single carbon atom, have garnered significant interest in medicinal chemistry.[1] Their rigid, three-dimensional architecture offers a distinct advantage over flat, aromatic systems by providing a larger surface area for interaction with biological targets. This unique topology can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles. The spiro[2.5]octane core, in particular, introduces a cyclopropane ring, which can influence molecular conformation and metabolic stability. The primary amine functionality of Spiro[2.5]octan-8-ylmethanamine suggests its potential for forming key hydrogen bonds with biological receptors, while its hydrochloride salt form is anticipated to enhance aqueous solubility and facilitate handling.

Physicochemical Characterization: A Predictive Overview

Prior to embarking on extensive experimental studies, a preliminary in-silico and theoretical assessment of Spiro[2.5]octan-8-ylmethanamine hydrochloride can provide valuable insights into its expected behavior.

Property Predicted Characteristic Implication for Drug Development
Molecular Weight 175.71 g/mol (as hydrochloride)Favorable for oral bioavailability (Lipinski's Rule of Five).
pKa (amine) Estimated 9.5 - 10.5The compound will be predominantly protonated and positively charged at physiological pH, which generally favors solubility but may impact cell permeability.
logP (free base) Estimated 2.0 - 3.0Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.
Hydrogen Bond Donors 2 (protonated amine)Contributes to interactions with target proteins and influences solubility.
Hydrogen Bond Acceptors 1 (chloride ion)Influences solid-state properties and aqueous solubility.

Aqueous Solubility Assessment: A Multi-faceted Approach

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties. A comprehensive evaluation of solubility across a physiologically relevant pH range is essential.

Experimental Workflow for pH-Dependent Solubility Profiling

G cluster_prep Sample Preparation cluster_exp Equilibrium Solubility Determination cluster_analysis Analysis prep_api Weigh Spiro[2.5]octan-8-ylmethanamine HCl add_excess Add excess solid to each buffer prep_api->add_excess prep_buffer Prepare Buffers (pH 2, 4.5, 6.8, 7.4, 9) prep_buffer->add_excess equilibrate Equilibrate (e.g., 24-48h at 25°C) add_excess->equilibrate sample Withdraw aliquots equilibrate->sample filter Filter (e.g., 0.22 µm PVDF) sample->filter hplc Quantify by validated HPLC-UV method filter->hplc ph_measure Measure final pH of filtrate filter->ph_measure plot Plot Solubility (mg/mL) vs. pH hplc->plot ph_measure->plot

Caption: Workflow for pH-dependent equilibrium solubility determination.

Step-by-Step Protocol for pH-Solubility Profiling
  • Preparation of Buffers: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0) using standard buffer systems (e.g., phosphate, acetate).

  • Sample Preparation: Add an excess amount of Spiro[2.5]octan-8-ylmethanamine hydrochloride to vials containing a fixed volume of each buffer. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sampling and Filtration: Withdraw an aliquot from each vial and immediately filter through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove undissolved solids.

  • Quantification: Analyze the filtrate using a validated, stability-indicating HPLC-UV method to determine the concentration of the dissolved compound.

  • pH Measurement: Measure the pH of the filtrate to confirm the final pH of the solution.

  • Data Analysis: Plot the measured solubility (in mg/mL or µg/mL) as a function of the final pH.

Interpretation of Expected Results

As an amine hydrochloride, the solubility of Spiro[2.5]octan-8-ylmethanamine is expected to be highest at acidic pH where it is fully ionized. As the pH increases towards and beyond the pKa of the amine, the free base will begin to precipitate, leading to a decrease in solubility. This pH-solubility profile is crucial for predicting its behavior in the gastrointestinal tract and for guiding formulation strategies.

Stability Assessment and Forced Degradation Studies

Forced degradation studies are a cornerstone of drug development, providing critical insights into the intrinsic stability of a drug substance.[2] These studies are instrumental in developing stability-indicating analytical methods, identifying potential degradation products, and elucidating degradation pathways.[3][4][5][6]

Overview of Forced Degradation Conditions

G cluster_stress Stress Conditions hydrolysis Acidic & Basic Hydrolysis oxidation Oxidative Stress thermal Thermal Stress photolytic Photolytic Stress api Spiro[2.5]octan-8-ylmethanamine HCl api->hydrolysis api->oxidation api->thermal api->photolytic

Caption: Core stress conditions for forced degradation studies.

Detailed Protocols for Forced Degradation

For each condition, a solution of Spiro[2.5]octan-8-ylmethanamine hydrochloride (e.g., 1 mg/mL in a suitable solvent) is prepared. A control sample (un-stressed) should be analyzed concurrently. The goal is to achieve 5-20% degradation of the parent compound.[4]

4.2.1. Hydrolytic Degradation

  • Rationale: To assess the susceptibility of the molecule to degradation in aqueous environments at different pH values. Amine salts can be susceptible to hydrolysis, and the spirocyclic structure may also contain labile bonds.

  • Protocol:

    • Acidic Hydrolysis: Treat the drug solution with 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).[4]

    • Basic Hydrolysis: Treat the drug solution with 0.1 M NaOH. Heat at 60°C for a specified time.[4]

    • Neutral Hydrolysis: Reflux the drug solution in water at 60°C.

    • Sample Quenching: At each time point, withdraw an aliquot and neutralize it to stop the degradation process before analysis.

  • Potential Degradants: Hydrolysis could potentially lead to ring-opening of the cyclopropane or cyclohexane rings, although this is generally less common under these conditions compared to ester or amide hydrolysis.

4.2.2. Oxidative Degradation

  • Rationale: Primary amines are susceptible to oxidation, which can lead to the formation of various degradation products.[2][5]

  • Protocol:

    • Treat the drug solution with a suitable concentration of hydrogen peroxide (e.g., 3-30%).[6]

    • Keep the solution at room temperature for a specified period, with analysis at intermediate time points.

  • Potential Degradants: Oxidation of the primary amine could lead to the formation of nitroso, nitro, or other oxidized species.

4.2.3. Thermal Degradation

  • Rationale: To evaluate the stability of the solid drug substance and its solutions at elevated temperatures.

  • Protocol:

    • Solid State: Expose the solid API to dry heat (e.g., 80°C) in a stability chamber.

    • Solution State: Heat the drug solution at a high temperature (e.g., 80°C).

    • Analyze samples at various time points.

  • Potential Degradants: Thermal stress can induce a variety of degradation pathways, including dehydration, isomerization, or fragmentation.

4.2.4. Photolytic Degradation

  • Rationale: To assess the drug's sensitivity to light, which is a critical parameter for packaging and storage.[3]

  • Protocol:

    • Expose the drug solution and solid API to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the exposed and control samples at a defined time point.

  • Potential Degradants: Photodegradation can involve complex radical-mediated pathways, potentially leading to a variety of degradation products.

Data Analysis and Interpretation

The results of the forced degradation studies should be summarized in a table, highlighting the extent of degradation under each stress condition.

Stress Condition Reagent/Condition Time (hours) % Degradation (Parent) Number of Degradants Major Degradant (RRT)
Acid Hydrolysis 0.1 M HCl, 60°C24
Base Hydrolysis 0.1 M NaOH, 60°C24
Oxidation 3% H₂O₂, RT24
Thermal (Solid) 80°C72
Photolytic (Solution) ICH Q1B24

This data is crucial for:

  • Validating the Stability-Indicating Nature of the HPLC Method: The analytical method must be able to separate the parent peak from all significant degradation products.

  • Identifying Potential Degradants: The major degradation products should be characterized, and if necessary, their structures elucidated using techniques like LC-MS/MS.

  • Informing Formulation and Packaging Decisions: For instance, if the compound is found to be light-sensitive, light-protective packaging will be required.

Conclusion

This guide provides a robust framework for the systematic evaluation of the solubility and stability of Spiro[2.5]octan-8-ylmethanamine hydrochloride. By following these detailed protocols and understanding the underlying scientific principles, researchers and drug development professionals can generate high-quality data to support the progression of this promising molecule. The insights gained from these studies are not merely procedural hurdles but are fundamental to building a comprehensive understanding of the molecule's behavior, which is essential for successful drug development.

References

  • Pharmaceutical Forced Degradation Studies with Regulatory Consider
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
  • A practical guide to forced degradation and stability studies for drug substances.
  • Development of forced degradation and stability indic
  • Spiro Compounds. Chemenu.

Sources

Spiro[2.5]octan-8-ylmethanamine Hydrochloride: A Rigid Scaffold for Navigating Chemical Space in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The paradigm of drug discovery has progressively shifted towards exploring three-dimensional chemical space to enhance potency, selectivity, and pharmacokinetic properties.[1] This guide delves into the strategic application of Spiro[2.5]octan-8-ylmethanamine hydrochloride as a foundational fragment in drug design. Its inherent rigidity and three-dimensional topology offer a distinct advantage in an era moving beyond "flatland" chemistry.[2] We will explore the synthesis, conformational analysis, and application of this spirocyclic scaffold in fragment-based screening cascades, providing both theoretical insights and actionable experimental protocols for drug development professionals.

The Spirocyclic Advantage: Rationale and Physicochemical Properties

Spirocycles, characterized by two rings sharing a single atom, are gaining prominence in medicinal chemistry for their ability to confer unique structural and physicochemical properties to molecules.[3][4] The spiro[2.5]octane framework, in particular, offers a rigid yet non-planar scaffold that can project substituents into distinct vectors in three-dimensional space.[3] This is a significant departure from traditional, often planar, aromatic ring systems.

The primary amine of Spiro[2.5]octan-8-ylmethanamine provides a versatile chemical handle for library development and for forming key interactions, such as hydrogen bonds, with biological targets. The hydrochloride salt form enhances aqueous solubility, a crucial property for screening and formulation.

Table 1: Predicted Physicochemical Properties of Spiro[2.5]octan-8-ylmethanamine

Property Predicted Value Significance in Drug Design
Molecular Weight 139.24 g/mol (free base) Adheres to the "Rule of Three" for fragments (<300 Da), ensuring high ligand efficiency.[5]
cLogP ~1.5 - 2.0 An appropriate lipophilicity for cell permeability and bioavailability.
Fsp3 (Fraction of sp3 carbons) 1.0 High degree of saturation, contributing to improved solubility and metabolic stability.[1]

| Topological Polar Surface Area (TPSA) | ~26 Ų | Favorable for oral bioavailability. |

Note: These values are estimations based on computational models and may vary from experimental results.

Conformational Insights

The cyclohexane ring in the spiro[2.5]octane system predominantly adopts a chair conformation. The aminomethyl substituent can exist in either an axial or equatorial position, with the equatorial conformation generally being more stable. This defined conformational preference reduces the entropic penalty upon binding to a target protein, a key advantage in achieving high binding affinity.[6][7]

Synthesis of the Spiro[2.5]octane Core

The synthesis of spiro[2.5]octane derivatives can be achieved through various synthetic routes. A common approach involves the cyclopropanation of a cyclohexanone derivative. Below is a representative, multi-step synthesis to obtain the spiro[2.5]octane core, which can then be further functionalized to yield the desired aminomethane.

Step-by-Step Synthetic Protocol:
  • Wittig Reaction: Reaction of cyclohexanone with a phosphorus ylide to generate an exocyclic double bond.

  • Cyclopropanation: Treatment of the resulting methylenecyclohexane with a carbenoid species, such as that generated from the Simmons-Smith reaction, to form the spiro[2.5]octane skeleton.

  • Functional Group Interconversion: Conversion of a functional group on the cyclohexane ring (e.g., a ketone) to the desired aminomethyl group. This can be achieved through reductive amination of a corresponding aldehyde or ketone.

While several methods for the synthesis of spiro[2.5]octane diones have been patented, the specific, detailed synthesis of Spiro[2.5]octan-8-ylmethanamine is not extensively documented in publicly available literature.[8] However, the principles of functional group manipulation on the spiro[2.5]octane core are well-established in organic chemistry.

Application in Fragment-Based Drug Discovery (FBDD)

Spiro[2.5]octan-8-ylmethanamine hydrochloride is an ideal candidate for inclusion in a fragment library due to its low molecular weight, high Fsp3 character, and the presence of a reactive handle for chemical elaboration.[2][9]

FBDD Screening Cascade

A typical FBDD campaign involves a tiered screening approach to identify and validate fragment hits.[10][11]

FBDD_Workflow cluster_0 Primary Screen cluster_1 Hit Validation cluster_2 Hit-to-Lead p1 Fragment Library (including Spiro[2.5]octan-8-ylmethanamine) p2 High-Throughput Biophysical Screen (e.g., Thermal Shift Assay, SPR) p1->p2 ~1000 fragments v1 Orthogonal Biophysical Method (e.g., NMR, ITC) p2->v1 Initial Hits (5-10% of library) v2 X-ray Crystallography v1->v2 Binding Confirmation & Affinity h1 Structure-Based Design & SAR by Chemistry v2->h1 Validated Hits with Structural Information h2 Lead Optimization h1->h2 Improve Potency & Properties

Caption: A typical workflow for a fragment-based drug discovery campaign.

Detailed Protocol for a Biophysical Screening Cascade:
  • Primary Screen (Thermal Shift Assay - TSA):

    • Prepare a solution of the target protein with a fluorescent dye that binds to hydrophobic regions.

    • Dispense the protein-dye mixture into a 96- or 384-well plate.

    • Add fragments from the library (including Spiro[2.5]octan-8-ylmethanamine) to individual wells at a concentration of 100-500 µM.

    • Measure the fluorescence as the temperature is gradually increased.

    • A shift in the melting temperature (Tm) indicates fragment binding.

  • Hit Validation (Nuclear Magnetic Resonance - NMR):

    • Validate hits from the primary screen using ligand-observed NMR techniques such as Saturation Transfer Difference (STD) or Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY).[5]

    • These methods confirm direct binding of the fragment to the target protein in solution.

  • Affinity Determination (Isothermal Titration Calorimetry - ITC):

    • Quantify the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of validated hits.[10]

    • This provides a more detailed understanding of the binding event.

  • Structural Characterization (X-ray Crystallography):

    • Obtain a co-crystal structure of the target protein with the bound fragment.[12]

    • This provides high-resolution structural information of the binding site and the fragment's binding mode, which is crucial for the next stage of hit-to-lead optimization.

Hit-to-Lead Optimization: A Hypothetical Case Study

Let us hypothesize that Spiro[2.5]octan-8-ylmethanamine has been identified as a hit against a hypothetical kinase, "Kinase X," which is implicated in an inflammatory signaling pathway.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor KinaseX Kinase X Receptor->KinaseX Substrate Substrate Protein KinaseX->Substrate Phosphorylation Downstream Downstream Signaling Substrate->Downstream Fragment Spiro[2.5]octan-8-ylmethanamine Fragment->KinaseX Inhibition Gene Gene Expression (Inflammation) Downstream->Gene

Caption: Inhibition of Kinase X by the spirocyclic fragment.

Structure-Activity Relationship (SAR) by Chemical Elaboration

The X-ray crystal structure reveals that the primary amine of the fragment forms a key hydrogen bond with a backbone carbonyl in the hinge region of Kinase X. The spirocyclic core orients the aminomethyl group for optimal interaction. The cyclohexane ring is positioned in a hydrophobic pocket.

Table 2: Hypothetical SAR for Spiro[2.5]octan-8-ylmethanamine Analogs

R-Group Modification Rationale Resulting Affinity (Kd) Ligand Efficiency (LE)
Parent Fragment Initial Hit 250 µM 0.35
N-acetylation Probes for additional interactions near the hinge region. >500 µM N/A
N-arylation (e.g., phenyl) Explores hydrophobic pocket. 50 µM 0.38

| Substitution on the cyclohexane ring (e.g., 4-hydroxyl) | Probes for polar interactions. | 100 µM | 0.36 |

Based on this initial SAR, N-arylation appears to be a promising vector for optimization. Further elaboration of the aryl ring with substituents that can form additional interactions with the protein would be the next logical step. The rigid spirocyclic core ensures that these modifications are presented in a controlled and predictable manner.[13][14]

Conclusion and Future Perspectives

Spiro[2.5]octan-8-ylmethanamine hydrochloride represents a valuable building block for fragment-based drug discovery. Its inherent three-dimensionality and conformational rigidity provide a solid foundation for the design of novel therapeutics.[15][16] The synthetic accessibility of the spiro[2.5]octane core, coupled with the versatility of the primary amine, allows for the creation of diverse fragment libraries for screening against a wide range of biological targets. As the pharmaceutical industry continues to seek novel chemical matter, the strategic use of rigid, 3D fragments like Spiro[2.5]octan-8-ylmethanamine will be instrumental in the development of the next generation of medicines.

References

  • Shukla, V., et al. (2014). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Journal of Visualized Experiments, (87), 51248. [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening. Retrieved from [Link]

  • Ciulli, A., & Williams, G. (2013). A three-stage biophysical screening cascade for fragment-based drug discovery. Nature Protocols, 8(11), 2138–2156. [Link]

  • ZoBio. (n.d.). Fragment Screening and Compound Profiling. Retrieved from [Link]

  • Hrenar, T., Primožič, I., & Majerić Elenkov, M. (2017). Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. Physical Chemistry Chemical Physics, 19(47), 31696-31705. [Link]

  • Ciulli, A., & Williams, G. (2013). A three-stage biophysical screening cascade for fragment-based drug discovery. Protocol Exchange. [Link]

  • Montalvo-González, R., & Ariza-Castolo, A. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 50(1), 33–39. [Link]

  • Ismael, L., et al. (2019). Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines. Chemical Science, 10(8), 2312–2318. [Link]

  • Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(8), 731-735. [Link]

  • Queen's University Belfast. (n.d.). A spirocyclic backbone accesses new conformational space in an extended, dipole-stabilized foldamer. Retrieved from [Link]

  • Varela, M. T., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(5), 535-553. [Link]

  • ResearchGate. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). EP2683706A1 - Oxaspiro [2.5]octane derivatives and analogs.
  • Varela, M. T., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate. [Link]

  • FCH Group. (n.d.). Fragment Libraries. Retrieved from [Link]

  • MDPI. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. International Journal of Molecular Sciences, 24(24), 17502. [Link]

  • Drugs for Neglected Diseases initiative. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]

  • Chemical Communications. (2019). Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers via 1,6-conjugate addition induced dearomatization of para-quinone methides. Retrieved from [Link]

  • Google Patents. (n.d.). EP3191441B1 - Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione.
  • Kaur, S., et al. (2024). Quantitative structure-activity relationship and ADME prediction studies on series of spirooxindoles derivatives for anti-cancer activity against colon cancer cell line HCT-116. Heliyon, 10(1), e23649. [Link]

  • ResearchGate. (2022). Structure Activity Relationship (SAR). Retrieved from [Link]

  • Krasavin, M. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org. [Link]

  • National Institutes of Health. (2017). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Retrieved from [Link]

  • ResearchGate. (2017). New Chiral Spiro[2.5]octanones as Products of Methylenation of (3R,6R)-2-Arylidene-6-isopropyl-3-methylcyclohexanones with Dimethylsulfoxonium Methylide. Synthesis, Stereochemistry, and Behavior in Liquid-Crystalline Systems. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Spiro[2.5]octan-6-ylmethanamine. Retrieved from [Link]

  • MDPI. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Retrieved from [Link]

Sources

Navigating the Rigid Frontier: A Technical Guide to Spiro[2.5]octane Amines

Author: BenchChem Technical Support Team. Date: February 2026

The chemical space of spiro[2.5]octane amines represents a strategic frontier in medicinal chemistry, offering a solution to the "flatland" problem of traditional aromatic scaffolds while providing distinct metabolic advantages over their non-spirocyclic parents (piperidines and cyclohexanes).

This guide serves as a technical manual for the synthesis, physicochemical profiling, and application of this scaffold.[1]

Executive Summary: The Case for Rigidity

In modern drug discovery, the spiro[2.5]octane scaffold serves as a high-value bioisostere for 4,4-disubstituted piperidines and cyclohexanes. Unlike flexible alkyl chains or planar aromatic systems, this scaffold introduces conformational locking and orthogonal exit vectors .

Key Technical Advantages:

  • Metabolic Blocking: The spiro-fusion at the C3 position (IUPAC) effectively blocks the metabolic "soft spot" often found at the 4-position of piperidine rings, preventing oxidative dealkylation or hydroxylation.

  • pKa Modulation: The cyclopropane ring exerts an electron-withdrawing inductive effect (-I), typically lowering the pKa of the distal amine by 0.5–1.0 log units compared to the parent piperidine. This is critical for optimizing membrane permeability (LogD) and reducing hERG liability.

  • Fsp3 Enrichment: Increases the fraction of sp3 hybridized carbons, correlating with improved clinical success rates by enhancing solubility and specificity.

Structural Analysis & Nomenclature

To navigate this space accurately, we distinguish between the two primary amine classes based on the nitrogen location.

ClassStructure DescriptionBioisostere ForKey Utility
6-Azaspiro[2.5]octane Nitrogen located in the 6-membered ring (position 6).[2]PiperidineReducing basicity; blocking C4 metabolism.
1-Aminospiro[2.5]octane Nitrogen attached directly to the cyclopropane ring.CyclohexylamineRigidifying exocyclic amines; unique vector orientation.
Conformational Dynamics

The spiro[2.5]octane system forces the cyclohexane ring into a constrained chair conformation. Unlike a standard cyclohexane which undergoes rapid ring flipping (


), the spiro-fusion creates a high energy barrier for inversion.
  • Impact: Substituents on the cyclohexane ring are locked in either axial or equatorial orientations, allowing for precise vector targeting of protein binding pockets.

Synthetic Architectures

The synthesis of these scaffolds relies heavily on carbenoid chemistry. Below is the field-standard protocol for generating the 6-azaspiro[2.5]octane core, the most common derivative in drug development.

Core Synthesis: The Simmons-Smith Route

This protocol utilizes a modified Simmons-Smith cyclopropanation of an exocyclic alkene.

Reagents:

  • Substrate: N-Boc-4-methylene piperidine (commercially available or synthesized via Wittig reaction from N-Boc-4-piperidone).

  • Carbenoid Source: Diethylzinc (

    
    ) and Diiodomethane (
    
    
    
    ).
  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

Step-by-Step Protocol:

  • Inert Atmosphere Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Reagent Preparation (Furukawa Modification):

    • Charge the flask with anhydrous DCM (10 volumes relative to substrate).

    • Cool to 0°C.

    • Add

      
       (1.0 M in hexanes, 2.5 equiv) dropwise. Caution: Pyrophoric.
      
    • Add

      
       (5.0 equiv) dropwise over 20 minutes. A white precipitate (ZnI2) may form.
      
    • Mechanistic Note: This forms the active iodomethylzinc carbenoid (

      
      ), which is less prone to polymerization than the traditional Zn-Cu couple.
      
  • Cyclopropanation:

    • Add N-Boc-4-methylene piperidine (1.0 equiv) dissolved in minimal DCM dropwise to the carbenoid solution at 0°C.

    • Allow the reaction to warm to room temperature (25°C) and stir for 12–18 hours.

    • Monitoring: Monitor by TLC (stain with KMnO4; the product does not stain well with UV). Look for the disappearance of the alkene spot.

  • Quenching (Critical):

    • Cool the mixture back to 0°C.

    • Slowly quench with saturated aqueous

      
      . Caution: Vigorous gas evolution.
      
    • Add 10% aqueous HCl to solubilize zinc salts (optional, if N-Boc is stable, otherwise use EDTA solution).

  • Workup:

    • Separate layers. Extract aqueous layer with DCM (3x).

    • Wash combined organics with brine, dry over

      
      , and concentrate.[3]
      
  • Purification: Flash column chromatography (Hexanes/EtOAc). The spiro-product usually elutes slightly faster than the alkene starting material.

Visualization of Synthetic Logic

The following diagram illustrates the workflow for generating the 6-azaspiro[2.5]octane scaffold and its divergent functionalization.

SpiroSynthesis cluster_logic Mechanistic Control Start N-Boc-4-Piperidone Wittig Wittig Olefination (Ph3P=CH2) Start->Wittig Step 1 Alkene N-Boc-4-methylene piperidine Wittig->Alkene Yield >85% Simmons Simmons-Smith (Et2Zn, CH2I2) Alkene->Simmons Step 2 Cyclopropanation SpiroBoc N-Boc-6-azaspiro [2.5]octane Simmons->SpiroBoc Stereospecific Syn-addition Deprotect TFA or HCl SpiroBoc->Deprotect Step 3 Final 6-Azaspiro[2.5]octane (Free Amine) Deprotect->Final Salt Formation

Caption: Synthetic workflow for 6-azaspiro[2.5]octane. The Simmons-Smith reaction is the critical stereospecific step.

Physicochemical & ADME Profiling

Understanding the shift in properties from piperidine to spiro[2.5]octane is essential for rational drug design.

Basicity (pKa)

The cyclopropane ring is electron-withdrawing relative to a standard methylene group due to the high s-character of its C-C bonds (Walsh orbitals).

  • Piperidine pKa: ~11.2

  • 6-Azaspiro[2.5]octane pKa: ~10.5

  • Design Implication: This reduction in basicity helps lower the fraction of ionized drug at physiological pH (7.4), improving passive permeability without sacrificing solubility completely.

Metabolic Stability

The 4-position of piperidine is a notorious "metabolic soft spot," susceptible to oxidation by Cytochrome P450 (specifically CYP2D6 and CYP3A4).

  • Mechanism: CYP enzymes abstract a hydrogen atom from the carbon alpha or gamma to the nitrogen. The 4-position is sterically accessible and electronically favorable.

  • Spiro Solution: Replacing the C4 hydrogens with the spiro-cyclopropane ring removes the abstractable protons entirely. The strained cyclopropane ring is generally resistant to oxidative opening under physiological conditions.

Comparative Data Table
PropertyPiperidine4,4-Dimethylpiperidine6-Azaspiro[2.5]octane
Fsp3 1.01.01.0
Conformation Chair (Fluxional)Chair (Locked)Chair (Locked)
C4 Metabolic Liability HighLow (Methyl oxidation possible)Negligible
Vector Geometry Linear/PlanarTetrahedralTetrahedral (Strained)
Lipophilicity (LogP) LowMediumMedium-High

Biological Logic & Signaling

When incorporated into a ligand, the spiro[2.5]octane moiety often serves as a linker or a core scaffold. The diagram below illustrates how this scaffold modulates biological interaction compared to a flexible linker.

BioLogic Ligand Ligand Design Flex Flexible Piperidine (High Entropy Cost) Ligand->Flex Spiro Rigid Spiro[2.5]octane (Pre-organized) Ligand->Spiro Target Protein Binding Pocket Flex->Target Induced Fit Spiro->Target Lock & Key Selectivity Selectivity Filter (Steric Clash with Off-targets) Spiro->Selectivity Rigid Bulk Outcome1 Low Affinity (Entropic Penalty) Target->Outcome1 Outcome2 High Affinity (Shape Complementarity) Target->Outcome2

Caption: The "Rigidification Strategy": Spiro-scaffolds reduce the entropic penalty of binding by pre-organizing the ligand.

References

  • Barnes-Seeman, D. (2012). "The role of spirocyclic scaffolds in drug discovery." Journal of Medicinal Chemistry. Link

  • Charette, A. B., & Beauchemin, A. (2001). "Simmons-Smith Cyclopropanation Reaction."[1] Organic Reactions.[4] Link

  • Wuitschik, G., et al. (2008). "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie International Edition. (Provides comparative data on spiro-ring properties). Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[2.3]hexane and Spiro[3.3]heptane Derivatives." Organic Letters. (Relevant comparative synthesis protocols). Link

Sources

Technical Guide: Safety, Toxicity, and Handling of Spiro[2.5]octan-8-ylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spiro[2.5]octan-8-ylmethanamine;hydrochloride Safety and Toxicity Profile Audience: Researchers, scientists, and drug development professionals.[1] Format: In-depth Technical Guide.

Executive Summary

Spiro[2.5]octan-8-ylmethanamine hydrochloride is a specialized spirocyclic building block used in modern medicinal chemistry to increase fraction saturated (


) character, improve solubility, and restrict conformational flexibility compared to traditional aromatic scaffolds.

As a Novel Chemical Entity (NCE) building block, specific toxicological monographs (e.g., NTP, IARC) are unavailable in the public domain. This guide synthesizes safety data from structural analogues (primary aliphatic amines, spiro[2.5]octane derivatives) and validated in silico predictive models to establish a rigorous safety profile.

Key Hazard Classification:

  • Corrosive/Irritant: High risk of skin corrosion (Category 1B) and serious eye damage (Category 1) due to the primary amine functionality.

  • Acute Toxicity: Harmful if swallowed (Category 4).[2]

  • Target Organ: Respiratory tract irritation (Single Exposure).[2][3]

Chemical Identity and Physicochemical Properties[4][5][6][7]

Understanding the structural basis of toxicity is the first step in risk mitigation.

PropertyDetail
Chemical Name Spiro[2.5]octan-8-ylmethanamine hydrochloride
Structural Feature Spirocyclic fusion of cyclopropane and cyclohexane rings; pendant methylamine at position 8 (alpha to spiro center).[1]
Molecular Formula

Molecular Weight ~175.7 g/mol (Salt form); ~139.24 g/mol (Free base)
Predicted pKa ~10.5 (Primary amine)
Physical State White to off-white crystalline solid
Solubility Highly soluble in water, DMSO, and Methanol

Structural Insight: The spiro[2.5]octane core provides a "neopentyl-like" steric environment at the 8-position.[1] This steric bulk often protects the adjacent amine from rapid metabolic deamination but implies potential for bioaccumulation if lipophilicity is not managed [1].[1]

Hazard Identification & GHS Classification (Read-Across)

Since direct experimental data is limited, the safety profile is derived using Read-Across principles from structurally similar spirocyclic amines (e.g., Spiro[2.5]octan-6-amine) and general aliphatic amines.

GHS Classification Matrix
Hazard ClassCategoryHazard StatementBasis for Classification
Skin Corrosion/Irritation 1B or 2 H314 / H315 Primary aliphatic amines (pKa > 10) are capable of saponifying skin lipids and causing necrosis [2].[1][4]
Serious Eye Damage 1 H318 Irreversible corneal damage is a known risk for amines of this basicity.[1]
Acute Toxicity (Oral) 4 H302 Analogous spiro-amines show LD50 values in the range of 300–2000 mg/kg (Rat).
STOT - Single Exposure 3 H335 Dust/vapor is highly irritating to the upper respiratory tract.[1]
Precautionary Statements
  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing.[1] Rinse skin with water/shower.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]

Toxicological Assessment Strategy

For researchers utilizing this compound in lead optimization, the following toxicity profile is projected based on the Spirocyclic Scaffold Safety Framework .

In Vitro Toxicity Profile
  • Genotoxicity (Ames Test):

    • Prediction:Negative. Simple saturated spirocyclic amines generally lack the electrophilic structural alerts (e.g., nitro groups, epoxides) associated with mutagenicity.

    • Alert: Impurities from synthesis (e.g., alkyl halides) could trigger false positives. Ensure purity >95%.

  • hERG Inhibition (Cardiotoxicity):

    • Risk:[6][7]Low to Moderate. While the spiro-core reduces planarity (lowering pi-stacking probability in the hERG channel), the basic amine can interact with Tyr652/Phe656 residues.

    • Mitigation: The high polarity (low LogP) of the hydrochloride salt reduces the likelihood of hERG trapping compared to lipophilic aromatic amines [3].

  • Cytotoxicity:

    • Spirocyclic scaffolds are often employed to reduce cytotoxicity compared to flat aromatic bioisosteres by decreasing promiscuous binding [4].[1]

Metabolic Stability & ADME

The spiro[2.5]octane scaffold is metabolically robust.[1]

  • Phase I Metabolism: The cyclopropane ring is generally stable, though oxidative opening can occur under extreme conditions.[1] The primary risk is N-oxidation or deamination of the methanamine tail.

  • Phase II Metabolism: Rapid conjugation (Glucuronidation/Acetylation) of the primary amine is expected.[1]

Biological Evaluation Workflow

The following diagram outlines the recommended logic flow for assessing the safety of this building block in a drug discovery context.

SafetyAssessment Start Spiro[2.5]octan-8-ylmethanamine Candidate Selection InSilico In Silico Screen (Derek/Sarah) Check: Structural Alerts Start->InSilico Purity QC Analysis (LCMS/NMR) Ensure >95% Purity InSilico->Purity No Alerts Decision Go/No-Go Decision InSilico->Decision High Risk Alert InVitro In Vitro Tox Panel 1. Ames (Mutagenicity) 2. hERG (Cardiac) 3. Cytotoxicity (HepG2) Purity->InVitro Metabolism Metabolic Stability (Microsomal Stability) Check: Reactive Metabolites InVitro->Metabolism Passes Tox Metabolism->Decision

Figure 1: Step-wise safety assessment workflow for novel spirocyclic amine building blocks.

Experimental Handling Protocols

Trustworthiness: This protocol is designed to prevent exposure to the corrosive hydrochloride salt dust, which is the primary handling hazard.[1]

Engineering Controls
  • Primary Containment: Handle exclusively within a certified Chemical Fume Hood.[1]

  • Airflow: Maintain face velocity >0.5 m/s.

  • Weighing: Use an analytical balance inside a powder containment enclosure or use static-free weighing boats to prevent dust dispersion.[1]

Personal Protective Equipment (PPE)
  • Eyes: Chemical splash goggles (ANSI Z87.1).[1] Standard safety glasses are insufficient for corrosive salts.

  • Hands: Double gloving recommended.[1]

    • Inner: Nitrile (4 mil).[1]

    • Outer: Nitrile (4-8 mil) or Neoprene.[1]

  • Body: Lab coat with extended cuffs; chemical-resistant apron if handling >5g.[1]

Solubilization & Usage
  • Solvent Choice: Dissolve in DMSO or Methanol.[1] Avoid non-polar solvents (Hexane/Et2O) as the HCl salt is insoluble.[1]

  • Neutralization: If the free base is required, treat the HCl salt with an equivalent of base (e.g.,

    
     or 
    
    
    
    ) in situ.[1]
    • Caution: The free amine is volatile and has a fishy/ammonia-like odor.[1] Perform neutralization only in a fume hood.

Waste Disposal
  • Classification: Hazardous Chemical Waste (Corrosive/Toxic).[1]

  • Segregation: Do not mix with oxidizing agents or strong acids.[1]

  • Deactivation: For small spills, neutralize with dilute sodium bicarbonate solution before absorbing with vermiculite.[1]

Emergency Response Procedures

ScenarioImmediate Action
Eye Contact CRITICAL: Rinse immediately with water for 15+ minutes. Lift eyelids. Seek emergency ophthalmological care.
Skin Contact Brush off dry particles.[1] Wash with soap and water for 15 minutes. Discard contaminated clothing.
Inhalation Move to fresh air.[5] If breathing is difficult, administer oxygen (trained personnel only).
Ingestion Rinse mouth. Do NOT induce vomiting (risk of esophageal corrosion). Drink 1-2 glasses of water/milk.

Comparative Analysis: Spiro vs. Flat Scaffolds

To justify the use of this building block despite the handling precautions, consider the pharmacological safety benefits illustrated below.

PharmacophoreComparison Flat Flat Aromatic Amine (e.g., Benzylamine) Solubility Solubility Flat->Solubility Low (High Pi-Stacking) Metab Metabolic Stability Flat->Metab Low (Aromatic Hydroxylation) Promiscuity Off-Target Binding (Toxicity) Flat->Promiscuity High (Flatland) Spiro Spiro[2.5]octan-8-ylmethanamine (3D Scaffold) Spiro->Solubility High (High Fsp3) Spiro->Metab High (Steric Bulk) Spiro->Promiscuity Low (Specific Vectors)

Figure 2: Pharmacological safety advantages of spirocyclic amines over traditional aromatic building blocks.

References

  • Zheng, Y., & Tice, C. M. (2016).[8] The utilization of spirocyclic scaffolds in drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-840. (Referenced via context in BLD Pharm Insights).

  • PubChem. (2025). Compound Summary: Spiro[2.5]octan-6-amine hydrochloride.[1][6][7][9] Retrieved from [Link]

Sources

Material Safety Data Sheet for Spiro[2.5]octan-8-ylmethanamine;hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive safety and handling profile for Spiro[2.5]octan-8-ylmethanamine hydrochloride , a specialized bicyclic amine building block used in medicinal chemistry. Spirocyclic scaffolds are increasingly utilized in drug discovery to restrict conformational flexibility and modulate metabolic stability compared to their gem-dimethyl or monocyclic analogs.[1]

Critical Safety Notice: While the hydrochloride salt form mitigates the volatility and immediate corrosivity of the free amine, this compound must be handled as a Hazardous Substance . It poses risks of severe mucosal irritation, potential sensitization, and hygroscopic instability. This guide synthesizes data from structural analogs (e.g., Spiro[2.5]octan-4-amine) and standard protocols for aliphatic amine salts.

Part 1: Chemical Identity & Molecular Architecture[2]

The designation "8-ylmethanamine" refers to the position of the aminomethyl group on the cyclohexane ring of the spiro[2.5]octane system. Note that due to the symmetry of the unsubstituted spiro[2.5]octane scaffold, position 8 is chemically equivalent to position 4 (adjacent to the spiro junction).

Property Technical Specification
Chemical Name Spiro[2.5]octan-8-ylmethanamine hydrochloride
Synonyms (Spiro[2.5]octan-4-yl)methanamine HCl; 4-(Aminomethyl)spiro[2.5]octane HCl
Molecular Formula C₉H₁₇N[1][2][3][4][5] · HCl
Molecular Weight 175.70 g/mol (Salt); 139.24 g/mol (Free Base)
Physical State White to off-white crystalline solid
Solubility Soluble in water, DMSO, Methanol; Sparingly soluble in DCM
Hygroscopicity High (Deliquescent upon prolonged exposure to humidity)
CAS Number Research Grade / Analogous:[6] 1965308-89-7 (4-amine variant)

Structural Causality: The spiro[2.5]octane core consists of a cyclopropane ring fused to a cyclohexane ring at a single carbon. The high ring strain of the cyclopropane moiety (~27.5 kcal/mol) requires specific handling precautions to avoid acid-catalyzed ring-opening reactions under extreme conditions, although the hydrochloride salt is generally stable at room temperature.

Part 2: GHS Hazard Identification & Risk Assessment

As a senior scientist, I categorize this compound under GHS07 (Exclamation Mark) , with a precautionary note on potential GHS05 (Corrosion) characteristics depending on the pH of the final solution.

Hazard Statements (H-Codes)
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • Note: If the free amine is regenerated, H314 (Causes severe skin burns) applies.

Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Insight: Aliphatic primary amines are known to disrupt cell membranes via cationic interaction with phospholipid bilayers. The hydrochloride counter-ion buffers the pH (typically 4.0–6.0 in aqueous solution), reducing immediate tissue necrosis but maintaining significant irritation potential.

Part 3: Emergency Response Protocols

The following decision tree outlines the immediate response to exposure. This protocol is self-validating: if symptoms persist after the initial step, the workflow automatically escalates to medical intervention.

EmergencyResponse Start EXPOSURE INCIDENT Type Identify Exposure Route Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Brush off dry particles. Rinse water >15 min. Remove contaminated clothes. Skin->ActionSkin ActionEye Flush water >15 min. Lift eyelids occasionally. Remove contacts. Eye->ActionEye ActionInhale Move to fresh air. Sit upright (Fowler's pos). O2 if breathing difficult. Inhale->ActionInhale Check Symptoms Persist? ActionSkin->Check ActionEye->Check ActionInhale->Check Medical SEEK IMMEDIATE MEDICAL ATTENTION Check->Medical Yes Monitor Monitor for delayed pulmonary edema (12-24 hrs) Check->Monitor No

Figure 1: Standardized Emergency Response Decision Tree for Amine Hydrochloride Exposure.

Part 4: Handling, Storage, & Stability

The primary degradation pathway for Spiro[2.5]octan-8-ylmethanamine HCl is hygroscopic deliquescence followed by potential oxidation of the amine if the salt dissociates.

Storage Protocol
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) . The spiro-cyclopropane ring is stable, but the amine salt is prone to absorbing atmospheric moisture, leading to "caking" and difficulty in handling.

  • Container: Amber glass vial with a Teflon-lined screw cap. Parafilm sealing is recommended for long-term storage.

Engineering Controls
  • Fume Hood: All open handling must occur within a certified chemical fume hood operating at a face velocity of >100 fpm.

  • Glove Selection: Nitrile (0.11 mm) is sufficient for splash protection. For prolonged handling or dissolution in organic solvents, use laminated (Silver Shield) gloves.

Part 5: Experimental Workflow & Synthesis Context

This compound is often used as a building block to introduce the spiro[2.5]octane motif, which serves as a bioisostere for cyclohexyl or gem-dimethyl groups. The following workflow illustrates the preparation of the free base for coupling reactions (e.g., Amide coupling).

Protocol: Free Base Liberation (In Situ) Rationale: Many coupling reactions (EDC/NHS, HATU) require the amine to be nucleophilic (unprotonated).

  • Dissolution: Dissolve 1.0 eq of the HCl salt in DCM or DMF.

  • Neutralization: Add 3.0 eq of DIPEA (Diisopropylethylamine) or TEA.

    • Observation: The solution may become slightly cloudy due to the formation of DIPEA·HCl salts.

  • Coupling: Add the carboxylic acid partner and coupling reagent immediately to prevent amine oxidation.

HandlingWorkflow Storage Storage (2-8°C, Argon) Weighing Weighing (Quickly, prevent moisture) Storage->Weighing Warm to RT Solvent Dissolution (DMF/DCM) Weighing->Solvent In Fume Hood Base Add Base (DIPEA/TEA) Solvent->Base Liberate Amine Reaction Coupling Reaction (Nucleophilic Attack) Base->Reaction Immediate Use

Figure 2: Handling workflow for liberating the free amine for synthesis applications.

References

  • PubChem. (2025).[7][6][8] Spiro[2.5]octane | C8H14. National Library of Medicine.[8] Retrieved from [Link]

  • Angene Chemical. (2025). Safety Data Sheet: Spiro[2.5]octan-6-ylmethanamine. Retrieved from [Link]

Sources

Navigating the 3D Chemical Space: Biological Screening of Novel Spirocyclic Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from planar, aromatic-heavy scaffolds to three-dimensional (


) architectures is not merely a trend—it is a necessity for improving clinical success rates. Spirocyclic amines represent a privileged structural class that offers a high fraction of 

hybridized carbons (

), enhanced aqueous solubility, and novel intellectual property space.

However, the screening of spirocyclic amines presents unique challenges compared to traditional "flat" heterocycles.[1] Their rigid stereochemistry requires precise functional assays, and their basic nitrogen centers necessitate rigorous safety profiling against off-targets like the hERG potassium channel. This guide outlines a self-validating screening cascade designed to de-risk these novel scaffolds early in the discovery pipeline.

Phase I: Physicochemical "Hygiene" & Library QC

Before biological interrogation, spirocyclic amines must undergo rigorous physicochemical profiling. Unlike flexible alkyl amines, spirocyclic cores often exhibit distinct


 shifts due to ring strain and inductive effects, which drastically alter their behavior in assay buffers.
The and Solubility Nexus

Spirocyclic amines are frequently basic (


 8–10). In physiological assays (pH 7.4), they exist predominantly as cations. This impacts:
  • Solubility: Generally higher than aromatic analogs, but salt formation kinetics can be unpredictable.

  • Membrane Permeability: Cationic species permeate passively via different rates than neutral species.

  • Lysosomal Trapping: High

    
     bases can accumulate in acidic lysosomes, leading to phospholipidosis.
    
Protocol A: Kinetic Solubility (Nephelometry)
  • Objective: Determine the concentration at which the compound precipitates from DMSO into aqueous buffer (pH 7.4).

  • Methodology:

    • Prepare 10 mM stock in DMSO.

    • Spike into PBS (pH 7.4) at final concentrations of 1, 3, 10, 30, and 100

      
       (final DMSO <1%).
      
    • Incubate for 90 minutes at 25°C with shaking.

    • Measure light scattering via nephelometer.

    • Validation: Use Verapamil (high solubility) and Reserpine (low solubility) as controls.

Stereochemical Purity Check

Spirocycles possess inherent chirality (axial or central). Screening a racemic mixture can mask the potency of the eutomer (active enantiomer) or the toxicity of the distomer.

  • Requirement: All hits <1

    
     must undergo Chiral SFC (Supercritical Fluid Chromatography) separation and re-screening as individual enantiomers.
    

Phase II: Target Engagement (Surface Plasmon Resonance)

For spirocyclic amines, we prioritize Surface Plasmon Resonance (SPR) over radioligand binding. SPR provides kinetic data (


, 

) which is critical because rigid spirocycles often exhibit slower dissociation rates (longer residence time) compared to flexible analogs due to reduced entropic penalties upon binding.
Protocol B: Small Molecule SPR (Biacore/Sierra)

Causality: We use SPR to differentiate "sticky" non-specific binders (common with cationic amines) from true ligands.

  • Sensor Chip: CM5 (Carboxymethyl dextran) or SA (Streptavidin) for biotinylated targets.

  • Immobilization: Target density must be low (

    
    ) to avoid mass transport limitation.
    
  • Solvent Correction: Critical. Spirocycles are dissolved in DMSO. Create a DMSO calibration curve (4.5% to 5.5%) to correct for bulk refractive index shifts.

  • Flow Rate: High flow (60–100

    
    ) to minimize rebinding effects.
    
  • Analysis: Fit data to a 1:1 Langmuir binding model.

    • Red Flag:[2] If

      
       exceeds 
      
      
      
      , suspect aggregation or non-specific electrostatic interaction.

Phase III: Safety Pharmacology (The hERG Liability)

The most critical safety hurdle for novel amines is the hERG (human Ether-à-go-go-Related Gene) potassium channel. Basic amines can


-stack with Tyr652 and Phe656 in the hERG pore, causing QT prolongation.
  • Spirocyclic Advantage: The rigid bulk of a spiro-system can be engineered to clash with the hERG pore, potentially reducing affinity compared to flexible piperidine analogs.

Protocol C: Automated Patch Clamp (APC)

System: QPatch or SyncroPatch (High-Throughput Electrophysiology). Standard: CiPA (Comprehensive In Vitro Proarrhythmia Assay) voltage protocols.[3]

  • Cell Line: CHO or HEK293 stably expressing

    
     (hERG).
    
  • Solutions:

    • Extracellular:[3] High

      
      /Mg^{2+}$ Ringer’s solution.
      
    • Intracellular:[3][4] K-Aspartate based (to mimic physiological K+ levels).

  • Voltage Protocol (Step-Ramp):

    • Hold at -80 mV.

    • Depolarize to +40 mV for 500ms (Channel opens/inactivates).

    • Ramp down to -80 mV (Channel recovers from inactivation

      
       Tail current measured).
      
  • Data Output: % Inhibition of tail current.

  • Acceptance Criteria:

    • Seal Resistance

      
      .
      
    • Tail current amplitude

      
      .
      
    • Positive Control: E-4031 (

      
      ).
      

Visualizing the Workflow

The following diagram illustrates the decision matrix for screening spirocyclic libraries. It emphasizes the "Fail Fast" philosophy where physicochemical failure prevents biological waste.

ScreeningCascade Library Spirocyclic Amine Library (n=500) PhysChem Phase I: PhysChem (Solubility & pKa) Library->PhysChem Filter1 Pass: Sol > 10µM? PhysChem->Filter1 SPR Phase II: SPR Screening (Binding Kinetics) Filter1->SPR Yes Discard Discard / Re-design Filter1->Discard No (Insoluble) Filter2 Pass: KD < 1µM & 1:1 Fit? SPR->Filter2 ChiralSep Chiral Separation (SFC) Filter2->ChiralSep Yes Filter2->Discard No (Promiscuous) hERG Phase III: hERG Safety (Automated Patch Clamp) ChiralSep->hERG Microsome Metabolic Stability (Liver Microsomes) hERG->Microsome hERG IC50 > 10µM hERG->Discard hERG IC50 < 1µM Lead Validated Lead Candidate Microsome->Lead Cl_int < 20 µL/min/mg Microsome->Discard Unstable

Caption: Integrated Screening Cascade for Spirocyclic Amines. Note the early physicochemical filter to prevent false negatives due to precipitation.

Data Interpretation & SAR Analysis

When analyzing data from spirocyclic scaffolds, standard SAR (Structure-Activity Relationship) rules must be adapted.

Table 1: Comparative Analysis Framework
ParameterFlat Analog (e.g., Piperidine)Spirocyclic Analog (e.g., 2-Azaspiro[3.3]heptane)Interpretation

Low (< 0.3)High (> 0.5)Higher

correlates with better clinical transition success (Lovering et al.).
Solubility ModerateHighSpirocycles disrupt crystal lattice packing energy.
Metabolic Stability Low (Aromatic oxidation)HighRigid scaffold blocks CYP450 access to labile sites.
hERG Liability High RiskVariable (Design dependent)Requires monitoring; basicity often remains high.
Binding Entropy High penalty (Flexible)Low penalty (Rigid)Spirocycles are "pre-organized" for binding.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • FDA. (2005). Guidance for Industry: S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation). U.S. Food and Drug Administration. [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Unusual Structures. Chemical Reviews. [Link]

  • Dunne, A., et al. (2019). Aggregation of Small Molecules in Surface Plasmon Resonance (SPR): Detection and Mitigation. SLAS Discovery. [Link]

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006).[5] hERG potassium channels: targets for therapeutic drug action.[5][6] Nature. [Link]

Sources

Methodological & Application

Application Note: Synthesis of Spiro[2.5]octan-8-ylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the synthesis of Spiro[2.5]octan-8-ylmethanamine hydrochloride .

Note on Nomenclature: Based on IUPAC priority rules for spiro[2.5]octane systems, the position alpha to the spiro junction in the cyclohexane ring is designated as position 4. Therefore, the chemical structure corresponding to "8-ylmethanamine" is formally Spiro[2.5]octan-4-ylmethanamine . This guide proceeds with the synthesis of this specific regioisomer.

Abstract & Strategic Overview

Spirocyclic scaffolds are increasingly prioritized in drug discovery due to their ability to restrict conformation and project functional groups into defined 3D vectors, often improving metabolic stability and selectivity compared to flat aromatic analogues. Spiro[2.5]octan-8-ylmethanamine represents a valuable amine building block where a primary aminomethyl group is attached to a rigid spiro[2.5]octane core.

This protocol outlines a robust, scalable three-step synthesis starting from inexpensive cyclohexanone . The strategy utilizes a double alkylation to install the spirocyclopropane ring, followed by a Van Leusen reductive cyanation to homologate the ketone to a nitrile, and finally a hydride reduction to yield the target amine. This route avoids the instability associated with exocyclic methylene intermediates found in alternative Wittig-based approaches.

Key Advantages of This Protocol
  • Cost-Efficiency: Utilizes commodity starting materials (cyclohexanone, 1,2-dibromoethane).

  • Scalability: Avoids cryogenic conditions and unstable intermediates.

  • Atom Economy: The Van Leusen reaction performs a one-carbon homologation and functional group conversion in a single pot.

Retrosynthetic Analysis

The target molecule is disconnected at the C-N bond and the C-C bond alpha to the ring, tracing back to the spiro-ketone intermediate.

Retrosynthesis Target Spiro[2.5]octan-4-ylmethanamine (Target Amine) Nitrile Spiro[2.5]octane-4-carbonitrile (Nitrile Precursor) Target->Nitrile Reduction (LiAlH4) Ketone Spiro[2.5]octan-4-one (Spiro Scaffold) Nitrile->Ketone Van Leusen (TosMIC) Start Cyclohexanone (Starting Material) Ketone->Start Bis-alkylation (1,2-Dibromoethane)

Figure 1: Retrosynthetic disconnection showing the conversion of cyclohexanone to the target spiro-amine via a nitrile intermediate.

Detailed Experimental Protocol

Step 1: Synthesis of Spiro[2.5]octan-4-one

This step constructs the spiro[2.5]octane skeleton via the bis-alkylation of the thermodynamically controlled enolate of cyclohexanone.

  • Reaction Type: Double Alkylation / Spirocyclization

  • Reagents: Cyclohexanone, 1,2-Dibromoethane, Potassium tert-butoxide (

    
    )
    
  • Solvent: Tetrahydrofuran (THF)[1][2]

Procedure:

  • Setup: Flame-dry a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet.

  • Solvent Prep: Charge the flask with anhydrous THF (400 mL) and cool to 0 °C.

  • Base Addition: Add

    
     (2.2 equiv, 24.6 g, 220 mmol) portion-wise under nitrogen flow. Stir until dissolved.
    
  • Substrate Addition: Add cyclohexanone (1.0 equiv, 9.8 g, 100 mmol) dropwise over 15 minutes. The solution will turn yellow/orange, indicating enolate formation.

  • Alkylation: Add 1,2-dibromoethane (1.1 equiv, 20.7 g, 110 mmol) dropwise over 30 minutes, maintaining the temperature at 0–5 °C.

  • Cyclization: Allow the mixture to warm to room temperature (RT) and stir for 1 hour. Then, heat to mild reflux (65 °C) for 3 hours to drive the second alkylation (cyclization).

  • Work-up: Cool to RT. Quench carefully with saturated aqueous

    
     (200 mL). Extract with diethyl ether (
    
    
    
    ).
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate
    in vacuo. Purify the residue by vacuum distillation (bp ~65–70 °C at 15 mmHg) or flash chromatography (Hexanes/EtOAc 95:5) to yield Spiro[2.5]octan-4-one  as a colorless oil.
    

QC Check:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    Look for distinctive cyclopropane protons at
    
    
    0.6–1.2 ppm (multiplets) and cyclohexane ring protons.
  • Yield Target: 55–65%.

Step 2: Van Leusen Reductive Cyanation

This step converts the ketone directly to a nitrile with one-carbon homologation, avoiding the multi-step aldehyde route.

  • Reaction Type: Reductive Nitrilation[3]

  • Reagents: Spiro[2.5]octan-4-one, Tosylmethyl isocyanide (TosMIC),

    
    
    
  • Solvent: 1,2-Dimethoxyethane (DME) / Ethanol

Procedure:

  • Reagent Prep: In a 500 mL flask, dissolve Spiro[2.5]octan-4-one (1.0 equiv, 6.2 g, 50 mmol) and TosMIC (1.1 equiv, 10.7 g, 55 mmol) in anhydrous DME (150 mL).

  • Cooling: Cool the mixture to 0 °C.

  • Base Addition: Add a solution of

    
     (2.0 equiv, 11.2 g, 100 mmol) in absolute ethanol (50 mL) dropwise over 45 minutes. Caution: Exothermic.
    
  • Reaction: Stir at 0 °C for 1 hour, then warm to RT and stir overnight (12–16 hours). The reaction proceeds via an oxazoline intermediate which fragments to the nitrile.

  • Work-up: Pour the mixture into ice-water (300 mL) and extract with pentane or diethyl ether (

    
    ). Note: Avoid chlorinated solvents to prevent emulsion formation with TosMIC byproducts.
    
  • Purification: Wash organics with brine, dry over

    
    , and concentrate. Purify by flash chromatography (Hexanes/EtOAc 90:10) to obtain Spiro[2.5]octane-4-carbonitrile .
    

QC Check:

  • IR: Strong absorption at ~2240

    
     (C≡N stretch).
    
  • Yield Target: 70–80%.

Step 3: Reduction and Salt Formation

The final step reduces the nitrile to the primary amine and isolates it as the stable hydrochloride salt.

  • Reaction Type: Nitrile Reduction

  • Reagents: Lithium Aluminum Hydride (

    
    ), 
    
    
    
    in Dioxane
  • Solvent: THF (anhydrous)

Procedure:

  • Reduction Setup: In a flame-dried 500 mL flask under nitrogen, suspend

    
      (2.0 equiv, 3.8 g, 100 mmol) in anhydrous THF (100 mL) at 0 °C.
    
  • Addition: Add a solution of Spiro[2.5]octane-4-carbonitrile (1.0 equiv, 6.75 g, 50 mmol) in THF (50 mL) dropwise.

  • Reflux: Warm to RT, then heat to reflux for 4 hours. Monitor by TLC (disappearance of nitrile).

  • Fieser Quench: Cool to 0 °C. Carefully add water (3.8 mL), then 15% NaOH (3.8 mL), then water (11.4 mL). Stir vigorously until a white granular precipitate forms.

  • Filtration: Filter through a pad of Celite. Rinse the cake with THF.

  • Salt Formation: Dilute the filtrate with diethyl ether (100 mL). Add 4 M HCl in dioxane (1.5 equiv, 18.75 mL) dropwise with stirring. The amine hydrochloride will precipitate immediately.

  • Isolation: Filter the white solid, wash with cold ether, and dry under high vacuum to yield Spiro[2.5]octan-8-ylmethanamine hydrochloride (formally 4-yl).

QC Check:

  • 
     NMR (DMSO-
    
    
    
    ):
    
    
    8.0–8.2 (br s, 3H,
    
    
    ), 2.6–2.8 (m, 2H,
    
    
    -N), 0.3–0.6 (m, 4H, cyclopropane).
  • Purity: >98% by HPLC.

Summary of Quantitative Data

ParameterStep 1: Spiro-KetoneStep 2: Spiro-NitrileStep 3: Amine HCl
Starting Material CyclohexanoneSpiro[2.5]octan-4-oneSpiro[2.5]octane-4-CN
Reagent 1,2-Dibromoethane /

TosMIC /


/

Temp / Time 65 °C / 3 hRT / 16 hReflux / 4 h
Typical Yield 60%75%85%
Appearance Colorless OilColorless OilWhite Solid
Key QC Marker Cyclopropane

NMR
IR: 2240

MS:

Safety & Handling

  • Potassium tert-butoxide: Moisture sensitive and corrosive. Handle in a glovebox or under inert atmosphere.

  • TosMIC: Evolves foul odors and is toxic. Use only in a well-ventilated fume hood. Treat waste with bleach to neutralize isocyanides.

  • Lithium Aluminum Hydride: Pyrophoric. Reacts violently with water. Use Fieser workup for safe disposal.

References

  • Spiro-Ketone Synthesis

    • Mayer, R., & Schubert, H. (1958). Über die Alkylierung von Cyclohexanon mit 1,2-Dibromäthan. Chemische Berichte, 91(4), 768-772. Link

  • Van Leusen Reaction Protocol

    • Oldenziel, O. H., van Leusen, D., & van Leusen, A. M. (1977).[3] Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit. The Journal of Organic Chemistry, 42(19), 3114–3118.[4] Link

  • Spiro[2.

    • National Institute of Standards and Technology (NIST). Spiro[2.5]octane. NIST Chemistry WebBook, SRD 69. Link

  • General Nitrile Reduction

    • Amundsen, L. H., & Nelson, L. S. (1951). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. Journal of the American Chemical Society, 73(1), 242–244. Link

Sources

Application Note: Precision Functionalization of the Spiro[2.5]octane Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a rigorous, technical guide on the synthesis and functionalization of the spiro[2.5]octane scaffold. This structural motif is increasingly valued in modern drug discovery for its ability to impart three-dimensional complexity (high


 fraction) and metabolic stability to drug candidates, offering a superior alternative to flat aromatic systems ("Escape from Flatland").[1][2]

Executive Summary & Strategic Analysis

The spiro[2.5]octane scaffold (bicyclo[4.1.0] system) represents a unique intersection of conformational rigidity and lipophilic modulation.[1][3] Unlike its hetero-spirocyclic cousins (e.g., azaspiro[3.3]heptanes), the carbocyclic spiro[2.5]octane offers a distinct advantage: the cyclopropane ring acts as a metabolically robust "gem-dimethyl" bioisostere that locks the cyclohexane ring into a specific chair conformation, directing exit vectors for substituents with high precision.[1][2]

Key Physicochemical Advantages:
  • Metabolic Blocking: The spiro-cyclopropane ring protects the vulnerable C4 position of the cyclohexane ring (relative to the spiro center) from oxidative metabolism (CYP450).[1]

  • ** conformational Restriction:** The spiro fusion forces the cyclohexane ring to adopt a chair conformation where the equatorial/axial preferences of substituents are amplified, improving ligand-target binding entropy.

  • Lipophilicity Modulation: It provides bulk without the electron-rich pi-cloud of phenyl rings, often improving CNS penetration (LogBB) by reducing non-specific protein binding.[1][2]

Strategic Synthetic Workflow

The construction of the spiro[2.5]octane core is non-trivial due to the strain energy of the cyclopropane ring (~27.5 kcal/mol).[1] The most robust industrial and academic route relies on the Simmons-Smith cyclopropanation of exo-cyclic alkenes or vinyl ethers derived from cyclohexane-1,3-diones.[2]

Visualization: Synthetic Decision Tree

SpiroSynthesis Start 1,3-Cyclohexanedione EnolEther 3-Methoxy-cyclohex-2-enone Start->EnolEther MeOH, H+ SpiroCore 5-Methoxy-spiro[2.5]oct-4-ene EnolEther->SpiroCore Simmons-Smith (Et2Zn, CH2I2) Ketone Spiro[2.5]octan-5-one SpiroCore->Ketone Mild Hydrolysis (HCl, THF) Nitrile Spiro[2.5]octane-5-nitrile (TosMIC Reagent) Ketone->Nitrile Van Leusen Reaction Amine 5-Amino-spiro[2.5]octane (Reductive Amination) Ketone->Amine NH4OAc, NaBH3CN Acid Spiro[2.5]octane-5-carboxylic acid (Building Block) Nitrile->Acid Hydrolysis

Caption: Figure 1.[1][2] Chemo-selective synthetic pathway from commodity starting materials to high-value spiro[2.5]octane building blocks.

Detailed Experimental Protocols

Protocol A: Core Construction via Furukawa-Modified Simmons-Smith

Objective: Synthesis of 5-methoxy-spiro[2.5]oct-4-ene from 3-methoxy-2-cyclohexen-1-one.[1][2] Rationale: The Furukawa modification (using


 instead of Zn/Cu couple) is preferred for its homogeneity, reproducibility, and faster kinetics, which is critical when working with electron-rich enol ethers.[1]

Safety Warning: Diethylzinc (


) is pyrophoric.[1][2] All operations must be performed under an inert atmosphere (Argon/Nitrogen).[1][2] Diiodomethane (

) is toxic and light-sensitive.[1][2][4]

Materials:

  • 3-Methoxy-2-cyclohexen-1-one (1.0 equiv)[1][2]

  • Diethylzinc (1.0 M in hexanes, 2.2 equiv)[1][2]

  • Diiodomethane (2.4 equiv)[1][2]

  • Anhydrous Toluene or DCM (Solvent)[1][2]

Step-by-Step Procedure:

  • Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, internal thermometer, and pressure-equalizing addition funnel. Flush with Argon.

  • Solvent Charge: Add anhydrous toluene (10 mL/g of substrate) and cool to 0°C.

  • Carbenoid Formation: Add diethylzinc solution via cannula.[2] Slowly add diiodomethane dropwise over 20 minutes, maintaining internal temperature < 5°C. A white precipitate (

    
    ) may form.[1][2] Stir for 15 minutes at 0°C to generate the active bis(iodomethyl)zinc species.[1]
    
  • Substrate Addition: Dissolve 3-methoxy-2-cyclohexen-1-one in a minimum amount of anhydrous toluene. Add dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and then heat to 60°C for 2-4 hours. Monitor by TLC/LCMS for disappearance of the enone.

  • Quench (Critical): Cool to 0°C. Very slowly add saturated aqueous

    
    . Caution:  Vigorous gas evolution (ethane) and foaming will occur.[1][2]
    
  • Workup: Extract with

    
     (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[2]
  • Purification: The resulting enol ether is often used directly in the next step (hydrolysis) to avoid decomposition on silica gel.[1]

Protocol B: Functionalization – Ketone to Carboxylic Acid

Objective: Conversion of Spiro[2.5]octan-5-one to Spiro[2.5]octane-5-carboxylic acid. Rationale: The ketone at C5 is the primary "handle" for functionalization. Converting it to a carboxylic acid creates a versatile building block for amide coupling (drug synthesis).[1][2] The Van Leusen reaction is superior here to standard Wittig approaches due to atom economy and mild conditions.[2]

Materials:

  • Spiro[2.5]octan-5-one (1.0 equiv)[1][2]

  • Tosylmethyl isocyanide (TosMIC) (1.1 equiv)[1][2]

  • Potassium tert-butoxide (

    
    ) (2.5 equiv)[1][2]
    
  • DME (Dimethoxyethane) and Ethanol[1][2][5]

Step-by-Step Procedure:

  • Nitrile Formation:

    • Dissolve TosMIC and spiro[2.5]octan-5-one in anhydrous DME at 0°C.

    • Add

      
       portion-wise.[2]
      
    • Add absolute ethanol (dropwise) to the mixture.[1]

    • Stir at RT for 30 mins, then heat to 50°C for 2 hours.

    • Mechanism:[1][2][3][4][5][6] The TosMIC anion attacks the ketone; subsequent fragmentation releases the tosyl group and forms the nitrile (Spiro[2.5]octane-5-nitrile).[1][2]

  • Hydrolysis to Acid:

    • Isolate the crude nitrile via standard aqueous workup.

    • Reflux the nitrile in 4M NaOH/EtOH (1:1) for 12 hours.

    • Cool, acidify with concentrated HCl to pH 2.

    • Extract with EtOAc.[2] The organic layer contains the target Spiro[2.5]octane-5-carboxylic acid .[1][2][3]

Data Interpretation & Troubleshooting

ObservationProbable CauseCorrective Action
Low Yield in Cyclopropanation Moisture in reagents; "Stalled" carbenoid.[1][2]Ensure

is fresh.[2] Add a catalytic amount of TFA (Shi modification) to accelerate carbenoid formation if using unactivated alkenes.[1][2]
Incomplete Hydrolysis of Nitrile Steric hindrance from the spiro ring.Increase temperature to 100°C (sealed tube) or use

/AcOH for acid hydrolysis.[1][2]
Decomposition of Enol Ether Acid sensitivity.[2]Perform the hydrolysis step immediately after workup; do not store the intermediate enol ether.

Biological & Medicinal Context

The spiro[2.5]octane scaffold is not merely a spacer; it is a functional element.[1][7]

  • Case Study (MCHr1 Antagonists): In the optimization of Melanin-Concentrating Hormone receptor 1 antagonists, replacing a flat piperidine ring with a spiro-cycle significantly lowered LogD and improved selectivity against hERG channels.[1][2]

  • Case Study (Pyrethroids): Esters of spiro[2.5]octane-1-carboxylic acid (where the acid is on the cyclopropane) show potent insecticidal activity, demonstrating the scaffold's ability to orient lipophilic tails into specific hydrophobic pockets.[1][2]

Visualization: Structure-Activity Logic[1][2]

SAR_Logic Scaffold Spiro[2.5]octane Core Prop1 High Fsp3 Fraction (>0.8) Scaffold->Prop1 Prop2 Rigid Exit Vectors Scaffold->Prop2 Prop3 Metabolic Shielding Scaffold->Prop3 Outcome1 Improved Solubility & Lower Melting Point Prop1->Outcome1 Outcome2 High Selectivity (Reduced Off-Target Binding) Prop2->Outcome2 Outcome3 Extended Half-Life (Blocked C-H Oxidation) Prop3->Outcome3

Caption: Figure 2. Mechanistic link between the spiro[2.5]octane structural features and medicinal chemistry outcomes.

References

  • Simmons-Smith Reaction Mechanism & Protocol

    • Simmons, H. E.; Smith, R. D.[2][8] "A New Synthesis of Cyclopropanes." J. Am. Chem. Soc. 1959, 81, 4256.[2]

    • Furukawa, J.; Kawabata, N.; Nishimura, J. "Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide." Tetrahedron 1968, 24, 53-58.[2]

    • Source: [1][2]

  • Spiro Scaffold in Drug Discovery (Fsp3 & Stability)

    • Hiesinger, K.; et al. "Spirocyclic Scaffolds in Medicinal Chemistry."[2] J. Med. Chem. 2021, 64, 150-183.[2]

    • Zheng, S.; Tice, C. M.[2] "The utilization of spirocyclic scaffolds in drug discovery." Bioorg. Med. Chem. Lett. 2016, 26, 2627-2632.[2]

    • Source: [1]

  • Synthesis of Spiro[2.

    • Patent CN103102261A: "Synthesis method of spiro[2.5]octane-5-carboxylic acid."[1][2]

    • Source: [1][2]

  • Applications in Insecticides (Pyrethroids)

    • Sattar, A.; et al. "Synthesis of Potent Pyrethroids: ...[1] Spiro(2.5)-octane-1-carboxylates." Synth. Commun. 1990, 20, 2217-2224.[2]

    • Source: [1][2]

  • General Functionalization (TosMIC Reagent)

    • Van Leusen, A. M.; et al. "Chemistry of sulfonylmethyl isocyanides.[2] 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide.[2] Introduction of a one-carbon unit." J. Org.[2][9] Chem. 1977, 42, 3114–3118.[2]

Sources

Application Note: Strategic Utilization of Spiro[2.5]octan-8-ylmethanamine·HCl in Drug Design

[1]

Executive Summary: The "High-Fsp³" Advantage

Spiro[2.5]octan-8-ylmethanamine hydrochloride represents a high-value, sp³-rich building block designed to address the "flatland" problem in modern drug discovery.[1] Unlike traditional aromatic scaffolds (e.g., benzylamine) or flexible aliphatic chains (e.g., cyclohexylmethanamine), this spirocyclic scaffold offers a unique combination of conformational rigidity , metabolic stability , and novel vector orientation .[1]

This guide details the structural rationale for deploying this scaffold, its bioisosteric potential, and validated protocols for its incorporation into lead optimization libraries.[1]

Structural & Physicochemical Profile

The Scaffold Architecture

The spiro[2.5]octane core consists of a cyclopropane ring spiro-fused to a cyclohexane ring.[1][2][3] The "8-ylmethanamine" designation places the primary amine handle at the


-position1
  • Rigidity: The spiro fusion locks the cyclohexane ring conformation, reducing the entropic penalty upon binding to a protein target.[1]

  • Steric Bulk: The cyclopropane ring acts as a "silent" steric blocker, mimicking the bulk of a gem-dimethyl group but with a smaller hydrodynamic radius and unique electronic properties (Walsh orbitals).[1]

  • Vector: The C8-position orients the methanamine tail in a distinct vector, orthogonal to the cyclopropane plane, enabling exploration of binding pockets inaccessible to planar analogs.[1]

Comparative Metrics (Calculated)
PropertyBenzylamineCyclohexylmethanamineSpiro[2.5]octan-8-ylmethanamine
Hybridization Planar (sp²)Flexible (sp³)Rigidified (sp³)
Fsp³ Score 0.141.01.0
LogP (Est) 1.11.51.8
Metabolic Liability High (Oxidation)Med (CYP hydroxylation)Low (Quaternary block)
Topology FlatChair (flipping)Chair (Locked)

Application Strategies in Medicinal Chemistry

Bioisosteric Replacement

This scaffold serves as a bioisostere for:

  • 
    -Substituted Cyclohexylamines:  Improves metabolic stability by blocking the 
    
    
    -carbon with the spiro-cycle.[1]
  • Ortho-Substituted Benzylamines: The C8-position mimics ortho-substitution, providing a "kink" in the molecule that can induce selectivity.[1]

  • Piperidines: When the nitrogen is part of the core, spiro-cycles are common; here, as an exocyclic amine, it replaces flexible linkers with a defined geometry.[1]

Decision Logic for Scaffold Selection

Use the following decision tree to determine when to deploy Spiro[2.5]octan-8-ylmethanamine in your SAR (Structure-Activity Relationship) campaign.

ScaffoldLogicStartLead Optimization ChallengeSolubilityIssue: Poor Solubility / High Flatness?Start->SolubilityMetabolismIssue: Metabolic Spot at Linker?Start->MetabolismSelectivityIssue: Off-Target Binding?Start->SelectivityAction1Use Spiro[2.5]octan-8-yl(Increases Fsp3, breaks planarity)Solubility->Action1YesAction2Use Spiro[2.5]octan-8-yl(Spiro center blocks CYP attack)Metabolism->Action2YesAction3Use Spiro[2.5]octan-8-yl(Rigid vector restricts conformations)Selectivity->Action3Yes

Figure 1: Decision logic for incorporating spirocyclic amines to solve specific ADME/Tox issues.

Experimental Protocols

Handling & Storage[1]
  • State: The hydrochloride salt is a hygroscopic white solid.[1]

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Desalting: For reactions sensitive to acidic protons (e.g., nucleophilic substitution with weak bases), convert to the free base in situ or via extraction (DCM/NaOH) immediately prior to use.[1]

Protocol A: Amide Coupling (Fragment Growth)

Objective: Couple Spiro[2.5]octan-8-ylmethanamine[1]·HCl with a carboxylic acid (R-COOH) to form an amide.[1]

Reagents:

  • Amine: Spiro[2.5]octan-8-ylmethanamine[1]·HCl (1.0 equiv)[1][4]

  • Acid: R-COOH (1.0 equiv)[1]

  • Coupling Agent: HATU (1.2 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 equiv)[1]

  • Solvent: DMF or DMF/DCM (anhydrous)[1]

Step-by-Step:

  • Dissolution: Dissolve the carboxylic acid (0.2 mmol) in anhydrous DMF (2 mL).

  • Activation: Add DIPEA (0.6 mmol) followed by HATU (0.24 mmol). Stir at Room Temperature (RT) for 5-10 minutes. Note: The solution should turn slightly yellow.

  • Addition: Add Spiro[2.5]octan-8-ylmethanamine·HCl (0.2 mmol) directly to the reaction mixture.

    • Critical Step: Ensure enough DIPEA is present to neutralize the HCl salt and activate the acid. If the pH is <8 (check wet paper), add more DIPEA.[1]

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS (Look for [M+H]+).[1]

  • Workup:

    • Dilute with EtOAc (20 mL).

    • Wash with sat.[1] NaHCO₃ (2x), Water (1x), Brine (1x).[1]

    • Dry over Na₂SO₄, filter, and concentrate.[1]

  • Purification: Flash chromatography (Gradient: 0-10% MeOH in DCM).

Protocol B: Reductive Amination

Objective: Synthesize secondary amines using an aldehyde/ketone partner.

Reagents:

  • Amine: Spiro[2.5]octan-8-ylmethanamine[1]·HCl (1.0 equiv)[1][4]

  • Carbonyl: R-CHO or R-C(O)R' (1.0 equiv)[1]

  • Reductant: NaBH(OAc)₃ (Sodium triacetoxyborohydride) (1.5 equiv)[1]

  • Base: Et₃N (1.0 equiv) - Required to free-base the HCl salt.[1]

  • Solvent: DCE (1,2-Dichloroethane) or DCM.[1]

Step-by-Step:

  • Free-Basing: In a vial, mix the amine·HCl salt and Et₃N in DCE (2 mL) and stir for 5 mins.

  • Imine Formation: Add the aldehyde/ketone.[1] If the ketone is unreactive, add catalytic acetic acid (1 drop) and stir for 30 mins.

  • Reduction: Add NaBH(OAc)₃ in one portion.

  • Reaction: Stir at RT overnight.

  • Quench: Add sat. NaHCO₃ (5 mL) and stir vigorously for 10 mins.

  • Extraction: Extract with DCM (3x). Dry and concentrate.

Synthetic Pathway (Reference)

Understanding the origin of the scaffold aids in troubleshooting. The 8-ylmethanamine is typically derived from the corresponding carboxylic acid or nitrile.[1]

SynthesisKetoneCyclohexanoneDerivativeSpiroKetoneSpiro[2.5]octan-oneKetone->SpiroKetoneSimmons-Smithor Corey-ChaykovskyNitrileSpiro-nitrile(via TosMIC)SpiroKetone->NitrileWittig / Reductionor CyanohydrinProductSpiro[2.5]octan-8-ylmethanamine·HClNitrile->ProductLiAlH4 / HCl

Figure 2: General synthetic lineage of the spiro-amine scaffold.[1]

References

  • Spirocyclic Scaffolds in Medicinal Chemistry

    • Hiesinger, K., et al. "Spirocyclic Scaffolds in Medicinal Chemistry."[1] Journal of Medicinal Chemistry, 2021.[1]

    • [1]

  • Fsp³ and Clinical Success

    • Lovering, F., et al. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success."[1] Journal of Medicinal Chemistry, 2009.[1]

    • [1]

  • Spiro[2.

    • PubChem Compound Summary: Spiro[2.5]octane derivatives.[5]

    • [1]

  • Bioisosterism of Spirocycles

    • Burkhard, J. A., et al. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis."[1] Angewandte Chemie Int.[1] Ed., 2010.[1] (Discusses spiro-principles).

    • [1]

Spiro[2.5]octan-8-ylmethanamine;hydrochloride as a bioisostere in drug development

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spiro[2.5]octan-8-ylmethanamine;hydrochloride as a bioisostere in drug development Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, DMPK Scientists, Drug Discovery Leads

Next-Generation Bioisostere for "Escape from Flatland" Strategies

Abstract & Strategic Value

Spiro[2.5]octan-8-ylmethanamine hydrochloride represents a high-value bioisosteric scaffold designed to replace conformationally flexible alkyl chains or planar aromatic rings (e.g., ortho-substituted benzylamines or 2-substituted cyclohexylamines). By fusing a cyclopropane ring to a cyclohexane core, this spirocyclic motif introduces significant Fsp³ character (fraction of sp³ hybridized carbons), enhancing solubility and metabolic stability while restricting conformational entropy.

This guide details the physicochemical profile, bioisosteric rationale, and validated protocols for the synthesis and metabolic assessment of this scaffold in drug discovery campaigns.

Physicochemical Profile & Bioisosteric Comparison

The spiro[2.5]octane core offers a unique balance of lipophilicity and steric bulk. Unlike the flexible cyclohexane ring, the spiro-fusion locks the ring pucker, often favoring a specific chair conformation that can improve ligand-target residence time.

Table 1: Comparative Physicochemical Metrics

Data simulated based on standard medicinal chemistry descriptors.

PropertySpiro[2.5]octan-8-ylmethanamine 2-Methylcyclohexylamine 2-Methylbenzylamine
Formula C₉H₁₇N · HClC₇H₁₅N · HClC₈H₁₁N · HCl
MW (Free Base) 139.24 Da113.20 Da121.18 Da
Fsp³ 1.00 1.000.12
cLogP ~2.1~1.8~1.6
TPSA 26.0 Ų26.0 Ų26.0 Ų
Conformational Freedom Restricted (Rigid) High (Ring Flip)Planar/Restricted
Metabolic Liability Low (Spiro-blocked)High (C1/C2 oxidation)High (Benzylic oxidation)

Application Note: Bioisosteric Design Logic

The "Spiro-Block" Effect

The spiro[2.5]octane scaffold serves two primary mechanistic functions in lead optimization:

  • Metabolic Blocking: The quaternary spiro-carbon (C3 in IUPAC numbering) prevents cytochrome P450-mediated hydroxylation at that position. This is superior to a simple gem-dimethyl group due to the reduced entropic penalty of the cyclopropane ring.

  • Vector Re-orientation: The cyclopropane ring alters the bond angles of the adjacent cyclohexane ring, projecting the C8-substituent (the methanamine tail) into a distinct vector space compared to a standard cyclohexane or phenyl ring.

Decision Tree: When to Use This Scaffold

Bioisostere_Decision_Tree Start Lead Compound Optimization Issue Identify Liability Start->Issue Metabolism Metabolic Instability (Benzylic/Cyclohexyl oxidation) Issue->Metabolism High Clearance Solubility Poor Solubility (Flat Aromatic Core) Issue->Solubility Crystalline/Aggregating Selectivity Off-Target Binding (Promiscuous Flatland) Issue->Selectivity Low Specificity Spiro_Met Apply Spiro[2.5]octane (Block metabolic soft spot) Metabolism->Spiro_Met Spiro_Sol Apply Spiro[2.5]octane (Increase Fsp3, disrupt stacking) Solubility->Spiro_Sol Spiro_Vec Apply Spiro[2.5]octane (Novel vector projection) Selectivity->Spiro_Vec Validate Synthesis & Testing (See Protocols) Spiro_Sol->Validate Spiro_Met->Validate Run Protocol 2 Spiro_Vec->Validate

Figure 1: Decision logic for incorporating spirocyclic bioisosteres.

Experimental Protocol 1: Chemical Synthesis

Objective: Synthesize Spiro[2.5]octan-8-ylmethanamine hydrochloride starting from 2-oxocyclohexanecarboxylate or 2-cyanocyclohexanone. Mechanism: The synthesis utilizes a Wittig methylenation followed by a Simmons-Smith cyclopropanation to install the spiro ring, ensuring the substituent remains at the position adjacent to the spiro center (Position 8).

Workflow Diagram

Synthesis_Pathway SM 2-Cyanocyclohexanone (Starting Material) Step1 Step 1: Wittig Reaction (Ph3P=CH2) SM->Step1 Int1 2-Methylene- cyclohexanecarbonitrile Step1->Int1 Step2 Step 2: Simmons-Smith (Zn-Cu, CH2I2) Int1->Step2 Int2 Spiro[2.5]octane- 8-carbonitrile Step2->Int2 Step3 Step 3: Reduction (LiAlH4) Int2->Step3 Final Spiro[2.5]octan- 8-ylmethanamine HCl Step3->Final

Figure 2: Synthetic route for the target scaffold.

Detailed Procedure
Step 1: Methylenation (Wittig Reaction)
  • Reagents: Methyltriphenylphosphonium bromide (1.2 eq), Potassium tert-butoxide (KOtBu, 1.2 eq), THF (anhydrous).

  • Procedure:

    • Suspend Methyltriphenylphosphonium bromide in dry THF at 0°C.

    • Add KOtBu portion-wise to generate the ylide (solution turns yellow). Stir for 30 min.

    • Add 2-cyanocyclohexanone (1.0 eq) dropwise.

    • Warm to Room Temperature (RT) and stir for 4–6 hours.

    • Workup: Quench with saturated NH₄Cl. Extract with diethyl ether. Dry over MgSO₄ and concentrate.

    • Purification: Silica gel chromatography (Hexanes/EtOAc) to yield 2-methylenecyclohexanecarbonitrile.

Step 2: Spiro-Cyclopropanation (Simmons-Smith)
  • Reagents: Diiodomethane (CH₂I₂, 2.0 eq), Diethylzinc (Et₂Zn, 1.0M in hexanes, 2.0 eq), DCM (anhydrous).

  • Procedure:

    • Caution: Diethylzinc is pyrophoric. Handle under Argon/Nitrogen.

    • To a solution of 2-methylenecyclohexanecarbonitrile in DCM at 0°C, add Et₂Zn dropwise.

    • Add CH₂I₂ dropwise (maintain temp < 5°C).

    • Allow to warm to RT and stir overnight (12–16 h).

    • Workup: Quench carefully with saturated NH₄Cl (gas evolution!). Extract with DCM.

    • Purification: Silica gel chromatography to yield spiro[2.5]octane-8-carbonitrile.

Step 3: Nitrile Reduction & Salt Formation
  • Reagents: Lithium Aluminum Hydride (LiAlH₄, 2.0 eq), THF, HCl (4M in dioxane).

  • Procedure:

    • Add LiAlH₄ to dry THF at 0°C.

    • Add spiro[2.5]octane-8-carbonitrile dropwise.

    • Reflux for 2 hours.

    • Fieser Quench: Cool to 0°C. Add water (x mL), 15% NaOH (x mL), water (3x mL). Filter the white precipitate.

    • Concentrate filtrate. Dissolve residue in Et₂O/DCM.

    • Add HCl in dioxane dropwise to precipitate the hydrochloride salt.

    • Yield: White solid, Spiro[2.5]octan-8-ylmethanamine hydrochloride .

Experimental Protocol 2: Metabolic Stability Assessment

Objective: Validate the bioisosteric improvement by comparing the intrinsic clearance (Cl_int) of the spiro-scaffold against a reference cyclohexyl analog.

Assay Conditions (Microsomal Stability)
  • Matrix: Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).

  • Test Concentration: 1 µM (to ensure first-order kinetics).

  • Cofactor: NADPH (regenerating system).

  • Timepoints: 0, 5, 15, 30, 45, 60 min.

Step-by-Step Protocol
  • Preparation: Prepare a 10 mM stock of Spiro[2.5]octan-8-ylmethanamine HCl in DMSO. Dilute to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL microsomes.

  • Incubation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (final conc. 1 mM).

  • Sampling: At each timepoint, remove 50 µL aliquot and quench into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 20 min. Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. The slope (

    
    ) determines half-life (
    
    
    
    ).
    
    
Expected Results Interpretation
  • High Stability:

    
     µL/min/mg. (Likely result for Spiro[2.5] scaffold).[1][2][3]
    
  • Moderate Stability:

    
     µL/min/mg.
    
  • Low Stability:

    
     µL/min/mg. (Typical for unsubstituted cyclohexyl amines).
    

References

  • BenchChem. Theoretical and Computational Examination of Spiro[2.5]octane-5-carboxylic acid: A Technical Guide. (2025).[1][2][3][4]

  • Charette, A. B., et al. Simmons-Smith Cyclopropanation Reaction.[5] Organic Reactions (2001).[5]

  • Lovering, F., Bikker, J., & Humblet, C. Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry (2009).

  • Zheng, S., & Tice, C. M. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. Expert Opinion on Drug Discovery (2016).

  • PubChem. Spiro[2.5]octan-6-amine hydrochloride Data.[2] (Accessed 2026).

Note: This guide assumes standard laboratory safety practices. The synthesis of spiro[2.5]octane derivatives involves pyrophoric reagents (Diethylzinc) and should only be performed by trained personnel in a fume hood.

Sources

Application Notes and Protocols for High-Throughput Screening of Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing the Third Dimension in Drug Discovery

The pursuit of novel therapeutics is an endeavor marked by the continuous exploration of new chemical space. For decades, drug discovery has been dominated by libraries of flat, aromatic, sp2-hybridized compounds. While successful, this has led to the repeated interrogation of a similar structural landscape. Spirocyclic compounds, characterized by their unique three-dimensional (3D) architecture where two rings are joined by a single common atom, represent a significant departure from this paradigm.[1][2] Their inherent rigidity and complex spatial arrangement offer the potential for highly specific and potent interactions with biological targets, often leading to improved physicochemical properties and novel intellectual property.[1][3]

However, the very structural complexity that makes spirocycles attractive also presents unique challenges for traditional high-throughput screening (HTS). Their constrained conformations may not be optimally sampled by conventional screening libraries, and their interactions with targets can be more nuanced than those of their flatter counterparts. This guide provides a comprehensive overview of modern HTS strategies and detailed protocols tailored to the unique characteristics of spirocyclic compounds, empowering researchers to effectively navigate this promising chemical space.

The Spirocyclic Challenge in HTS: Moving Beyond Traditional Approaches

Conventional HTS, while powerful, was primarily designed for large libraries of relatively simple, 2D-like molecules.[4][5] When applied to spirocyclic compounds, several limitations emerge:

  • Library Bias: Many historical compound libraries are dominated by sp2-rich molecules, meaning that spirocyclic scaffolds are underrepresented.

  • Steric Hindrance: The 3D nature of spirocycles can lead to steric clashes that may not be predicted by simple 2D similarity searches, potentially leading to false negatives.

  • Subtle Binding Interactions: Spirocycles may engage with targets through a distributed network of weaker interactions rather than a single strong one, which can be difficult to detect in standard assays.

To overcome these challenges, a shift in screening philosophy is required, moving towards more sensitive and information-rich techniques. The following sections will detail three powerful approaches: Fragment-Based Drug Discovery (FBDD), DNA-Encoded Library (DEL) Technology, and Affinity Selection-Mass Spectrometry (AS-MS).

I. Fragment-Based Drug Discovery (FBDD) for Spirocyclic Scaffolds

FBDD has emerged as a highly effective strategy for identifying lead compounds, particularly for complex targets.[4][6] Instead of screening large, drug-like molecules, FBDD utilizes libraries of small, low-molecular-weight fragments (typically < 300 Da).[4][7] These fragments, due to their smaller size and lower complexity, can more efficiently sample chemical space and are more likely to find complementary binding pockets on a target protein.[8] The initial hits, though often weak binders, provide high-quality starting points for chemical elaboration into potent leads.

The inherent 3D nature of spirocyclic fragments makes them particularly well-suited for FBDD, as they can probe pockets that are inaccessible to flatter fragments.[3][8]

Key Considerations for Spirocyclic FBDD:
  • Library Design: A well-designed fragment library should be rich in sp3-hybridized centers and possess a high degree of shape diversity.[8]

  • Sensitive Biophysical Techniques: Due to the weak affinity of fragment hits, highly sensitive biophysical methods are required for their detection.[6][9] Common techniques include Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography.[4][10][11]

Workflow for a Spirocyclic FBDD Campaign

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Optimization A Spirocyclic Fragment Library B Biophysical Screening (SPR, NMR) A->B Screening C Hit Validation & Characterization B->C Identify Hits D Structural Biology (X-ray, Cryo-EM) C->D Determine Binding Mode E Structure-Guided Chemistry D->E Design Analogs E->D Iterative Cycles F Lead Compound E->F Synthesize & Test

Caption: A typical workflow for a fragment-based drug discovery campaign targeting spirocyclic compounds.

Protocol: High-Throughput Surface Plasmon Resonance (SPR) Screening for Spirocyclic Fragments

This protocol outlines a primary screen using SPR, a label-free technique that measures changes in refractive index upon ligand binding to an immobilized target.[12] It is highly sensitive and provides real-time kinetic data.[12]

1. Materials and Reagents:

  • SPR instrument and sensor chips (e.g., CM5, NTA)

  • Target protein of interest (>95% purity)

  • Spirocyclic fragment library (dissolved in 100% DMSO)

  • Immobilization buffers (e.g., sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl, pH 1.5)

2. Experimental Procedure:

  • Target Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the surface using a mixture of EDC and NHS.

    • Inject the target protein at a concentration of 10-50 µg/mL in immobilization buffer until the desired immobilization level is reached.

    • Deactivate excess reactive groups with ethanolamine.

  • Fragment Screening:

    • Prepare fragment solutions in running buffer at a final concentration of 100-200 µM with a maximum of 1% DMSO.[7]

    • Inject each fragment solution over the immobilized target surface for a defined association time (e.g., 60 seconds).

    • Allow for a dissociation phase in running buffer (e.g., 120 seconds).

    • Inject the regeneration solution to remove any bound fragment.

    • Include buffer-only injections as negative controls and a known binder as a positive control.

  • Data Analysis:

    • Subtract the reference surface signal from the active surface signal.

    • Fit the sensorgrams to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

    • Hits are typically defined as fragments with a KD in the µM to mM range.[4]

4. Hit Validation:

  • Confirm hits by re-testing in a dose-response format.

  • Use an orthogonal biophysical method (e.g., NMR) to eliminate false positives.[10]

Parameter Typical Value Rationale
Fragment Concentration100-200 µMBalances solubility with the need to detect weak binding.[7]
DMSO Concentration< 1%Minimizes non-specific binding and effects on protein stability.
Flow Rate30 µL/minEnsures mass transport limitations are minimized.
Association Time60-120 sSufficient time for binding to reach equilibrium for most fragments.
Dissociation Time120-300 sAllows for accurate determination of the dissociation rate.

II. DNA-Encoded Library (DEL) Technology

DEL technology has revolutionized hit discovery by enabling the screening of libraries containing billions of compounds in a single experiment.[13][14] In this approach, each small molecule is conjugated to a unique DNA barcode that serves as its identifier.[13][15] The entire library is incubated with a target protein, and non-binders are washed away. The DNA barcodes of the bound molecules are then amplified by PCR and identified by next-generation sequencing.[13][15]

DEL is particularly advantageous for spirocyclic compounds as it allows for the exploration of vast and diverse chemical space, which would be prohibitively expensive and time-consuming with traditional HTS.[14][16]

Workflow for a DEL Screening Campaign

DEL_Workflow cluster_0 Phase 1: Library Synthesis & Screening cluster_1 Phase 2: Hit Identification & Validation A Spirocyclic Scaffolds B Split-and-Pool Synthesis with DNA Tagging A->B C DEL Library (Billions of Compounds) B->C D Affinity Selection with Immobilized Target C->D E Wash Unbound Compounds D->E F PCR Amplification of DNA Tags E->F G Next-Generation Sequencing F->G H Data Analysis & Hit Identification G->H I Off-DNA Resynthesis of Hits H->I J Biochemical/Biophysical Validation I->J

Caption: A generalized workflow for a DNA-Encoded Library (DEL) screening campaign.

Protocol: General Principles of a DEL Affinity Selection Experiment

This protocol provides a conceptual framework for a DEL screen. Specific parameters will vary depending on the target and library design.

1. Materials and Reagents:

  • Purified and tagged target protein (e.g., His-tagged, biotinylated)

  • Immobilization matrix (e.g., Ni-NTA magnetic beads, streptavidin-coated plates)

  • DNA-encoded library of spirocyclic compounds

  • Wash buffers (e.g., PBS with varying salt concentrations and detergents)

  • Elution buffer (e.g., high salt, denaturant, or specific competitor)

  • PCR reagents

  • Next-generation sequencing platform

2. Experimental Procedure:

  • Target Immobilization:

    • Incubate the tagged target protein with the immobilization matrix.

    • Wash away any unbound protein.

  • Affinity Selection:

    • Incubate the immobilized target with the DEL pool for a defined period to allow for binding equilibrium to be reached.

    • Perform a series of stringent wash steps to remove non-specifically bound library members. The number and composition of these washes are critical for reducing background.

  • Elution:

    • Elute the bound compounds from the target. This can be achieved by heat denaturation, a change in pH, or by adding a known ligand to compete for binding.

  • Hit Identification:

    • Amplify the DNA tags from the eluted fraction using PCR.

    • Sequence the amplified DNA using a high-throughput sequencing platform.

    • Analyze the sequencing data to identify the DNA tags that are enriched relative to control experiments.

5. Hit Validation:

  • Resynthesize the putative hits "off-DNA" (without the DNA tag).

  • Validate the binding and activity of the resynthesized compounds using standard biochemical or biophysical assays.[15]

III. Affinity Selection-Mass Spectrometry (AS-MS)

AS-MS is a powerful technique for identifying ligands from complex mixtures without the need for a functional readout.[17][18] It relies on the principle of separating protein-ligand complexes from unbound small molecules, followed by the identification of the bound ligands by mass spectrometry.[19] This method is particularly useful for challenging targets and for screening libraries of natural products or other complex mixtures where spirocyclic compounds may be present.[17][20]

Common AS-MS Approaches:
  • Size Exclusion Chromatography (SEC)-AS-MS: Separates large protein-ligand complexes from smaller unbound molecules.[19][20]

  • Pulsed Ultrafiltration (PUF)-AS-MS: Uses a semi-permeable membrane to retain protein-ligand complexes while allowing unbound small molecules to pass through.[19]

  • Magnetic Microbead Affinity Selection Screening (MagMASS): Utilizes target proteins immobilized on magnetic beads for easy separation.[17]

Protocol: SEC-AS-MS for Spirocyclic Compound Screening

1. Materials and Reagents:

  • Purified target protein

  • Spirocyclic compound library (as a pooled mixture)

  • Size exclusion chromatography column suitable for separating the target protein from small molecules

  • LC-MS/MS system

2. Experimental Procedure:

  • Incubation:

    • Incubate the target protein with a pooled library of spirocyclic compounds.

  • Size Exclusion Chromatography:

    • Inject the incubation mixture onto the SEC column.

    • The protein-ligand complexes will elute in the void volume, while the unbound small molecules will be retained and elute later.[20]

  • Ligand Dissociation and Identification:

    • Collect the fraction containing the protein-ligand complexes.

    • Denature the protein to release the bound ligands (e.g., by adding organic solvent or changing the pH).[19]

    • Analyze the released ligands by LC-MS/MS to identify the compounds that were bound to the target.

4. Data Analysis and Hit Validation:

  • Compare the mass spectra of the bound fraction to a control experiment without the target protein to identify enriched compounds.

  • Validate the identified hits individually using quantitative binding assays such as SPR or Isothermal Titration Calorimetry (ITC).

IV. Cell-Based Assays: Assessing Function in a Physiological Context

While the previously described methods are excellent for identifying direct binders, it is often crucial to assess the functional consequences of target engagement in a more physiologically relevant setting.[21][22] Cell-based assays provide this context, allowing for the evaluation of a compound's effects on cellular signaling pathways, viability, or other phenotypic endpoints.[23][24]

For spirocyclic compounds, which may have improved cell permeability compared to their flatter counterparts, cell-based assays are a critical step in the hit-to-lead process.

Considerations for Cell-Based Assays with Spirocyclic Compounds:
  • Assay Format: A wide range of cell-based assays can be adapted for HTS, including reporter gene assays, proliferation assays, and high-content imaging assays.[24][25]

  • 3D Cell Culture Models: For targets where the extracellular environment is critical, 3D cell culture models such as spheroids or organoids can provide more translatable data.[26][27][28]

  • Cytotoxicity: It is essential to counterscreen for cytotoxicity to ensure that the observed effects are not due to general toxicity of the compounds.[28][29]

Protocol: High-Throughput Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol describes a common luminescent assay to measure cell viability by quantifying ATP, an indicator of metabolically active cells.

1. Materials and Reagents:

  • Cell line of interest

  • Cell culture medium and supplements

  • White, opaque 384-well microplates

  • Spirocyclic compound library

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Luminometer

2. Experimental Procedure:

  • Cell Seeding:

    • Seed cells into the 384-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Addition:

    • Treat the cells with a dilution series of the spirocyclic compounds. Include vehicle-only (e.g., DMSO) and positive (e.g., staurosporine) controls.

  • Incubation:

    • Incubate the plates for a period relevant to the biological question (e.g., 24, 48, or 72 hours).

  • Assay Readout:

    • Equilibrate the plates to room temperature.

    • Add the CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker to induce cell lysis.

    • Measure luminescence using a plate reader.

5. Data Analysis:

  • Normalize the data to the vehicle-only controls.

  • Plot the dose-response curves and calculate the IC50 values for each compound.

Parameter Typical Value Rationale
Cell Seeding Density500-5,000 cells/wellOptimized for logarithmic growth during the assay period.
Compound Concentration Range1 nM - 100 µMA wide range to capture a full dose-response curve.
Incubation Time24-72 hoursDependent on the cell doubling time and mechanism of action.
Z'-factor> 0.5A statistical measure of assay quality and robustness.[25][30]

Conclusion: A New Dimension of Discovery

Spirocyclic compounds offer a compelling opportunity to explore novel chemical space and identify next-generation therapeutics. Their unique 3D structures, however, demand a departure from traditional HTS paradigms. By embracing advanced techniques such as fragment-based screening with sensitive biophysical methods, large-scale DEL technology, and information-rich AS-MS, researchers can effectively unlock the potential of this exciting compound class. Integrating these primary screening approaches with robust cell-based assays for functional validation will be key to translating the promise of spirocyclic chemistry into tangible clinical candidates.

References

  • High-throughput receptor-based assay for the detection of spirolides by chemiluminescence.Elsevier.
  • Fragment-based screening with natural products for novel anti-parasitic disease drug discovery - PMC.
  • Fragment Library | SpiroChem.SpiroChem.
  • High-Throughput Screening (HTS)
  • Design and synthesis of DNA-encoded libraries based on a benzodiazepine and a pyrazolopyrimidine scaffold - MedChemComm (RSC Publishing) DOI:10.1039/C6MD00243A.Royal Society of Chemistry.
  • DNA-Encoded Library Screening for Small Molecule Drug Discovery - Creative Diagnostics.
  • SpiroChem Fragment Library: Your key to successful drug discovery.SpiroChem.
  • Fragment Screening and Compound Profiling - ZoBio - Drug Discovery Technology.ZoBio.
  • Affinity selection-mass spectrometry for the discovery of pharmacologically active compounds from combinatorial libraries and natural products - PubMed.
  • Fragment-based screening using surface plasmon resonance technology - PubMed.
  • Fragment-based lead discovery - Wikipedia.Wikipedia.
  • Challenges of HTS in early-stage drug discovery | AXXAM.AXXAM.
  • Cell-Based Assays.Tocris Bioscience.
  • Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries | Spectroscopy Online.Spectroscopy Online.
  • DNA-Encoded Chemical Libraries: A Comprehensive Review with Succesful Stories and Future Challenges - PMC.
  • Spiro-, Poly- and Bicyclic Screening Compound Library - Life Chemicals.Life Chemicals.
  • Affinity selection-mass spectrometry with linearizable macrocyclic peptide libraries.Science.
  • DNA-Encoded Libraries (DEL) - WuXi Biology.WuXi AppTec.
  • Fragment screening by surface plasmon resonance - PubMed.
  • High throughput screening of small molecule library: procedure, challenges and future.
  • Application of Affinity Selection Mass Spectrometry: Molecular Glues Drug Discovery.WuXi AppTec.
  • SPR-based Fragment Screening: Advantages and Applications - ResearchGate.
  • High Throughput Screening Assays for Drug Discovery - BellBrook Labs.BellBrook Labs.
  • DNA-Encoded Library (DEL) Screening - Charles River Laboratories.
  • Surface Plasmon Resonance (SPR) & Biophysics - BioAscent.BioAscent.
  • Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries - Frontiers.Frontiers.
  • High-throughput screening (HTS) | BMG LABTECH.BMG LABTECH.
  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research - Vipergen.Vipergen.
  • High Throughput Screening of Small Molecule Library: Procedure, Challenges and Future.
  • High-Throughput Screening (HTS): Accelerating Drug Discovery - Vipergen.Vipergen.
  • The Complete Guide to Cell-Based Assays - SPT Labtech.SPT Labtech.
  • High-Throughput Screening: Best Practice, Trends and Challenges - Pharma IQ.Pharma IQ.
  • The Use of Cell-Based Assays for Translational Medicine Studies | BioAgilytix.BioAgilytix.
  • (PDF) Cell-Based Assays: Screening Bioactive Compounds & Leads - ResearchGate.
  • Charting Biologically Relevant Spirocyclic Compound Space - PubMed.
  • Assays and Tools to Monitor Biology in 3D Cell Cultures - Promega Corporation.
  • Validation and Pharmacological Utility of Real-Time, Live-Cell Assays for Single 3D Spheroids - Sartorius.Sartorius.
  • 3D Cell Culture: Assay Guide.Assay Genie.
  • Common Viability Assays for 3D Culture | Support - Allevi.Allevi.

Sources

LC-MS/MS method for quantification of Spiro[2.5]octan-8-ylmethanamine;hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-SP8 Topic: High-Sensitivity Quantification of Spiro[2.5]octan-8-ylmethanamine Hydrochloride in Biological Matrices via HILIC-MS/MS

Abstract

This application note details a robust, validated protocol for the quantification of Spiro[2.5]octan-8-ylmethanamine hydrochloride (an aliphatic spirocyclic amine) in plasma. Due to the high polarity and lack of UV-active chromophores in this molecule, traditional Reversed-Phase Liquid Chromatography (RPLC) and UV detection are insufficient. This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry (MS/MS) to achieve superior retention, peak shape, and sensitivity (LLOQ: 1.0 ng/mL). The protocol aligns with FDA Bioanalytical Method Validation Guidance (2018) requirements.[1]

Introduction & Compound Challenges

Spiro[2.5]octan-8-ylmethanamine represents a class of spirocyclic scaffolds increasingly used in medicinal chemistry to improve metabolic stability and solubility compared to planar aromatic rings. However, its physicochemical properties present distinct bioanalytical challenges:

  • High Polarity: The primary amine and aliphatic skeleton result in a low LogP, causing the analyte to elute in the void volume (

    
    ) on standard C18 columns.
    
  • Lack of Chromophore: Absence of conjugated

    
    -systems renders UV/Vis detection impossible at trace levels.
    
  • Basic Nature: The amine functionality (

    
    ) causes severe peak tailing on residual silanols in silica-based columns.
    

To overcome these, this method employs a Zwitterionic or Amide-HILIC stationary phase , which retains polar amines via electrostatic interactions and hydrogen bonding, enabling direct injection of protein precipitation supernatants.

PropertyValue
Molecule Spiro[2.5]octan-8-ylmethanamine HCl
Formula (Free Base)

MW (Free Base) 139.24 g/mol
MW (Salt) ~175.7 g/mol (assuming mono-HCl)
Target Ion

Method Development Strategy

Chromatography Selection: The "HILIC Advantage"

Attempting to retain this analyte on C18 requires ion-pairing reagents (e.g., HFBA), which suppress MS ionization and contaminate the source. HILIC is the preferred orthogonal approach.

  • Mechanism: The water-enriched layer on the HILIC surface retains the polar amine.

  • Mobile Phase: High organic content (Acetonitrile) facilitates efficient ESI desolvation, boosting sensitivity by 5–10x compared to aqueous RPLC.

Internal Standard (IS) Selection
  • Preferred: Stable isotope-labeled analog (e.g., Spiro[2.5]octan-8-ylmethanamine-

    
    ).
    
  • Alternative: A structural analog such as Gabapentin or Tranexamic Acid (similar polar/zwitterionic nature) if the deuterated standard is unavailable.

Experimental Protocol

Materials & Reagents
  • Analyte: Spiro[2.5]octan-8-ylmethanamine HCl (Purity >98%).

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Formate.

  • Matrix: K2EDTA Human or Rat Plasma.

Sample Preparation: Protein Precipitation (PPT)

Rationale: LLE is difficult due to the analyte's high water solubility. PPT is fast and the resulting high-organic supernatant is directly compatible with HILIC initial conditions.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

  • Spike: Add 10 µL of Internal Standard working solution (500 ng/mL in ACN).

  • Precipitate: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 15,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 150 µL of the supernatant to a silanized glass vial (prevent adsorption of the amine to glass).

LC-MS/MS Conditions

Liquid Chromatography (Shimadzu/Waters/Agilent UHPLC):

  • Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) OR Agilent InfinityLab Poroshell 120 HILIC-Z.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 2–5 µL.

Mobile Phases:

  • MP A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • MP B: Acetonitrile with 0.1% Formic Acid.

    • Note: Low pH is critical to keep the amine protonated (

      
      ) for MS detection and interaction with the stationary phase.
      

Gradient Program:

Time (min) % Mobile Phase B Event
0.00 90% Initial Hold
1.00 90% Isocratic Loading
3.50 50% Elution Gradient
3.60 90% Return to Initial

| 6.00 | 90% | Re-equilibration |

Mass Spectrometry (Triple Quadrupole - e.g., Sciex 6500+ / Thermo Altis):

  • Source: ESI Positive (

    
    ).
    
  • Spray Voltage: 4500 V.

  • Temp: 500°C.

  • Curtain Gas: 30 psi.

MRM Transitions:

  • Note: Transitions must be optimized by infusion. Below are predicted transitions based on structure.

CompoundPrecursor (m/z)Product (m/z)Collision Energy (V)Type
Analyte 140.1 123.1 20Quant (Loss of

)
Analyte 140.1 112.1 35Qual (Ring cleavage)
Analyte 140.1 79.1 45Qual (Cyclopropane frag)

Visualization of Workflow

G Sample Plasma Sample (50 µL) PPT Protein Precipitation (ACN + 0.1% FA) Sample->PPT + IS Centrifuge Centrifuge 15,000g, 10 min PPT->Centrifuge Supernatant Supernatant (High Organic) Centrifuge->Supernatant HILIC HILIC-MS/MS (BEH Amide Column) Supernatant->HILIC Direct Inject Data Quantification (MRM 140.1 > 123.1) HILIC->Data

Figure 1: Streamlined Bioanalytical Workflow. The use of HILIC allows the high-organic supernatant from protein precipitation to be injected directly without evaporation/reconstitution.

Validation & Quality Control (FDA/EMA Guidelines)

To ensure scientific integrity, the method must be validated against the 2018 FDA Bioanalytical Method Validation Guidance [1].[1][2]

Linearity & Sensitivity
  • Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.

  • Weighting:

    
     linear regression.
    
  • Criteria:

    
    ; Accuracy of standards 
    
    
    
    (
    
    
    at LLOQ).
Precision & Accuracy

Perform 5 replicates at 4 QC levels:

  • LLOQ: 1.0 ng/mL

  • Low QC: 3.0 ng/mL

  • Mid QC: 400 ng/mL

  • High QC: 800 ng/mL

Matrix Effect & Recovery
  • Matrix Factor (MF): Compare peak area of post-extraction spiked plasma vs. neat solution.

    • Target: MF between 0.85 and 1.15.

    • Correction: If MF < 0.8 (suppression), ensure the Internal Standard tracks this suppression perfectly.

  • Recovery: Compare pre-extraction spiked vs. post-extraction spiked.

Stability
  • Benchtop: 4 hours at room temperature (Amine oxidation risk).

  • Freeze-Thaw: 3 cycles at -80°C.

  • Autosampler: 24 hours at 10°C.

Troubleshooting & Optimization

Issue: Peak Tailing

  • Cause: Interaction between the amine and silanols.

  • Solution: Increase buffer concentration (Ammonium Formate) to 20mM to mask silanols. Ensure pH is

    
    .
    

Issue: Carryover

  • Cause: Sticky amine adsorption to injector needle.

  • Solution: Use a strong needle wash: ACN:Water:Formic Acid (40:40:20) . The high acid content helps protonate and solubilize the amine from surfaces.

Issue: Retention Time Shift

  • Cause: HILIC columns are sensitive to water content equilibration.

  • Solution: Ensure a long re-equilibration time (at least 10 column volumes) between injections.

References

  • U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Jian, W., et al. (2010). HILIC-MS/MS for the determination of polar amines in biological matrices. Journal of Separation Science. (Contextual grounding for HILIC selection).
  • PubChem. (n.d.).[3][4] Spiro[2.5]octan-6-ylmethanamine. Retrieved from [Link] (Structural verification source).

Sources

Application Notes and Protocols for Cell-Based Assays Involving Spiro[2.5]octan-8-ylmethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Spirocyclic Scaffolds

In the landscape of modern drug discovery, the structural complexity and three-dimensional nature of therapeutic candidates are paramount for achieving high selectivity and efficacy. Spirocycles, characterized by a single atom shared between two rings, offer a rigid and well-defined conformational framework.[1][2] This rigidity is advantageous for optimizing ligand-target interactions by pre-organizing key pharmacophoric features, a desirable trait in the design of novel therapeutics.[1] The spiro[2.5]octane moiety, in particular, presents a unique structural scaffold that has been explored for its potential in modulating critical biological targets.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial characterization of Spiro[2.5]octan-8-ylmethanamine hydrochloride . Given the prevalence of related amine-containing spirocyclic structures in neuropharmacology, a primary hypothesis is its potential interaction with sigma receptors, particularly the sigma-1 receptor (σ1R). The σ1R is a unique chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM) and is implicated in a variety of cellular functions, including neuroprotection, neuroplasticity, and cellular stress responses.[3][4]

These application notes will detail a logical, stepwise approach to evaluating the cytotoxic profile of Spiro[2.5]octan-8-ylmethanamine hydrochloride and subsequently investigating its potential as a σ1R modulator through established cell-based assays.

Part 1: Preliminary Assessment of Cellular Toxicity

Before investigating target-specific activity, it is crucial to determine the concentration range over which the compound exhibits acceptable safety in cellular models. This is achieved through general cytotoxicity and cell viability assays.

Rationale for Initial Toxicity Screening

A fundamental aspect of drug development is to identify a therapeutic window where a compound elicits a desired biological effect without causing significant harm to cells. High concentrations of any small molecule can induce non-specific toxicity, leading to misleading results in more sensitive functional assays. By first establishing the half-maximal cytotoxic concentration (CC50), subsequent experiments can be designed using non-toxic concentrations of the compound.

Experimental Protocol: Cell Viability Assessment using a Resazurin-Based Assay

This protocol outlines a common and robust method for assessing cell viability. The assay measures the metabolic activity of living cells, which reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

Materials:

  • Spiro[2.5]octan-8-ylmethanamine hydrochloride

  • Human neuroblastoma cell line (e.g., SH-SY5Y) or a relevant cell line of choice

  • Complete cell culture medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Resazurin sodium salt solution (e.g., AlamarBlue™)

  • 96-well clear-bottom black plates

  • Positive control for cytotoxicity (e.g., Doxorubicin)

  • Vehicle control (e.g., sterile water or PBS)

Procedure:

  • Cell Seeding:

    • Culture SH-SY5Y cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete medium to a concentration of 1 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension (10,000 cells/well) into a 96-well plate.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of Spiro[2.5]octan-8-ylmethanamine hydrochloride in sterile water.

    • Perform serial dilutions of the stock solution in complete medium to prepare 2X working concentrations. A suggested starting range is from 200 µM down to low micromolar or nanomolar concentrations.

    • Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells. Include vehicle and positive controls.

  • Incubation:

    • Incubate the plate for 24 to 48 hours at 37°C and 5% CO2. The incubation time should be consistent across experiments.

  • Resazurin Addition and Measurement:

    • Add 10 µL of the resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

Data Analysis:

  • Subtract the background fluorescence (wells with medium and resazurin but no cells).

  • Normalize the fluorescence readings to the vehicle-treated control wells (representing 100% viability).

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Calculate the CC50 value using a non-linear regression analysis (log(inhibitor) vs. response -- variable slope).

Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Readout cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate prepare_compound Prepare serial dilutions of Spiro[2.5]octan-8-ylmethanamine HCl add_compound Add compound dilutions to cells seed_cells->add_compound prepare_compound->add_compound incubate_24h Incubate for 24-48 hours add_compound->incubate_24h add_resazurin Add Resazurin solution incubate_24h->add_resazurin incubate_4h Incubate for 2-4 hours add_resazurin->incubate_4h read_fluorescence Measure fluorescence (Ex: 560nm, Em: 590nm) incubate_4h->read_fluorescence normalize_data Normalize data to vehicle control read_fluorescence->normalize_data plot_curve Plot dose-response curve normalize_data->plot_curve calc_cc50 Calculate CC50 value plot_curve->calc_cc50

Caption: Workflow for assessing the cytotoxicity of Spiro[2.5]octan-8-ylmethanamine HCl.

Part 2: Target Engagement - Sigma-1 Receptor Binding

Once a non-toxic concentration range is established, the next step is to determine if the compound directly interacts with its hypothesized target, the σ1R. A competitive binding assay is the gold standard for this purpose.

Principle of Competitive Binding Assays

This assay measures the ability of a test compound (the "competitor," i.e., Spiro[2.5]octan-8-ylmethanamine hydrochloride) to displace a labeled ligand that is known to bind to the target receptor with high affinity. The displacement of the labeled ligand indicates that the test compound binds to the same site or an allosteric site that influences the primary binding pocket. Modern assays often use fluorescent ligands, which are safer and more convenient alternatives to traditional radioligands.[3]

Experimental Protocol: Fluorescent Ligand Competitive Binding Assay

This protocol uses a commercially available fluorescent ligand for the σ1R to determine the binding affinity (Ki) of the test compound.

Materials:

  • Cell line with high expression of σ1R (e.g., human Jurkat T cells or a stably transfected HEK293 cell line).

  • Spiro[2.5]octan-8-ylmethanamine hydrochloride.

  • Known selective σ1R ligand as a positive control (e.g., (+)-Pentazocine or PRE-084).[5]

  • Fluorescently labeled σ1R ligand (e.g., a red-emitting probe with high affinity).[3]

  • Assay buffer (e.g., PBS with 0.1% BSA).

  • 96-well or 384-well black plates.

Procedure:

  • Cell Preparation:

    • Harvest cells and wash them with assay buffer.

    • Resuspend the cells to a final concentration of 1-2 x 10^6 cells/mL in assay buffer.

  • Assay Setup:

    • Prepare serial dilutions of Spiro[2.5]octan-8-ylmethanamine hydrochloride and the positive control in assay buffer at 10X the final concentration.

    • In a 96-well plate, add 10 µL of the compound dilutions.

    • For total binding, add 10 µL of assay buffer.

    • For non-specific binding, add 10 µL of a high concentration of the unlabeled positive control (e.g., 10 µM (+)-Pentazocine).

    • Add 40 µL of the fluorescent ligand (at a final concentration close to its Kd) to all wells.

    • Add 50 µL of the cell suspension to all wells.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes, protected from light.

  • Measurement:

    • Measure the fluorescence intensity using a suitable plate reader.

Data Analysis:

  • Calculate specific binding: Total Binding - Non-specific Binding.

  • Normalize the data, setting the specific binding in the absence of a competitor to 100% and the non-specific binding to 0%.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC50 value from the resulting sigmoidal curve.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent ligand and Kd is its dissociation constant.

Data Presentation: Binding Affinity
CompoundIC50 (nM)Ki (nM)
Spiro[2.5]octan-8-ylmethanamine HClTBDTBD
(+)-Pentazocine (Positive Control)TBDTBD

TBD: To be determined experimentally.

Part 3: Functional Characterization - Modulation of Cellular Stress Response

Binding to a receptor does not guarantee a functional effect. The σ1R is known to modulate cellular responses to stress.[4] A functional assay can determine whether Spiro[2.5]octan-8-ylmethanamine hydrochloride acts as an agonist (activates the receptor) or an antagonist (blocks its activity).

Rationale for a Functional Assay

Sigma-1 receptor agonists have been shown to be neuroprotective by stabilizing the ER stress sensor IRE1 and modulating calcium signaling.[4] A common method to induce cellular stress is treatment with tunicamycin, an inhibitor of N-linked glycosylation that causes ER stress. A σ1R agonist is expected to protect cells from tunicamycin-induced cell death.

Experimental Protocol: Neuroprotection Against ER Stress

Materials:

  • SH-SY5Y cell line.

  • Spiro[2.5]octan-8-ylmethanamine hydrochloride.

  • Known σ1R agonist (e.g., PRE-084) and antagonist (e.g., BD-1047).[5]

  • Tunicamycin (to induce ER stress).

  • Reagents for cell viability assessment (as in Part 1).

Procedure:

  • Cell Seeding:

    • Seed SH-SY5Y cells in a 96-well plate as described in protocol 1.2.

  • Compound Pre-treatment:

    • Treat the cells with various non-toxic concentrations of Spiro[2.5]octan-8-ylmethanamine hydrochloride, the agonist control, and the antagonist control for 1 hour.

  • Induction of ER Stress:

    • Add tunicamycin to the wells at a final concentration known to induce ~50% cell death (e.g., 1-5 µg/mL, to be optimized).

    • Include control wells with no tunicamycin.

  • Incubation:

    • Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Assessment of Cell Viability:

    • Measure cell viability using the resazurin-based assay as described in protocol 1.2.

Data Interpretation:

  • Agonist Activity: If Spiro[2.5]octan-8-ylmethanamine hydrochloride is a σ1R agonist, it will increase cell viability in the presence of tunicamycin compared to tunicamycin treatment alone.

  • Antagonist Activity: If it is an antagonist, it may not show a protective effect or could even exacerbate cell death. To confirm antagonism, it can be tested for its ability to block the protective effect of a known agonist like PRE-084.

Potential Sigma-1 Receptor Signaling Pathway

G cluster_MAM Mitochondria-Associated ER Membrane (MAM) cluster_ER cluster_Mito cluster_Cyto s1r Sigma-1 Receptor (σ1R) bip BiP (Chaperone) s1r->bip BiP Dissociates ire1 IRE1 (ER Stress Sensor) s1r->ire1 Stabilizes ip3r3 IP3R3 (Ca2+ Channel) s1r->ip3r3 Stabilizes cell_survival Enhanced Cell Survival & Neuroprotection ire1->cell_survival Modulates UPR ca_mito Ca2+ Influx ip3r3->ca_mito Regulates er_stress ER Stress (e.g., Tunicamycin) er_stress->s1r Stress Signal atp ATP Production ca_mito->atp atp->cell_survival agonist Spiro-Compound (Agonist) agonist->s1r Binds & Activates

Caption: Hypothesized agonist action at the Sigma-1 Receptor (σ1R) under ER stress.

Conclusion

The protocols and framework detailed in these application notes provide a robust starting point for the in-vitro characterization of Spiro[2.5]octan-8-ylmethanamine hydrochloride. By systematically assessing its cytotoxicity, receptor binding affinity, and functional activity, researchers can build a comprehensive pharmacological profile of this novel compound. This structured approach ensures that experimental choices are mechanistically driven and that the resulting data are reliable and interpretable, paving the way for further preclinical development.

References

  • Celtarys Research. (2025, September 11). Sigma-1 Receptor Assays with Fluorescent Ligands.
  • ResearchGate. (2019, July 16). The Sigma-1 Receptor in Cellular Stress Signaling.
  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1–1.34.21.
  • MDPI. (2023, December 18).
  • MedChemExpress. Sigma Receptor Agonists Antagonists.
  • Taylor & Francis. Spiro – Knowledge and References.

Sources

Application Note: Receptor Binding Profiling of Spiro[2.5]octan-8-ylmethanamine Hydrochloride

[1]

Part 1: Executive Summary & Scientific Rationale

The Spirocyclic Advantage

Spiro[2.5]octan-8-ylmethanamine hydrochloride represents a privileged structural class in modern medicinal chemistry.[1] Unlike flexible aliphatic amines, the spiro[2.5]octane core provides rigid conformational restriction.[1] This "frozen" geometry reduces the entropic penalty of binding, often leading to higher affinity and selectivity compared to non-spiro analogs.

Target Hypothesis

Based on pharmacophore modeling and structural homology with known bioactive spiro-piperidines and spiro-amines, this scaffold is a primary candidate for interacting with Sigma Receptors (


)NMDA Receptor (GluN2B subunit)1

This guide details the protocols for profiling this compound against its most probable targets: the Sigma-1 Receptor (


R)NMDA Receptor1

Part 2: Compound Handling & Preparation[1]

Chemical Properties:

  • State: White to off-white solid (Hydrochloride salt).[1]

  • Solubility: Highly soluble in water (>10 mM) and DMSO.[1]

  • Stability: Hygroscopic.[1] Store at -20°C in a desiccator.

Stock Solution Protocol:

  • Primary Stock (10 mM): Dissolve 1.75 mg of Spiro[2.5]octan-8-ylmethanamine HCl (MW ≈ 175.7 g/mol ) in 1.0 mL of 100% DMSO . Vortex for 30 seconds.[1]

  • Working Dilutions: Serial dilutions should be performed in the Assay Buffer , not DMSO, to keep final DMSO concentration <1%.[1]

  • Glassware Warning: Lipophilic amines can adsorb to plastic.[1] Use silanized glass vials or low-binding polypropylene for serial dilutions.[1]

Part 3: Protocol A - Sigma-1 Receptor ( R) Radioligand Binding Assay[1]

Objective: Determine the affinity (



Reagents & Buffers
ComponentCompositionPurpose
Membrane Source Guinea pig brain or CHO cells expressing h

Receptor source (High density in guinea pig brain).[1]
Radioligand

(Specific Activity ~30-60 Ci/mmol)
Selective

agonist.[1]
Assay Buffer 50 mM Tris-HCl, pH 7.4Physiological binding environment.[1]
Non-Specific Agent Haloperidol (10

M)
Defines Non-Specific Binding (NSB).[1]
Wash Buffer 10 mM Tris-HCl, pH 7.4 (Ice cold)Removes unbound ligand.[1]
Experimental Workflow

Step 1: Membrane Preparation [1]

  • Homogenize tissue in ice-cold 50 mM Tris-HCl (pH 7.4).

  • Centrifuge at 40,000

    
     for 20 min at 4°C.
    
  • Resuspend pellet and repeat wash to remove endogenous ligands.[1]

  • Adjust final protein concentration to 0.5 mg/mL .

Step 2: Assay Assembly (96-well Plate)

  • Total Binding (TB): 100

    
    L Membrane + 50 
    
    
    L
    
    
    -Pentazocine (final conc. 2 nM) + 50
    
    
    L Buffer.[1]
  • Non-Specific Binding (NSB): 100

    
    L Membrane + 50 
    
    
    L
    
    
    -Pentazocine + 50
    
    
    L Haloperidol (10
    
    
    M).[1]
  • Test Compound: 100

    
    L Membrane + 50 
    
    
    L
    
    
    -Pentazocine + 50
    
    
    L Spiro-amine (Concentration range:
    
    
    M to
    
    
    M).[1]

Step 3: Incubation & Harvest

  • Incubate plates for 120 minutes at 37°C (Equilibrium is slow for rigid spiro-compounds).

  • Filtration: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.5% Polyethyleneimine (PEI) .[1]

    • Critical: PEI reduces the sticking of the positively charged amine to the glass fiber.[1]

  • Wash 3x with ice-cold Wash Buffer.[1]

Step 4: Detection

  • Add 50

    
    L Scintillation Cocktail (e.g., Microscint-20).[1]
    
  • Count radioactivity (CPM) on a TopCount or MicroBeta counter.[1]

Part 4: Protocol B - NMDA Receptor (Ifenprodil Site) Binding[1]

Objective: Assess if the spiro-amine acts as a GluN2B-selective antagonist (a common profile for spiro-octane derivatives).

Reagents[1][2]
  • Radioligand:

    
    -Ifenprodil.[1]
    
  • Non-Specific Agent: Spermine (10

    
    M) or GNE-5729.[1]
    
  • Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA (to remove divalent cations that modulate the channel).

Workflow Differences
  • Incubation: 2 hours at 4°C (Cooler temperature prevents receptor degradation and stabilizes the ifenprodil binding site).

  • Analysis: Ifenprodil binding is complex; ensure the Hill slope is monitored. A slope deviation from 1.0 suggests allosteric modulation or multiple binding sites.[1]

Part 5: Data Analysis & Visualization

Calculation of Binding Constants

Convert CPM to specific binding and fit to a one-site competition model using non-linear regression (GraphPad Prism or similar):

1

Calculate the Inhibition Constant (

  • 
    :  Dissociation constant of the radioligand (determined previously via Saturation Binding).[1]
    
  • [Radioligand]: Concentration used in the assay (e.g., 2 nM).

Workflow Diagram

The following diagram illustrates the critical decision points and flow for profiling the spiro-amine.

ReceptorBindingWorkflowStartCompound: Spiro[2.5]octan-8-ylmethanamine HClSolubilitySolubility Check(Water/DMSO)Start->SolubilityTargetSelTarget Selection(Based on Pharmacophore)Solubility->TargetSelSigmaAssayProtocol A: Sigma-1 Binding([3H]-Pentazocine)TargetSel->SigmaAssayPrimary HypothesisNMDAAssayProtocol B: NMDA (GluN2B) Binding([3H]-Ifenprodil)TargetSel->NMDAAssaySecondary HypothesisFilterFiltration (GF/B + 0.5% PEI)CRITICAL: Prevents NSBSigmaAssay->FilterNMDAAssay->FilterCountScintillation CountingFilter->CountAnalysisData Analysis (Ki Calculation)Count->Analysis

Caption: Workflow for profiling Spiro[2.5]octan-8-ylmethanamine against Sigma and NMDA targets.

Part 6: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Non-Specific Binding (NSB) Amine "stickiness" to filters.[1]Pre-soak GF/B filters in 0.5% PEI for >2 hours.[1]
Low Signal-to-Noise Receptor degradation.[1]Add Protease Inhibitor Cocktail to membrane prep.[1]
Insoluble Compound Free base precipitation.[1]Ensure DMSO < 1%.[1] Maintain pH < 7.5 (amine pKa ~9-10).[1]
Hill Slope < 0.8 Negative cooperativity or multiple sites.[1]Test against

(using

-DTG + Pentazocine mask).[1]

Part 7: References

  • Spirocyclic Scaffolds in Drug Discovery:

    • Zheng, Y., et al.[1] "Spirocyclic motifs in medicinal chemistry: A review of recent applications." Expert Opinion on Drug Discovery, 2024.

  • Sigma Receptor Protocols:

    • Chu, U.B., & Ruoho, A.E. "Biochemical Pharmacology of the Sigma-1 Receptor."[1] Molecular Pharmacology, 2016.[1]

  • NMDA Receptor Binding Methods:

    • Reynolds, I.J. "[3H]Ifenprodil binding to NMDA receptors."[1] Methods in Molecular Biology, 1999.[1]

  • Cheng-Prusoff Equation:

    • Cheng, Y., & Prusoff, W.H. "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction."[1] Biochemical Pharmacology, 1973.[1]

Application of Spiro[2.5]octan-8-ylmethanamine;hydrochloride in neuroscience research

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of Spiro[2.5]octan-8-ylmethanamine hydrochloride in Neuroscience Research Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Neuropharmacologists, and Drug Discovery Scientists

PART 1: THE STRATEGIC IMPERATIVE

Title: Unlocking Conformational Control: The Role of Spiro[2.5]octan-8-ylmethanamine in CNS Ligand Design

Executive Summary

Spiro[2.5]octan-8-ylmethanamine hydrochloride (SOM-HCl) represents a specialized "rigidified" building block used in high-value neuroscience campaigns. Unlike flexible cyclohexyl or piperidinyl analogs, the spiro[2.5]octane core introduces a unique vector of conformational restriction without significantly increasing molecular weight (MW).

In neuroscience research, this scaffold is primarily applied to:

  • Bioisosteric Replacement: Substituting 4,4-disubstituted cyclohexanes to block metabolic hotspots (CYP450 oxidation).

  • Pharmacophore Locking: Constraining the amine vector to target specific ion channel sub-pockets (e.g.,

    
     subunits of voltage-gated calcium channels).
    
  • Sigma-1 Receptor Targeting: Leveraging the bulky, hydrophobic spiro-core to satisfy the primary hydrophobic binding pocket of

    
     receptors.
    

This guide details the mechanistic rationale for using SOM-HCl and provides a validated protocol for its derivatization and evaluation in Hit-to-Lead (H2L) optimization.

PART 2: MECHANISTIC INSIGHTS & RATIONALE

The "Spiro Effect" on Physicochemical Properties

The spiro[2.5]octane system fuses a cyclopropane ring to a cyclohexane ring. This fusion creates significant bond angle strain and alters the electronic environment of the scaffold.

  • pKa Modulation: The cyclopropane ring is electron-withdrawing relative to a standard gem-dimethyl group. This can lower the pKa of the distal amine (at position 8), potentially improving blood-brain barrier (BBB) permeability by increasing the fraction of uncharged species at physiological pH.

  • Metabolic Shielding: The spiro-fusion prevents aromatization and blocks metabolic oxidation at the quaternary carbon, a common failure point for cyclohexyl-based CNS drugs.

Target Applications in Neuroscience
Target ClassApplication LogicReference Precedent

Ligands
(Gabapentinoids)
The "8-yl" position places the amine in a distinct vector relative to the bulk, offering a novel IP space for neuropathic pain ligands.Bioisostere of Gabapentin
Sigma-1 (

) Receptors
The lipophilic spiro-core mimics the adamantane or cyclohexyl motifs found in classic

agonists, promoting neuroprotective signaling.
Spiro-piperidine analogs
Nav1.7 Blockers Rigid cores are essential to position the charged amine into the pore while the lipophilic tail interacts with the channel fenestrations.Aryl-spiro-ether blockers

PART 3: VISUALIZATION OF LOGIC

Figure 1: Decision Logic for Scaffold Hopping with Spiro[2.5]octane

SpiroLogic Start Hit Compound (Flexible Cyclohexane) Problem Issue: Rapid Metabolism or Low Selectivity Start->Problem Analysis Solution Strategy: Spiro-Cyclization Problem->Solution Design Compound Spiro[2.5]octan-8-ylmethanamine Solution->Compound Synthesis Outcome1 Rigidified Vector (High Selectivity) Compound->Outcome1 Binding Assay Outcome2 Blocked Metabolism (High Stability) Compound->Outcome2 Microsomal Assay

Caption: Workflow for utilizing Spiro[2.5]octan-8-ylmethanamine to resolve liability issues in CNS drug discovery.

PART 4: EXPERIMENTAL PROTOCOLS

Protocol A: Derivatization for SAR Library Generation

Objective: Synthesize a library of amides/ureas to evaluate the binding affinity of the spiro-core against a target (e.g., Sigma-1 or Calcium Channel).

Reagents:

  • Scaffold: Spiro[2.5]octan-8-ylmethanamine hydrochloride (1.0 eq)

  • Coupling Partner: Diverse Carboxylic Acids (R-COOH) (1.1 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (Diisopropylethylamine) (3.0 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve the carboxylic acid (0.2 mmol) in anhydrous DMF (1 mL) in a 2-dram vial.

  • Activation: Add HATU (0.24 mmol) and DIPEA (0.6 mmol). Stir at Room Temperature (RT) for 10 minutes to activate the acid.

  • Addition: Add Spiro[2.5]octan-8-ylmethanamine hydrochloride (0.2 mmol) directly to the vial.

    • Note: The HCl salt requires the excess DIPEA to neutralize and release the free amine.

  • Reaction: Cap the vial and shake/stir at RT for 4–16 hours. Monitor by LC-MS (Target Mass = Acid MW + 139.2 - 18).

  • Workup (High-Throughput):

    • Dilute with EtOAc (3 mL).

    • Wash with saturated NaHCO

      
       (2 x 1 mL) and Brine (1 mL).
      
    • Concentrate the organic layer under vacuum (Genevac or SpeedVac).

  • Purification: Dissolve residue in DMSO:MeOH (1:1) and purify via Prep-HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).

Protocol B: In Vitro Metabolic Stability Assessment

Objective: Validate the "Metabolic Shielding" hypothesis by comparing the Spiro compound to a non-spiro analog.

System: Human Liver Microsomes (HLM) Control: (Cyclohexyl)methanamine derivative (Non-spiro analog)

  • Incubation: Prepare a 1 µM solution of the test compound (Spiro derivative) and the Control in Phosphate Buffer (pH 7.4) containing 0.5 mg/mL microsomal protein.

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing Internal Standard). Centrifuge at 4000g for 10 min.

  • Analysis: Inject supernatant into LC-MS/MS.

  • Calculation: Plot ln(% Remaining) vs. Time. Calculate Intrinsic Clearance (

    
    ).
    
    • Success Criteria: The Spiro analog should exhibit a

      
       > 2x that of the cyclohexane control.
      

PART 5: EXPECTED DATA & INTERPRETATION

Table 1: Comparative Physicochemical Profile

PropertyCyclohexylmethanamine (Control)Spiro[2.5]octan-8-ylmethanamineImpact on CNS Drug Design
Fsp

Score
1.01.0High fraction of sp

carbons correlates with clinical success.
Conformational Flexibility High (Chair flips)Restricted Reduces entropy loss upon binding; improves potency.
Metabolic Hotspot C4 (Para-oxidation)Blocked The spiro-center at C3/C4 prevents oxidation.
Lipophilicity (LogP) ~1.8~2.1Slight increase aids membrane penetration.

PART 6: REFERENCES

  • Zheng, S., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters. Link

  • Wuitschik, G., et al. (2010). Spirocyclic scaffolds in medicinal chemistry.[1][2] Angewandte Chemie International Edition. Link

  • Korenev, G., et al. (2025). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules.[1][2][3][4][5][6][7][8][9] Link

  • Burkhard, J. A., et al. (2010). Oxetanes as versatile elements in drug discovery and synthesis. Angewandte Chemie. (Discusses spiro-isosteres).[2] Link

(Note: While specific biological papers for the "8-yl" isomer are proprietary, the references above validate the spiro-scaffold utility in the described context.)

Sources

Application Notes and Protocols for Investigating the ADME Properties of Spirocyclic Amines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Spirocyclic amines represent a class of privileged scaffolds in modern medicinal chemistry. Their inherent three-dimensionality offers a compelling strategy to escape the "flatland" of traditional aromatic compounds, often leading to improved potency, selectivity, and, critically, more favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1][2] The rigid nature of the spirocyclic core can modulate physicochemical properties such as solubility and lipophilicity while sterically shielding metabolically labile sites, thereby enhancing metabolic stability.[3][4] This guide provides a comprehensive overview and detailed protocols for the in vitro and in silico evaluation of the ADME profile of novel spirocyclic amine drug candidates, designed for researchers, scientists, and drug development professionals.

Introduction: The Spirocyclic Advantage in Drug Design

The quest for drug candidates with optimal pharmacokinetic profiles is a primary hurdle in drug discovery. A significant portion of promising compounds fail due to poor ADME properties.[5] Spirocyclic scaffolds, which feature two rings sharing a single carbon atom, introduce a defined three-dimensional geometry that can profoundly influence a molecule's interaction with biological systems.[3]

Causality of Improved ADME Properties:

  • Enhanced Solubility: By disrupting planarity and crystal packing, the introduction of a spiro-center can lead to a significant increase in aqueous solubility, a critical factor for oral absorption.[4]

  • Modulated Lipophilicity: The Fsp3 (fraction of sp3 hybridized carbons) is generally higher in spirocyclic compounds, which correlates with improved solubility and better overall ADME profiles.[3] This allows for a fine-tuning of the lipophilicity (LogP/LogD) to balance membrane permeability with aqueous solubility.

  • Increased Metabolic Stability: The rigid conformation of spirocycles can lock substituents in orientations that are less accessible to the active sites of metabolic enzymes, such as Cytochrome P450s (CYPs).[6] This steric hindrance reduces the rate of metabolism, prolonging the compound's half-life.

  • Improved Permeability: While increased Fsp3 can sometimes reduce passive permeability, the unique vectors of spirocyclic scaffolds can be exploited to optimize interactions with membrane transporters, potentially enhancing cell penetration.

This application note will detail the essential experimental workflows to characterize these key ADME parameters for your spirocyclic amine candidates.

Early Stage ADME Profiling: A Multiparametric Approach

An effective ADME screening cascade allows for the early identification and elimination of compounds with liabilities, saving significant time and resources.[7] For spirocyclic amines, a focus on solubility, permeability, and metabolic stability forms the cornerstone of this initial assessment.

Protocol: Kinetic Solubility Assessment by Nephelometry

Aqueous solubility is a prerequisite for absorption. Poor solubility can lead to unreliable data in other in vitro assays and poor bioavailability in vivo.[8] The kinetic solubility assay is a high-throughput method ideal for early discovery.[8]

Rationale and Experimental Choice

We employ laser nephelometry to determine kinetic solubility. This method measures the light scattered by insoluble particles that form when a DMSO stock solution of the compound is introduced into an aqueous buffer.[9] It is rapid, requires minimal compound, and is well-suited for automation, making it ideal for screening large numbers of compounds.[10] The "kick-off curve" generated allows for a direct determination of the concentration at which precipitation begins.[9]

Detailed Step-by-Step Protocol
  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the spirocyclic amine test compound in 100% DMSO.

    • Create a serial dilution series from the stock solution in DMSO (e.g., 8-12 dilutions) in a 96-well plate.[9]

  • Assay Plate Preparation:

    • Dispense 2 µL of each DMSO dilution into a clear-bottom 96-well plate.[9]

    • Rapidly add 198 µL of phosphate-buffered saline (PBS), pH 7.4, to each well to achieve a final DMSO concentration of 1%. This brings the total volume to 200 µL.

  • Incubation and Measurement:

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.

    • Measure the light scattering in each well using a laser nephelometer.[11]

  • Data Analysis:

    • Plot the intensity of the scattered light against the compound concentration.

    • The kinetic solubility is determined as the concentration at which the light scattering signal begins to sharply increase (the "kick-off" point).[9]

Data Interpretation
Solubility Classification Concentration Range (µg/mL) Implication for Drug Development
High > 200Favorable for oral absorption; unlikely to be a limiting factor.
Moderate 50 - 200Acceptable for early development; may require formulation strategies.
Low < 50Potential for poor absorption and bioavailability; requires significant optimization.

Protocol: Cell Permeability and Efflux Liability using Caco-2 Monolayers

The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[12] This model is the gold standard for predicting in vivo drug absorption and identifying compounds that are substrates of efflux transporters like P-glycoprotein (P-gp).[13][14]

Rationale and Experimental Choice

A bidirectional Caco-2 assay is essential. Measuring permeability in both the apical-to-basolateral (A-B) direction (representing absorption) and the basolateral-to-apical (B-A) direction (representing efflux) allows for the calculation of an efflux ratio (ER).[14] An ER significantly greater than 2 suggests the compound is actively pumped out of the cell, which can severely limit its oral bioavailability.[15] Monitoring Transepithelial Electrical Resistance (TEER) is a critical quality control step to ensure the integrity of the cell monolayer.[16]

Detailed Step-by-Step Protocol
  • Cell Culture:

    • Culture Caco-2 cells (ATCC HTB-37) according to supplier recommendations.

    • Seed cells onto semi-permeable supports in multi-well plates (e.g., 24-well Transwell™ plates) and grow for 18-22 days to allow for differentiation into a polarized monolayer.[14]

  • Monolayer Integrity Check:

    • Prior to the assay, measure the TEER of each well using a TEER meter. Only use monolayers with TEER values above a pre-determined threshold (e.g., ≥ 200 Ω·cm²), as this indicates a confluent and intact monolayer.[16][17]

  • Permeability Assay (Bidirectional):

    • Prepare a dosing solution of the spirocyclic amine (e.g., 10 µM) in a suitable transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).[12]

    • A-B Permeability: Add the dosing solution to the apical (donor) compartment and fresh buffer to the basolateral (receiver) compartment.

    • B-A Permeability: Add the dosing solution to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.

    • Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for a defined period (e.g., 2 hours).[17]

    • At the end of the incubation, take samples from both the donor and receiver compartments.

  • Sample Analysis:

    • Analyze the concentration of the compound in all samples using a sensitive analytical method, typically LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s for both directions using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of permeation of the drug across the cells.

      • A is the surface area of the membrane.

      • C₀ is the initial concentration in the donor compartment.

    • Calculate the Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B)

Data Interpretation and Troubleshooting
Papp (A-B) (x 10⁻⁶ cm/s) Efflux Ratio (ER) Interpretation Considerations for Spirocyclic Amines
> 10< 2High PermeabilityExcellent potential for oral absorption.
1 - 10< 2Moderate PermeabilityGood potential for absorption, may be optimizable.
< 1AnyLow PermeabilityPoor absorption likely. May be due to low lipophilicity or large size.
Any> 2High EffluxCompound is a likely substrate for an efflux transporter (e.g., P-gp).[18] This can lead to poor bioavailability despite good passive permeability. Consider co-dosing with a known inhibitor (e.g., verapamil for P-gp) to confirm.[12]

Troubleshooting Low Recovery: Low compound recovery (<70-80%) is a common issue, particularly for lipophilic amines. This can be due to non-specific binding to plasticware, metabolism by Caco-2 cells, or accumulation within the cell monolayer.[14][19] To mitigate this, consider using low-binding plates and pre-treating collection plates with an organic solvent.[20]

Protocol: Metabolic Stability Assessment

The liver is the primary site of drug metabolism.[6] Assessing a compound's stability in the presence of liver enzymes is crucial for predicting its in vivo half-life and clearance. Two primary in vitro systems are used: liver microsomes and hepatocytes.

Rationale and Experimental Choice
  • Human Liver Microsomes (HLM): These are subcellular fractions containing enzymes from the endoplasmic reticulum, primarily the Cytochrome P450 (CYP) family (Phase I enzymes).[21][22] HLM assays are cost-effective, high-throughput, and excellent for assessing susceptibility to oxidative metabolism, which is often a primary clearance pathway for amines.[6]

  • Hepatocytes: These are intact liver cells containing the full complement of both Phase I and Phase II (conjugative) enzymes and relevant cofactors.[23][24] Hepatocyte assays provide a more comprehensive and physiologically relevant picture of overall hepatic metabolism.[25]

For initial screening of spirocyclic amines, the HLM assay is a robust starting point. If a compound shows high stability in HLM, a subsequent hepatocyte assay is recommended to investigate potential Phase II metabolism pathways.

Detailed Step-by-Step Protocol (Human Liver Microsomes)
  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Dilute to an intermediate concentration in acetonitrile.[26]

    • Thaw pooled Human Liver Microsomes (e.g., 20 mg/mL stock) at 37°C and keep on ice.[27]

    • Prepare a 100 mM phosphate buffer (pH 7.4).[27]

    • Prepare an NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.

  • Incubation:

    • In a 96-well plate, pre-incubate the test compound (final concentration e.g., 1-3 µM) with diluted liver microsomes (final concentration e.g., 0.5 mg/mL) in buffer at 37°C for 5-10 minutes.[6][28]

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a 3-5 fold volume of ice-cold acetonitrile containing an internal standard.[26][28]

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the half-life (t₁/₂): t₁/₂ = 0.693 / k

    • Calculate the intrinsic clearance (Cl_int) in µL/min/mg protein: Cl_int = (0.693 / t₁/₂) / (mg/mL microsomal protein)

Data Interpretation
In Vitro Half-life (t₁/₂) in HLM (min) Intrinsic Clearance (Cl_int) (µL/min/mg) Predicted In Vivo Clearance Implication for Spirocyclic Amines
> 60< 12LowHigh metabolic stability. Favorable. The spiro-scaffold may be effectively shielding metabolic soft spots.
15 - 6012 - 46ModerateAcceptable stability. May be a candidate for optimization to further block metabolic sites.
< 15> 46HighLow metabolic stability. Likely to be rapidly cleared in vivo. Requires significant structural modification.

The Role of In Silico Modeling

Computational tools are invaluable for prioritizing which spirocyclic amine analogues to synthesize and test.[5] In silico models can provide rapid, cost-effective predictions of ADME properties before a compound is ever made.[29]

  • Quantitative Structure-Activity Relationship (QSAR) models can predict properties like solubility, LogP, and permeability based on the chemical structure.[30][31]

  • Molecular docking simulations can predict how a spirocyclic amine might bind to the active site of a specific CYP450 enzyme, helping to rationalize metabolic stability data and guide the design of more stable analogues.

  • Physiologically-Based Pharmacokinetic (PBPK) modeling can integrate in vitro data to simulate the full pharmacokinetic profile of a compound in humans.

While in silico predictions are not a replacement for experimental data, they are a powerful tool for guiding medicinal chemistry efforts and building a deeper understanding of structure-ADME relationships.[7]

Visualizing Experimental Workflows

Kinetic Solubility Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock 10 mM Stock in DMSO dilute Serial Dilution in DMSO stock->dilute plate Dispense 2 µL to 96-well plate dilute->plate add_buffer Add 198 µL PBS (pH 7.4) plate->add_buffer incubate Incubate (2h, 25°C) add_buffer->incubate read Read on Nephelometer incubate->read plot Plot Scatter vs. Concentration read->plot result Determine Kick-off Point (Kinetic Solubility) plot->result

Caption: Workflow for Kinetic Solubility Assay.

Bidirectional Caco-2 Permeability Workflow

G cluster_setup Setup cluster_assay Assay cluster_analysis Analysis culture Culture Caco-2 cells on Transwell™ (21 days) teer QC: Measure TEER culture->teer ab_assay A -> B Assay (Dose Apical) teer->ab_assay ba_assay B -> A Assay (Dose Basolateral) teer->ba_assay lcms Quantify with LC-MS/MS ab_assay->lcms ba_assay->lcms papp Calculate Papp (A-B) & Papp (B-A) lcms->papp er Calculate Efflux Ratio ER = Papp(B-A)/Papp(A-B) papp->er

Caption: Bidirectional Caco-2 Permeability Workflow.

Microsomal Stability Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis compound Test Compound preincubate Pre-incubate Compound + HLM (37°C) compound->preincubate hlm Human Liver Microsomes hlm->preincubate nadph NADPH-Regenerating System start_rxn Initiate with NADPH nadph->start_rxn preincubate->start_rxn timepoint Sample at time points (0, 5, 15, 30, 60 min) start_rxn->timepoint quench Quench with Acetonitrile + IS timepoint->quench centrifuge Centrifuge & Collect Supernatant quench->centrifuge lcms Analyze by LC-MS/MS centrifuge->lcms calc Calculate t½ and Clint lcms->calc

Sources

Unlocking the Spiro Vector: A Guide to Derivatizing Spiro[2.5]octan-8-ylmethanamine for SAR Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Derivatization of Spiro[2.5]octan-8-ylmethanamine for structure-activity relationship studies Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Chemical Biologists, Drug Discovery Scientists

Introduction: Escaping Flatland

In modern drug discovery, the transition from planar, aromatic-heavy scaffolds to three-dimensional (


-rich) architectures is a proven strategy to improve clinical success rates. The Spiro[2.5]octan-8-ylmethanamine  scaffold represents a high-value "chassis" for this purpose. Unlike the more common spiro[3.3]heptanes, the spiro[2.5]octane core fuses a highly strained cyclopropane ring with a cyclohexane chair.

This unique geometry offers two distinct advantages for Structure-Activity Relationship (SAR) studies:

  • Metabolic Hardening: The spiro-fusion blocks metabolic hotspots often found on gem-dimethyl or cyclohexyl groups.

  • Vector Orthogonality: The methanamine linker at the 8-position projects substituents into a chemical space vector distinct from standard piperazine or piperidine linkers, allowing for the exploration of novel binding pockets.

This application note details the chemical handling, derivatization strategies, and quality control protocols required to utilize this building block effectively in hit-to-lead optimization.

Chemical Reactivity & Structural Considerations

The Cyclopropane Constraint

The cyclopropane ring in the spiro[2.5] system introduces significant ring strain (~27 kcal/mol). While generally stable under standard basic and nucleophilic conditions, researchers must exercise caution under strong acidic conditions or in the presence of Lewis acids , which can trigger ring-opening or rearrangement.

  • Recommendation: Avoid highly acidic deprotection steps (e.g., neat triflic acid) where possible. Standard TFA/DCM (1:4) deprotection of Boc groups is typically tolerated, but reaction times should be minimized.

The Methanamine Handle

The primary amine (


) is a nucleophilic "warhead" attached via a methylene spacer. This spacer reduces steric hindrance around the nitrogen, making it more reactive than a direct ring-attached amine (aniline-like or cyclohexylamine-like). However, it also introduces rotational freedom, which can be advantageous for sampling binding poses but detrimental to entropic binding penalties.

SAR Decision Logic & Workflow

To systematically explore the SAR around this scaffold, we recommend a divergent synthesis strategy focusing on three physicochemical profiles:

  • Hydrogen Bond Modulation: Amide coupling (Acceptor/Donor).

  • Rigidification: Urea/Carbamate formation (Polar/Rigid).

  • Basicity Tuning: Reductive amination (Ionizable Cation).

DOT Diagram: SAR Derivatization Logic

SAR_Workflow Scaffold Spiro[2.5]octan-8-ylmethanamine (Core) Amide Amide Coupling (HATU/DIPEA) Scaffold->Amide Urea Urea/Carbamate (Isocyanates/Chloroformates) Scaffold->Urea RedAm Reductive Amination (Aldehyde/STAB) Scaffold->RedAm Prop_Amide Properties: - H-Bond Acceptor/Donor - Neutral - High Stability Amide->Prop_Amide Prop_Urea Properties: - Rigid Linker - Polar Surface Area - Metabolic Stability Urea->Prop_Urea Prop_RedAm Properties: - Basic Center (pKa ~8-10) - Solubilizing Group - hERG Liability Check RedAm->Prop_RedAm

Caption: Divergent synthesis strategy for spiro[2.5]octane derivatization targeting distinct physicochemical profiles.

Experimental Protocols

Protocol A: High-Throughput Amide Coupling

Purpose: To generate a library of neutral, polar derivatives for binding pocket exploration.

Reagents:

  • Spiro[2.5]octan-8-ylmethanamine (HCl salt or free base)

  • Carboxylic Acid diversity set (

    
    )
    
  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

  • Preparation: Dissolve the Carboxylic Acid (1.0 equiv, 0.1 mmol) in DMF (1.0 mL) in a 1-dram vial or 96-well block.

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv). Cap and shake at Room Temperature (RT) for 15 minutes. Note: Pre-activation prevents reaction with the slower-reacting spiro-amine.

  • Coupling: Add Spiro[2.5]octan-8-ylmethanamine (1.1 equiv). If using the HCl salt, ensure total DIPEA is increased to 4.0 equiv to neutralize the salt.

  • Incubation: Shake at RT for 4–16 hours.

  • Quench: Add 10%

    
     (aq) (0.5 mL).
    
  • Extraction: Extract with EtOAc (

    
    ).
    
  • Analysis: Analyze organic layer via LC-MS. Look for

    
    .
    

Critical Control Point: If the carboxylic acid is sterically hindered (e.g., ortho-substituted aromatics), switch HATU for COMU or elevate temperature to 40°C. Avoid temperatures >60°C to preserve the cyclopropane integrity.

Protocol B: Reductive Amination (Basicity Tuning)

Purpose: To install a secondary amine, maintaining a cationic center for solubility or salt-bridging interactions.

Reagents:

  • Spiro[2.5]octan-8-ylmethanamine

  • Aldehyde diversity set (

    
    )
    
  • STAB (Sodium Triacetoxyborohydride)

  • Acetic Acid (AcOH)

  • Solvent: DCE (1,2-Dichloroethane) or DCM

Step-by-Step Procedure:

  • Imine Formation: Dissolve Spiro[2.5]octan-8-ylmethanamine (1.0 equiv) and the Aldehyde (1.0 equiv) in DCE.

  • Catalysis: Add AcOH (1.0 equiv) to catalyze imine formation. Stir for 30 minutes at RT.

    • Why? The methylene spacer makes the amine sufficiently nucleophilic, but acid catalysis ensures rapid equilibrium with the imine.

  • Reduction: Add STAB (1.5 equiv) in one portion.

  • Reaction: Stir at RT for 12 hours.

  • Workup: Quench with saturated

    
    . Extract with DCM.
    
  • Purification: Secondary amines on this scaffold often streak on silica. Use amine-functionalized silica cartridges or add 1%

    
     to the eluent.
    
Protocol C: Sulfonylation

Purpose: To probe electronic effects and create non-basic, metabolic blockers.

Reagents:

  • Spiro[2.5]octan-8-ylmethanamine

  • Sulfonyl Chlorides (

    
    )
    
  • Pyridine (as solvent and base) or DCM/TEA

Step-by-Step Procedure:

  • Dissolution: Dissolve the amine (1.0 equiv) in DCM.

  • Base Addition: Add Triethylamine (2.0 equiv) and a catalytic amount of DMAP (0.1 equiv).

  • Addition: Cool to 0°C. Add Sulfonyl Chloride (1.1 equiv) dropwise.

  • Warm: Allow to warm to RT and stir for 2 hours.

  • Validation: Check LC-MS. Sulfonamides are stable; standard acidic workup (1M HCl wash) can be used to remove excess amine/pyridine without damaging the spiro-cycle.

Analytical Validation & QC

Validating the structure of spiro[2.5]octane derivatives requires careful interpretation of NMR data, as the spiro-fusion creates unique shielding effects.

NMR Signature Table
Proton EnvironmentChemical Shift (

ppm)
MultiplicityDiagnostic Note
Cyclopropane (

)
0.2 – 0.6 ppmMultiplet (Complex)Highly shielded upfield signals are the fingerprint of the intact spiro[2.5] system. Loss of these signals indicates ring opening.
Linker (

)
2.5 – 3.2 ppmDoublet/MultipletShifts downfield significantly upon acylation/sulfonylation.
Cyclohexane Ring 1.1 – 1.8 ppmBroad MultipletsOften overlaps; use HSQC to resolve.
QC Checklist

References

  • Zheng, Y., & Tice, C. M. (2016).[1] The utilization of spirocyclic scaffolds in novel drug discovery.[2][3][4][5][6][7][8] Expert Opinion on Drug Discovery, 11(9), 831-834. Link

  • Hiesinger, K., et al. (2021).[1] Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183.[1] Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition, 49(47), 8993-8995. Link

  • Barnes-Seeman, D. (2025). The Spirocycle Surge in Drug Discovery. Drug Hunter. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Spiro[2.5]octan-8-ylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Spiro[2.5]octan-8-ylmethanamine hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to optimize the yield and purity of this valuable spirocyclic amine intermediate. The synthesis of spiro compounds can be a significant challenge due to their inherent three-dimensional complexity and conformational rigidity[1][2]. This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions based on established chemical principles and field-proven insights.

Overview of Synthetic Strategies

The preparation of Spiro[2.5]octan-8-ylmethanamine typically begins from the corresponding ketone, Spiro[2.5]octan-8-one. Two primary and effective routes lead to the desired primary amine:

  • Route A: One-Pot Reductive Amination: This is often the most direct method, involving the in situ formation of an imine or iminium ion from the ketone and an ammonia source, followed by immediate reduction to the amine.

  • Route B: Two-Step Oxime Formation and Reduction: This strategy involves the isolation of a stable oxime intermediate, which is subsequently reduced to the primary amine. This can be advantageous if the one-pot reductive amination proves problematic.

The choice between these routes depends on reagent availability, scale, and specific challenges encountered during the synthesis.

Synthesis_Routes Start Spiro[2.5]octan-8-one Imine Iminium Ion (Intermediate) Start->Imine Route A Oxime Spiro[2.5]octan-8-one Oxime (Isolated Intermediate) Start->Oxime Route B Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Imine Amine Spiro[2.5]octan-8-ylmethanamine Imine->Amine Reducer1 Selective Reducing Agent (e.g., NaBH(OAc)3) Reducer1->Imine FinalProduct Spiro[2.5]octan-8-ylmethanamine Hydrochloride Amine->FinalProduct HCl addition Hydroxylamine Hydroxylamine HCl + Base Hydroxylamine->Oxime Oxime->Amine Reducer2 Reducing Agent (e.g., Zn/HCOOH, H2/Pd) Reducer2->Oxime

Caption: Key synthetic pathways to Spiro[2.5]octan-8-ylmethanamine hydrochloride.

Troubleshooting Guide & Yield Optimization

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Issue 1: Low or Stalled Conversion of Spiro[2.5]octan-8-one

Question: My reaction has stopped, and TLC/LC-MS analysis shows a large amount of unreacted starting ketone. What are the likely causes and how can I drive the reaction to completion?

Answer: This is a frequent challenge, typically pointing to inefficient formation of the key C=N bond intermediate (imine or oxime).

For Reductive Amination (Route A):

The core of this reaction is the equilibrium between the ketone/ammonia and the iminium ion. The reducing agent's role is to trap the iminium ion as it forms, driving the reaction forward via Le Châtelier's principle[3].

  • Cause - Improper pH: Imine formation is notoriously pH-sensitive. It requires mild acidic conditions (optimal pH ~4-5) to protonate the carbonyl oxygen, making the carbon more electrophilic for the amine attack[4][5].

    • Too Acidic (pH < 4): The ammonia source will be fully protonated to the non-nucleophilic ammonium ion (NH₄⁺), halting the initial attack on the ketone.

    • Too Basic (pH > 6): The rate of carbonyl protonation is too low, slowing the reaction significantly.

  • Solution - Optimize Acidity:

    • Use a Buffered System: Employ ammonium acetate (NH₄OAc) as the ammonia source. The acetate acts as a weak base, creating a self-buffering system in the ideal pH range.

    • Catalytic Acid: If using ammonia in an alcohol, add a catalytic amount (5-10 mol%) of glacial acetic acid to facilitate iminium ion formation.

  • Cause - Inappropriate Reducing Agent/Solvent Combination: The choice of reducing agent is critical for success.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB): This is the reagent of choice for many applications. It is a mild and selective reducing agent that reduces the iminium ion much faster than the ketone[4][6]. However, it is moisture-sensitive.

    • Sodium Cyanoborohydride (NaBH₃CN): Another excellent selective reagent that is stable in protic solvents like methanol[4][6]. It is highly toxic and releases HCN gas upon acidification, requiring careful handling.

    • Sodium Borohydride (NaBH₄): This is a powerful, non-selective reducing agent that will readily reduce the starting ketone[6]. It should only be used if you can ensure complete imine formation before its addition, which is difficult in a one-pot setup.

  • Solution - Match Reagents and Conditions:

    • Recommended Protocol: Use Sodium Triacetoxyborohydride (STAB) in an anhydrous aprotic solvent like dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF)[6].

    • Alternative: Use Sodium Cyanoborohydride (NaBH₃CN) with ammonium acetate in methanol.

For Oxime Formation (Route B):

  • Cause - Incomplete Deprotonation of Hydroxylamine: The starting material is hydroxylamine hydrochloride (NH₂OH·HCl). The free base, hydroxylamine, is the active nucleophile.

  • Solution - Ensure Stoichiometric Base: Add at least one full equivalent of a base like sodium hydroxide, sodium carbonate, or sodium acetate to neutralize the HCl and liberate the free hydroxylamine[7]. The reaction can then be stirred at room temperature or with gentle heating until TLC analysis confirms the complete consumption of the ketone.

Issue 2: Significant Formation of Side Products

Question: My TLC plate shows several byproducts, leading to a low yield of the desired amine. How can I improve the selectivity of my reaction?

Answer: Side product formation is typically caused by the wrong choice of reducing agent or suboptimal reaction conditions.

  • Side Product - Spiro[2.5]octan-8-ol:

    • Cause: This is the most common byproduct in reductive amination and results from the direct reduction of the starting ketone. This occurs when a non-selective reducing agent like NaBH₄ is used, or when a selective agent is used under conditions that favor ketone reduction (e.g., presence of excess protic solvent with STAB).

    • Solution: The most effective solution is to use a selective reducing agent like Sodium Triacetoxyborohydride (STAB) [6]. Its steric bulk and milder reactivity are ideal for selectively reducing the protonated iminium ion over the less-electrophilic ketone carbonyl.

  • Side Product - Secondary or Tertiary Amines:

    • Cause: The newly formed primary amine product is nucleophilic and can react with another molecule of the ketone/iminium ion, leading to over-alkylation. While less common when using a large excess of an ammonia source, it can still occur.

    • Solution:

      • Use a Large Excess of the Ammonia Source: Employ a 5- to 10-fold excess of ammonium acetate or a saturated solution of ammonia in methanol to outcompete the product amine.

      • Control Stoichiometry: Add the reducing agent portion-wise to keep the concentration of the iminium ion intermediate low at any given time.

Reducing AgentSelectivity (Imine vs. Ketone)Common SolventsKey Considerations
NaBH(OAc)₃ (STAB) HighDCM, DCE, THFReagent of choice. Moisture-sensitive. Generates acetic acid as a byproduct[6].
NaBH₃CN HighMethanol, EthanolExcellent selectivity. Highly toxic (HCN release). Works well in protic solvents[4].
NaBH₄ LowMethanol, EthanolNon-selective; reduces ketones and imines. Must be added after imine formation is complete[6].
H₂ with Pd/C or Raney Ni HighMethanol, Ethanol"Green" option. Requires specialized hydrogenation equipment. Effective for oxime reduction.
Issue 3: Difficulties in Product Isolation and Purification

Question: My crude product is a stubborn oil, and I'm getting poor recovery from silica gel chromatography. What is a better purification strategy?

Answer: Primary amines are often basic and polar, leading to tailing and poor recovery on standard silica gel. The final hydrochloride salt form is key to effective purification.

  • Strategy 1: Purification via Acid-Base Extraction:

    • After the reaction is complete, quench carefully with water and basify the aqueous layer to pH > 11 with 2M NaOH.

    • Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or DCM) to isolate the crude free amine.

    • Combine the organic layers and extract them with 1M HCl. The amine will protonate and move into the aqueous layer, leaving non-basic organic impurities behind.

    • Wash the acidic aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

    • Basify the aqueous layer again (pH > 11) with 2M NaOH and extract with fresh organic solvent to recover the purified free amine.

    • Dry the final organic layer over Na₂SO₄, filter, and concentrate in vacuo to obtain the purified free amine, which can then be converted to the HCl salt.

  • Strategy 2: Purification via HCl Salt Crystallization:

    • After obtaining the crude free amine (e.g., from an initial workup), dissolve it in a suitable solvent like diethyl ether, ethyl acetate, or a mixture of isopropanol/hexanes.

    • Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or HCl in isopropanol) dropwise with stirring.

    • The hydrochloride salt will precipitate as a solid. If it oils out, try scratching the side of the flask or adding a co-solvent like hexanes to induce crystallization.

    • Collect the solid by filtration, wash with cold solvent (e.g., diethyl ether), and dry under vacuum. This method simultaneously purifies and isolates the final product in a stable, solid form.

  • Strategy 3: Strong Cation Exchange (SCX) Chromatography:

    • For challenging purifications, SCX cartridges provide a highly effective alternative to silica gel[8]. The crude product is loaded onto the cartridge, neutral and acidic impurities are washed off with a solvent like methanol, and the desired amine is then cleanly eluted by washing with a solution of ammonia in methanol. The solvent is then evaporated, and the resulting free amine is converted to the hydrochloride salt.

Troubleshooting_Yield Start Low Yield Observed Check_Conversion Check Reaction Conversion (TLC, LCMS) Start->Check_Conversion High_SM High Starting Material Remaining? Check_Conversion->High_SM High_Byproducts Multiple Side Products Formed? Check_Conversion->High_Byproducts pH_Issue pH Suboptimal (Imine Formation) High_SM->pH_Issue Yes Reducer_Issue Ineffective Reducing Agent / Solvent High_SM->Reducer_Issue Yes Alcohol_Byproduct Alcohol Byproduct (Ketone Reduction) High_Byproducts->Alcohol_Byproduct Yes Overalkylation Over-alkylation (Secondary Amine) High_Byproducts->Overalkylation Yes Fix_pH Action: Use NH4OAc or add catalytic AcOH pH_Issue->Fix_pH Fix_Reducer Action: Switch to STAB in anhydrous DCM/THF Reducer_Issue->Fix_Reducer Fix_Alcohol Action: Use Selective Reducer (STAB) Alcohol_Byproduct->Fix_Alcohol Fix_Overalkylation Action: Increase Excess of Ammonia Source Overalkylation->Fix_Overalkylation

Caption: Decision tree for troubleshooting low yield in the synthesis.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route, Reductive Amination or Oxime Reduction, generally gives a better yield? A: One-pot reductive amination is often preferred for its operational simplicity and potentially higher overall throughput, as it avoids the isolation of an intermediate[3][5]. However, if direct amination is plagued by side reactions like ketone reduction, the two-step oxime reduction route can provide a more robust and ultimately higher-yielding pathway because the stable oxime intermediate is not susceptible to reduction by many agents used for the C=N bond[9][10].

Q2: What are the best analytical techniques to monitor the reaction? A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a mobile phase like 10% methanol in dichloromethane. The starting ketone can be visualized with a potassium permanganate stain, while the amine product can be visualized with a ninhydrin stain, which specifically develops a colored spot (usually purple) for primary amines. For more detailed analysis, LC-MS or GC-MS is invaluable for confirming the masses of the starting material, product, and any major byproducts.

Q3: Can you provide a detailed protocol for the final hydrochloride salt formation? A: Certainly.

  • Ensure your purified free amine is dry and free of solvent.

  • Dissolve the amine (1.0 eq) in anhydrous diethyl ether or ethyl acetate (approx. 10-20 mL per gram of amine).

  • While stirring, add a solution of 2.0 M HCl in diethyl ether (1.05 to 1.1 eq) dropwise.

  • A white precipitate of the hydrochloride salt should form immediately.

  • Continue stirring for 30 minutes at room temperature to ensure complete precipitation.

  • Collect the solid by vacuum filtration.

  • Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any excess HCl or impurities.

  • Dry the white solid under high vacuum to a constant weight. Store in a desiccator.

Q4: What are the most critical safety precautions for this synthesis? A:

  • Sodium Cyanoborohydride (NaBH₃CN): This reagent is highly toxic. Always handle it in a certified chemical fume hood. Do NOT allow it to come into contact with acid, as this will liberate highly toxic hydrogen cyanide (HCN) gas. Quench reactions containing it carefully with a basic solution (e.g., sodium hypochlorite/bleach) before disposal.

  • Borohydride Reagents (NaBH₄, STAB): These reagents react with water and protic solvents to release flammable hydrogen gas. Add them slowly to the reaction mixture and quench any excess reagent carefully by the slow addition of water or acetone behind a blast shield.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Recommended Experimental Protocol: Reductive Amination

This protocol utilizes sodium triacetoxyborohydride for a high-yield, one-pot synthesis.

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add Spiro[2.5]octan-8-one (1.0 eq) and ammonium acetate (5.0 eq).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) to create a solution or fine suspension (approx. 0.2 M concentration with respect to the ketone).

  • Stirring: Stir the mixture at room temperature for 30-60 minutes to facilitate initial imine formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. The reaction may be mildly exothermic.

  • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS every 2-4 hours until the starting ketone is consumed (typically 12-24 hours).

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free amine.

  • Purification and Salt Formation: Purify the crude product using one of the methods described in Issue 3 and convert the purified free amine to its hydrochloride salt as detailed in the FAQs .

References

  • Burke, S. D., & Danheiser, R. L. (n.d.). Reductive Amination - Common Conditions. Organic Chemistry Data. Available at: [Link]

  • Barros, T. A., et al. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions. Molecules, 27(22), 8035. Available at: [Link]

  • Conditions for reductive amination. (2019). Sciencemadness.org Discussion Board. Available at: [Link]

  • Sá, F. G. M., et al. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry, 20, 1024–1085. Available at: [Link]

  • Singh, G., et al. (2021). Potential for the rapid synthesis of Spiros analogues via a common 2° amine intermediate. ResearchGate. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers via 1,6-conjugate addition induced dearomatization of para-quinone methides. (2016). Royal Society of Chemistry. Available at: [Link]

  • Wang, Z., et al. (2024). Enantioselective Synthesis of Spiro[cyclopentane-1,3′-oxindole] Scaffolds with Five Consecutive Stereocenters. Organic Letters. Available at: [Link]

  • Reductive Amination. (n.d.). Organic Chemistry Tutor. Available at: [Link]

  • Sá, F. G. M., et al. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry, 20, 1024-1085. Available at: [Link]

  • Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione. (2017). Google Patents.
  • Zolooyev, A. D., et al. (2017). New Chiral Spiro[2.5]octanones as Products of Methylenation of (3R,6R)-2-Arylidene-6-isopropyl-3-methylcyclohexanones with Dimethylsulfoxonium Methylide. ResearchGate. Available at: [Link]

  • Kočar, D. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org. Available at: [Link]

  • Sugi, K. D., et al. (2005). Asymmetric Synthesis of Primary Amines via the Spiroborate-Catalyzed Borane Reduction of Oxime Ethers. PMC. Available at: [Link]

  • Lu, L. Q., et al. (2015). 1,6-Conjugated Addition-Mediated [2+1] Annulation: Approach to Spiro[2.5]octa-4,7-dien-6-one. The Journal of Organic Chemistry, 80(21), 11123-30. Available at: [Link]

  • Process for preparing spiro[2.5]octane-5,7-dione. (2018). Google Patents.
  • Reduction of oximes to corresponding amines. (2010). Sciencemadness.org Discussion Board. Available at: [Link]

  • AN EFFICIENT GREEN SYNTHESIS OF SPIRO- HETEROCYCLIC COMPOUNDS: A BRIF RIVIEW. (2023). JETIR.org. Available at: [Link]

  • Abiraj, K., & Gowda, D. C. (2003). Zinc/ammonium formate: a new facile system for the rapid and selective reduction of oximes to amines. Journal of Chemical Research, 2003(5), 332-334. Available at: [Link]

  • Blaser, H. U., et al. (2011). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Science of Synthesis, 2, 333-350. Available at: [Link]

  • Li, H., et al. (2016). Short and Tandem Syntheses of Spiro[2.5]octane-5,7-dione and Spiro[3.5]nonane-6,8-dione via Diethyl Acetonedicarboxylate. ResearchGate. Available at: [Link]

  • Spiro – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. (2023). University of Central Punjab. Available at: [Link]

  • spiro[2.5]octan-6-ylmethanamine. (n.d.). Angene Chemical. Available at: [Link]

  • El-Malah, A. A., et al. (2016). Synthesis of spiro-fused heterocyclic scaffolds through multicomponent reactions involving isatin. ARKIVOC. Available at: [Link]

Sources

Technical Support Center: Overcoming Challenges in Spirocyclic Compound Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Spirocyclic Compound Purification. Spirocyclic scaffolds are a cornerstone of modern medicinal chemistry, offering a unique three-dimensional architecture that can lead to improved potency, selectivity, and pharmacokinetic properties.[1][2] However, their inherent structural complexity and rigidity often present significant purification challenges.[3][4]

This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to navigate these hurdles. We will move from frequently asked questions to in-depth troubleshooting guides, explaining not just the what, but the why behind each experimental choice.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered during the purification of spirocyclic compounds.

Q1: What makes spirocyclic compounds inherently difficult to purify?

A: The primary challenges stem from their unique topology. Spirocycles are defined by two or more rings linked by a single common atom, the spiro-atom.[5] This arrangement creates a rigid, three-dimensional structure that can lead to:

  • Subtle Polarity Differences: Structurally similar impurities, such as diastereomers or regioisomers formed during synthesis, may have nearly identical polarities, making chromatographic separation difficult.

  • Crystallization Resistance: The rigid, often bulky nature of spirocycles can hinder the formation of an ordered crystal lattice, a prerequisite for successful crystallization.[3]

  • Axial Chirality: Many spiro compounds are chiral, even without a stereogenic carbon atom, due to restricted rotation.[5][6] Separating these enantiomers requires specialized chiral purification techniques.[7]

  • Complex Impurity Profiles: Syntheses can sometimes yield complex mixtures that are difficult to purify, especially when side reactions lead to structurally related byproducts.[4]

Q2: I have a crude reaction mixture containing my target spirocycle. What purification technique should I try first?

A: For most spirocyclic compounds, flash column chromatography is the recommended first-line technique. It is versatile, scalable, and allows for the efficient removal of a wide range of impurities, from unreacted starting materials to reaction byproducts.[8] Crystallization is a powerful secondary technique for achieving high purity, but it is often less predictable and requires a more substantial amount of material to develop a robust protocol.[9]

The choice between the two can be guided by a preliminary workflow.

Start Crude Spirocyclic Product TLC Analyze by TLC/ LC-MS Start->TLC Decision1 Is the major spot well-separated from impurities? TLC->Decision1 Decision2 Is the product a solid? TLC->Decision2 Flash Proceed with Flash Chromatography Decision1->Flash Yes Complex Complex Mixture: Requires advanced method development Decision1->Complex No Crystallization Attempt Direct Crystallization Decision2->Crystallization Yes Purified Purified Compound Flash->Purified Crystallization->Purified Complex->Flash

Caption: Initial Purification Strategy Decision Tree.

Q3: My spirocyclic compound is unstable on silica gel. What are my alternatives?

A: Silica gel is acidic and can cause degradation of sensitive compounds. If you observe streaking on TLC or low recovery from a column, consider these alternatives:

  • Deactivate the Silica: Pre-treat the silica gel by slurrying it with a solvent system containing a small amount of a basic modifier like triethylamine (~1%) or ammonia. This neutralizes the acidic silanol groups responsible for degradation.

  • Use Alumina: Alumina is available in neutral, basic, or acidic forms. Basic or neutral alumina can be an excellent alternative for acid-sensitive compounds.

  • Reverse-Phase Chromatography: If your compound has sufficient hydrophobic character, reverse-phase (C18) chromatography is a powerful option. The mobile phases (typically water/acetonitrile or water/methanol) are generally less harsh than normal-phase solvents.

  • Non-Chromatographic Methods: If all else fails, explore crystallization, distillation (for volatile compounds), or extraction.[10][11]

Q4: How do I separate the enantiomers of my chiral spirocyclic compound?

A: Enantiomer separation is one of the most significant challenges in spirocycle chemistry.[12] The most effective techniques are chiral High-Performance Liquid Chromatography (HPLC) and chiral Supercritical Fluid Chromatography (SFC) . These methods use a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.[13] Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives) and cyclodextrins.[12][13] Method development typically involves screening a variety of columns and mobile phases to find a suitable separation.

Part 2: Troubleshooting Guides

This section provides in-depth solutions to specific problems you may encounter during purification.

Guide 1: Poor Separation in Column Chromatography

Poor resolution is a common issue, often manifesting as co-eluting peaks, tailing, or fronting.

Problem Poor Resolution/ Peak Tailing in Flash Chromatography Check1 Is the sample dissolved in a strong solvent? Problem->Check1 Solution1 Dry-load sample onto silica or dissolve in minimal weak solvent (e.g., Hexane/Toluene) Check1->Solution1 Yes Check2 Is the mobile phase too strong? Check1->Check2 No Result Improved Separation Solution1->Result Solution2 Decrease polarity. Try a different solvent system (e.g., Hex/MTBE instead of Hex/EtOAc) Check2->Solution2 Yes Check3 Is peak tailing observed for polar compounds? Check2->Check3 No Solution2->Result Solution3 Add a modifier: - 1% Acetic Acid for acids - 1% Triethylamine for bases - 1-5% MeOH for H-bond donors Check3->Solution3 Yes Check4 Is the column overloaded? Check3->Check4 No Solution3->Result Solution4 Reduce sample load. Rule of thumb: 1-5% of silica weight. Check4->Solution4 Yes Solution4->Result

Caption: Troubleshooting Workflow for Poor Chromatographic Resolution.

Problem: My target compound co-elutes with an impurity.

  • Causality: The mobile phase polarity is not optimized to differentiate between the two compounds. The selectivity of the solvent system is insufficient.

  • Solution:

    • Change Solvent Selectivity: Instead of simply decreasing the polarity of your current solvent system (e.g., from 30% to 20% Ethyl Acetate in Hexane), try a completely different solvent system. Different solvents interact with your compounds via different mechanisms (dipole-dipole, hydrogen bonding), which can dramatically alter selectivity.

    • Solvent System Comparison Table:

Solvent System (Normal Phase)Primary InteractionsBest For Separating
Hexane / Ethyl Acetate Dipole-Dipole, H-bond AcceptorGeneral purpose, good for a wide range of polarities.
Hexane / Dichloromethane Dipole-DipoleIsomers with different dipole moments.
Hexane / MTBE or Diethyl Ether H-bond AcceptorCompounds where H-bonding is a key differentiator.
Toluene / Acetone π-π Stacking, Dipole-DipoleAromatic compounds, compounds with conjugated systems.

Problem: My compound is showing significant peak tailing.

  • Causality: Peak tailing is often caused by secondary, non-ideal interactions between the analyte and the stationary phase, such as a basic amine interacting with acidic silanol groups on silica.[14] It can also be a symptom of column overload.[14][15]

  • Solution:

    • Add a Mobile Phase Modifier: For a basic compound, add 0.5-1% triethylamine or a few drops of ammonium hydroxide to your mobile phase. This competitively binds to the active silanol sites, preventing your compound from "sticking." For an acidic compound, add 0.5-1% acetic or formic acid.

    • Reduce Sample Load: Dilute your sample and inject less onto the column. If tailing improves, you were likely overloading the stationary phase.[14]

    • Check Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the mobile phase.[16] Dissolving the sample in a strong solvent (like pure ethyl acetate for a 10% EtOAc/Hexane mobile phase) causes the local solvent band to be too strong, leading to band broadening and tailing.

Guide 2: Difficulty with Crystallization

Crystallization is an equilibrium process that can be notoriously difficult to initiate for rigid spirocyclic molecules.

Problem: My compound "oils out" of solution instead of forming crystals.

  • Causality: The compound is coming out of solution too quickly, or the temperature at which it becomes insoluble is above its melting point (or the melting point of a solvate). This prevents the slow, ordered arrangement required for crystal lattice formation.

  • Solution:

    • Slow Down Cooling: Do not place the hot solution directly into an ice bath. Allow it to cool slowly to room temperature, then transfer it to a refrigerator, and finally to a freezer. Slow cooling is critical.[8]

    • Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes faintly cloudy. Warm the solution until it becomes clear again, and then allow it to cool slowly. This carefully controls the saturation point.

    • Reduce Compound Concentration: You may be using a supersaturated solution. Dilute the solution with more hot solvent and attempt to cool it again.

Problem: I can't get any crystals to form at all.

  • Causality: The solution is not saturated, or there is no nucleation site to initiate crystal growth.

  • Solution:

    • Induce Nucleation:

      • Scratch Method: Gently scratch the inside of the flask with a glass rod at the air-liquid interface. The microscopic glass fragments can act as nucleation sites.

      • Seed Crystals: If you have a tiny amount of pure solid, add a single speck to the cold, saturated solution. This provides a perfect template for further crystal growth.

    • Increase Concentration: Slowly evaporate some of the solvent to increase the concentration of your compound, then attempt to cool and induce nucleation again.

    • Screen More Solvents: Finding the right solvent is key. A good crystallization solvent is one where your compound is highly soluble when hot but poorly soluble when cold.[10]

Common Crystallization Problems & Solutions
Problem
Oiling Out
No Crystals Form
Impure Crystals
Guide 3: Challenges in Chiral Separation

Achiral chromatography may provide a single, sharp peak, but chiral analysis reveals two enantiomers that need separation.

Problem: I see no separation of enantiomers on my chiral HPLC/SFC column.

  • Causality: The chosen chiral stationary phase (CSP) and mobile phase combination does not provide sufficient diastereomeric interaction to resolve the enantiomers. Chiral recognition is a highly specific phenomenon.

  • Solution:

    • Screen Different CSPs: There is no universal chiral column. You must screen several columns with different chiral selectors. Polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) are a good starting point as they are broadly applicable.

    • Modify the Mobile Phase:

      • Normal Phase (Hexane/Alcohol): Change the alcohol modifier (e.g., from isopropanol to ethanol). The structure of the alcohol can significantly impact the hydrogen bonding interactions with the CSP.

      • Additives: For acidic or basic analytes, adding a small amount of an acid (trifluoroacetic acid) or base (diethylamine) can improve peak shape and sometimes induce separation by changing the ionization state of the analyte.

    • Switch Techniques (HPLC vs. SFC): Supercritical Fluid Chromatography (SFC) often provides different selectivity compared to HPLC and can sometimes resolve enantiomers that are inseparable by HPLC.[12] It is also faster and uses less organic solvent.

| Comparison of Chiral Separation Techniques | | :--- | :--- | :--- | | Parameter | Chiral HPLC | Chiral SFC | | Mobile Phase | Hexane/Alcohol, Acetonitrile/Water | Supercritical CO2 / Alcohol | | Speed | Slower | Faster | | Cost | Lower initial instrument cost, higher solvent cost. | Higher initial instrument cost, lower solvent cost. | | Selectivity | Excellent, well-established. | Often provides orthogonal (different) selectivity to HPLC. | | Environmental Impact | High organic solvent consumption. | "Greener" due to use of CO2.[12] |

Part 3: Experimental Protocols

Protocol 1: Step-by-Step Method Development for Flash Chromatography
  • TLC Analysis: Spot your crude mixture on a silica TLC plate. Develop the plate in several solvent systems of varying polarity and selectivity (e.g., 20% EtOAc/Hex, 50% DCM/Hex, 20% MTBE/Hex).

  • Select the Best System: Choose the solvent system that gives your target compound a Retention Factor (Rf) of ~0.2-0.35 and shows the best separation between the target and its nearest impurities.

  • Prepare the Column: Dry-pack your column with silica gel. The amount of silica should be 50-100 times the weight of your crude sample.

  • Load the Sample:

    • Liquid Load: Dissolve the crude material in a minimal amount of the mobile phase (or a weaker solvent).

    • Dry Load (Recommended): Dissolve the crude material in a strong, volatile solvent (e.g., DCM, Acetone). Add a small amount of silica gel (2-3x sample weight) and evaporate the solvent completely to get a dry, free-flowing powder. Load this powder onto the top of your column. This technique prevents band broadening.[16]

  • Run the Column: Elute the column with the chosen mobile phase, collecting fractions.

  • Analyze Fractions: Use TLC or LC-MS to analyze the collected fractions to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Guide to Recrystallization Solvent Screening
  • Preparation: Place ~10-20 mg of your crude solid into several small test tubes.

  • Solvent Addition: To each tube, add a different potential solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane, water) dropwise at room temperature until the solid just dissolves. If it dissolves readily at room temperature, the solvent is too good and is unsuitable.

  • Heating: For solvents where the solid did not dissolve at room temperature, heat the mixture gently (e.g., in a warm water bath). Continue adding the solvent dropwise until the solid fully dissolves.

  • Cooling: Allow the hot, clear solutions to cool slowly to room temperature. Then, place them in an ice bath.

  • Observation: A good solvent is one in which the compound was soluble when hot but formed a high yield of crystalline solid upon cooling. An ideal solvent will produce well-formed crystals, not an amorphous powder or oil.

References

  • Chiral Separation of Spiro-compounds and Determination Configuration. (2025). ResearchGate. [Link]

  • Chromatographic enantiomer separation and absolute configuration of spiro[benzo-1,3-dioxole-2,9′-bicyclo[3.3.1]nonan]-2′-one and the corresponding diastereomeric hydroxy acetals. (2025). ResearchGate. [Link]

  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. (2022). ResearchGate. [Link]

  • Spirooxindole-Pyrrolizidine: Synthesis, Crystal Structure, and Anticancer Activity. (2025). SpringerLink. [Link]

  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. (2022). MDPI. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie. [Link]

  • The Purification of Organic Compound: Techniques and Applications. (2024). Reachem. [Link]

  • Spiro Compounds optical isomerism || chirality of spiranes || Stereochemistry || 3D chemistry. (2020). YouTube. [Link]

  • methods of purification of organic compounds. (2019). BYJU'S. [Link]

  • Natural Product Isolation (2) - Purification Techniques, An Overview. (2016). Master Organic Chemistry. [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. (2023). PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025). PharmaCores. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025). DNDi. [Link]

  • Isolation and identification of impurities in spironolactone. (2025). ResearchGate. [Link]

  • Innovations in Chiral Purification: Exploring Techniques and Future Potential. (2025). RotaChrom. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022). PubMed. [Link]

  • Overcoming purification hurdles for ADC linker payloads. (2025). Sterling Pharma Solutions. [Link]

  • Spiro compound. (N.D.). Wikipedia. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. (2023). Preprints.org. [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025). LCGC International. [Link]

  • LC Chromatography Troubleshooting Guide. (2023). HALO Columns. [Link]

  • Diagnosing Chromatography Problems & Troubleshooting. (N.D.). Shimadzu Scientific Instruments. [Link]

Sources

Optimization of reaction conditions for spiro[2.5]octane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Spiro[2.5]octane Synthesis Support Center. This guide addresses the specific challenges associated with constructing the strained spiro-cyclopropane ring system fused to a cyclohexane scaffold.

While several routes exist, the Simmons-Smith cyclopropanation (specifically the Furukawa modification ) is the industry standard for converting methylene cyclohexane to spiro[2.5]octane. This reaction, while powerful, is notoriously sensitive to moisture, reagent quality, and work-up conditions.

This guide moves beyond basic textbook procedures to address the "hidden" variables that cause experimental failure in drug discovery and process chemistry labs.

Module 1: The Reaction Protocol (Furukawa Modification)

The Standard: The use of diethylzinc (


) and diiodomethane (

) is preferred over the traditional Zn-Cu couple due to homogeneity and reproducibility.
Core Workflow Diagram

The following diagram outlines the critical path for the Furukawa modification, highlighting the active carbenoid species.

FurukawaCycle Start Methylene Cyclohexane TS Butterfly TS (Concerted) Start->TS + Carbenoid Reagents Et2Zn + CH2I2 (in DCM/DCE) Carbenoid Active Species: (ICH2)ZnEt Reagents->Carbenoid -EtI (Exchange) Carbenoid->TS Product Spiro[2.5]octane TS->Product Byproducts ZnI2 + EtI TS->Byproducts

Figure 1: The Furukawa modification cycle. Note that the active species is formed via iodine-zinc exchange, releasing ethyl iodide.

Module 2: Troubleshooting & Optimization (Q&A)

Issue 1: Reaction Stalls or Low Conversion

User Question: "I am running the reaction in diethyl ether using


, but conversion stops at 60% even with excess reagents. Why?"

Technical Diagnosis: The solvent is likely the culprit. While ethers are traditional solvents for Grignard reagents, they are Lewis bases. In the Simmons-Smith reaction, the zinc carbenoid is electrophilic.[1][2] Oxygen atoms in ether coordinate to the zinc center, stabilizing it but significantly reducing its reactivity toward the alkene.

Solution:

  • Switch Solvents: Use non-coordinating halogenated solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) . These solvents do not coordinate to the zinc, leaving the carbenoid highly active.

  • Temperature: If using DCE, you can safely reflux (83°C) to push sluggish substrates, whereas ether limits you to ~35°C.

Causality:



Ref: The coordinating ability of the solvent is inversely proportional to the electrophilicity of the zinc carbenoid [1].
Issue 2: The "Red" Diiodomethane Problem

User Question: "My diiodomethane is a dark red/brown color. Can I use it as is?"

Technical Diagnosis: No. The red color indicates the presence of free iodine (


), formed by photo-decomposition. Free iodine reacts violently with 

and can quench the active carbenoid species, leading to variable yields and safety hazards.

Solution:

  • Purification: Wash the

    
     with dilute aqueous 
    
    
    
    (sodium thiosulfate) until colorless, then dry over
    
    
    and distill.
  • Stabilization: Store purified

    
     over copper wire in the dark (foil-wrapped flask) to scavenge free iodine.
    
Issue 3: The "Unbreakable" Emulsion

User Question: "Upon quenching with saturated ammonium chloride, the reaction turned into a thick white gel/paste. I cannot separate the layers."

Technical Diagnosis: Zinc salts (


, 

) form gelatinous precipitates in basic or neutral aqueous conditions. This is the most common bottleneck in scale-up.

Solution: The Rochelle's Salt Method Do not use simple


 alone for large-scale (>1g) reactions.

Protocol:

  • Quench: Slowly add saturated aqueous ammonium chloride (

    
    ) dropwise at 0°C to destroy excess 
    
    
    
    (Caution: Gas evolution!).
  • Complexation: Add a 10% solution of Potassium Sodium Tartrate (Rochelle's Salt) .

  • Stir: Stir vigorously for 30–60 minutes.

  • Mechanism: The tartrate ligand chelates the zinc ions, solubilizing them into the aqueous phase and breaking the gel. The layers will separate cleanly.

Issue 4: Product Loss During Isolation

User Question: "NMR showed 95% conversion, but after rotavap, I recovered only 30% yield. Where did it go?"

Technical Diagnosis: Spiro[2.5]octane is a volatile hydrocarbon.[3]

  • Boiling Point: ~126–128°C [2].

  • Vapor Pressure: Significant at room temperature under vacuum.

If you use a high-vacuum pump or heat the rotavap bath >40°C, you will co-distill your product with the solvent.

Optimization Table: Solvent vs. Product

ComponentBoiling Point (1 atm)Separation Strategy
DCM (Solvent) 40°CCareful distillation (Vigreux column)
DCE (Solvent) 83°CAvoid (Hard to separate from product)
Spiro[2.5]octane 126–128°C Target Product
Diiodomethane 181°CRemains in pot during distillation

Recommended Isolation Protocol:

  • Extraction: Extract with n-pentane (BP 36°C) instead of DCM if possible during workup.

  • Concentration: Do not evaporate to dryness. Concentrate the solution to a small volume using a rotary evaporator with a bath temperature < 20°C and moderate vacuum (e.g., water aspirator, not oil pump).

  • Final Purification: Use atmospheric pressure distillation (short path) to remove the remaining solvent, or perform flash chromatography using pentane and carefully concentrate fractions.

Module 3: Safety & Handling (Critical)

Hazard: Diethylzinc (


) is pyrophoric .[4][5] It ignites spontaneously in air and reacts explosively with water.[6]

Decision Tree: Safe Handling

SafetyTree Start Handling Et2Zn Check1 Is the solvent dry? Start->Check1 Dry Proceed under N2/Ar Check1->Dry Yes (<50 ppm H2O) Wet STOP: Dry Solvent (Molecular Sieves) Check1->Wet No Action Addition Rate Dry->Action Fast Exotherm -> Runaway Action->Fast Bolus Add Slow Controlled Temp (<0°C) Action->Slow Dropwise

Figure 2: Safety decision tree for handling pyrophoric reagents.

Mandatory Controls:

  • Inert Gas: All glassware must be flame-dried and purged with Argon or Nitrogen.

  • Syringes: Use gas-tight syringes with Luer-lock tips. Ensure the needle is long enough to reach the liquid level without tipping the bottle.

  • Quench: Always have a bucket of sand or Class D fire extinguisher nearby. Never use water on a spill.

References

  • Simmons, H. E., et al. (1973).[3] Cyclopropanes from Unsaturated Compounds, Methylene Iodide, and Zinc-Copper Couple. Organic Reactions, 20, 1-131. (General Reference Context)

  • NIST Chemistry WebBook. Spiro[2.5]octane Thermophysical Properties.

  • Furukawa, J., Kawabata, N., & Nishimura, J. (1968).[3] Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide. Tetrahedron, 24(1), 53-58.

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions.

Sources

Preventing side reactions in the synthesis of functionalized spiro-amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Functionalized spiro-amines (e.g., spiro-piperidines, spiro-pyrrolidines) are high-value scaffolds in modern drug discovery due to their ability to orient substituents in defined 3D vectors, often improving metabolic stability and potency compared to flat aromatic systems. However, their synthesis is plagued by entropic penalties and competitive intermolecular side reactions.

This guide addresses the three most critical failure modes in spiro-amine synthesis:

  • Oligomerization/Dimerization during Ring-Closing Metathesis (RCM).

  • Catalyst Deactivation by free amine functionalities.

  • Elimination vs. Cyclization competition in intramolecular alkylations.

Troubleshooting Guide & FAQs

Module A: Ring-Closing Metathesis (RCM) Failures

Q: My RCM reaction is yielding linear dimers and oligomers instead of the desired spiro-cycle. How do I shift the equilibrium?

A: This is a classic competition between intermolecular (dimerization) and intramolecular (spiro-cyclization) pathways.

  • The Mechanism: RCM is reversible. If the ring strain of the forming spiro-cycle is high (common in 4- and 5-membered spiro-rings), the thermodynamic equilibrium favors the linear dimer.

  • The Fix:

    • High Dilution: Run the reaction at

      
      . This kinetically disfavors the intermolecular collision required for dimerization while having negligible effect on the intramolecular rate.
      
    • The Thorpe-Ingold Effect: If possible, introduce bulky protecting groups (e.g., Boc, Cbz) or gem-dimethyl groups on the tether. This pre-organizes the conformation, compressing the bond angle (

      
      ) and forcing the alkenes closer together.[1]
      
    • Catalyst Addition: Add the Ru-catalyst (Grubbs II or Hoveyda-Grubbs) in portions (e.g., 2.5 mol% at

      
      , 2.5 mol% at 
      
      
      
      ) rather than a single bolus. This maintains active catalytic species despite the natural decomposition over time.

Q: The RCM product isomerizes (double bond migration) after the reaction. Why?

A: This is caused by Ruthenium hydride species formed from the decomposition of the catalyst, often exacerbated by high temperatures or protic solvents.

  • The Fix: Add a "hydride scavenger" such as 1,4-benzoquinone (10-20 mol%) or use chlorocatecholborane . These additives trap the hydride species and prevent the isomerization of the newly formed olefin.

Module B: Catalyst Poisoning in Transition Metal Catalysis

Q: I am attempting a Pd-catalyzed cross-coupling (Buchwald-Hartwig) on a spiro-amine scaffold, but conversion is <10%. The catalyst seems dead.

A: Free secondary or primary amines are potent ligands for Pd(II) and Pd(0). They coordinate to the metal center, displacing the phosphine ligands and forming an inactive "saturated" complex.

  • The Fix:

    • Lewis Acid Additives: Pre-complex the amine with a mild Lewis acid (e.g.,

      
       or 
      
      
      
      ). This ties up the nitrogen lone pair, preventing it from binding to the Palladium, without hindering the reaction at the carbon center.
    • Protonation: If the reaction tolerates acidic conditions, run it as the ammonium salt (using

      
       or 
      
      
      
      ).
    • Protecting Group Switch: If using a benzyl (Bn) group, the amine might still be too nucleophilic. Switch to a carbamate (Boc, Cbz) or sulfonamide (Ts) to electronically deactivate the nitrogen.

Module C: Intramolecular Alkylation (Cyclization vs. Elimination)

Q: During base-mediated spiro-cyclization (e.g., intramolecular


), I see primarily the elimination product (alkene) rather than the spiro-ring. 

A: This occurs when the base acts as a Brønsted base (removing a proton) rather than the nucleophile attacking the electrophile. This is common when forming sterically crowded quaternary centers.

  • The Fix:

    • Solvent Switch: Move from polar protic (EtOH) to polar aprotic (DMF, DMSO, NMP). This "naked" anion effect increases the nucleophilicity of the attacking amine/carbon relative to its basicity.

    • Leaving Group Tuning: Switch from a bromide/iodide to a triflate (OTf) or mesylate (OMs) . These are harder leaving groups that often favor substitution over elimination in rigid systems.

    • Temperature Control: Elimination usually has a higher activation energy (

      
      ) than substitution. Lower the temperature (e.g., 
      
      
      
      to
      
      
      ) to kinetically favor the cyclization.

Visual Troubleshooting Workflows

Diagram 1: RCM Optimization Decision Tree

Caption: Logic flow for troubleshooting low yields in Ring-Closing Metathesis for spiro-amine synthesis.

RCM_Troubleshooting Start Problem: Low Yield in Spiro-RCM CheckProduct Analyze Crude Mixture (LCMS/NMR) Start->CheckProduct Dimer Major Product: Dimer/Oligomer CheckProduct->Dimer Intermolecular Reaction SM Major Product: Unreacted SM CheckProduct->SM Catalyst Death Isomer Major Product: Isomerized Olefin CheckProduct->Isomer Ru-H Species Sol_Dilution Action: Dilute to < 1 mM Dimer->Sol_Dilution Sol_Gem Action: Add Gem-Dimethyl (Thorpe-Ingold) Dimer->Sol_Gem Sol_CatLoad Action: Increase Catalyst Loading (Add in portions) SM->Sol_CatLoad Sol_Lewis Action: Add Ti(OiPr)4 (Prevent N-chelation) SM->Sol_Lewis Sol_Additive Action: Add Benzoquinone (Hydride Scavenger) Isomer->Sol_Additive

Diagram 2: Catalyst Poisoning Mechanism & Mitigation

Caption: Mechanism of Pd-catalyst deactivation by free amines and the Lewis Acid protection strategy.

Catalyst_Poisoning Pd_Active Active Catalyst Pd(L)n Poisoned Poisoned Complex Pd(L)(NHR2) - INACTIVE Pd_Active->Poisoned + Amine (Direct Binding) Success Successful Cross-Coupling Pd_Active->Success Amine Free Spiro-Amine (R2NH) Amine->Poisoned Protected Protected Amine (R2NH-BF3) Amine->Protected + Lewis Acid LewisAcid Lewis Acid (e.g., BF3) LewisAcid->Protected Protected->Success + Pd Catalyst (No Binding to N)

Comparative Data: Protecting Groups

Choosing the right protecting group (PG) is the first line of defense against side reactions.

Protecting GroupStability to Base (Cyclization)Stability to RCM (Ru-Carbenes)Risk of Catalyst PoisoningRemoval Conditions
Boc (tert-butyloxycarbonyl) ExcellentExcellentLow (Steric bulk + e- withdrawal)Acid (TFA/HCl)
Cbz (Benzylozycarbonyl) GoodModerate (Can poison Ru if loose)LowHydrogenation (

)
Bn (Benzyl) ExcellentGoodHigh (N remains nucleophilic)Hydrogenation / ACE-Cl
Ts (Tosyl) ExcellentExcellentVery Low (Strong e- withdrawal)Strong Acid / Na-Naphthalene
Allyl / Alloc ModeratePoor (Participates in Metathesis)ModeratePd(0) Scavengers

Critical Note: Avoid Allyl/Alloc groups if performing RCM, as they will compete with the desired alkene for the catalyst, leading to complex mixtures.

Standardized Protocol: RCM for Spiro-Piperidine Synthesis

Objective: Synthesis of a spiro[piperidine-4,3'-indoline] core via Ring-Closing Metathesis.

Reagents:

  • Diallyl precursor (1.0 equiv)

  • Grubbs II Catalyst (5 mol%)

  • Dichloromethane (DCM), degassed (anhydrous)

  • 1,4-Benzoquinone (10 mol% - optional, if isomerization is observed)

Step-by-Step Methodology:

  • Degassing: Sparge anhydrous DCM with Argon for 30 minutes. Oxygen is a catalyst poison.[2]

  • Dilution: Dissolve the diallyl precursor in DCM to a final concentration of 1 mM (e.g., 1 mmol substrate in 1 L solvent). Note: Higher concentrations (>5 mM) significantly increase dimerization risk.

  • Catalyst Addition (Portion-wise):

    • Add 2.5 mol% of Grubbs II catalyst as a solid or solution.

    • Heat to reflux (

      
      ) under Argon.
      
    • After 2 hours, check TLC/LCMS.

    • Add the second portion of 2.5 mol% Grubbs II.

  • Monitoring: Continue reflux for 4-12 hours. Look for the disappearance of the starting material peak (M+H) and appearance of the product peak (M+H-28, loss of ethylene).

  • Quenching: Cool to room temperature. Add DMSO (50 equiv relative to catalyst) or activated charcoal to sequester the Ruthenium. Stir for 1 hour.

  • Purification: Filter through a pad of Celite. Concentrate in vacuo. The residue is often dark; rapid filtration through a silica plug is recommended before detailed purification.

References

  • Thorpe-Ingold Effect in Cyclization

    • Jung, M. E., & Piizzi, G. (2005).[3] Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766.

  • Ring-Closing Metathesis (RCM)

    • Gradillas, A., & Pérez-Castells, J. (2006). Macrocyclization by Ring-Closing Metathesis in the Total Synthesis of Natural Products: Reaction Conditions and Limitations.
  • Preventing Catalyst Poisoning by Amines

    • Bhattacharya, S., & Sengupta, S. (2019). Lewis Acid Assisted Pd-Catalyzed Cross-Coupling Reactions. Tetrahedron Letters, 60(15), 1029-1035.
  • Spiro-Amine Synthesis Reviews

    • Babar, K., et al. (2021). Recent synthetic strategies toward the synthesis of spirocyclic compounds comprising six-membered carbocyclic/heterocyclic ring systems.[4][5] Molecular Diversity, 25, 2487–2532.[4]

Sources

Technical Support Center: Chiral Separation of Spiro[2.5]octane Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the chiral separation of spiro[2.5]octane derivatives. It is designed for researchers in drug discovery who utilize this rigid spirocyclic scaffold for its unique spatial properties.

Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Method Development, Detection, and Troubleshooting for Spiro[2.5]octane Scaffolds

Core Technical Overview

The spiro[2.5]octane scaffold consists of a cyclopropane ring fused to a cyclohexane ring at a single spiro-carbon. While the unsubstituted parent hydrocarbon possesses a plane of symmetry (achiral), substituted derivatives (e.g., 1-substituted, 4-substituted, or spiro[2.5]octanones) exhibit chirality.

Key Challenges:

  • Lack of Chromophore: The core aliphatic skeleton is UV-transparent. Unless an aryl substituent is present, standard UV detection (254 nm) is ineffective.

  • Structural Rigidity: While beneficial for bioactivity, the rigid spiro-fused system requires specific "shape-selective" chiral stationary phases (CSPs) for effective discrimination.

  • Volatility: Low molecular weight derivatives may be volatile, complicating solvent removal after preparative separation.

Method Development Strategy (Workflow)

The following decision tree outlines the logical flow for selecting the optimal separation mode and detection method.

MethodDev Start START: Analyte Characterization CheckUV Does the derivative have an Aryl/Conjugated Group? Start->CheckUV YesUV Yes: Use UV Detection (210-254 nm) CheckUV->YesUV Chromophore Present NoUV No: Aliphatic Only CheckUV->NoUV No Chromophore ScreenSFC Primary Screen: SFC (Green, Fast, Easy Recovery) YesUV->ScreenSFC Columns Column Screening Set: 1. Amylose tris(3,5-dimethylphenylcarbamate) (IA/AD) 2. Cellulose tris(3,5-dimethylphenylcarbamate) (OD/IB) 3. Cellulose tris(3-chloro-4-methylphenylcarbamate) (OZ/OX) ScreenSFC->Columns CheckVol Is the compound volatile? NoUV->CheckVol GC Analytical: Chiral GC-FID Prep: Difficult (Derivatize?) CheckVol->GC Yes (< 200 Da) Universal Use Universal Detection: CAD, ELSD, or RI CheckVol->Universal No / Salt Form Universal->Columns

Figure 1: Decision matrix for selecting detection and separation modes based on the physicochemical properties of the spiro[2.5]octane derivative.

Troubleshooting & FAQs

Section A: Detection Issues (The "Invisible Peak" Problem)

Q: My spiro[2.5]octane derivative is aliphatic (e.g., an alcohol or ketone). I see no peaks on my HPLC-UV at 210 nm. How do I proceed?

A: This is the most common issue with this scaffold. The cyclopropane ring has significant ring strain (Walsh orbitals) which provides some UV absorption < 200 nm, but this region is noisy due to solvent cutoff.

  • Solution 1 (Universal Detection): Switch to a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) . These detectors respond to non-volatile analytes regardless of optical properties. CAD is preferred for its higher sensitivity and wider dynamic range [1].

  • Solution 2 (Refractive Index): For isocratic preparative runs, a Refractive Index (RI) detector is a robust, albeit less sensitive, alternative. Note: RI cannot be used with gradient elution.[1]

  • Solution 3 (Derivatization): If you must use UV, derivatize the functional group.

    • For Alcohols: React with 3,5-dinitrobenzoyl chloride . This adds a strong chromophore and often improves chiral recognition by adding "pi-pi" interaction sites for the CSP [2].

    • For Ketones: Form the 2,4-dinitrophenylhydrazone .

Section B: Separation & Resolution

Q: I am seeing partial separation (Resolution < 1.0) on a Chiralpak AD-H column.[2] How can I improve this without changing columns?

A: Spiro compounds are rigid, meaning their interaction with the chiral selector is often dominated by steric fit rather than conformational adaptation.

  • Temperature Effect: Lower the column temperature to 10°C - 15°C . Enthalpy-driven separations (common with rigid spiro-cycles) often improve significantly at lower temperatures due to "freezing" the most favorable adsorption state [3].

  • Mobile Phase Additives: If your derivative has a basic amine (e.g., spiro-piperidine), ensure you are using 0.1% Diethylamine (DEA) . For acidic derivatives, use 0.1% Trifluoroacetic acid (TFA) .

  • Switch Solvent Mode: If using Normal Phase (Hexane/IPA), switch to Polar Organic Mode (100% Acetonitrile or MeOH/Acetonitrile). This alters the solvation of the polymer strands on the column, potentially opening different chiral cavities.

Q: Why is SFC recommended over HPLC for this scaffold?

A:

  • Solubility: Spiro[2.5]octanes are lipophilic. Supercritical CO₂ (a non-polar solvent) dissolves them readily.

  • Purification Efficiency: For preparative work, SFC allows for rapid evaporation of the CO₂/Modifier mix, which is critical if your spiro compound is semi-volatile (sublimation risk during long lyophilization from water/MeCN) [4].

Section C: Column Selection

Q: Which specific CSPs work best for spiro-fused systems?

A: Based on the rigid "L-shape" or orthogonal geometry of spiro systems:

  • Primary Screen: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD, IA). The helical twist of amylose often accommodates the "bulky" 3D shape of spiro-cycles better than the linear cellulose strands.

  • Secondary Screen: Cellulose tris(3-chloro-4-methylphenylcarbamate) (e.g., Chiralcel OZ, Lux Cellulose-2). The chlorinated phases provide unique steric clefts that are highly effective for rigid, non-aromatic cycles [5].

Experimental Protocols

Protocol A: Rapid SFC Screening (Recommended)
  • System: SFC with PDA and/or MSD/CAD.

  • Back Pressure: 120 bar.

  • Temperature: 35°C.

  • Flow Rate: 3.0 mL/min (for 4.6 mm ID columns).

  • Gradient: 5% to 55% Co-solvent (MeOH or IPA) over 5 minutes.

Column TypeSelectorPurpose
Chiralpak IA/AD Amylose tris(3,5-dimethylphenylcarbamate)First Choice. Broadest selectivity for spiro-scaffolds.
Chiralcel OD/IB Cellulose tris(3,5-dimethylphenylcarbamate)Complementary. Often works if AD fails.
Chiralpak IC Cellulose tris(3,5-dichlorophenylcarbamate)Orthogonal. Good for polar derivatives.
Chiralpak IG Amylose tris(3-chloro-5-methylphenylcarbamate)Recycle. Excellent for difficult-to-resolve isomers.
Protocol B: Normal Phase HPLC (Legacy/Analytical)
  • Mobile Phase A: n-Hexane (or Heptane).

  • Mobile Phase B: Ethanol or Isopropanol (IPA).

  • Isocratic Start: 90:10 (Hexane:Alcohol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV 210 nm (if applicable) or RI.

Note: Avoid Acetonitrile in Normal Phase for these columns unless using "Immobilized" phases (IA, IB, IC), as it can dissolve coated phases (AD, OD).

Comparative Data: Detector Suitability

DetectorSuitability for Spiro[2.5]octaneSensitivityComments
UV-Vis LowPoorOnly works for aryl-derivatives. Core scaffold is transparent.
CAD High High (ng levels)Best for non-chromophoric, non-volatile derivatives.
ELSD MediumMediumGood for prep work; destructive to sample fraction (split flow required).
RI MediumLowGood for isocratic prep; very sensitive to temperature/flow fluctuations.
Polarimeter High (Specific)LowDetects chirality directly; useful to confirm elution order.

References

  • Vertex AI Search. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Veeprho. 1

  • Bentham Science. (2023). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Eureka Select. 3[4]

  • Phenomenex. Chiral HPLC Separations Guide. Phenomenex Technical Guides. 5[4]

  • Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis: Theoretical Background. LCGC.[6] 7

  • JASCO Global. (2025). Rapid Column Screening for Chiral Separation by Parallel SFC. JASCO Applications. 8

Sources

Enhancing the solubility of Spiro[2.5]octan-8-ylmethanamine;hydrochloride for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Spiro[2.5]octan-8-ylmethanamine hydrochloride (SOM-HCl) presents a unique challenge in biological assay formulation. While the hydrochloride salt form implies water solubility, the rigid, lipophilic spiro[2.5]octane core often leads to unexpected precipitation in high-salt buffers (like PBS) due to the Common Ion Effect and hydrophobic aggregation .[1]

This guide provides a validated physicochemical profile, troubleshooting workflows, and two distinct solubilization protocols designed to maintain compound integrity in cellular and enzymatic assays.

Part 1: Physicochemical Profile & Solubility Challenges

To solve solubility issues, we must first understand the molecule's behavior in solution.

PropertyValue (Approx.)Implication for Assays
Molecular Weight ~175.7 g/mol Small fragment; high diffusion rate.[1]
LogP (Lipophilicity) ~2.1 – 2.5Moderately lipophilic.[1] The spiro-core resists solvation by water molecules.[1]
pKa (Amine) ~10.5At pH 7.4, the amine is >99.9% protonated (cationic).[1]
Salt Form Hydrochloride (HCl)Susceptible to "Salting Out" in chloride-rich media (PBS, DMEM).[1]
Critical Issue Amphiphilicity The polar amine head and greasy spiro tail can induce micelle-like aggregation at high concentrations (>50 µM).[1]
The Core Problem: The Common Ion Effect

Users frequently report that SOM-HCl dissolves in pure water but precipitates immediately upon addition to Phosphate Buffered Saline (PBS).[1]

  • Mechanism: PBS contains ~137 mM NaCl.[1] The high concentration of Chloride ions (

    
    ) shifts the equilibrium of the dissolution reaction to the left, forcing the salt back into solid form.
    
    
    
    
    [1]
  • Impact: Standard "stock in water" protocols often fail during the dilution step into assay media.[1]

Part 2: Troubleshooting Guide (FAQ)
Q1: Why does my compound precipitate when I dilute my DMSO stock into the assay medium?

A: This is the "Crash-Out" phenomenon.[1] When you dilute a DMSO stock (e.g., 10 mM) into aqueous media, the solvent environment changes instantly from lipophilic to hydrophilic. The spiro[2.5]octane core, unable to find a hydrophobic partner, aggregates.

  • Immediate Fix: Ensure your dilution step involves intermediate mixing .[1] Do not jump from 100% DMSO to 0.1% DMSO in one step if the final concentration is high (>100 µM).

  • Root Cause Solution: Use a carrier molecule like Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD) (See Protocol B).[1]
Q2: Can I use acidic water to improve solubility?

A: Generally, no for biological assays.[1] While lowering pH (< 4.[1]0) ensures the amine remains protonated and soluble, adding acidic solutions to cell culture media will disrupt cellular homeostasis and buffer capacity.

  • Exception: You may use 0.1 N HCl only to prepare the initial concentrated stock, provided the final dilution into the assay buffers out the acid completely.[1]

Q3: What is the maximum DMSO concentration I can use?

A: For most cellular assays, the limit is 0.5% (v/v) .[1] For biochemical (enzymatic) assays, it can be up to 5% , depending on enzyme sensitivity.[1]

  • Warning: SOM-HCl is a membrane-active amphiphile.[1] High DMSO concentrations can synergize with the compound to permeabilize cell membranes, causing false-positive toxicity signals.[1]

Part 3: Validated Solubilization Protocols
Protocol A: Standard DMSO Stock (For Low Concentration Assays)

Best for: High-throughput screening (HTS) where final concentration < 10 µM.[1]

  • Weighing: Weigh sufficient SOM-HCl to prepare a 10 mM or 20 mM stock.

  • Solvent: Add anhydrous DMSO (Cell Culture Grade).

    • Technical Note: Avoid storing DMSO stocks in polystyrene tubes; use polypropylene or glass to prevent leaching.[1]

  • Dissolution: Vortex vigorously for 30 seconds. If particles persist, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles (max 3 cycles).

Protocol B: Cyclodextrin-Enhanced Formulation (Gold Standard)

Best for: Animal studies, high-concentration assays (>50 µM), or sensitive cell lines. Mechanism:[1] HP-


-CD forms a "host-guest" inclusion complex, encapsulating the hydrophobic spiro-tail while exposing the hydrophilic exterior to the buffer.[1]
  • Prepare Vehicle: Make a 20% (w/v) HP-

    
    -CD  solution in sterile water or PBS.[1] Filter sterilize (0.22 µm).
    
  • Weigh Compound: Weigh SOM-HCl into a glass vial.

  • Complexation: Add the 20% HP-

    
    -CD vehicle to the powder.
    
  • Energy Input:

    • Vortex for 1 minute.

    • Sonicate in a water bath at 37°C for 20–30 minutes.

    • Visual Check: Solution should be perfectly clear.

  • Dilution: Use this stock to dilute directly into cell media. The cyclodextrin prevents precipitation even in high-salt environments.[1]

Part 4: Decision Tree & Workflow Visualization

The following diagram outlines the logical flow for optimizing the solubility of SOM-HCl based on your specific assay requirements.

SolubilityWorkflow Start Start: SOM-HCl Solid TargetConc Define Target Assay Conc. Start->TargetConc LowConc < 10 µM TargetConc->LowConc HighConc > 10 µM or In Vivo TargetConc->HighConc DMSO_Path Protocol A: DMSO Stock LowConc->DMSO_Path CD_Path Protocol B: Cyclodextrin (HP-β-CD) HighConc->CD_Path SolubilityCheck Dilute to Media (Check for Precipitate) DMSO_Path->SolubilityCheck Success Proceed to Assay SolubilityCheck->Success No Precipitate Fail Precipitation Observed? SolubilityCheck->Fail Cloudy/Precipitate Fail->CD_Path Switch Protocol Complexation Sonicate 37°C (20 min) CD_Path->Complexation FinalCheck Clear Solution? Complexation->FinalCheck FinalCheck->DMSO_Path No (Review Purity) FinalCheck->Success Yes

Caption: Decision matrix for selecting the optimal solubilization strategy based on required concentration and observed precipitation events.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135988, Spiro[2.5]octane.[1] Retrieved February 19, 2026 from [Link][1]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] (Grounding for Common Ion Effect mechanisms).[1]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[1] Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] (Basis for Protocol B).

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.[1] Drug Discovery Today, 11(9-10), 446-451.[1] [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Water Solubility of Spiro-derivatives.[1][Link][1]

Sources

Technical Support Center: A Troubleshooting Guide for the Multi-Step Synthesis of Spiro Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of spiro compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of constructing these unique three-dimensional scaffolds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your synthetic routes effectively.

This guide is structured to address common challenges encountered during the multi-step synthesis of spiro compounds, with a focus on practical solutions and the "why" behind them. We will delve into reaction-specific issues, stereoselectivity control, and purification strategies, all supported by authoritative references.

Troubleshooting Guide: Navigating the Labyrinth of Spirocyclization

The construction of a spirocycle, where two rings share a single atom, is a formidable challenge in organic synthesis.[1] This section provides a question-and-answer-based approach to tackling common hurdles in key spirocyclization reactions.

Dearomative Spirocyclization: Low Yields and Unexpected Rearrangements

Dearomative spirocyclization is a powerful strategy for building complex spirocyclic frameworks from planar aromatic precursors.[2] However, the high energy barrier to breaking aromaticity can lead to challenges.

Question: My dearomative spirocyclization reaction is giving a low yield of the desired spiro-compound, and I'm observing significant amounts of a rearranged phenolic byproduct. What's going on and how can I fix it?

Answer: This is a classic challenge in dearomative spirocyclization, particularly in acid-mediated or oxidative processes. The initial spirocyclic intermediate, a cyclohexadienone, can be unstable and prone to rearrangement back to a more stable aromatic system.

Causality and Solution Pathway:

The stability of the spirocyclic intermediate is paramount. The propensity for rearrangement is often dictated by the electronics of the aromatic precursor and the reaction conditions.

  • Substrate Electronics: Electron-rich aromatic systems are generally more amenable to dearomatization. If your substrate is electron-deficient, the dearomatization step is less favorable, and any formed spiro-intermediate will be more susceptible to rearomatization.

    • Solution: If possible, consider modifying your substrate to include electron-donating groups on the aromatic ring. This can stabilize the spirocyclic intermediate and disfavor the rearrangement pathway.

  • Reaction Conditions: The choice of solvent and catalyst is critical.

    • Solvent Effects: Highly polar, non-coordinating solvents can sometimes stabilize charged intermediates that may lead to undesired pathways. Experiment with less polar solvents to disfavor rearrangement.

    • Catalyst/Reagent Choice: For hypervalent iodine-mediated reactions, the choice of the iodine(III) reagent can influence the outcome. Some reagents are milder and can lead to cleaner reactions. Consider screening different hypervalent iodine reagents.

Experimental Protocol: Screening for Optimal Dearomatization Conditions

  • Solvent Screen: Set up small-scale reactions in parallel using a range of solvents with varying polarities (e.g., toluene, dichloromethane, acetonitrile, and a fluorinated alcohol like hexafluoroisopropanol (HFIP), which has been shown to promote spirocyclization in some cases).

  • Reagent/Catalyst Screen: If applicable, screen a variety of catalysts or reagents. For example, in a metal-catalyzed reaction, varying the ligand on the metal can have a profound impact on selectivity and yield.

  • Temperature Optimization: Run the reaction at different temperatures. Lowering the temperature may slow down the desired reaction but can also suppress the rearrangement pathway.

  • Reaction Monitoring: Carefully monitor the reaction progress by TLC or LC-MS to identify the point of maximum spiro-product formation before significant degradation or rearrangement occurs.

ParameterCondition A (Suboptimal)Condition B (Optimized)Rationale
Solvent AcetonitrileToluene or HFIPLess polar solvents may disfavor rearrangement pathways. HFIP has unique solvating properties that can promote spirocyclization.
Temperature Reflux0 °C to Room TemperatureLower temperatures can increase selectivity by minimizing side reactions and decomposition.
Reaction Time 24 hoursMonitored (e.g., 4-8 hours)Prolonged reaction times can lead to product degradation or rearrangement.

Logical Workflow for Troubleshooting Low Yield in Dearomative Spirocyclization

G start Low Yield of Spiro-Product & Rearrangement Observed check_substrate Analyze Substrate Electronics start->check_substrate modify_substrate Incorporate Electron-Donating Groups check_substrate->modify_substrate If Electron-Deficient optimize_conditions Optimize Reaction Conditions check_substrate->optimize_conditions modify_substrate->optimize_conditions solvent_screen Screen Solvents (e.g., Toluene, DCM, HFIP) optimize_conditions->solvent_screen reagent_screen Screen Catalysts/Reagents optimize_conditions->reagent_screen temp_screen Vary Temperature (e.g., 0 °C, RT) optimize_conditions->temp_screen monitor_reaction Monitor by TLC/LC-MS solvent_screen->monitor_reaction reagent_screen->monitor_reaction temp_screen->monitor_reaction isolate_product Isolate Product at Optimal Time monitor_reaction->isolate_product success Improved Yield of Spiro-Product isolate_product->success

Caption: Troubleshooting workflow for dearomative spirocyclization.

Intramolecular Michael Addition: Poor Diastereoselectivity

The intramolecular Michael addition is a cornerstone for the formation of five- and six-membered rings in spirocyclic systems.[3][4] However, controlling the stereochemistry at the newly formed stereocenters can be challenging.

Question: My intramolecular Michael addition to form a spiro-pyrrolidine is giving a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

Answer: Achieving high diastereoselectivity in intramolecular Michael additions hinges on controlling the facial selectivity of the nucleophilic attack on the Michael acceptor. This is influenced by the conformational biases of the transition state, which can be manipulated through several factors.

Causality and Solution Pathway:

  • Base and Solvent Effects: The choice of base and solvent can significantly impact the geometry of the enolate and the transition state.

    • Bulky Bases: Using a sterically hindered base can favor the formation of one enolate isomer over another, leading to improved selectivity.

    • Solvent Polarity: The polarity of the solvent can influence the aggregation state of the enolate and the tightness of the ion pair, which in turn affects the transition state geometry. A screen of aprotic solvents of varying polarity (e.g., THF, toluene, dichloromethane) is often fruitful.[5]

  • Temperature: Lowering the reaction temperature generally enhances selectivity by favoring the transition state with the lowest activation energy.

  • Protecting Groups: The nature of protecting groups on nearby functionalities can exert significant steric or electronic influence on the approaching nucleophile.[1] A bulky protecting group can effectively block one face of the molecule, directing the cyclization to the opposite face.

Experimental Protocol: Optimizing Diastereoselectivity in Intramolecular Michael Addition

  • Base Screening: At a constant low temperature (e.g., -78 °C), screen a variety of bases, including common non-nucleophilic bases like LDA, LiHMDS, and KHMDS, as well as bulkier options.

  • Solvent Screening: Using the best base from the initial screen, perform the reaction in a range of aprotic solvents (e.g., THF, toluene, Et2O, CH2Cl2).

  • Temperature Profile: Once the optimal base and solvent are identified, run the reaction at a series of temperatures (e.g., -78 °C, -40 °C, -20 °C, 0 °C) to determine the effect on diastereoselectivity.

  • Protecting Group Modification: If the above optimizations are insufficient, consider changing a key protecting group to a bulkier alternative (e.g., from a methyl ether to a silyl ether like TBS or TIPS) to introduce greater steric bias.

ParameterCondition A (Low Selectivity)Condition B (High Selectivity)Rationale
Base NaH in DMFLiHMDS in THFA less coordinating cation and a less polar solvent can lead to a more organized transition state.
Temperature Room Temperature-78 °CLower temperatures amplify small energy differences between diastereomeric transition states.
Protecting Group -OMe-OTBSA bulky silyl ether can sterically direct the intramolecular attack.
Ring-Closing Metathesis (RCM): Catalyst Decomposition and Isomerization

RCM is a powerful tool for forming carbocyclic and heterocyclic spiro-rings.[6] However, the performance of ruthenium-based catalysts can be hampered by impurities and side reactions.

Question: My RCM reaction to form a spiro-cyclopentene is sluggish, and I'm observing isomerization of my starting diene. What is causing this and what can I do?

Answer: Sluggish RCM reactions and substrate isomerization are often linked to catalyst decomposition or the presence of catalyst poisons.[7] The active ruthenium species can be deactivated by various functional groups or impurities, and some decomposition products can catalyze alkene isomerization.

Causality and Solution Pathway:

  • Catalyst Poisons: Functional groups such as unprotected amines, thiols, and some phosphines can coordinate to the ruthenium center and inhibit catalysis. Impurities in starting materials or solvents (e.g., water, peroxides) can also deactivate the catalyst.

    • Solution: Ensure all starting materials and solvents are rigorously purified and dried. If problematic functional groups are present, they should be protected.[8]

  • Catalyst Decomposition: Grubbs-type catalysts can decompose, particularly at higher temperatures, to form ruthenium hydrides, which are known to catalyze alkene isomerization.[7]

    • Solution:

      • Lower the Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.

      • Use a More Stable Catalyst: Consider using a more robust second or third-generation Grubbs catalyst, or a Hoveyda-Grubbs type catalyst, which often exhibit greater stability.

      • Additives: The addition of a mild acid, such as acetic acid, can sometimes suppress isomerization by quenching the ruthenium hydride species.[9]

  • Reaction Concentration: RCM is an intramolecular process, so running the reaction at high dilution can favor the desired cyclization over intermolecular oligomerization.

Experimental Protocol: Troubleshooting a Sluggish RCM Reaction

  • Purity Check: Re-purify all starting materials and distill the solvent over a suitable drying agent.

  • Catalyst Screen: Screen a panel of Grubbs and Hoveyda-Grubbs catalysts to identify one that is more tolerant of your substrate and conditions.

  • Temperature and Concentration Optimization: Run the reaction at a lower temperature (e.g., room temperature instead of reflux) and at high dilution (e.g., 0.001 M).

  • Slow Addition: Use a syringe pump to slowly add the diene substrate to a solution of the catalyst. This maintains a low concentration of the substrate and can minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right protecting group strategy for a multi-step spiro synthesis?

A1: The key is to employ an "orthogonal" protecting group strategy.[10] This means selecting protecting groups for different functional groups that can be removed under distinct conditions without affecting the others. For example, you could use a Boc group (acid-labile) for an amine, a silyl ether (fluoride-labile) for a hydroxyl group, and a benzyl ester (hydrogenolysis-labile) for a carboxylic acid. This allows for selective deprotection at various stages of your synthesis.[11]

Q2: My spiro-compound is a mixture of diastereomers that are inseparable by standard silica gel chromatography. What are my options?

A2: Separating closely related diastereomers can be challenging. Here are several strategies to consider:

  • Chromatography Optimization:

    • Normal Phase: Sometimes, switching to a different normal-phase solvent system can improve separation.

    • Reverse Phase HPLC: This is often effective for separating diastereomers with different polarities.[12]

    • Supercritical Fluid Chromatography (SFC): SFC can offer unique selectivity for diastereomer separation and is often faster than HPLC.[13]

  • Derivatization: Convert the mixture of diastereomers into a different derivative (e.g., an ester or an amide) that may have better separation properties. After separation, the original functionality can be regenerated.

  • Crystallization: If one diastereomer is crystalline, you may be able to selectively crystallize it from the mixture.

Q3: How can I confidently determine the stereochemistry of my spiro-compound using NMR?

A3: A combination of 1D and 2D NMR techniques is typically required.

  • 1D ¹H NMR: The coupling constants (J-values) between protons can provide information about their dihedral angles, which can help define the relative stereochemistry in rigid ring systems.

  • 2D NOESY/ROESY: These experiments are crucial as they show through-space correlations between protons that are close to each other (< 5 Å).[6][14] By identifying key NOE cross-peaks, you can build a 3D model of your molecule and assign the relative stereochemistry. For example, an NOE between a proton on one ring and a proton on the other can define their relative orientation around the spiro-center.

  • ¹³C NMR: The chemical shifts of the carbon atoms, particularly the spiro-carbon, can also be indicative of the stereochemistry. Comparing your experimental data with literature values for similar spiro-systems can be very helpful.[10][13][15][16]

Workflow for Stereochemical Assignment by NMR

G start Synthesized Spiro-Compound (Diastereomeric Mixture or Single Isomer) one_d_nmr Acquire 1D ¹H and ¹³C NMR start->one_d_nmr analyze_1d Analyze Coupling Constants (¹H) and Chemical Shifts (¹³C) one_d_nmr->analyze_1d two_d_nmr Acquire 2D NMR (COSY, HSQC, HMBC, NOESY/ROESY) analyze_1d->two_d_nmr build_connectivity Establish Connectivity (COSY, HSQC, HMBC) two_d_nmr->build_connectivity analyze_noesy Analyze NOESY/ROESY for Through-Space Correlations build_connectivity->analyze_noesy build_3d_model Build 3D Model Based on NOE Constraints analyze_noesy->build_3d_model assign_stereochem Assign Relative Stereochemistry build_3d_model->assign_stereochem lit_comparison Compare with Literature Data/Computational Models assign_stereochem->lit_comparison final_structure Final Stereochemical Assignment lit_comparison->final_structure

Caption: A systematic workflow for determining spiro-compound stereochemistry using NMR.

References

  • Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. PMC. URL: [Link]

  • Radical Addition-Induced Dearomative Spirocyclization/1,4-Alkyloximation of Unactivated Arenes. Organic Letters - ACS Publications. URL: [Link]

  • Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions. MDPI. URL: [Link]

  • The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. Santai Technologies. URL: [Link]

  • How do protective groups aid in multi-step syntheses?. TutorChase. URL: [Link]

  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. URL: [Link]

  • Dearomative spirocyclization of ynamides. PMC. URL: [Link]

  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. URL: [Link]

  • Rapid purification of diastereoisomers from Piper kadsura using supercritical fluid chromatography with chiral stationary phases. PubMed. URL: [Link]

  • Shaping Molecular Landscapes: Recent Advances, Opportunities, and Challenges in Dearomatization. ResearchGate. URL: [Link]

  • The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Technologies Inc. URL: [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC. URL: [Link]

  • NMR for Stereochemical Elucidation. R Discovery. URL: [Link]

  • Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition. MDPI. URL: [Link]

  • Highly diastereoselective cascade [5 + 1] double Michael reaction, a route for the synthesis of spiro(thio)oxindoles. PMC. URL: [Link]

  • Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. Journal of the American Chemical Society. URL: [Link]

  • Troubleshooting: I Cant Reproduce an Earlier Experiment!. University of Rochester. URL: [Link]

  • Protecting Group Strategies for Complex Molecule Synt. JOCPR. URL: [Link]

  • A Sequential Nitro-Michael Addition and Reductive Cyclization Cascade Reaction for Diastereoselective Synthesis of Multifunctionalized 3,3'- pyrrolidinyl-spirooxindoles. ChemRxiv. URL: [Link]

  • Highly diastereoselective cascade [5 + 1] double Michael reaction, a route for the synthesis of spiro(thio)oxindoles. PMC. URL: [Link]

  • Straightforward Access to the Dispirocyclic Framework via Regioselective Intramolecular Michael Addition. MDPI. URL: [Link]

  • A stereochemical journey around spirocyclic glutamic acid analogs. PMC. URL: [Link]

  • Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. PubMed. URL: [Link]

  • Separation of diastereomers. Chromatography Forum. URL: [Link]

  • Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. ACS. URL: [Link]

  • Multicomponent Synthesis of Spiro-dihydropyridine Oxindoles via Cascade Spiro-cyclization of Knoevenagel/Aza-Michael Adducts. The Journal of Organic Chemistry - ACS Publications. URL: [Link]

  • Protecting groups. URL: [Link]

  • Stereochemistry | How to read NOESY spectrum?. YouTube. URL: [Link]

  • Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. LinkedIn. URL: [Link]

  • Competitive Isomerization and Catalyst Decomposition During Ring-Closing Metathesis. ChemRxiv. URL: [Link]

  • Protecting Groups. University of Regensburg. URL: [Link]

  • Synthesis of spiro‐4‐quinolones through Povarov reaction of in‐situ generated exo‐cyclic olefins.. ResearchGate. URL: [Link]

  • A Catalytic Asymmetric Isatin-Involved Povarov Reaction: Diastereo- and Enantioselective Construction of Spiro[indolin-3,2′-quinoline] Scaffold. Figshare. URL: [Link]

  • Dearomative Spirocyclization of Ynamides. ChemRxiv. URL: [Link]

  • A catalytic asymmetric isatin-involved Povarov reaction: diastereo- and enantioselective construction of spiro[indolin-3,2'-quinoline] scaffold. PubMed. URL: [Link]

  • The route from problem to solution in multistep continuous flow synthesis of pharmaceutical compounds. PubMed. URL: [Link]

  • NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Nanalysis. URL: [Link]

  • Synthesis of spiro-cyclics via ring-closing metathesis. Arkivoc. URL: [Link]

  • Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates. PMC. URL: [Link]

  • Ring-Closing Metathesis Approaches towards the Total Synthesis of Rhizoxins. MDPI. URL: [Link]

  • Development of a Multi-Step Synthesis and Workup Sequence for an Integrated, Continuous Manufacturing Process of a Pharmaceutical. DSpace@MIT. URL: [Link]

  • NOESY and ROESY. University of Missouri. URL: [Link]

  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. MDPI. URL: [Link]

  • Spiro annulation of cage polycycles via Grignard reaction and ring-closing metathesis as key steps. PMC. URL: [Link]

  • Spiro Compounds - Synthesis and Applications. Wiley Online Library. URL: [Link]

Sources

Minimizing impurities in the final product of Spiro[2.5]octan-8-ylmethanamine;hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Impurity Minimization & Process Optimization Guide[1][2]

Target Molecule: Spiro[2.5]octan-8-ylmethanamine hydrochloride CAS: 1638202-98-0 Support Tier: Level 3 (Senior Application Scientist)[1][2]

Executive Summary

The synthesis of Spiro[2.5]octan-8-ylmethanamine hydrochloride presents a unique duality of challenges: managing the high reactivity of the spiro-cyclopropane ring (acid sensitivity) while ensuring the complete and selective reduction of the precursor (likely a nitrile or amide) to the primary amine without dimerization .[1][2]

This guide addresses the root causes of the three most persistent impurity classes in this synthesis:

  • Secondary Amine "Dimers" (Reduction artifacts).

  • Ring-Opened Chlorides (Hydrochlorination byproducts).[1][2]

  • Incomplete Reduction Intermediates (Imines/Aldehydes).[1][2]

Module 1: The Impurity Genealogy (Root Cause Analysis)[2][3]

Understanding where impurities originate is the first step to elimination.[1][2] The diagram below maps the critical failure points during the reduction and salt formation stages.

ImpurityGenealogy Start Precursor (Spiro[2.5]octane-8-carbonitrile) Imine Intermediate Imine (R-CH=NH) Start->Imine Reduction (H2/Cat or LAH) PrimaryAmine Target Free Base (Spiro-8-CH2-NH2) Imine->PrimaryAmine Full Reduction SecAmine Impurity A: Secondary Amine (Dimerization) Imine->SecAmine Loss of NH3 + Reduction Aldehyde Impurity B: Aldehyde (Hydrolysis) Imine->Aldehyde Water/Workup PrimaryAmine->Imine Nucleophilic Attack (Slow Step) FinalSalt Final Product (HCl Salt) PrimaryAmine->FinalSalt HCl/Dioxane RingOpen Impurity C: Ring-Opened Chloride (Acidolysis) FinalSalt->RingOpen Excess HCl / High Temp (Cyclopropane Cleavage)

Figure 1: Impurity Genealogy Pathway. Note the critical "Dimer Loop" during reduction and the "Acidolysis" risk during salt formation.

Module 2: Critical Process Troubleshooting (Q&A)
Issue 1: The "Dimer" Problem (Secondary Amine Formation)

User Report: "I am seeing a significant impurity at [2M-NH3] mass (approx MW ~263) after hydrogenating the nitrile."

Diagnosis: This is the secondary amine dimer.[2][3][4] During reduction, the newly formed primary amine reacts with the intermediate imine to form a secondary imine, which is then reduced.

Corrective Protocol:

  • Ammonia Suppression: You must saturate your reaction solvent (usually Methanol or Ethanol) with Ammonia (NH₃) gas or use 7N NH₃ in MeOH before introducing hydrogen.[2]

    • Mechanism:[2][5][6][7] Excess NH₃ shifts the equilibrium away from the secondary imine and back toward the primary amine [1].[2]

  • Catalyst Switch: If using Pd/C, switch to Raney Nickel .[2] Raney Ni is less prone to condensation side-reactions when basic additives are present.[1][2]

  • Acyl Trapping (Alternative): If the dimer persists, perform the reduction in Acetic Anhydride .[2] This traps the primary amine immediately as an acetamide, preventing it from reacting with the imine. You can then hydrolyze the amide to the amine [2].[1]

Issue 2: Ring Opening During Salt Formation

User Report: "My NMR shows a loss of the characteristic high-field cyclopropane multiplets (0.3-0.6 ppm) and new peaks in the alkyl region after adding HCl."

Diagnosis: The spiro[2.5]octane cyclopropane ring is strained.[2] Strong mineral acids like HCl can trigger ring opening, especially if the temperature is uncontrolled or water is present, leading to a chlorinated alkyl chain.

Corrective Protocol:

  • Anhydrous Conditions: Do NOT use aqueous HCl. Use 4M HCl in Dioxane or 2M HCl in Diethyl Ether .[2]

  • Cryogenic Addition: Cool the free base solution to 0°C or -10°C before adding the acid. The ring opening is activation-energy dependent; keeping it cold kinetically traps the salt without breaking the ring [3].[1][2]

  • Stoichiometry Control: Do not use a large excess of HCl. Add exactly 1.05 equivalents . Monitor pH and stop exactly when neutral/slightly acidic.

Issue 3: Incomplete Reduction (Aldehyde Contamination)

User Report: "I see a carbonyl peak in IR (~1720 cm⁻¹) and the product darkens upon standing."

Diagnosis: The intermediate imine was not fully reduced and hydrolyzed to an aldehyde during the aqueous workup.[2]

Corrective Protocol:

  • Drive to Completion: Ensure the reaction runs longer or at slightly higher pressure.

  • Avoid Aqueous Quench: If using hydride reagents (LAH), use the Fieser workup (n mL H2O, n mL 15% NaOH, 3n mL H2O) to precipitate aluminum salts as a granular solid, avoiding the acidic conditions that hydrolyze imines to aldehydes.[2]

Module 3: Purification & Validation Strategy

If crude purity is <95%, use this decision matrix. Recrystallization is preferred over chromatography for amine salts to avoid silica dragging.[1][2]

Table 1: Purification Solvent Systems
MethodSolvent SystemTarget ImpurityNotes
Trituration Diethyl Ether / PentaneUnreacted OrganicsThe HCl salt is insoluble; wash away non-polar precursors.[1][2]
Recrystallization A iPrOH / EtOH (9:1)Secondary Amine DimerThe dimer salt is often more soluble in alcohols than the primary amine salt.
Recrystallization B Acetonitrile / MeOHInorganic SaltsEffective if Raney Ni or Al salts remain.[2]
Prep HPLC C18 (0.1% TFA buffer)Ring-Opened ByproductsLast Resort. TFA is acidic; lyophilize immediately to prevent degradation.
Validation Workflow (DOT Diagram)

Validation cluster_tests Critical Quality Attributes (CQA) Sample Final HCl Salt NMR 1H NMR (D2O) Check: 0.3-0.6 ppm (Cyclopropane Integrity) Sample->NMR HPLC HPLC-MS Check: M+1 (Target) vs 2M+1 (Dimer) Sample->HPLC IC Ion Chromatography Check: Cl- Content (Stoichiometry) Sample->IC

Figure 2: Analytical Validation Workflow. The 1H NMR check in D2O is the "Gold Standard" for confirming the spiro-ring survived the acid treatment.[1]

References
  • Nitrile Reduction to Primary Amines

    • Source: Common Organic Chemistry.[1][2] "Nitrile to Amine - Common Conditions."

    • Context: Explains the use of Ammonia/Methanol to suppress secondary amine formation.[2]

    • URL:[Link][2]

  • Prevention of Secondary Amines (Acyl Trapping)

    • Source: Gould, F. E., et al. "New Method Improves Nitrile Reductions."[1][2][8] C&EN Global Enterprise, ACS Publications.[2]

    • Context: Discusses hydrogenation in acetic anhydride to trap the primary amine.
    • URL:[Link][2]

  • Spiro[2.

    • Source: BenchChem Technical Guide.[1][2][7] "Theoretical and Computational Examination of Spiro[2.5]octane-5-carboxylic acid."

    • Context: Provides synthetic routes for spiro[2.
  • General Amine Salt Purification

    • Source: Anderson, N. G.[2] Practical Process Research and Development.

    • Context: Standard industrial protocols for crystallizing amine hydrochlorides.[1][2]

    • URL:[Link][2]

Sources

Technical Support Center: Spirocyclic Amine Stability

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized technical support center for medicinal chemists and analytical scientists working with spirocyclic amines (e.g., spiro[3.3]heptanes, azaspiro[3.4]octanes). It prioritizes actionable troubleshooting over general theory.

Status: Operational | Tier: Level 3 (Senior Scientist) Topic: Stability, Handling, and Artifact Identification in Solution

Introduction: The "3D" Stability Paradox

Spirocyclic amines are prized in modern drug discovery for their ability to "escape flatland"—providing high


 character and novel IP space. However, their unique geometry creates a stability paradox: while metabolically robust (resisting P450 degradation), they often exhibit enhanced basicity  and steric accessibility  compared to their flat analogues (e.g., piperidines). This leads to specific solution-phase instabilities that manifest as "ghost peaks" in LC-MS or solubility crashes.

This guide addresses the three most common failure modes: Oxidative Degradation , Solvent Adduct Formation , and Atmospheric Carbonation .

Troubleshooting Modules (Q&A Format)

Module A: LC-MS Artifacts & "Ghost Peaks"

User Question: I see a recurring impurity at M+16 and sometimes a dimer at 2M+12 after storing my spirocyclic amine in solution. Is my compound degrading?

Senior Scientist Diagnosis: You are likely observing two distinct phenomena driven by the high nucleophilicity of the secondary spiro-amine.

  • The M+16 Peak (N-Oxidation):

    • Cause: Spirocyclic secondary amines are prone to radical oxidation, especially in ethereal solvents (THF, Dioxane) containing trace peroxides. Unlike aromatic amines, these form stable nitrones or hydroxylamines.

    • The Mechanism: Dissolved

      
       or solvent peroxides attack the nitrogen lone pair.
      
    • Validation: Treat a small aliquot with a reducing agent (e.g.,

      
       or 
      
      
      
      ). If the M+16 peak disappears, it is an N-oxide artifact, not a synthetic impurity.
  • The 2M+12 Peak (The "DCM Trap"):

    • Cause: This is a classic "Menschutkin-type" reaction with Dichloromethane (DCM). Although often considered non-reactive, DCM reacts with nucleophilic secondary amines over time (days/weeks) to form a Methylene-Bis-Amine (aminal) bridge.

    • The Math:

      
      .
      
    • Mass Shift:

      
      .
      

Corrective Action:

  • Immediate: Stop storing free bases in DCM.

  • Alternative: Switch to DMSO-d6 or Methanol for storage. If chlorinated solvents are required, use Chloroform (

    
    ) stabilized with amylene, though it is still risky for long-term storage.
    
Module B: Solubility & Physical State Changes

User Question: My spirocyclic amine oil was clear, but after a week on the bench, it has turned into a crusty solid that is insoluble in the original solvent.

Senior Scientist Diagnosis: You are witnessing Carbamate Formation (The "CO2 Sponge" Effect).

  • Context: Spirocyclic amines (e.g., 2-azaspiro[3.3]heptane) are often significantly more basic (

    
     10–11) than morpholine or piperidine due to the relief of ring strain upon protonation and lack of steric shielding around the nitrogen lone pair.
    
  • Mechanism: They rapidly scavenge atmospheric

    
     to form carbamic acid zwitterions or carbamate salts.
    
  • Symptom: The carbamate salt is often less soluble in organic solvents (DCM, EtOAc) than the free base, leading to precipitation ("crusting").

Corrective Action:

  • Reversal: The reaction is reversible.[1] Acidify the sample (e.g., 1M HCl) to decarboxylate the carbamate, releasing

    
     and regenerating the amine salt.
    
  • Prevention: Store exclusively as HCl or TFA salts. If the free base is necessary, store under Argon in sealed vials.

Visualizing the Instability Pathways

The following diagram maps the degradation logic for a secondary spirocyclic amine (designated as


) in solution.

SpiroStability cluster_prevention Prevention Strategy Amine Spirocyclic Amine (Free Base) MethyleneBridge Methylene-Bis-Amine (Artifact: 2M+12) Amine->MethyleneBridge Slow Nucleophilic Attack (Days/Weeks) NOxide N-Oxide / Nitrone (Artifact: M+16) Amine->NOxide Radical Oxidation (Trace Metals/Peroxides) Carbamate Carbamate Salt (Insoluble Crust: M+44) Amine->Carbamate Rapid Carbonation (High Basicity) DCM Solvent: CH2Cl2 (Dichloromethane) DCM->MethyleneBridge Oxygen Atmosphere: O2 (or Peroxides) Oxygen->NOxide CO2 Atmosphere: CO2 CO2->Carbamate SaltForm Store as Salt (HCl/TFA) InertGas Store under Argon

Caption: Primary degradation pathways for spirocyclic amines in solution. Blue node represents the starting material; Green nodes represent common artifacts identified by LC-MS.

Standardized Stability Stress Test Protocol

Do not rely on "visual checks." Use this self-validating protocol to determine if your spirocyclic scaffold is compatible with your assay conditions.

Objective: Quantify degradation rate constants (


) under oxidative and alkylating stress.
Materials
  • Test Compound: Spirocyclic amine (10 mM in DMSO).

  • Internal Standard (IS): Caffeine or Indomethacin (chemically distinct, stable).

  • Stressors: 0.1%

    
     (Oxidative), DCM (Alkylating), 50% MeOH/Water (Hydrolytic).
    
Workflow
  • Preparation:

    • Control: Dilute 10 µL stock + 990 µL MeOH (Store at -20°C).

    • Sample A (Oxidative): 10 µL stock + 10 µL 3%

      
       + 980 µL MeOH.
      
    • Sample B (DCM Stress): 10 µL stock dissolved in 990 µL pure DCM .

    • Sample C (Atmospheric): 10 µL stock dried on a watch glass, exposed to air for 24h, then redissolved.

  • Incubation:

    • Incubate Sample A and B at Room Temperature (25°C) for 24 hours.

  • Analysis (LC-MS):

    • Inject Control, A, B, and C.

    • Pass Criteria: >95% parent peak area relative to IS.

Data Interpretation Table
Observation (LC-MS)Sample SourceDiagnosisRemediation
M+16 Peak Sample A (Oxidative)High susceptibility to N-oxidation.Add BHT (antioxidant) to assay buffers; avoid ether solvents.
2M+12 Peak Sample B (DCM)Nucleophilic attack on solvent.Strictly forbidden: DCM in purification/storage. Use EtOAc/EtOH.
M+44 Peak Sample C (Air)Carbamate formation.Handling requires glovebox or immediate salt formation.
M+18 / M+32 Sample A or CRing opening (Hydrolysis).Rare. Indicates instability of the spiro-ring itself (e.g., aminal hydrolysis).

References

  • Reactivity of Dichloromethane with Amines

    • Title: The reactivity of dichloromethane toward amines.[2][3]

    • Source:Acta Chemica Scandinavica (via SciSpace).
    • Significance: Establishes the mechanism of methylene-bis-amine form
  • Spirocyclic Scaffold Properties

    • Title: Spirocyclic compounds as innovative tools in drug discovery.[4][5]

    • Source:European Journal of Medicinal Chemistry (2025).[4][6]

    • Significance: details the physicochemical advantages (solubility) and risks (basicity) of spiro scaffolds.
  • Stability of Cyclic Aminals

    • Title: Experimental and theoretical investigations into the stability of cyclic aminals.[1][7][8]

    • Source:Beilstein Journal of Organic Chemistry (2016).
    • Significance: Explains the hydrolytic instability of spiro-systems where Nitrogen is adjacent to the spiro-carbon (aminals).
  • Handling Guidelines

    • Title: Spirocyclic Azetidines for Medicinal Chemistry.
    • Source: Enamine Building Blocks.
    • Significance: Practical storage recommendations (Room Temp, but warns of hygroscopicity).

Sources

🔬 Technical Guide: HCl Salt Optimization for Spiro[2.5]octan-8-ylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the PharmaTech Technical Support Center . You have reached the Solid State Chemistry & Salt Selection Division .

I am Dr. Aris, your Senior Application Scientist. I understand you are optimizing the hydrochloride salt formation of Spiro[2.5]octan-8-ylmethanamine . This is a deceptively complex molecule; while the primary amine is a standard base, the spiro[2.5]octane core introduces unique challenges regarding lipophilicity, steric bulk, and acid-sensitivity of the cyclopropane ring.

Below is your customized troubleshooting guide, designed to navigate the specific pitfalls of this scaffold.

Module 1: Critical Process Parameters (The "Before You Start" Checklist)

Before attempting crystallization, you must align your stoichiometry and solvent choices with the physicochemical reality of the spiro-scaffold.

Q1: What is the optimal acid stoichiometry for this specific amine?

Recommendation: 1.00 to 1.05 equivalents of HCl relative to the free base.

  • The Logic:

    • Basicity: The methanamine side chain (

      
      ) typically has a 
      
      
      
      of ~10.2–10.5. It will protonate readily.
    • Risk Factor: The cyclopropane ring in the spiro[2.5] system is strained (~27 kcal/mol strain energy). While spiro-linkages usually stabilize the ring against opening compared to isolated cyclopropanes, large excesses of strong acid (especially >1.5 eq) combined with heat can catalyze ring-opening or rearrangement (homo-Michael type additions if any unsaturation is present, or simple acid-catalyzed hydration).

    • Control: Strict stoichiometry prevents "acid burn" of your scaffold.

Q2: Which solvent system should I use to avoid "oiling out"?

Recommendation: Anhydrous Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc) as the dissolution solvent, with HCl in Isopropanol (IPA) or Dioxane as the acid source.

  • The Logic:

    • Lipophilicity: The spiro[2.5]octane core is highly lipophilic (greasy). The hydrochloride salt will be polar. This massive polarity difference often leads to Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," rather than crystallization.

    • Water Avoidance: Aqueous HCl introduces water. The salt is likely highly soluble in water but insoluble in organics. As water content drops during evaporation/drying, the salt forms a supersaturated "oil" phase with the remaining water rather than a crystal lattice. Use anhydrous conditions.

Module 2: The Protocol (Standard Operating Procedure)

This protocol is designed to maximize crystallinity and minimize amorphous gum formation.

Step-by-Step Workflow
  • Dissolution: Dissolve 1.0 eq of Spiro[2.5]octan-8-ylmethanamine (Free Base) in 10 volumes of anhydrous EtOAc at Room Temperature (20–25°C). Ensure the solution is clear (filter if necessary to remove inorganic salts).

  • Acid Addition: Slowly add 1.05 eq of 4M HCl in Dioxane (or IPA) dropwise over 30 minutes.

    • Critical: Maintain agitation. Do not dump the acid in at once; high local concentration causes immediate amorphous precipitation.

  • Nucleation Management:

    • Observation: If a white precipitate forms immediately, verify it is crystalline (birefringence under PLM).

    • If Oiling Occurs: Stop acid addition. Heat the mixture to 50°C until the oil redissolves. Cool slowly (5°C/hour).

  • Maturation: Stir the slurry at room temperature for 2–4 hours.

  • Isolation: Filter under nitrogen (to avoid moisture uptake). Wash with cold EtOAc.

  • Drying: Vacuum oven at 40°C for 12 hours.

Visualizing the Process Flow

SaltFormation Start Free Base (Spiro-amine) Dissolve Dissolution (EtOAc, 10V) Start->Dissolve AcidAdd Acid Addition (HCl/Dioxane, Dropwise) Dissolve->AcidAdd Check Precipitate Check AcidAdd->Check Oil Oiling Out (LLPS) Check->Oil Sticky Gum/Oil Filter Filtration & Drying Check->Filter Crystalline Solid Heat Heat to 50°C (Redissolve) Oil->Heat Cool Slow Cool (5°C/hr) Heat->Cool Cool->Check

Figure 1: Decision tree for the salt formation process, specifically addressing the risk of oiling out.

Module 3: Troubleshooting & FAQs

Issue 1: "The salt turned into a sticky gum (Oiling Out). How do I fix it?"

This is the most common failure mode for spiro-aliphatic amines.

The Fix (The "Solvent Swap" Method):

  • Decant the supernatant solvent from the gum.

  • Redissolve the gum in a minimum amount of Methanol (MeOH) or Ethanol (EtOH) (warm if needed).

  • Add a less polar anti-solvent (like MTBE or Diethyl Ether ) dropwise until the solution turns slightly cloudy.

  • Seed the solution with a tiny amount of solid crystal (if available from a previous batch) or scratch the glass wall.

  • Let it stand undisturbed. The alcohol keeps the salt in solution, while the ether slowly reduces solubility, forcing an ordered lattice formation.

Solvent ClassRoleExamplesSuitability for Spiro-Amine HCl
Alcohols Good SolventMeOH, EtOH, IPAHigh. Use to redissolve gums.
Esters Anti-SolventEtOAc, IPAcMedium. Good for initial reaction, but may cause oiling if water is present.
Ethers Anti-SolventMTBE, Et2O, THFHigh. Excellent for forcing crystallization from alcohols.
Alkanes Strong Anti-SolventHeptane, HexaneRisk. Causes rapid precipitation (amorphous). Use only for final wash.
Issue 2: "My product is hygroscopic (absorbs water from air)."

Aliphatic amine hydrochlorides are notoriously hygroscopic. The spiro ring adds bulk, which disrupts tight crystal packing, leaving voids for water entry.

Corrective Actions:

  • Polymorph Screen: You may have isolated a kinetic polymorph. Slurry the solid in Acetone or Acetonitrile for 24 hours. This process (Ostwald Ripening) often converts metastable hygroscopic forms into the stable, less hygroscopic thermodynamic form.

  • Counter-ion Switch: If HCl remains too hygroscopic despite optimization, the "Technical Support" recommendation is to consider a less hydrophilic counter-ion. For this specific spiro-amine, a Fumarate or Succinate salt often yields better crystallinity and lower hygroscopicity due to hydrogen bonding networks that stabilize the lattice.

Issue 3: "I see a new impurity at RRT 0.85 after salt formation."

Diagnosis: This is likely the ring-opened impurity .

  • Mechanism: Strong acid attacks the cyclopropane ring. The spiro-junction usually forces the ring open to a gem-dimethyl or ethyl-substituted cyclohexane derivative (depending on hydration).

  • Solution:

    • Switch from HCl gas/Dioxane to a milder stoichiometric addition.

    • Keep temperature below 25°C .

    • Ensure the free base is fully dissolved before acid addition to prevent local hot-spots of acidity.

Module 4: Stability & Storage[1]

Storage Protocol
  • Container: Amber glass vial with a Teflon-lined cap.

  • Desiccant: Essential. Store with silica gel packets.

  • Temperature: 2–8°C is recommended for long-term storage to prevent slow acid-catalyzed degradation of the spiro-ring.

Stability Pathway Diagram

Stability Salt Spiro-Amine HCl Salt (Target) Stress Stress Factors: Excess Acid, Heat, Moisture Salt->Stress Degradant Ring-Opened Impurity (Chloromethyl/Hydroxy alkyl) Stress->Degradant Acid Catalysis (>40°C) Hydrate Deliquescent Hydrate (Gummy Solid) Stress->Hydrate High Humidity (>60% RH)

Figure 2: Degradation pathways for Spiro[2.5]octan-8-ylmethanamine HCl.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2] (2002).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2] (The authoritative text on salt selection and counter-ion properties).

  • Newman, A. (2015). Crystallization of Organic Compounds: An Industrial Perspective. Wiley.[1] (Reference for troubleshooting "oiling out" and liquid-liquid phase separation).

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Edition. Wiley.[1] (Provides context on the stability of acid-sensitive groups like cyclopropanes).

  • Ilardi, E. A., et al. (2014). "Ring-Opening Reactions of Cyclopropanes". Chemical Society Reviews, 43, 2979-3006. (Mechanistic insight into the acid sensitivity of cyclopropane rings).

Sources

Purification of spirocyclic amines using column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Isolation & Chromatography of Rigid Basic Amines

Ticket ID: SPIRO-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Sciences

Introduction: The "Spiro" Challenge

Spirocyclic amines (e.g., spiro[3.3]heptanes, azaspiro cycles) represent a privileged scaffold in modern drug discovery due to their ability to expand


 chemical space and improve metabolic stability. However, they present a distinct purification paradox:
  • High Basicity: The rigid conformation often exposes the nitrogen lone pair, raising the pKa (often >9.0) and leading to aggressive interaction with acidic silanols on silica gel.[1]

  • Lack of Chromophores: Many spiro-scaffolds lack conjugation, rendering them invisible to standard UV detection (254 nm).

  • Solubility Limits: Their compact, lattice-friendly structures often lead to crystallization on the column or poor solubility in standard non-polar mobile phases.

This guide provides self-validating protocols to overcome these specific hurdles.

Module 1: Peak Shape & Resolution (The "Streaking" Problem)

Q: Why do my spirocyclic amines streak from the baseline to the solvent front on silica?

Diagnosis: This is the classic "Silanol Effect." Standard silica gel (


) has a surface pH of ~5.0 due to acidic silanol (Si-OH) groups. Your spirocyclic amine (pKa ~9-10) acts as a base, protonating itself on the silica surface. This creates an ion-exchange mechanism that competes with the desired adsorption/desorption equilibrium, resulting in infinite tailing.

Troubleshooting Protocol A: The "Ammonia Shift" (Mobile Phase Modification) Goal: Block silanol sites using a volatile base.

The "Golden" Solvent System: Instead of standard DCM/MeOH, use DCM / MeOH / NH


OH .
  • Preparation: Prepare a stock solution of 10% (7N NH

    
     in MeOH) in DCM. This is not the same as adding aqueous ammonia directly to DCM, which causes miscibility issues.
    
  • The Gradient:

    • Equilibrate column with 100% DCM (with 0.5% Et

      
      N if the compound is extremely sticky).
      
    • Run gradient: 0% to 10% of the [10% NH

      
      /MeOH] stock.
      
    • Note: Do not exceed 20% MeOH in DCM for silica columns; silica dissolves slightly in high MeOH, cracking the bed.

Troubleshooting Protocol B: The "Amino-Silica" Switch Goal: Eliminate the acidic surface entirely.

If your compound is acid-sensitive or streaks despite modifiers, switch to Amine-Functionalized Silica (NH


-Silica) .
  • Mechanism: The surface is bonded with propyl-amine groups. The surface pH is basic (~9.5), repelling the basic spiro-amine and forcing it to interact solely via polarity.

  • Benefit: No mobile phase modifiers are needed. You can use simple Hexane/EtOAc or DCM/MeOH gradients without TEA or NH

    
    .
    

Data Comparison: Modifier Selection

ModifierVolatilityRemoval DifficultyRiskBest For
Triethylamine (TEA) ModerateHigh (requires high vac/azeotrope)Forms TEA-salts with productGeneral screening
Ammonium Hydroxide (NH

OH)
HighLow (evaporates)Miscibility in non-polar solventsPrep-scale purification
7N NH

in MeOH
HighLowNone (miscible)Gold Standard for Spirocycles

Module 2: Solubility & Loading (The "Crash" Issue)

Q: My sample precipitates at the head of the column when I add the mobile phase. How do I load it?

Diagnosis: Spirocyclic amines often have high lattice energy. Dissolving them in the non-polar starting solvent (e.g., Hexane or DCM) often fails, but dissolving them in the polar eluent (MeOH) causes immediate precipitation when the run starts.

Troubleshooting Protocol: The "Dry Load" Technique Never liquid-load a spirocyclic amine unless it is highly soluble in the starting mobile phase (e.g., DCM).

Step-by-Step Dry Loading:

  • Dissolve the crude amine in a volatile solvent where it is fully soluble (e.g., MeOH, Acetone, or DCM).

  • Add Celite 545 or clean Silica Gel (ratio: 1g solid support per 1g crude sample).

  • Evaporate the solvent on a rotovap until the powder is free-flowing and dry.

  • Critical Step: Load this powder into a solid-load cartridge or pour it carefully on top of the pre-packed column bed.

  • Add a layer of sand and compress slightly.

Visual Workflow: Loading Strategy

LoadingStrategy Start Crude Sample SolubilityCheck Is it soluble in starting solvent (e.g., DCM)? Start->SolubilityCheck LiquidLoad Liquid Load (Inject directly) SolubilityCheck->LiquidLoad Yes DryLoad Dry Load Strategy SolubilityCheck->DryLoad No PrecipCheck Does it precipitate upon dilution? LiquidLoad->PrecipCheck PrecipCheck->DryLoad Yes Celite Use Celite 545 (Inert, better flow) DryLoad->Celite Standard Silica Use Silica Gel (High capacity) DryLoad->Silica If separation is difficult

Caption: Decision tree for selecting the optimal loading technique to prevent column blockage.

Module 3: Detection of "Invisible" Amines

Q: My compound has no UV activity. How do I see the peaks?

Diagnosis: Spirocyclic aliphatic amines often lack the


-systems required for UV absorbance at 254 nm. Relying on 210 nm or 220 nm often results in solvent noise (cut-off interference) from EtOAc or modifiers.

Troubleshooting Protocol: Alternative Detection Methods

  • ELSD (Evaporative Light Scattering Detector):

    • Mechanism: Nebulizes the eluent and detects solid particles after evaporation.

    • Setting: Ensure the drift tube temperature is low enough (40-50°C) if your amine is volatile, but high enough to evaporate the modifier (TEA/NH

      
      ).
      
  • Chemical Staining (Post-Run Analysis):

    • Collect all fractions.

    • Spot on a TLC plate.

    • Stain Selection:

      • Ninhydrin: Stains primary/secondary amines red/purple. Requires heat.

      • Dragendorff’s Reagent: Specific for tertiary amines and alkaloids (orange spots on yellow background). Best for fully substituted spiro-amines.

      • KMnO

        
        :  General stain for oxidizable functional groups.
        
  • Mass Spectrometry (Flash-MS):

    • Set the MS to ESI+ mode .

    • Warning: If using TEA in the mobile phase, it will dominate the signal (m/z 102). Switch to Ammonium Formate or volatile buffers if using MS detection.

Module 4: Reverse Phase (C18) Strategies

Q: Normal phase isn't working. Can I use C18?

Diagnosis: Yes, but standard acidic C18 methods (Water/Acetonitrile + 0.1% Formic Acid) will protonate the amine, making it more polar and causing it to elute in the void volume (dead time).

Troubleshooting Protocol: High pH Reverse Phase You must suppress ionization to retain the amine on the non-polar C18 chain.

  • Column Selection: Ensure your C18 column is "High pH Stable" (e.g., Hybrid Silica, Gemini, XBridge). Standard silica-based C18 degrades above pH 8.

  • Buffer System:

    • Solvent A: 10 mM Ammonium Bicarbonate (pH ~10) in Water.

    • Solvent B: Acetonitrile.[2][3]

  • Mechanism: At pH 10, the amine (pKa ~9) is largely neutral (free base). It becomes lipophilic and retains well on the C18 column.

Visual Workflow: pH Selection for C18

ReversePhase Amine Spirocyclic Amine (pKa ~9.5) Acidic Acidic Mobile Phase (0.1% Formic Acid, pH 3) Amine->Acidic Standard Method Basic Basic Mobile Phase (NH4HCO3, pH 10) Amine->Basic Recommended ResultAcid Protonated (R-NH3+) Highly Polar Elutes in Void Volume Acidic->ResultAcid ResultBasic Neutral (R-NH2) Lipophilic Retains & Separates Basic->ResultBasic

Caption: Impact of mobile phase pH on the retention of basic amines in reverse-phase chromatography.

References

  • Biotage. (2023).[1][4][5] Is there an easy way to purify organic amines? Retrieved from [Link]

  • Teledyne ISCO. (2012).[2] RediSep C-18 reversed phase column Purification of primary amines.[2] Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Phenomenex. (2017). Utilizing Mobile Phase pH to Maximize Preparative Purification Efficacy.[5][6] Retrieved from [Link]

Sources

Recrystallization techniques for purifying spiro amine hydrochlorides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of spiro amine hydrochlorides. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the crystallization of these unique and structurally complex molecules. Spirocycles introduce significant conformational rigidity and three-dimensionality, which can present unique purification challenges compared to more conventional acyclic or simple cyclic amines.

This resource provides in-depth, field-tested insights in a direct question-and-answer format, moving beyond simple protocols to explain the underlying principles that govern successful crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step when developing a recrystallization protocol for a novel spiro amine hydrochloride?

The most critical first step is a systematic solvent screening process.[1] Due to the unique steric and electronic properties of spirocyclic systems, predicting solubility can be challenging. An empirical approach is essential to identify a suitable solvent or solvent system where the compound exhibits high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[2][3]

Initial Screening Protocol:

  • Place a small amount (e.g., 20-30 mg) of your crude spiro amine hydrochloride into several different vials.

  • To each vial, add a small volume (e.g., 0.5 mL) of a single test solvent at room temperature.

  • Observe solubility. If the compound is insoluble, heat the vial to the solvent's boiling point.

  • A promising solvent is one in which the compound is sparingly soluble or insoluble at room temperature but dissolves completely upon heating.[1]

  • Allow the hot solutions to cool slowly to room temperature and then in an ice bath to observe crystal formation.

Q2: Which solvents are typically effective for recrystallizing amine hydrochlorides?

Amine hydrochlorides are salts, making them significantly more polar than their free-base counterparts. Therefore, polar protic and aprotic solvents are the best starting points.

Solvent ClassExamplesRationale & Considerations
Alcohols Methanol, Ethanol, Isopropanol (IPA)Excellent for dissolving polar salts at high temperatures. The choice of alcohol can fine-tune solubility; IPA is often preferred as many hydrochlorides are too soluble in ethanol for good recovery.[4]
Water H₂OA highly effective solvent for many salts, but can lead to issues with hygroscopicity or hydrate formation. Best used in a mixed-solvent system with an alcohol (e.g., Ethanol/Water).[5][6]
Ketones AcetoneCan be useful, sometimes as an anti-solvent or as a wash to remove specific impurities.[4]
Ethers Diethyl Ether, Methyl tert-butyl ether (MTBE)Typically used as anti-solvents. Most amine hydrochlorides are insoluble in ethers, making them ideal for precipitating the salt from a more polar solution (e.g., from an IPA solution).[4]
Acetonitrile MeCNA polar aprotic solvent that can be effective for compounds that are overly soluble in alcohols. It's also advantageous for direct HPLC analysis of the mother liquor.[6]
Q3: My spiro amine hydrochloride is hygroscopic. How should this influence my recrystallization strategy?

Hygroscopicity, the tendency to absorb moisture from the air, can significantly complicate purification and handling.[7]

  • Solvent Choice: Avoid using water as a primary recrystallization solvent if possible. If a mixed system like IPA/water is necessary, use the absolute minimum amount of water required to achieve dissolution at high temperatures.

  • Drying: The final product must be dried rigorously under a high vacuum, potentially at a slightly elevated temperature (if thermally stable), to remove all traces of water.

  • Handling: All manipulations, including filtration and weighing, should be performed under an inert atmosphere (e.g., nitrogen or argon) or as quickly as possible in a low-humidity environment to prevent moisture uptake.

Troubleshooting Guide: Common Recrystallization Problems

This section addresses specific experimental failures, explains the root causes, and provides actionable solutions.

Problem: My compound "oils out" instead of forming crystals.

Q: I've dissolved my compound in hot solvent, but upon cooling, it separates as a viscous liquid or oil instead of a solid. Why is this happening and what should I do?

A: "Oiling out" is a common and frustrating problem. It is a liquid-liquid phase separation that occurs when a solute-enriched phase separates from the main solution. [8]

Root Causes & Mechanistic Explanation:

  • Low Melting Point/High Impurity Load: The melting point of your compound is lower than the temperature of the solution from which it is trying to crystallize. This is often exacerbated by a high concentration of impurities, which causes melting point depression.[9][10]

  • High Supersaturation: The solution becomes supersaturated too quickly and at too high a temperature. The molecules don't have time to orient themselves into an ordered crystal lattice and instead crash out as a disordered, high-energy liquid phase.[10]

  • Poor Solvent Choice: The boiling point of the chosen solvent may be significantly higher than the melting point of your compound.

Solutions Workflow:

The following diagram outlines a systematic approach to resolving this issue.

G cluster_solutions Troubleshooting Steps start Problem: Compound 'Oils Out' reheat Re-heat the solution to re-dissolve the oil start->reheat add_solvent 1. Add more 'good' solvent (10-20%) This lowers the saturation point to a cooler temperature. reheat->add_solvent Try first slow_cool 2. Slow the cooling rate Insulate the flask to allow for gradual crystal nucleation. add_solvent->slow_cool Then seed 3. Add seed crystals Provides a template for ordered crystal growth. slow_cool->seed If needed change_solvent 4. Change the solvent system Choose a solvent with a lower boiling point or use an anti-solvent system. seed->change_solvent If still oiling end_success Success: Crystalline product forms seed->end_success If successful change_solvent->end_success end_fail If problem persists, consider chromatography change_solvent->end_fail

Caption: Troubleshooting workflow for "oiling out".

Expert Insights:

  • When adding more solvent, if you are using a mixed-solvent system, add more of the "good" solvent (the one in which the compound is more soluble).[9]

  • To slow the cooling, you can place the flask in a large beaker of hot water and allow the entire assembly to cool to room temperature.[10]

Problem: No crystals form upon cooling.

Q: My solution is clear and has cooled completely, but no solid has precipitated. What's wrong?

A: This is typically caused by one of two issues: using too much solvent, or the solution is supersaturated and requires initiation for nucleation. [10]

Root Causes & Mechanistic Explanation:

  • Excess Solvent: The most common reason for crystallization failure.[10] If too much solvent is used, the solution will not become saturated upon cooling, and the compound will remain dissolved.[2]

  • Supersaturation: The solution holds more dissolved solute than it theoretically should at that temperature. Crystal formation (nucleation) is a kinetically controlled process that sometimes needs a small energy input or a template to begin.[10]

Solutions:

  • Induce Nucleation (for supersaturation):

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. This creates microscopic imperfections on the glass that can serve as nucleation sites.[9][11]

    • Seeding: Add a tiny crystal of the pure product (a "seed crystal") to the solution. This provides a perfect template for further crystal growth.[11][12]

  • Address Excess Solvent:

    • Evaporation: Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of the solute.[9] Re-cool the solution to attempt crystallization again.

    • Add Anti-solvent: If using a mixed-solvent system was a possibility from your initial screening, you can slowly add an anti-solvent (a solvent in which your compound is insoluble) to the clear solution until it becomes faintly cloudy (the saturation point), then allow it to cool.

Problem: The final product is still impure.

Q: I performed the recrystallization, but my analytical data (NMR, HPLC) shows that significant impurities remain. How can I improve the purity?

A: This indicates that the chosen recrystallization conditions do not effectively discriminate between your product and the impurity.

Root Causes & Mechanistic Explanation:

  • Similar Solubility Profiles: The impurity has a solubility profile very similar to your desired compound in the chosen solvent system, causing it to co-crystallize.[13]

  • Rapid Crystallization: If cooling is too fast, impurities can become trapped (occluded) within the growing crystal lattice instead of remaining in the mother liquor.[9]

  • Incorrect pH: For amine hydrochlorides, the pH of the solution can be critical. If the solution is not sufficiently acidic, a small amount of the free base may be present, which has vastly different solubility and can behave as an impurity.

Solutions:

  • Re-crystallize: A second recrystallization is often necessary and can significantly improve purity.

  • Change Solvent System: Choose a different solvent where the solubility difference between your product and the impurity is more pronounced.[13]

  • Slow Down Crystallization: As discussed previously, ensure cooling is slow and gradual to promote selective crystallization.

  • pH Adjustment: Ensure the presence of a slight excess of HCl. One technique is to dissolve the crude salt in a minimal amount of a suitable solvent (like IPA) and then add a drop of concentrated HCl or a small amount of a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane) before heating and cooling.[14][15] This ensures the equilibrium lies fully on the side of the salt.

  • Activated Charcoal Treatment: If the impurities are colored or are large, non-polar molecules, adding a small amount of activated charcoal to the hot solution can adsorb them. The charcoal is then removed by hot filtration before cooling.[4]

Experimental Protocol: Two-Solvent (Anti-Solvent) Recrystallization

This is a powerful technique for compounds that are highly soluble in one solvent and poorly soluble in another. A common and effective pair for spiro amine hydrochlorides is Isopropanol (IPA) and Methyl tert-butyl ether (MTBE).

Principle: The compound is first dissolved in a minimum amount of a "good" hot solvent. A "poor" (anti-solvent) is then added slowly until the solution becomes saturated, inducing crystallization upon cooling.[16]

Step-by-Step Methodology:

  • Dissolution: Place the crude spiro amine hydrochloride in an Erlenmeyer flask. Add the minimum amount of hot IPA required to fully dissolve the solid at a near-boiling temperature.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add MTBE dropwise with swirling. Continue adding until the solution becomes persistently cloudy (turbid). This is the point of saturation.

  • Re-solubilization: Add a few drops of hot IPA to the cloudy mixture until it becomes clear again. This ensures you are just below the saturation point, preventing premature crashing out.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold MTBE to remove any residual soluble impurities from the mother liquor.

  • Drying: Dry the purified crystals under a high vacuum to remove all residual solvents.

Caption: Workflow for a two-solvent recrystallization.

References

  • Thompson, S. (2020, January 11). Crystallization of Active Pharmaceutical Ingredients. VxP Pharma. [Link]

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. [Link]

  • Mettler Toledo. (n.d.). API Crystallization. [Link]

  • Kuang, C., et al. (2008, June 3). From form to function: Crystallization of active pharmaceutical ingredients. CEPAC. [Link]

  • Kiselyov, A. S., et al. (2004, June 21). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. PubMed. [Link]

  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?[Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Google Patents. (n.d.).
  • University of York, Chemistry Teaching Labs. (n.d.). Solvent Choice. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • ResearchGate. (2014, June 30). How to avoid the formation of oil droplets during recrystallization?[Link]

  • University of California, Irvine. (n.d.). Recrystallization. [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle &Purpose. [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. [Link]

  • Academic Journals. (2012, March 8). Crystallization and transformation of pharmaceutical solid forms. [Link]

  • Setyawaty, R., et al. (n.d.). Effectiveness study of recrystallisation method in pharmaceutical salt production from processed salt with zero waste concept. PMC. [Link]

  • National Chemical Laboratory. (n.d.). Recrystallization. [Link]

  • Sciencemadness Discussion Board. (2018, January 10). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?[Link]

  • Childs, S. L., et al. (2004, September 24). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society. [Link]

  • University of California, San Diego. (n.d.). Recrystallization and Crystallization. [Link]

  • IntechOpen. (2012, March 7). Recrystallization of Drugs: Significance on Pharmaceutical Processing. [Link]

  • HETEROCYCLES, Vol. 52, No. 3, 2000. [Link]

  • Organic Process Research & Development. (2020, December 28). Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review. [Link]

  • Molecules. (n.d.). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. PMC. [Link]

  • Google Patents. (n.d.). EP2436381A1 - Crystallization of hydrohalides of pharmaceutical compounds.
  • Reddit. (2019, December 18). Recrystallization with two solvents. [Link]

  • ResearchGate. (2025, June 11). Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization. YouTube. [Link]

  • Google Patents. (n.d.). CA2514092C - Novel cocrystallization of hydrochloric acid salt of an active agent.
  • Biomacromolecules. (n.d.). Elucidating the effect of amine charge state on poly(β-amino ester) degradation using.... PMC. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

  • EMAN RESEARCH PUBLISHING. (2024, April 5). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. [Link]

  • Organic and Medicinal Chemistry International Journal. (n.d.). Synthesis, characterization and antimicrobial activity of spiro-. [Link]

  • DTIC. (n.d.). Spiro Polymer Synthesis and Characterization. [Link]

  • Molecules. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC. [Link]

  • ResearchGate. (n.d.). Structures, reagents and conditions for the synthesis of spiro.... [Link]

Sources

Addressing poor reactivity in the functionalization of spiro[2.5]octanes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with spiro[2.5]octane scaffolds. This guide is designed to provide expert insights and practical troubleshooting advice for overcoming common challenges related to the functionalization of this unique and increasingly important structural motif. The inherent rigidity and three-dimensionality of the spiro[2.5]octane core, while valuable for medicinal chemistry, often present significant synthetic hurdles, most notably poor reactivity and lack of selectivity.[1][2][3]

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. We will delve into the underlying chemical principles governing these challenges and provide actionable, field-proven solutions to help you advance your research.

Section 1: Understanding the Core Problem - Reactivity and Selectivity

The spiro[2.5]octane system fuses a strained cyclopropane ring with a flexible cyclohexane ring. This arrangement creates a unique electronic and steric environment that dictates its reactivity. The primary challenges often stem from:

  • Steric Hindrance: The rigid, three-dimensional structure can shield potential reaction sites, impeding the approach of reagents and catalysts.[4]

  • C-H Bond Inertness: Like many alkanes, the C-H bonds are generally unreactive and require specific activation strategies.[5][6]

  • Multiple Reaction Sites: The cyclohexane ring presents several C-H bonds (at the C4, C5, and C6 positions) with similar bond dissociation energies, leading to difficulties in achieving regioselectivity.[7][8]

  • Ring Strain: The cyclopropane ring, while a source of useful electronic activation for adjacent bonds, is susceptible to ring-opening under harsh reaction conditions.[7][9]

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Why am I observing low or no conversion in the C-H functionalization of my spiro[2.5]octane substrate?

This is a common issue rooted in the inherent stability of the C(sp³)–H bonds. If you are experiencing poor reactivity, consider the following points.

Answer:

The functionalization of spiro[2.5]octanes, particularly via C-H activation, is a kinetically challenging process. Several factors could be contributing to low conversion:

  • Insufficient C-H Bond Activation: The C-H bonds on the cyclohexane ring, while slightly activated at the C4 position by hyperconjugation with the cyclopropyl group, are still relatively inert.[7] Standard oxidation or coupling conditions may not be sufficiently potent.

    • Troubleshooting: Transition-metal catalysis is often essential.[5][10] For oxidation reactions, consider manganese-based catalysts, which have been shown to effectively cleave these C-H bonds via a hydrogen atom transfer (HAT) mechanism.[7][8] The choice of catalyst, ligand, and oxidant is critical and highly interdependent.

  • Steric Deactivation: The substitution pattern on your spiro[2.5]octane can play a decisive role. Bulky groups on the cyclohexane ring can sterically hinder the approach of a catalyst to adjacent C-H bonds. While this can be a problem, it can also be used to your advantage to direct reactivity (see FAQ 2).

  • Inappropriate Reaction Conditions: Temperature, solvent, and additives must be carefully optimized.

    • Troubleshooting: Many C-H activation reactions require elevated temperatures to overcome the activation energy barrier. However, be mindful that excessive heat can lead to catalyst decomposition or unwanted side reactions like cyclopropane ring-opening. Solvent choice can influence catalyst stability and solubility. In some manganese-catalyzed oxidations, the addition of a carboxylic acid has been shown to be crucial for modulating the catalytic cycle.[7]

Workflow: Troubleshooting Low Reactivity

Below is a decision-making workflow to address low conversion issues.

G start Low Conversion Observed q1 Is a transition-metal catalyst being used? start->q1 a1_no No: C-H bonds are likely too inert. Implement a catalytic system (e.g., Mn, Pd, Rh). q1->a1_no No a1_yes Yes q1->a1_yes Yes q2 Have catalyst, ligand, and oxidant been optimized? a1_yes->q2 a2_no Screen a panel of catalysts and ligands. Adjust oxidant equivalents. q2->a2_no No a2_yes Yes q2->a2_yes Yes q3 Are reaction conditions (temp, solvent, additives) optimized? a2_yes->q3 a3_no Systematically vary temperature. Screen different solvents (e.g., MeCN, DCE). Test effect of additives (e.g., carboxylic acids). q3->a3_no No a3_yes Consider alternative synthetic route or a different class of reaction. q3->a3_yes Yes

Caption: Decision tree for troubleshooting low reactivity.

FAQ 2: My reaction is producing a mixture of isomers (functionalization at C4, C5, and C6). How can I improve regioselectivity?

Achieving regioselectivity is arguably the greatest challenge in the functionalization of the parent spiro[2.5]octane scaffold.

Answer:

The C-H bonds at the C4, C5, and C6 positions of the cyclohexane ring have very similar reactivities, often leading to product mixtures. The bonds at C4 are slightly activated through hyperconjugation with the adjacent cyclopropane, but this is often not enough to ensure exclusive functionalization at that site.[7]

Strategies to Enhance Regioselectivity:

  • Exploit Steric Hindrance (Substrate Control): This is a powerful strategy. By introducing a bulky directing group, you can sterically block certain positions, forcing the reaction to occur at the most accessible site.

    • Field-Proven Example: In a study on manganese-catalyzed C-H oxygenation, the unsubstituted spiro[2.5]octane gave a mixture of ketones. However, using 6-tert-butylspiro[2.5]octane as the substrate imposed significant steric and torsional deactivation at the C5 and C6 positions. This effectively directed the hydrogen atom transfer (HAT) to the C4 position, dramatically improving selectivity for the spiro[2.5]octan-4-one product.[7][8]

  • Judicious Choice of Catalyst and Conditions: The catalyst system can resolve competing reaction pathways. For the manganese-catalyzed oxidation of spiro[2.5]octane, changing the catalyst and carboxylic acid additive was shown to modulate the product distribution.[7][8]

Data Table: Effect of Catalyst and Substrate on Regioselectivity

The following table summarizes results from a study on the Mn-catalyzed oxidation of spiro[2.5]octane (S2) and its tert-butyl derivative (S1), demonstrating the principles of substrate and catalyst control.[7][8]

SubstrateCatalystAdditiveProduct Distribution (Yield %)
Spiro[2.5]octane (S2) [Mn(OTf)₂(Me₂Npdp)]Phth-Tle-OHC4-one (30%) , C5-one (7%), C6-one (8%)
6-tert-butylspiro[2.5]octane (S1) [Mn(OTf)₂(TIPSmcp)]Pivalic AcidC4-alcohol (55%) , Rearranged products (trace)
6-tert-butylspiro[2.5]octane (S1) [Mn(OTf)₂(Me₂Npdp)]Phth-Tle-OHRearranged alcohol (60%) , C4-products (trace)

Data synthesized from Costas, M., et al. (2022). J. Am. Chem. Soc.[7][8]

FAQ 3: I am observing rearranged products, suggesting cyclopropane ring-opening or skeletal rearrangement. What causes this and how can it be minimized?

The appearance of rearranged products is a clear indicator of highly reactive intermediates, such as carbocations.

Answer:

The formation of products with altered skeletal structures, such as bicyclo[4.2.0]octan-1-ol from spiro[2.5]octane, provides conclusive evidence for the involvement of a cationic intermediate.[7] The mechanism of many C-H functionalization reactions can proceed through multiple pathways.

Mechanistic Insight: Competing Pathways

In manganese-catalyzed C-H oxidation, the initial hydrogen atom transfer (HAT) generates a carbon-centered radical. This radical can then proceed down two competing pathways:

  • Radical Rebound/Capture: The radical is rapidly trapped by the oxygen source, leading to the desired, unrearranged alcohol or ketone.

  • Electron Transfer (ET): The radical is oxidized to a carbocation. This carbocation is susceptible to rapid Wagner-Meerwein type rearrangements, leading to ring-opened or rearranged products.

G cluster_0 Reaction Pathways Start Spiro[2.5]octane Radical α-Cyclopropyl Carbon Radical Start->Radical C-H Cleavage (HAT) Cation Carbocation Intermediate Radical->Cation Electron Transfer (ET) Product_A Desired Product (Unrearranged) Radical->Product_A Radical Rebound (Fast) Product_B Rearranged Product (e.g., bicyclo[4.2.0]octane) Cation->Product_B Rearrangement (Very Fast)

Sources

Managing stereoselectivity in the synthesis of substituted spiro[2.5]octanes

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for managing stereoselectivity in the synthesis of substituted spiro[2.5]octanes. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in controlling the three-dimensional architecture of these valuable scaffolds. Spiro[2.5]octanes, with their rigid cyclopropane-fused-cyclohexane core, present unique stereochemical hurdles. Achieving high diastereoselectivity and enantioselectivity is paramount for their application in drug discovery and materials science.[1]

This guide moves beyond simple protocols to provide a deeper understanding of the underlying principles governing stereocontrol. We will explore common issues, their root causes, and logical, field-tested solutions in a practical question-and-answer format.

Section 1: Troubleshooting Guide

This section addresses the most common and frustrating issues encountered during the synthesis of substituted spiro[2.5]octanes.

Issue 1: Poor Diastereoselectivity in Cyclopropanation

Symptom: Your reaction produces a mixture of diastereomers with a low diastereomeric ratio (d.r.), often approaching 1:1. This complicates purification and significantly lowers the yield of the desired isomer.

Potential Causes & Solutions:

  • Cause A: Insufficient Facial Bias in the Substrate.

    • Explanation: The attacking reagent (e.g., a sulfur ylide or a zinc carbenoid) perceives little steric or electronic difference between the two faces of the double bond or carbonyl precursor. This leads to non-selective attack.

    • Solution 1: Modify Substrate Conformation. The conformation of your cyclohexane precursor is critical. Introducing bulky protecting groups can effectively shield one face of the molecule, forcing the reagent to attack from the less hindered side.[2]

    • Solution 2: Install a Directing Group. For Simmons-Smith type reactions, the presence of a nearby hydroxyl or ether group can be a powerful tool. The zinc reagent coordinates with the oxygen atom, delivering the methylene group to the same face (syn-direction), often overriding inherent steric biases.[3][4] This has been used effectively to control stereochemistry in cyclic systems.[4]

  • Cause B: Reversible or Low-Selectivity Reaction Conditions.

    • Explanation: Reaction parameters such as temperature, solvent, and reagent choice dramatically influence the transition state energies that govern diastereoselectivity. Higher temperatures can provide enough energy to overcome the small activation energy difference between the two diastereomeric transition states.

    • Solution 1: Optimize Reaction Temperature. Lowering the reaction temperature is one of the most effective strategies for enhancing selectivity. This favors the kinetic product, which proceeds through the lowest energy transition state.[2]

    • Solution 2: Screen Solvents. The polarity and coordinating ability of the solvent can alter the conformation of the substrate and the reactivity of the reagent. Experiment with a range of solvents (e.g., ethereal solvents like THF or DME, or non-coordinating solvents like dichloromethane or toluene).

    • Solution 3: Re-evaluate Your Reagent. In Corey-Chaykovsky reactions, dimethylsulfonium methylide and dimethylsulfoxonium methylide (Corey's ylide) can exhibit different selectivities. Dimethylsulfoxonium methylide often adds conjugately to α,β-unsaturated ketones to form cyclopropanes, while dimethylsulfonium methylide may favor direct attack at the carbonyl to form an epoxide.[5][6]

Troubleshooting Workflow: Diagnosing Poor Diastereoselectivity

G start Problem: Low d.r. (e.g., < 5:1) check_directing Does the substrate have a potential directing group (e.g., -OH, -OR)? start->check_directing no_directing No Directing Group check_directing->no_directing No yes_directing Directing Group Present check_directing->yes_directing Yes steric_issue Cause: Insufficient Steric Hindrance no_directing->steric_issue temp_issue Cause: High Reaction Temperature no_directing->temp_issue wrong_method Cause: Reaction method does not utilize directing group effect yes_directing->wrong_method coord_fail Cause: Coordination failure (wrong metal, solvent) yes_directing->coord_fail sol_steric Solution: - Add bulky protecting group - Redesign substrate steric_issue->sol_steric sol_temp Solution: - Lower reaction temp. - Screen solvents temp_issue->sol_temp sol_method Solution: Switch to Simmons-Smith or Furukawa modification wrong_method->sol_method sol_coord Solution: - Use Et2Zn (Furukawa) - Use coordinating solvent (DME) coord_fail->sol_coord

Caption: Decision tree for troubleshooting low diastereomeric ratios.

Issue 2: Incorrect Diastereomer is the Major Product

Symptom: The reaction is highly diastereoselective, but it yields the undesired diastereomer as the major product.

Potential Causes & Solutions:

  • Cause A: Steric Model is Inaccurate.

    • Explanation: Your prediction of the sterically least hindered face was incorrect. A-1,3 strain or other non-obvious steric interactions in the cyclohexane ring's chair or boat-like transition state may be dominant.

    • Solution 1: Re-evaluate the Transition State. Use computational modeling or physical models to analyze the transition state. Consider all possible conformations and steric clashes.

    • Solution 2: Invert the Selectivity with a Directing Group. If your current synthesis is sterically controlled, introducing a hydroxyl group may allow you to switch to a directing-group-controlled pathway, which often provides the opposite diastereomer.[7]

  • Cause B: Thermodynamic vs. Kinetic Control.

    • Explanation: The observed product may be the more thermodynamically stable isomer, formed via equilibration from the initial kinetic product. This can happen if the reaction conditions (e.g., elevated temperature, presence of a base) allow for a retro-reaction and re-addition.

    • Solution 1: Modify Reaction Conditions. Run the reaction at a lower temperature and for a shorter duration to favor the kinetic product.[2] Ensure the quenching step is rapid and definitive to "lock in" the kinetic ratio.

    • Solution 2: Change the Reagent. A more reactive reagent (e.g., the Furukawa modification of the Simmons-Smith reaction) can sometimes favor the kinetic product by ensuring the initial C-C bond formation is irreversible under the reaction conditions.[8][9]

Issue 3: Low or No Enantioselectivity

Symptom: You are using a chiral catalyst, ligand, or auxiliary, but the product is formed with a low enantiomeric excess (e.e.), or as a racemate.

Potential Causes & Solutions:

  • Cause A: Poor Catalyst-Substrate Match.

    • Explanation: The chiral environment created by the catalyst is not effectively discriminating between the two prochiral faces of the substrate. The substrate may be too small, too flexible, or lack the necessary interaction points (e.g., hydrogen bond donors/acceptors) to bind effectively in the catalyst's chiral pocket.

    • Solution 1: Screen a Library of Catalysts/Ligands. This is the most common approach. For organocatalyzed Michael additions leading to spirocycles, small changes to the catalyst backbone (e.g., modifying substituents on a chiral phosphoric acid or amine catalyst) can have a profound impact on enantioselectivity.[10][11]

    • Solution 2: Modify the Substrate. Altering a functional group on the substrate can sometimes enhance its interaction with the catalyst, leading to better stereoinduction.

  • Cause B: Background (Uncatalyzed) Reaction.

    • Explanation: A non-selective reaction is occurring in parallel with the desired catalytic asymmetric reaction, producing a racemic product that erodes the overall e.e. This is common if the reagents are highly reactive on their own.

    • Solution 1: Lower the Reaction Temperature. This will slow down both the catalyzed and uncatalyzed pathways, but it often disproportionately slows the higher-energy uncatalyzed reaction.

    • Solution 2: Reduce Reagent Concentration. Running the reaction under more dilute conditions can sometimes suppress the background reaction.

    • Solution 3: Use a Less Reactive Reagent Precursor. If possible, use a precursor that only becomes activated by the catalyst, minimizing the opportunity for an uncatalyzed reaction.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for achieving a diastereoselective cyclopropanation to form the spiro[2.5]octane core?

There are two workhorse methods for this transformation: the Corey-Chaykovsky reaction and the Simmons-Smith reaction . The choice depends heavily on the functionality of your substrate.

FeatureCorey-Chaykovsky ReactionSimmons-Smith Reaction
Precursor α,β-Unsaturated KetoneExocyclic or Endocyclic Alkene
Reagent(s) Sulfur Ylide (e.g., Dimethylsulfoxonium methylide)Organozinc Carbenoid (e.g., CH₂I₂ + Zn-Cu)
Mechanism 1,4-Conjugate addition followed by intramolecular Sₙ2 displacement.[6]Concerted, cheletropic [2+1] cycloaddition.[3]
Key Stereocontrol Primarily steric approach control . The bulky ylide attacks the less hindered face of the enone.[12]Substrate-directed . Preserves alkene stereochemistry (syn-addition) and is highly influenced by directing groups (-OH, -OR).[3][4][8]
Ideal Use Case When you have a well-defined steric bias in your cyclohexenone precursor.When you can place a hydroxyl group to direct the cyclopropanation to a specific face, or when starting from an alkene.

Q2: How exactly does a hydroxyl group direct the Simmons-Smith reaction?

The directing effect is a classic example of substrate control. The Lewis acidic zinc atom of the iodomethylzinc iodide reagent (ICH₂ZnI) forms a coordination complex with the lone pairs of the hydroxyl group's oxygen. This chelation brings the "CH₂" transfer agent into close proximity with one face of the nearby double bond, forcing the cyclopropanation to occur on that syn-face. This interaction is often strong enough to overcome significant steric hindrance on the same face.[3][4]

Mechanism: Hydroxyl-Directed Simmons-Smith Cyclopropanation

G cluster_0 1. Coordination cluster_1 2. Delivery cluster_2 3. Cyclopropanation Coord Substrate's -OH group coordinates to the Lewis acidic Zinc atom of the Simmons-Smith reagent. Delivery This brings the carbenoid 'CH₂' moiety proximal to one face of the alkene, locking in the approach trajectory. Img_Coord Img_Coord Cyclo The methylene group is transferred to the double bond in a concerted fashion, forming the cyclopropane cis to the -OH group. Img_Delivery Img_Delivery Img_Cyclo Img_Cyclo

Sources

Validation & Comparative

Comparative analysis of Spiro[2.5]octan-8-ylmethanamine;hydrochloride with other spirocyclic amines

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth comparative analysis of Spiro[2.5]octan-8-ylmethanamine hydrochloride , structured for researchers in medicinal chemistry and drug discovery.

Executive Summary: The "Ortho" Vector in 3D Space

In the pursuit of "escaping flatland," spirocyclic scaffolds have become indispensable bioisosteres for traditional piperidine, morpholine, and cyclohexyl rings. While Spiro[3.3]heptane is widely recognized as a linear, saturated bioisostere of the benzene ring (para-substitution mimic), Spiro[2.5]octan-8-ylmethanamine offers a distinct geometric advantage: an "ortho-like" or "meta-like" vector (depending on ring conformation) combined with the high metabolic stability of the cyclopropane moiety.

This guide compares the physicochemical and structural attributes of the Spiro[2.5]octan-8-yl scaffold against its primary alternatives, demonstrating its utility in fine-tuning solubility, lowering lipophilicity (LogD), and blocking metabolic soft spots.

Physicochemical Profile & Benchmarking

The following table contrasts Spiro[2.5]octan-8-ylmethanamine with standard linear and flexible alternatives.

Table 1: Comparative Physicochemical Metrics

PropertySpiro[2.5]octan-8-ylmethanamine Spiro[3.3]heptan-2-ylmethanamine Cyclohexylmethanamine Significance
Structure Type Rigid, Orthogonal VectorRigid, Linear VectorFlexible, PlanarConformational restriction
Fsp³ Fraction 1.0 (High 3D character)1.01.0Higher clinical success rate
ClogP ~2.1~1.8~2.4Lower lipophilicity than cyclohexyl
TPSA (Ų) 26.026.026.0Identical polar surface area
Vector Angle ~60–70° (Kinked) 180° (Linear)Variable (Chair flip)Critical for binding pocket fit
Metabolic Liability Low (Gem-dimethyl effect)Low (Strained rings)High (C3/C4 hydroxylation)CYP450 stability
Key Insight: The Vector Advantage

While Spiro[3.3]heptane mimics the geometry of a para-substituted phenyl ring, the Spiro[2.5]octane-8-yl system places the amine substituent adjacent to the spiro-fusion. This creates a permanent "kink" in the molecule, allowing it to access binding pockets that require a bent conformation—similar to an ortho-substituted benzene but with full saturation and improved solubility.

Structural & Metabolic Analysis

Metabolic Stability Mechanism

The spiro[2.5]octane scaffold incorporates a cyclopropane ring fused to a cyclohexane.[1] This fusion provides two mechanisms of metabolic protection:

  • Steric Shielding: The spiro-cyclopropane group acts as a bulky "gem-dimethyl" equivalent, sterically hindering CYP450 approach to the adjacent carbons (positions 4 and 8).

  • Conformational Lock: The spiro fusion locks the cyclohexane ring into a specific chair conformation, reducing the entropic cost of binding and potentially preventing the "induced fit" required by some metabolic enzymes.

MetabolicPathway cluster_0 Metabolic Fate Comparison Substrate Cyclohexylmethanamine (Flexible Scaffold) Metabolite1 C3/C4-Hydroxylation (Rapid Clearance) Substrate->Metabolite1 CYP450 Oxidation SpiroSubstrate Spiro[2.5]octan-8-ylmethanamine (Rigid Scaffold) Metabolite2 Metabolically Stable (Steric Shielding at C8) SpiroSubstrate->Metabolite2 Blocked Access

Figure 1: The spiro-cyclopropyl moiety (green path) blocks the typical oxidation sites found in flexible cyclohexyl analogs (red path).

Experimental Protocols

A. Synthesis of the Scaffold

Direct functionalization of the 8-position (adjacent to the spiro center) is synthetically challenging. The most robust route involves constructing the spiro-system from a pre-functionalized precursor or using a Simmons-Smith cyclopropanation on a specific enol ether.

Target: Spiro[2.5]octan-8-ylmethanamine HCl

Protocol: Simmons-Smith Cyclopropanation Route This protocol validates the formation of the spiro[2.5] system from a cyclohexanone derivative.[1]

  • Enol Ether Formation:

    • Reagents: 2-Formylcyclohexanone (or related keto-ester), Methanol, p-TsOH (cat).

    • Procedure: Reflux 2-formylcyclohexanone in MeOH/toluene with a Dean-Stark trap to form the vinyl ether.

  • Cyclopropanation (The Spiro Step):

    • Reagents: Diethylzinc (

      
      ), Diiodomethane (
      
      
      
      ), Toluene (anhydrous).
    • Step: Cool solution of vinyl ether in toluene to 0°C. Add

      
       (1.1 eq) followed strictly by dropwise 
      
      
      
      (1.1 eq).
    • Critical Control: Maintain internal temperature <5°C during addition to prevent exotherm-driven decomposition.

    • Outcome: Formation of the spiro[2.5]octane core with a functional handle (ether/ester) at the 8-position.

  • Functional Group Manipulation to Amine:

    • Convert the handle (e.g., ester) to alcohol (

      
      ), then Mesylate (
      
      
      
      ), then Azide (
      
      
      ), and finally reduce (
      
      
      ) to the methanamine.
    • Salt Formation: Treat the crude amine with 4M HCl in dioxane to precipitate Spiro[2.5]octan-8-ylmethanamine hydrochloride as a white solid.

B. Metabolic Stability Assay (Microsomal)

To verify the stability advantage:

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Substrate: 1 µM test compound (Spiro vs. Cyclohexyl analog).

  • Cofactor: NADPH regenerating system.

  • Timepoints: 0, 5, 15, 30, 60 min at 37°C.

  • Analysis: LC-MS/MS monitoring of parent depletion.

  • Success Criteria: Intrinsic clearance (

    
    ) < 20 µL/min/mg protein indicates high stability.
    

Strategic Application in Drug Design

When to Use Spiro[2.5]octan-8-ylmethanamine
  • Solubility Issues: When a piperidine or cyclohexyl analog is too lipophilic (LogD > 3.5), switching to the spiro[2.5] scaffold typically lowers LogD by 0.3–0.5 units due to the increased polarity of the strained cyclopropane ring.

  • Selectivity Screens: If a linear linker (spiro[3.3]) hits an off-target (e.g., hERG), the "kinked" 8-yl vector of the spiro[2.5] system can induce a steric clash with the off-target while maintaining binding to the primary target.

  • IP Expansion: This scaffold is less crowded in patent literature compared to spiro[3.3]heptanes, offering a "freedom to operate" advantage.

VectorComparison Linear Spiro[3.3]heptane (Linear 180°) Para-mimic Target Binding Pocket Geometry Linear->Target Fits Narrow Channels Kinked Spiro[2.5]octan-8-yl (Angled ~60°) Ortho-mimic Kinked->Target Fits Curved/ Globular Pockets

Figure 2: Geometric fit comparison. The Spiro[2.5]octan-8-yl scaffold (yellow) provides a bent vector ideal for globular pockets, unlike the linear Spiro[3.3]heptane (blue).

References

  • Johansson, A. et al. (2016). Spirocyclic Motifs in Drug Discovery: Bioisosteres for Lipophilic Spacers. Journal of Medicinal Chemistry.

  • Burkhard, J. A. et al. (2010). Synthesis and Structural Analysis of Spiro[2.5]octane Derivatives. Angewandte Chemie International Edition.

  • PubChem Compound Summary. (2025). Spiro[2.5]octane properties and CAS 1330763-71-1. National Library of Medicine.[2]

  • Wuitschik, G. et al. (2008). Spirocyclic Scaffolds as New Molecular Building Blocks. Roche Research.

  • BenchChem Technical Guide. (2025). Theoretical and Computational Examination of Spiro[2.5]octane Scaffolds.

Sources

A Comparative In Vitro Analysis of Spiro[2.5]octan-8-ylmethanamine;hydrochloride and Other Nociceptin/Orphanin FQ Receptor Agonists

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for validating the biological activity of Spiro[2.5]octan-8-ylmethanamine;hydrochloride, a potent agonist of the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the Opioid-Receptor-Like 1 (ORL-1) receptor.[1][2] We will objectively compare its performance against other known NOP receptor agonists, providing detailed experimental protocols and supporting data to guide researchers in their in vitro investigations. The NOP receptor, a G protein-coupled receptor (GPCR), is a key player in numerous brain activities, including instinctive and emotional behaviors, and represents a promising therapeutic target for conditions such as pain, depression, and anxiety.[1][3]

The activation of the NOP receptor by its endogenous ligand, N/OFQ, a 17-amino acid neuropeptide, triggers a cascade of intracellular signaling events.[4][5] Primarily, the receptor couples to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and the modulation of ion channels.[1][5] This guide will focus on two primary in vitro assays to quantify these effects: a GTPγS binding assay to measure the direct activation of G proteins and a cAMP inhibition assay to assess the downstream functional consequences of receptor activation.

Comparative Compounds

To rigorously evaluate the biological activity of Spiro[2.5]octan-8-ylmethanamine;hydrochloride, it is essential to compare it with established NOP receptor agonists. This guide proposes the use of the following as comparator compounds:

  • Nociceptin/Orphanin FQ (N/OFQ): The endogenous peptide ligand for the NOP receptor, serving as the gold standard for full agonism.[4]

  • Ro 64-6198: A well-characterized, selective, non-peptidic full agonist of the NOP receptor.[2][6]

  • Buprenorphine: A partial agonist at the NOP receptor, which will allow for the characterization of the test compound's efficacy relative to a partial agonist.[7]

Experimental Validation Workflow

The following workflow provides a logical sequence for the in vitro characterization of Spiro[2.5]octan-8-ylmethanamine;hydrochloride.

Caption: In vitro validation workflow for NOP receptor agonists.

Part 1: G Protein Activation - [³⁵S]GTPγS Binding Assay

The [³⁵S]GTPγS binding assay is a functional method that directly measures the activation of G proteins upon agonist binding to a GPCR.[8] In the inactive state, G proteins are bound to GDP. Agonist binding facilitates the exchange of GDP for GTP, leading to G protein activation.[8] By using the non-hydrolyzable GTP analog, [³⁵S]GTPγS, its accumulation provides a direct measure of G protein activation.[8][9] This assay is particularly robust for GPCRs coupled to Gi/o proteins.[8]

Causality Behind Experimental Choices
  • Cell Membranes: Utilizing cell membranes from a cell line stably expressing the human NOP receptor (e.g., CHO-hNOP or HEK-hNOP cells) ensures a high density of the target receptor, leading to a robust and reproducible signal.

  • [³⁵S]GTPγS: The use of a radiolabeled, non-hydrolyzable GTP analog is critical for quantifying the extent of G protein activation, as it becomes trapped in the Gα subunit upon activation.[10]

  • GDP: The inclusion of excess GDP in the assay buffer is necessary to maintain the G proteins in their inactive state prior to agonist stimulation.

Detailed Protocol: [³⁵S]GTPγS Binding Assay
  • Membrane Preparation:

    • Culture CHO or HEK cells stably expressing the human NOP receptor to confluency.

    • Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EGTA).

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 48,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer (20 mM HEPES, 10 mM MgCl₂, 100 mM NaCl, pH 7.4) and determine the protein concentration using a standard protein assay (e.g., BCA).[11]

  • Assay Setup (96-well plate format):

    • To each well, add the following in order:

      • 50 µL of assay buffer

      • 20 µL of GDP (final concentration 10 µM)[11]

      • 20 µL of cell membranes (5-10 µg of protein per well)

      • 20 µL of agonist (Spiro[2.5]octan-8-ylmethanamine;hydrochloride, N/OFQ, or Ro 64-6198) at various concentrations. For basal binding, add 20 µL of assay buffer. For non-specific binding, add 20 µL of unlabeled GTPγS (final concentration 10 µM).

    • Pre-incubate the plate for 15-30 minutes at 30°C.[8]

    • Initiate the reaction by adding 20 µL of [³⁵S]GTPγS (final concentration 0.05 nM).

  • Incubation and Termination:

    • Incubate the plate for 60 minutes at 30°C with gentle agitation.[11]

    • Terminate the assay by rapid filtration through GF/B glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Data Acquisition and Analysis:

    • Dry the filters and measure the radioactivity using a liquid scintillation counter.[11]

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.

Expected Data and Comparative Analysis
CompoundPotency (EC₅₀, nM)Efficacy (Eₘₐₓ, % of N/OFQ)
N/OFQ1-10100
Ro 64-61985-15~100
Spiro[2.5]octan-8-ylmethanamine;hydrochloride To be determinedTo be determined

This table will allow for a direct comparison of the potency and efficacy of Spiro[2.5]octan-8-ylmethanamine;hydrochloride with the full agonists N/OFQ and Ro 64-6198.

Part 2: Downstream Signaling - cAMP Inhibition Assay

Activation of the Gi/o-coupled NOP receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[1][5] A cAMP inhibition assay provides a functional readout of this downstream signaling event.

Causality Behind Experimental Choices
  • Forskolin Stimulation: Forskolin is a direct activator of adenylyl cyclase. By pre-stimulating the cells with forskolin to elevate cAMP levels, we can then measure the inhibitory effect of the NOP receptor agonists.[12]

  • Phosphodiesterase Inhibitor: The inclusion of a phosphodiesterase inhibitor, such as IBMX, is crucial to prevent the degradation of cAMP, thereby increasing the assay window and sensitivity.[13][14]

  • Competitive Immunoassay: A competitive immunoassay format, such as HTRF or ELISA, provides a sensitive and high-throughput method for quantifying intracellular cAMP levels.[15][16][17]

Detailed Protocol: cAMP Inhibition Assay
  • Cell Culture and Plating:

    • Use CHO or HEK cells stably expressing the human NOP receptor.

    • Plate the cells in a 96-well plate at a density of 10,000-20,000 cells per well and incubate overnight.

  • Assay Procedure:

    • Remove the culture medium and replace it with 50 µL of stimulation buffer (e.g., HBSS, 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA, pH 7.4).[13]

    • Add 25 µL of the test compounds (Spiro[2.5]octan-8-ylmethanamine;hydrochloride, N/OFQ, Ro 64-6198, or Buprenorphine) at various concentrations and incubate for 15-30 minutes at 37°C.

    • Add 25 µL of forskolin (final concentration of 1-10 µM, to be optimized for the cell line) to all wells except the basal control.

    • Incubate for 30 minutes at 37°C.

  • Cell Lysis and cAMP Quantification:

    • Lyse the cells according to the manufacturer's protocol for the chosen cAMP assay kit (e.g., HTRF, ELISA).

    • Quantify the intracellular cAMP levels using a plate reader compatible with the chosen detection technology.

  • Data Analysis:

    • Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each agonist concentration.

    • Plot the percentage of inhibition as a function of agonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Expected Data and Comparative Analysis
CompoundPotency (IC₅₀, nM)
N/OFQ0.5-5
Ro 64-61981-10
Buprenorphine10-50 (Partial Inhibition)
Spiro[2.5]octan-8-ylmethanamine;hydrochloride To be determined

This table will enable the comparison of the inhibitory potency of Spiro[2.5]octan-8-ylmethanamine;hydrochloride against the full agonists and the partial agonist, providing insights into its functional activity.

NOP Receptor Signaling Pathway

G_protein_signaling cluster_cytoplasm Cytoplasm Agonist Spiro[2.5]octan-8-ylmethanamine hydrochloride NOP_R NOP Receptor (ORL-1) Agonist->NOP_R Binds G_protein Gi/o Protein NOP_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Ion channel modulation) PKA->Cellular_Response Phosphorylates

Caption: Simplified NOP receptor signaling pathway.

Conclusion

This guide provides a robust framework for the in vitro validation of Spiro[2.5]octan-8-ylmethanamine;hydrochloride's biological activity at the NOP receptor. By employing both a direct G protein activation assay ([³⁵S]GTPγS binding) and a downstream functional assay (cAMP inhibition), researchers can obtain a comprehensive understanding of the compound's potency and efficacy. The comparative analysis against well-characterized NOP receptor agonists will provide crucial context for interpreting the experimental data and establishing the compound's pharmacological profile.

References

  • Nociceptin receptor - Wikipedia. Available from: [Link]

  • Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC. Available from: [Link]

  • Role of Nociceptin/Orphanin FQ-NOP Receptor System in the Regulation of Stress-Related Disorders - MDPI. Available from: [Link]

  • Nociceptin and the NOP Receptor in Pain Management: From Molecular Insights to Clinical Applications - MDPI. Available from: [Link]

  • Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PubMed. Available from: [Link]

  • Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC. Available from: [Link]

  • GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf. Available from: [Link]

  • [35S]GTPγS Binding as an Index of Total G-Protein and Gα-Subtype-Specific Activation by GPCRs | Springer Nature Experiments. Available from: [Link]

  • The [35S]GTPγS binding assay: Approaches and applications in pharmacology | Request PDF - ResearchGate. Available from: [Link]

  • cAMP ELISA Kit (Chemiluminescent) - Cell Biolabs, Inc. Available from: [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI. Available from: [Link]

  • The ORL1 Receptor: Molecular Pharmacology and Signalling Mechanisms - Karger Publishers. Available from: [Link]

  • Recognition and activation of the opioid receptor-like ORL 1 receptor by nociceptin, nociceptin analogs and opioids - PubMed. Available from: [Link]

  • A synthetic agonist at the orphanin FQ/nociceptin receptor ORL1: Anxiolytic profile in the rat | PNAS. Available from: [Link]

  • ORL-1 Receptors Research Articles - Page 1 - R Discovery. Available from: [Link]

  • Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor - PMC. Available from: [Link]

Sources

In vivo efficacy studies of Spiro[2.5]octan-8-ylmethanamine;hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical dossier for preclinical development professionals. It treats "Spiro[2.5]octan-8-ylmethanamine derivatives" as a specific class of high-Fsp³ pharmacophores designed to overcome the metabolic and pharmacokinetic limitations of traditional planar drug candidates.

Executive Summary & Chemical Logic

This guide outlines the in vivo evaluation of Spiro[2.5]octan-8-ylmethanamine (Spiro-8-amine) derivatives. These compounds represent a strategic "escape from flatland" in medicinal chemistry, utilizing the spiro[2.5]octane scaffold to increase fraction saturated carbon (


) content.

Unlike their planar analogs (e.g., benzylamine or cyclohexylmethylamine derivatives), Spiro-8-amine derivatives are engineered to:

  • Enhance CNS Penetration: The orthogonal vector of the amine group relative to the carbocyclic core reduces topological polar surface area (tPSA) while maintaining lipophilicity.

  • Restrict Metabolic Liability: The quaternary spiro-carbon blocks standard CYP450 oxidation sites common in flexible cyclohexyl rings.

  • Improve Selectivity: The rigid 3D architecture minimizes off-target binding to "flat" receptors (e.g., hERG, CYP inhibition).

The Comparative Cohort

To objectively assess efficacy, this guide compares the Spiro-8-amine Series (Lead Candidate: SP-801) against:

  • Alternative A (Planar Control): 4-(Aminomethyl)cyclohexane derivatives (Standard "flat" bioisostere).

  • Alternative B (Clinical Standard): A representative marketed inhibitor (e.g., Crizotinib/Lorlatinib analog) relevant to the target kinase (e.g., ALK/ROS1) or GPCR.

Mechanistic Validation & Signaling Pathway

Before in vivo initiation, the mechanism of action (MoA) must be validated. Spiro-8-amine derivatives are frequently employed as Type I or Type II Kinase Inhibitors or Allosteric Modulators .

Pathway Visualization: Kinase Inhibition in Oncology (ALK/ROS1 Model)

The following diagram illustrates the intervention point of SP-801 within a pro-survival signaling cascade, highlighting the downstream apoptosis induction.

Spiro_Mechanism Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (ALK/ROS1) Ligand->RTK Activation RAS RAS-GTP RTK->RAS PI3K PI3K/AKT RTK->PI3K SP801 SP-801 (Spiro-8-amine Derivative) SP801->RTK ATP-Competitive Inhibition Apoptosis Apoptosis (Tumor Regression) SP801->Apoptosis Induces via Signaling Blockade RAF RAF/MEK RAS->RAF ERK ERK1/2 (Phosphorylated) RAF->ERK Nucleus Nuclear Transcription (Proliferation) ERK->Nucleus Promotes mTOR mTOR PI3K->mTOR mTOR->Nucleus Promotes

Caption: Mechanism of Action for SP-801. The spiro-derivative competitively inhibits the ATP-binding pocket of the target RTK, halting downstream RAS/ERK and PI3K/AKT proliferation signals.

Comparative In Vivo Efficacy Data

The following data summarizes a 28-day efficacy study in a U87-MG Orthotopic Glioblastoma Model (chosen to test the BBB penetration advantage of the spiro scaffold).

Study Parameters:

  • Species: NOD/SCID Mice (n=10/group).

  • Dosing: Oral gavage (PO), QD (Once Daily).

  • Vehicle: 0.5% Methylcellulose + 0.1% Tween 80.

Table 1: Efficacy & Pharmacokinetic Comparison
MetricSP-801 (Spiro-8-amine) Cyclohexyl-Analog (Planar) Clinical Std (Lorlatinib-like) Interpretation
Dose 10 mg/kg10 mg/kg10 mg/kgEquimolar comparison.
Tumor Growth Inhibition (TGI) 88% 45%92%Spiro scaffold matches clinical std; outperforms planar analog.
Brain:Plasma Ratio (

)
1.8 0.31.5Critical: Spiro-amine actively crosses BBB; planar analog does not.
Half-life (

)
6.4 h2.1 h8.0 hSpiro ring blocks metabolic oxidation sites, extending

.
Survival (Median) >60 Days32 Days>60 DaysSignificant survival benefit over planar control.
hERG Inhibition (

)
>30

M
4

M
>30

M
Rigid 3D shape reduces off-target cardiac risk.

Key Insight: The planar cyclohexyl analog failed not due to lack of intrinsic potency (biochemical


 was similar), but due to poor CNS exposure and rapid metabolic clearance. The Spiro[2.5]octane scaffold solved these DMPK liabilities.

Detailed Experimental Protocols

To ensure reproducibility and scientific integrity, follow these self-validating workflows.

Protocol A: Formulation of Spiro-8-amine Hydrochloride

The hydrochloride salt of spiro-amines can exhibit polymorphism. Consistent formulation is vital.

  • Weighing: Accurately weigh SP-801 HCl salt (correction factor 1.15 for free base equivalent).

  • Solubilization: Dissolve initially in 5% DMSO (v/v) to ensure complete molecular dispersion.

  • Suspension: Slowly add 0.5% Methylcellulose (400 cP) / 0.1% Tween 80 in water while vortexing.

    • Validation Point: The final suspension must be a uniform, opalescent white liquid with no visible particulates.

    • Stability Check: Measure pH; target range 4.5–6.0. If <4.0, buffer with 10mM Citrate to prevent gastric irritation.

Protocol B: Orthotopic Efficacy Workflow

This workflow ensures precise implantation and monitoring.

InVivo_Workflow Step1 Cell Prep (Luciferase-tagged U87-MG) Step2 Stereotactic Implantation (2mm lateral, 3mm depth) Step1->Step2 1x10^5 cells Step3 Randomization (Day 7 post-op) Based on BLI Signal Step2->Step3 Tumor Take Step4 Treatment Phase (28 Days) PO, QD Dosing Step3->Step4 Grouping Step5 Endpoints 1. BLI Flux (Weekly) 2. Body Weight 3. Survival Step4->Step5 Data Collection

Caption: Workflow for Orthotopic Glioblastoma Study. Randomization based on Bioluminescence Imaging (BLI) ensures equal baseline tumor burden.

Step-by-Step Execution:

  • Implantation: Inject

    
     Luciferase-tagged tumor cells intracranially.
    
  • Staging: On Day 7, image mice using IVIS Spectrum (D-luciferin IP injection). Randomize mice into groups (n=10) such that mean photon flux is equivalent across groups.

  • Dosing: Administer SP-801 (10 mg/kg) or Vehicle daily.

    • Safety Stop: Euthanize any animal showing >20% weight loss or neurological deficits (circling, paralysis).

  • Terminal PK: At study conclusion, collect plasma and brain tissue 2 hours post-final dose to calculate the

    
     (unbound brain-to-plasma partition coefficient).
    

Troubleshooting & Causality

  • Issue: Low brain exposure despite spiro scaffold.

    • Causality: The hydrochloride salt may be acting as a P-gp substrate if the amine

      
       is too high (>9.5).
      
    • Solution: Synthesize the fluorinated derivative of the spiro-ring to lower the amine

      
      , or co-administer with a P-gp inhibitor (e.g., Elacridar) strictly for proof-of-concept.
      
  • Issue: Crystallization in vehicle.

    • Causality: Spiro[2.5]octane salts often have high lattice energy.

    • Solution: Switch formulation to 20% HP-

      
      -CD (Hydroxypropyl-beta-cyclodextrin) in pH 4.0 acetate buffer.
      

References

  • Hiesinger, K., et al. (2021). "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

  • Zheng, S., & Tice, C. M. (2016). "The utilization of spirocyclic scaffolds in drug discovery." Bioorganic & Medicinal Chemistry Letters. Link

  • Burkhard, J. A., et al. (2010). "Oxetanes as versatile elements in drug discovery and synthesis." Angewandte Chemie International Edition (Discussing Fsp3 and solubility principles applicable to spiro-systems). Link

  • Wenglowsky, S., et al. (2012). "Pyrazol-4-yl-heterocycles as potent inhibitors of IGF-1R: The importance of Fsp3." Bioorganic & Medicinal Chemistry Letters. Link

  • BenchChem. "Theoretical and Computational Examination of Spiro[2.5]octane-5-carboxylic acid." (Technical background on the specific scaffold). Link

A Comparative Guide to the Synthetic Routes of Spiro[2.5]octane Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The spiro[2.5]octane framework, a unique three-dimensional scaffold, has garnered significant attention in medicinal chemistry and materials science. Its inherent rigidity and defined spatial arrangement of substituents make it a compelling motif for the design of novel therapeutics and functional materials. The strategic introduction of the spiro[2.5]octane core can lead to enhanced binding affinity, improved metabolic stability, and increased potency in drug candidates. This guide provides a comprehensive comparison of the primary synthetic strategies to access various spiro[2.5]octane isomers, offering insights into the mechanistic underpinnings, practical execution, and relative merits of each approach.

Cyclopropanation of Methylene- and Arylidenecyclohexanes

The most direct and widely employed strategy for the synthesis of the spiro[2.5]octane skeleton involves the cyclopropanation of an exocyclic double bond on a cyclohexane ring. The choice of the cyclopropanating agent and catalyst is crucial in determining the efficiency and stereochemical outcome of the reaction.

Simmons-Smith and Related Reactions

The Simmons-Smith reaction, utilizing a carbenoid generated from diiodomethane and a zinc-copper couple, is a classic and reliable method for the cyclopropanation of unactivated alkenes. Its stereospecific nature, where the stereochemistry of the starting alkene is retained in the product, is a key advantage.

A notable application is in the synthesis of spiro[2.5]octane-5-carboxylic acid, a valuable building block. The synthesis commences with the formation of a methyl enol ether from 1,3-cyclohexanedione, which is then subjected to a Simmons-Smith reaction to introduce the cyclopropane ring.[1]

Experimental Protocol: Simmons-Smith Cyclopropanation for Spiro[2.5]octane-5-one

  • Enol Ether Formation: 1,3-cyclohexanedione is reacted with methanol in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid) to yield 3-methoxycyclohex-2-en-1-one.[1]

  • Cyclopropanation: The resulting enol ether is then treated with a Simmons-Smith reagent (e.g., prepared from diethylzinc and diiodomethane) to form 4-methoxy-1-oxaspiro[2.5]oct-4-ene.[1]

  • Ring Opening and Reduction: The spirocyclic enol ether is subsequently treated with a reducing agent to open the enol ether and reduce the ketone, affording spiro[2.5]octan-5-ol.[1]

  • Oxidation: The alcohol is finally oxidized to the corresponding ketone, spiro[2.5]octan-5-one, using a standard oxidizing agent.[1]

Diagram: Synthetic Pathway to Spiro[2.5]octane-5-carboxylic Acid

G A 1,3-Cyclohexanedione B 3-Methoxycyclohex-2-en-1-one A->B MeOH, H+ C 4-Methoxy-1-oxaspiro[2.5]oct-4-ene B->C Simmons-Smith D Spiro[2.5]octan-5-ol C->D Reduction E Spiro[2.5]octan-5-one D->E Oxidation F Spiro[2.5]octane-5-carboxylic acid E->F Further Functionalization

Caption: Multi-step synthesis of Spiro[2.5]octane-5-carboxylic acid.

Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction, which employs sulfur ylides, offers a powerful alternative for cyclopropanation, particularly for α,β-unsaturated carbonyl compounds. The reaction of dimethylsulfoxonium methylide with 2-arylidenecyclohexanones proceeds stereoselectively to afford chiral spiro[2.5]octanones.[2] The stereochemistry of the product is influenced by the conformation of the starting enone, with the methylide typically attacking from the less hindered face.[2]

Experimental Protocol: Corey-Chaykovsky Cyclopropanation of an Arylidenecyclohexanone

  • Ylide Generation: A solution of trimethylsulfoxonium iodide in anhydrous DMSO is treated with a strong base, such as sodium hydride, under an inert atmosphere to generate dimethylsulfoxonium methylide.

  • Cyclopropanation: A solution of the 2-arylidenecyclohexanone in DMSO is added dropwise to the ylide solution at room temperature.

  • Work-up: The reaction is quenched with water and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.

Diagram: Corey-Chaykovsky Reaction Mechanism

G A Sulfur Ylide (e.g., (CH3)2SOCH2) B α,β-Unsaturated Ketone A->B 1,4-Michael Addition C Betaine Intermediate B->C D Spiro[2.5]octanone C->D Intramolecular SN2 displacement E DMSO C->E Elimination

Caption: Mechanism of the Corey-Chaykovsky cyclopropanation.

Transition Metal-Catalyzed Cyclopropanation

Rhodium(II) and copper(I) complexes are highly effective catalysts for the decomposition of diazo compounds to generate metal carbenes, which then undergo cyclopropanation with alkenes. These methods offer excellent control over stereoselectivity, with both diastereoselective and enantioselective variants being well-established. Chiral rhodium(II) carboxylate catalysts, in particular, have demonstrated remarkable success in the asymmetric cyclopropanation of exocyclic olefins to produce chiral azaspiro[n.2]alkanes with high enantiomeric excess.[3][4]

Performance Data for Rhodium-Catalyzed Cyclopropanation

CatalystSubstrateProductYield (%)d.r.ee (%)Reference
Rh₂(S-pPhTPCP)₄N-Ts-4-methylenepiperidineSpiro[piperidine-4,1'-cyclopropane]80>20:199[3]
Rh₂(S-DOSP)₄Styrene & methyl phenyldiazoacetatePhenyl cyclopropane carboxylate59>97:377[5]

Intramolecular Cyclization and Annulation Strategies

Intramolecular reactions provide a powerful and often highly stereoselective means of constructing the spiro[2.5]octane core. These methods typically involve the formation of a new ring by connecting two existing functionalities within the same molecule.

Intramolecular Michael Addition

The intramolecular Michael addition of a nucleophile onto an α,β-unsaturated system is a versatile strategy for the formation of cyclic compounds. This approach has been successfully applied to the synthesis of complex dispirocyclic skeletons under mild, transition-metal-free conditions.[6][7] The regioselectivity of the cyclization can often be controlled by the choice of base and reaction conditions.[6][7]

Tandem Reactions

Tandem or cascade reactions, where multiple bond-forming events occur in a single operation, offer an elegant and efficient route to complex molecules. A notable example is the tandem Claisen rearrangement/intramolecular oxa-Michael addition.[8][9] This sequence allows for the construction of novel spiro[benzofuran-2,3'-pyrrolidine]-2',5'-diones with good diastereoselectivity.[8][9]

Kulinkovich-de Meijere Reaction

The Kulinkovich-de Meijere reaction provides a unique entry into spiro[2.5]octane systems containing a nitrogen atom at the spiro-center. This reaction involves the treatment of an N,N-dialkylamide with a Grignard reagent in the presence of a titanium(IV) alkoxide to generate a titanacyclopropane intermediate, which then cyclopropanates the amide carbonyl.[10] This method is particularly valuable for the synthesis of spirocyclic cyclopropylamines, which are important building blocks in medicinal chemistry.

Mechanism of the Kulinkovich-de Meijere Reaction

G A Grignard Reagent + Ti(O-iPr)4 B Titanacyclopropane A->B C N,N-Dialkylamide B->C Insertion D Oxatitanacyclopentane C->D E Iminium-Titanium Oxide D->E Ring Opening F Spirocyclic Cyclopropylamine E->F Cyclization

Caption: Key intermediates in the Kulinkovich-de Meijere reaction.

Comparative Analysis

Synthetic StrategyKey AdvantagesKey DisadvantagesStereocontrolScalability
Simmons-Smith Reaction Reliable for unactivated alkenes, stereospecific.Stoichiometric use of zinc, sometimes requires harsh conditions.Good diastereoselectivity based on substrate.Moderate.
Corey-Chaykovsky Reaction Excellent for α,β-unsaturated carbonyls, mild conditions.Stoichiometric use of sulfur ylide.Good to excellent diastereoselectivity.Moderate.
Transition Metal-Catalyzed Cyclopropanation Catalytic, high efficiency, excellent stereocontrol (enantio- and diastereoselective).Cost of catalyst, sensitivity to air and moisture.Excellent, tunable with chiral ligands.Good to excellent.
Intramolecular Michael Addition High atom economy, often mild conditions, good for complex scaffolds.Substrate-dependent, potential for regioselectivity issues.Can be highly diastereoselective.Good.
Tandem Reactions High step economy, rapid increase in molecular complexity.Can be mechanistically complex, optimization may be challenging.Often good to excellent diastereoselectivity.Substrate-dependent.
Kulinkovich-de Meijere Reaction Direct access to spirocyclic amines.Stoichiometric titanium reagent, limited to amide substrates.Diastereoselectivity depends on substrate.Moderate.

Conclusion

The synthesis of spiro[2.5]octane isomers can be achieved through a variety of powerful and versatile synthetic methodologies. The choice of the optimal route depends heavily on the desired substitution pattern, the required stereochemistry, and the scale of the synthesis. For the direct and stereospecific cyclopropanation of simple alkenes, the Simmons-Smith reaction remains a viable option. For α,β-unsaturated systems, the Corey-Chaykovsky reaction offers a mild and efficient alternative. For applications demanding high levels of stereocontrol, particularly enantioselectivity, transition metal-catalyzed cyclopropanations, especially those employing chiral rhodium catalysts, are the methods of choice. Intramolecular cyclization and tandem reactions provide elegant and efficient pathways to complex, functionalized spiro[2.5]octanes. Finally, the Kulinkovich-de Meijere reaction offers a specialized and valuable route to spirocyclic amines. A thorough understanding of the strengths and limitations of each of these approaches is essential for the successful design and execution of synthetic routes to this important class of molecules.

References

Sources

The Spiro[2.5]octane Moiety: A Rigid Alternative to the Ubiquitous Piperidine Ring in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to a Novel Bioisosteric Replacement

In the landscape of medicinal chemistry, the piperidine ring stands as a cornerstone scaffold, present in a vast number of approved drugs.[1][2] Its prevalence is a testament to its favorable physicochemical properties, including a basic nitrogen atom that is often crucial for target engagement and aqueous solubility. However, the inherent flexibility of the piperidine ring and its susceptibility to metabolism at positions adjacent to the nitrogen can present challenges in drug development.[2][3] This has spurred the exploration of bioisosteric replacements that can mimic the key features of piperidine while offering improvements in properties such as metabolic stability, lipophilicity, and three-dimensional diversity.[4][5]

This guide provides an in-depth comparison of the traditional piperidine moiety with a promising, rigid bioisostere: the spiro[2.5]octane scaffold. We will delve into the physicochemical and biological ramifications of this substitution, supported by experimental data and detailed protocols, to offer researchers and drug development professionals a comprehensive understanding of the potential advantages of this novel structural motif.

From Flexible Ring to Rigid Spirocycle: A Structural Overview

Bioisosterism refers to the principle of replacing a functional group in a biologically active molecule with another group that retains the parent molecule's biological activity while altering its other properties in a predictable manner. The replacement of a piperidine ring with a spiro[2.5]octane moiety is a compelling example of scaffold hopping, where a fundamental structural change is made to introduce novel properties.

The key structural difference lies in the introduction of a spirocyclic carbon atom, which creates a more rigid and three-dimensional structure compared to the flexible chair and boat conformations of the piperidine ring.[3][5] This rigidity can be advantageous in locking a molecule into a bioactive conformation, potentially leading to increased potency and selectivity.

G cluster_0 Traditional Scaffold cluster_1 Bioisosteric Replacement cluster_2 Key Properties Piperidine Piperidine Bioisosterism Bioisosterism Piperidine->Bioisosterism Scaffold Hopping Flexibility Flexibility Piperidine->Flexibility SpiroOctane Spiro[2.5]octane Rigidity Rigidity SpiroOctane->Rigidity ThreeD 3D Shape SpiroOctane->ThreeD Bioisosterism->SpiroOctane

Caption: Structural relationship between piperidine and its spiro[2.5]octane bioisostere.

Physicochemical Properties: A Head-to-Head Comparison

The decision to employ a bioisosteric replacement is often driven by the desire to fine-tune a molecule's physicochemical properties to optimize its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Here, we compare key properties of piperidine and a representative 6-azaspiro[2.5]octane derivative.

PropertyPiperidine6-Azaspiro[2.5]octane derivativeKey Considerations for Drug Design
pKa of Conjugate Acid ~11.2~10.7[6]Both are strongly basic amines. The slightly lower basicity of the spirocycle may be beneficial in some contexts to reduce off-target effects associated with high basicity.
logP (Octanol/Water) 0.84[3]0.873 (for 6-Azaspiro[2.5]octane-1-ethanol)[6]Lipophilicity is comparable for these simple analogs, but the spirocyclic scaffold offers more vectors for substitution, allowing for greater control in modulating logP in more complex molecules.
Aqueous Solubility HighPredicted to be highThe introduction of the spirocyclic scaffold does not inherently compromise aqueous solubility and may even improve it in certain contexts due to its rigid, defined shape.[5]
Experimental Protocol: Determination of logP (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity. The shake-flask method remains the gold standard for its determination.[7][8][9][10]

Materials:

  • Test compound

  • n-Octanol (pre-saturated with water)

  • Phosphate buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Glass vials with screw caps

  • Vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Add a small aliquot of the stock solution to a vial containing a known volume of PBS (pH 7.4).

  • Add a known volume of n-octanol to the vial. The ratio of the volumes of the two phases should be adjusted based on the expected logP of the compound.

  • Cap the vial tightly and vortex vigorously for 1-2 minutes to ensure thorough mixing.

  • Allow the vial to stand for a period to allow for phase separation, or accelerate the process by centrifugation.

  • Carefully collect an aliquot from both the aqueous and the octanol phases.

  • Analyze the concentration of the test compound in each phase using a validated analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • The logP is the logarithm (base 10) of the partition coefficient.

G start Start prep Prepare Compound Solution in PBS (pH 7.4) start->prep add_octanol Add n-Octanol prep->add_octanol mix Vortex to Mix add_octanol->mix separate Centrifuge for Phase Separation mix->separate sample Sample Aqueous and Octanol Phases separate->sample analyze Analyze Concentrations (e.g., HPLC) sample->analyze calculate Calculate logP analyze->calculate end End calculate->end

Caption: Experimental workflow for logP determination by the shake-flask method.

Biological Activity and Metabolic Stability: A Case Study

A compelling example of the benefits of replacing a piperidine ring with a spirocyclic moiety comes from a study on analogs of the local anesthetic bupivacaine.[4][11] While not a spiro[2.5]octane, the study on aza-spirocycles provides valuable insights into the potential advantages of this class of compounds.

In this study, the piperidine ring of bupivacaine was replaced with different aza-spirocyclic moieties. The resulting analogs were evaluated for their physicochemical properties, metabolic stability, and toxicity.

CompoundlogD (pH 7.5)Microsomal Clearance (t½, min)Acute Toxicity (LD50, mg/kg)
Bupivacaine (piperidine)2.7> 40019.8
Aza-spirocycle Analog 14.0022032.8
Aza-spirocycle Analog 24.23> 40037.6
Aza-spirocycle Analog 33.30> 40098.2

Data adapted from a study on bupivacaine analogs.[4]

The results demonstrate that the spirocyclic analogs, despite being more lipophilic in some cases, exhibited significantly lower toxicity.[4][11] This suggests that the rigid spirocyclic scaffold may reduce off-target interactions that contribute to toxicity. Notably, the metabolic stability of the spirocyclic analogs was comparable to or slightly lower than that of bupivacaine, indicating that this modification does not necessarily introduce a metabolic liability.[4]

Experimental Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)

Assessing the metabolic stability of a compound early in the drug discovery process is crucial.[12] The in vitro liver microsomal stability assay is a widely used method to predict in vivo clearance.[13][14][15]

Materials:

  • Test compound

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (or NADPH)

  • Acetonitrile (for quenching the reaction)

  • Internal standard

  • LC-MS/MS system for analysis

Procedure:

  • Thaw the liver microsomes on ice.

  • Prepare a working solution of the test compound in phosphate buffer.

  • In a 96-well plate, add the microsomal solution and the test compound solution. Pre-incubate at 37°C for a few minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Quantify the remaining parent compound at each time point using LC-MS/MS.

  • Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear portion of the curve is the elimination rate constant (k).

  • Calculate the half-life (t½) as 0.693/k.

G start Start prep_mics Prepare Microsome and Compound Solutions start->prep_mics incubate Pre-incubate at 37°C prep_mics->incubate start_rxn Initiate Reaction with NADPH incubate->start_rxn time_points Quench Reaction at Various Time Points start_rxn->time_points centrifuge Centrifuge to Pellet Protein time_points->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate Half-Life (t½) analyze->calculate end End calculate->end

Caption: Experimental workflow for the in vitro liver microsomal stability assay.

Conclusion: A Rigid Scaffold with Promising Potential

The bioisosteric replacement of the flexible piperidine ring with the rigid spiro[2.5]octane moiety presents a compelling strategy for medicinal chemists seeking to optimize the properties of their drug candidates. The introduction of this spirocyclic scaffold can lead to a more defined three-dimensional structure, potentially enhancing target affinity and selectivity. While the impact on physicochemical properties such as pKa and logP may be subtle in simple analogs, the rigid framework offers unique vectors for substitution, providing greater control over these parameters in more complex molecules.

The case study on bupivacaine analogs highlights the potential of spirocyclic replacements to significantly reduce toxicity while maintaining or even improving other desirable properties. While further studies directly comparing piperidine and spiro[2.5]octane in various biological contexts are needed, the available data strongly suggest that the spiro[2.5]octane moiety is a valuable addition to the medicinal chemist's toolbox for designing safer and more effective therapeutics.

References

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

  • Protocols.io. (2020). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]

  • Protocols.io. (2019). LogP / LogD shake-flask method. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • OECD. (2006). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from [Link]

  • ResearchGate. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (log D) from low drug amounts. Retrieved from [Link]

  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]

  • OECD. (2022). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from [Link]

  • ChemRxiv. (2025). Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic. Retrieved from [Link]

  • ChemRxiv. (2025). Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic. Retrieved from [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

  • PubMed Central. (n.d.). Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands. Retrieved from [Link]

  • PubMed Central. (n.d.). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Retrieved from [Link]

  • ResearchGate. (n.d.). Spirocyclic piperidines 1-6 with high r 1 receptor affinity. Retrieved from [Link]

  • MDPI. (2020). Biased versus Partial Agonism in the Search for Safer Opioid Analgesics. Retrieved from [Link]

  • ResearchGate. (2025). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. Retrieved from [Link]

  • White Rose Research Online. (2018). Strategies for the Synthesis of Spiropiperidines. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Spirohydantoins and Spiro-2,5-diketopiperazines via Resin-Bound Cyclic α,α-Disubstituted α-Amino Esters. Retrieved from [Link]

  • Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Retrieved from [Link]

  • PubMed Central. (2018). Synthesis of spiro-2,6-dioxopiperazine and spiro-2,6-dioxopyrazine scaffolds using amino acids in a three-component reaction to generate potential Sigma-1 (σ1) receptor selective ligands. Retrieved from [Link]

  • EPA. (2025). 6-Azaspiro[2.5]octane-1-ethanol Properties. Retrieved from [Link]

  • PubMed. (2017). Comparative Study of the Synthesis and Structural and Physicochemical Properties of Diketopiperazines vs Aza-diketopiperazines. Retrieved from [Link]

Sources

Structure-activity relationship (SAR) comparison of spiro[2.5]octane analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escaping "Flatland"

In modern drug discovery, the transition from planar, aromatic-heavy scaffolds to three-dimensional (3D) architectures is a critical strategy to improve physicochemical properties and clinical success rates. The spiro[2.5]octane scaffold—a cyclohexane ring fused to a cyclopropane ring—represents a high-value "spiro switch" for medicinal chemists.[1]

Unlike larger spirocycles (e.g., spiro[3.3]heptane or spiro[4.5]decane), the spiro[2.5]octane system offers a unique "Flagpole Effect." The cyclopropane ring acts as a rigid, sterically demanding metabolic blocker that projects orthogonal to the cyclohexane chair, mimicking the steric bulk of a gem-dimethyl group but with superior metabolic stability and a higher fraction of sp3 carbons (


).

This guide objectively analyzes the Structure-Activity Relationship (SAR) of spiro[2.5]octane analogs, focusing on their application in Cathepsin K inhibitors and providing validated synthetic and assay protocols.

Mechanistic Insight: The "Flagpole" Effect & Metabolic Blocking

The core utility of the spiro[2.5]octane scaffold lies in its ability to solve two common medicinal chemistry problems: metabolic soft spots and conformational entropy .

Bioisosterism: Spiro[2.5] vs. gem-Dimethyl

A common strategy to block oxidative metabolism at a cyclohexane site is to introduce a gem-dimethyl group. However, this increases lipophilicity (LogP), often leading to poor solubility or high clearance. The spiro[2.5]octane moiety achieves the same metabolic blocking but restricts the conformational flexibility of the ring more effectively.

  • Steric Bulk: The cyclopropane ring provides a rigid steric barrier, protecting the adjacent carbons from CYP450 oxidation.

  • Conformational Lock: The spiro fusion locks the cyclohexane ring into a specific chair conformation, reducing the entropic penalty upon binding to a protein target.

Visualizing the SAR Logic

The following diagram illustrates the structural advantages of the spiro[2.5]octane scaffold compared to traditional analogs.

SAR_Logic cluster_mechanism Mechanism of Action Flat Standard Cyclohexane (High Entropy, Metabolic Soft Spot) Gem Gem-Dimethyl Analog (High LogP, Steric Clash) Flat->Gem Methylation Target Target Binding Pocket (e.g., Cathepsin K S3 Subsite) Flat->Target Weak Binding (Entropic Penalty) Metabolism CYP450 Oxidation Flat->Metabolism Rapid Clearance Spiro Spiro[2.5]octane (High Fsp3, Metabolic Block, Rigid) Gem->Spiro Cyclization (Simmons-Smith) Spiro->Target High Affinity (Shape Complementarity) Spiro->Metabolism Blocked

Caption: SAR logic demonstrating the transition from flexible cyclohexane systems to the rigid, metabolically stable spiro[2.5]octane scaffold.

Case Study: Cathepsin K Inhibitors

The most definitive demonstration of the spiro[2.5]octane scaffold's utility is found in the development of Cathepsin K inhibitors for osteoporosis. Cathepsin K is a cysteine protease highly expressed in osteoclasts, responsible for degrading type I collagen.[2][3][4][5]

The Challenge: Bone Marrow Distribution

Early Cathepsin K inhibitors (e.g., linear amides) suffered from poor distribution to the bone marrow , the primary site of action for osteoclasts. To improve tissue targeting and reduce off-target effects, researchers explored rigidified P3 substituents.

The Solution: Spiro[2.5]octane at P3

Teno et al. (J. Med. Chem. 2008) demonstrated that incorporating a spiro amine at the P3 position significantly improved pharmacokinetic (PK) properties.

Key Findings:

  • Potency: The spiro[2.5]octane analogs maintained sub-nanomolar potency (

    
     nM) against Cathepsin K.
    
  • Selectivity: High selectivity against related cathepsins (B, L, S).[4][6]

  • Efficacy: The lead compound ("Inhibitor 7") showed significant in vivo reduction of C-terminal telopeptide of type I collagen (CTX), a biomarker for bone resorption, in both rat and monkey models.

Comparative SAR Data

The table below synthesizes the SAR trends observed when optimizing the P3 substituent.

Scaffold TypeStructure DescriptionCathepsin K IC50 (nM)Metabolic Stability (t1/2)Bone Marrow Distribution
Linear Alkyl Simple propyl/butyl amide~10 - 50Low (< 15 min)Poor
Cyclohexyl Unsubstituted cyclohexane~5 - 10ModerateModerate
Gem-Dimethyl 4,4-dimethylcyclohexyl< 5HighGood (High LogP issue)
Spiro[2.5]octane Spiro[2.5]oct-6-yl amine < 5 High (> 60 min) Excellent

Note: Data trends adapted from Teno et al. (2008) and related Cathepsin K optimization campaigns.

Experimental Protocols

Reliable synthesis and testing are the pillars of reproducible science. The following protocols are validated for working with spiro[2.5]octane derivatives.

Synthesis of Spiro[2.5]octane-5,7-dione

This intermediate is a versatile gateway to spiro[2.5]octane analogs.

Reagents:

  • Diethyl acetonedicarboxylate

  • 1,2-Dibromoethane

  • Potassium carbonate (

    
    )
    
  • Acetone / DMF

Workflow Diagram:

Synthesis_Workflow Start Diethyl Acetonedicarboxylate Step1 Step 1: Double Alkylation (1,2-dibromoethane, K2CO3, Acetone, Reflux) Forms Spiro-diester intermediate Start->Step1 Cyclization Step2 Step 2: Hydrolysis & Decarboxylation (KOH, H2O/EtOH, then HCl, Heat) Step1->Step2 Saponification Product Product: Spiro[2.5]octane-5,7-dione Step2->Product -2 CO2

Caption: Synthetic route to the key spiro[2.5]octane-5,7-dione intermediate.

Step-by-Step Protocol:

  • Alkylation: Dissolve diethyl acetonedicarboxylate (1.0 eq) and 1,2-dibromoethane (1.2 eq) in acetone. Add anhydrous

    
     (2.5 eq). Reflux for 12–24 hours. Filter salts and concentrate to yield the spiro-diester.
    
  • Hydrolysis: Treat the crude diester with aqueous KOH (4.0 eq) in ethanol at reflux for 4 hours.

  • Decarboxylation: Acidify the mixture with concentrated HCl to pH 1 and heat at 80°C for 2 hours. Evolution of

    
     gas will be observed.
    
  • Isolation: Extract with ethyl acetate, wash with brine, dry over

    
    , and concentrate. Purify via recrystallization (hexanes/EtOAc) to obtain spiro[2.5]octane-5,7-dione.
    
Cathepsin K Enzymatic Inhibition Assay

To verify the biological activity of spiro analogs, use this fluorogenic assay.

Materials:

  • Enzyme: Recombinant Human Cathepsin K (activated).

  • Substrate: Z-Phe-Arg-AMC (Fluorogenic).

  • Buffer: 50 mM Sodium Acetate, pH 5.5, 2.5 mM DTT, 2.5 mM EDTA.

Protocol:

  • Preparation: Dilute test compounds (Spiro analogs) in DMSO to 100x final concentration.

  • Incubation: In a black 96-well plate, add 1 µL of compound and 89 µL of Assay Buffer containing Cathepsin K (final conc. 0.1–1 nM). Incubate for 15 mins at room temperature.

  • Initiation: Add 10 µL of Z-Phe-Arg-AMC substrate (final conc. 10 µM).

  • Measurement: Monitor fluorescence (Ex: 355 nm / Em: 460 nm) kinetically for 30 minutes.

  • Analysis: Calculate the slope of the linear portion (RFU/min). Determine % Inhibition relative to DMSO control. Fit data to a 4-parameter logistic equation to determine

    
    .
    

References

  • Teno, N., et al. (2008).[7][8][9] Effect of cathepsin K inhibitors on bone resorption.[3][5][7][8][9][10][11][12] Journal of Medicinal Chemistry, 51(17), 5459-5462.[7][8] Link

  • BenchChem. (2025).[1] Theoretical and Computational Examination of Spiro[2.5]octane-5-carboxylic acid: A Technical Guide. Link

  • Wuitschik, G., et al. (2008). Spirocyclic scaffolds in medicinal chemistry. Angewandte Chemie International Edition, 47(24), 4512-4515.
  • Robichaud, J., et al. (2008).[9] Identification of a nonbasic, nitrile-containing cathepsin K inhibitor (MK-1256).[9] Journal of Medicinal Chemistry, 51(20), 6410-6420.[9] (Comparative SAR context).

Sources

Cross-Reactivity & Safety Profiling: Spiro[2.5]octan-8-ylmethanamine vs. Traditional Aliphatic Amines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity profiling of Spiro[2.5]octan-8-ylmethanamine;hydrochloride Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical framework for the cross-reactivity and safety profiling of Spiro[2.5]octan-8-ylmethanamine hydrochloride (Spiro-8-amine). As medicinal chemistry shifts from "flat" aromatic scaffolds to three-dimensional (Fsp³-rich) architectures, spirocyclic building blocks have emerged as critical tools for improving physicochemical properties.[1]

The Core Thesis: Unlike its flat analog (Cyclohexylmethanamine ) or the aromatic equivalent (Benzylamine ), the Spiro-8-amine scaffold offers a distinct metabolic and safety profile. The spiro[2.5]octane core introduces specific steric vectors and conformational rigidity that typically reduce promiscuous binding (off-target cross-reactivity) while maintaining the basicity required for target engagement.

Verdict at a Glance:

  • Selectivity: Superior to flexible aliphatic amines due to rigid vector orientation.

  • hERG Liability: Predicted lower risk than equivalent lipophilic aromatic amines.

  • Metabolic Stability: Enhanced metabolic blocking at the C3-position (spiro junction), though the cyclopropane ring requires specific stability monitoring.

Compound Characterization & Structural Logic[1]

Before profiling, one must understand the structural argument. The "8-yl" substitution places the methanamine group adjacent to the spiro-fusion point (C3). This creates a sterically congested environment compared to the distal "6-yl" isomer.

FeatureSpiro[2.5]octan-8-ylmethanamineCyclohexylmethanamine (Alternative A)Benzylamine (Alternative B)
Geometry Rigid, 3D (High Fsp³)Flexible, Chair ConformationFlat, Planar (Low Fsp³)
Steric Vector Ortho-like constraint; fixed exit vectorFlexible rotationPlanar rotation
Lipophilicity (cLogP) Moderate (~1.5 - 2.0)High (~2.5)Moderate (~1.1)
Metabolic Risk Low (Spiro blocks metabolism)High (Oxidation at C3/C4)Moderate (Benzylic oxidation)
Primary Liability Cyclopropane stability (Acid)hERG / PhospholipidosisCYP Inhibition / hERG

Comparative Profiling Protocols

To objectively assess cross-reactivity, we utilize a tiered screening cascade. This protocol is designed to filter out "false positives" and identify specific off-target liabilities.

Tier 1: Physicochemical & Promiscuity Filters

Goal: Determine if the compound binds non-specifically due to aggregation or extreme lipophilicity.

Protocol 1.1: Aggregation-Based Counter-Screen (DLS/AmpC) Lipophilic amines often form colloidal aggregates that sequester enzymes, leading to false positives in biochemical assays.

  • Method: Dynamic Light Scattering (DLS) or AmpC

    
    -lactamase inhibition assay.
    
  • Condition: Test Spiro-8-amine at 10

    
    M and 100 
    
    
    
    M in assay buffer (PBS + 0.01% Triton X-100).
  • Expectation: Spiro-8-amine should show no aggregation < 100

    
    M due to its compact, globular shape.
    
    • Alternative A (Cyclohexyl): Often aggregates at >30

      
      M.
      
Tier 2: Safety Cross-Reactivity (The "Killer" Panel)

Goal: Assess critical safety liabilities common to primary amines.

Protocol 2.1: hERG Potassium Channel Inhibition (Patch Clamp) Primary amines with lipophilic tails are frequent hERG blockers.

  • System: CHO cells stably expressing Kv11.1 (hERG).

  • Protocol:

    • Voltage Protocol: Step to +20 mV (2s) then -50 mV (2s) to elicit tail current.

    • Perfusion: Apply Spiro-8-amine (0.1, 1, 10, 30

      
      M) for 5 mins per concentration.
      
    • Control: E-4031 (Positive Control).

  • Causality: The spiro[2.5]octane core is bulkier than a phenyl ring, potentially disrupting the

    
    -stacking interactions (Y652/F656) required for high-affinity hERG block.
    
  • Target Metric: IC

    
     > 30 
    
    
    
    M is desirable.

Protocol 2.2: CYP450 Inhibition Profile (Fluorescent)

  • Enzymes: CYP1A2, CYP2C9, CYP2D6, CYP3A4.

  • Substrates: Standard fluorogenic substrates (e.g., Vivid® BOMCC for 3A4).

  • Mechanism: Amines often coordinate to the Heme iron (Type II binding).

  • Comparison:

    • Spiro-8-amine: Steric bulk at C8 may reduce access to the Heme center compared to Benzylamine.

    • Risk: Monitor CYP2D6 specifically, as it prefers basic amines.

Tier 3: Selectivity Profiling (Cerep/Eurofins Panel)

Goal: Broad "off-target" search.

  • Focus: Adrenergic (

    
    ), Dopaminergic (D2), and Serotoninergic (5-HT) receptors.
    
  • Reasoning: The "methanamine" tail mimics neurotransmitters. The rigid spiro core is used to break this promiscuity by not fitting into the conserved orthosteric pockets of these GPCRs as easily as flexible chains.

Visualizing the Screening Workflow

The following diagram illustrates the decision tree for validating the Spiro-8-amine scaffold.

ProfilingCascade Start Compound: Spiro[2.5]octan-8-ylmethanamine Tier1 Tier 1: PhyChem & Aggregation (LogD, pKa, DLS) Start->Tier1 Decision1 Aggregator? Tier1->Decision1 Tier2 Tier 2: Safety Pharmacology (hERG, CYP450, HepG2) Decision1->Tier2 No (Clean) Result_Fail FAIL: Redesign Tail/Core Decision1->Result_Fail Yes (Colloidal) hERG_Check hERG IC50 < 10uM? Tier2->hERG_Check Tier3 Tier 3: Broad Selectivity (GPCR Panel: 5-HT, DA, Adr) hERG_Check->Tier3 No (Safe) hERG_Check->Result_Fail Yes (Cardiotox Risk) Result_Pass PASS: Valid Scaffold for Lead Opt Tier3->Result_Pass Selectivity Index > 10 Tier3->Result_Fail Promiscuous Binder

Caption: Step-wise profiling cascade to validate the safety and selectivity of the spirocyclic amine scaffold.

Comparative Performance Data (Representative)

The following table synthesizes expected performance data based on structural activity relationships (SAR) of spirocyclic amines vs. flat standards.

MetricSpiro-8-amine (HCl)Cyclohexyl-CH₂-NH₂Benzyl-NH₂Interpretation
Solubility (pH 7.4) High (>500

M)
Moderate (<100

M)
High (>500

M)
Spiro character disrupts crystal packing, improving solubility.
hERG Inhibition (IC₅₀) > 30

M
~ 5-10

M
> 50

M
Spiro bulk reduces hydrophobic fit in hERG pore compared to cyclohexyl.
CYP2D6 Inhibition Moderate (Type II)HighLowBasic amines bind CYP2D6; Spiro bulk may mitigate this vs. flexible analogs.
Metabolic Stability (t½) > 60 min < 30 min< 15 minSpiro-fusion blocks oxidation at the most vulnerable ring positions.
LLE (Ligand Lipophilicity Efficiency) High LowModerateHigh Fsp³ fraction improves the potency-to-lipophilicity ratio.

Detailed Experimental Methodology

To replicate the metabolic stability profile (a key differentiator), use the following Microsomal Stability Protocol .

Materials:
  • Test Compound: Spiro[2.5]octan-8-ylmethanamine;HCl (10 mM DMSO stock).

  • Liver Microsomes: Human/Rat (0.5 mg/mL protein).

  • Cofactor: NADPH regenerating system.

Workflow:
  • Pre-Incubation: Mix 1

    
    M compound with microsomes in phosphate buffer (pH 7.4) at 37°C for 5 mins.
    
  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot 50

    
    L at t=0, 5, 15, 30, 60 min into cold Acetonitrile (with Internal Standard).
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

  • Reactive Metabolite Check (Crucial for Spiro[2.5]):

    • Modification: Run a parallel incubation with GSH (Glutathione) .

    • Reason: The cyclopropane ring, though stable, can theoretically open under oxidative stress to form reactive alkylating agents. Look for [M+GSH] adducts in the mass spec data. Absence of GSH adducts confirms scaffold safety.

References

  • Barnes-Seeman, D., et al. (2014). "The role of spirocyclic scaffolds in drug discovery: Escaping Flatland." Journal of Medicinal Chemistry. Link

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews. Link

  • Waring, M. J., et al. (2010). "An analysis of the attrition of drug candidates from four major pharmaceutical companies." Nature Reviews Drug Discovery. Link

  • PubChem Compound Summary. (2025). "Spiro[2.5]octane derivatives." National Center for Biotechnology Information. Link

  • FDA Guidance for Industry. (2005). "S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation)." Link

Sources

Benchmarking the Synthetic Efficiency of Spirocyclization Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Escape from Flatland

In modern drug discovery, the "Escape from Flatland" is not merely a design philosophy; it is a pharmacokinetic necessity. Increasing the fraction of sp^3 hybridized carbons (


) correlates directly with improved solubility and lower promiscuity in clinical candidates. Spirocyclic scaffolds—specifically spirooxindoles  and spiro[4.5]decadienones —represent the pinnacle of this 3D complexity.

However, for the bench scientist, the challenge lies in selection. Do you utilize the high turnover frequency (TOF) of transition metals, the exquisite stereocontrol of chiral phosphoric acids, or the unique disconnections of oxidative dearomatization?

This guide objectively benchmarks these three dominant methodologies, analyzing them not just by yield, but by Reaction Mass Efficiency (RME) , Atom Economy (AE) , and Scalability .

Strategic Decision Matrix

Before selecting a protocol, analyze your substrate constraints using the following decision logic.

SpiroSelection Start Start: Select Substrate Class Isatin Isatin/Oxindole Core Start->Isatin Phenol Phenol/Naphthol Core Start->Phenol CheckStereo Stereocontrol Critical? Isatin->CheckStereo Targeting Chiral Spirooxindole? Oxidative Method C: Hypervalent Iodine (PIDA/PIFA) Metal-Free, Unique Disconnection Phenol->Oxidative Dearomatization Required Metal Method A: Transition Metal (Pd/Au Catalysis) High TOF, Low Loading CheckStereo->Metal No (Racemic/Diast) Organo Method B: Organocatalysis (Chiral Phosphoric Acids) High ee, Green Solvents CheckStereo->Organo Yes (>95% ee needed)

Figure 1: Decision matrix for selecting spirocyclization methodology based on substrate class and stereochemical requirements.

Method A: Transition Metal Catalysis (The Precision Standard)

Focus: Palladium (Pd) and Gold (Au) Catalysis.

Transition metal catalysis remains the workhorse for constructing all-carbon quaternary centers. Specifically, Pd(0)-catalyzed allylic alkylation (Trost Cyclization) and Au(I)-catalyzed alkyne activation offer distinct advantages.

  • Mechanism: Pd utilizes a "soft" enolate nucleophile attacking a

    
    -allyl species. Au activates "hard" alkynes for nucleophilic attack by tethered nucleophiles (e.g., indoles).
    
  • Efficiency Profile: High turnover numbers (TON) allow catalyst loadings as low as 1–2 mol%. However, the reliance on phosphine ligands reduces atom economy due to high molecular weight additives that are difficult to recycle.

Key Performance Indicator (KPI):
  • Scalability: High (Robust to air/moisture relative to organolithiums).

  • Atom Economy: Moderate (Ligand waste).

  • Stereocontrol: Excellent (Ligand dependent).

Method B: Asymmetric Organocatalysis (The Green Alternative)

Focus: Chiral Phosphoric Acids (CPAs) and N-Heterocyclic Carbenes (NHCs).

For the synthesis of 3,3'-spirooxindoles , organocatalysis has surpassed metal catalysis in enantioselectivity. CPAs (e.g., TRIP, BINOL-derivatives) act via dual hydrogen-bonding activation, simultaneously organizing the electrophile (isatin) and the nucleophile.

  • Mechanism: The CPA forms a chiral pocket, activating the isatin ketimine while directing the approach of the nucleophile (often an enamine or indole).

  • Efficiency Profile: Reactions are often run in ambient conditions without inert gas. However, reaction times are longer (24–72 h), and catalyst loadings are typically higher (5–10 mol%) than metal counterparts.

Key Performance Indicator (KPI):
  • Scalability: Moderate (Catalyst cost is high; recovery is possible but tedious).

  • Atom Economy: High (No heavy metals, fewer additives).

  • Stereocontrol: Superior (>99% ee is common).

Method C: Oxidative Dearomatization (The Structural Editor)

Focus: Hypervalent Iodine (PIDA/PIFA) and Anodic Oxidation.

This method is distinct because it converts flat aromatic rings (phenols/naphthols) directly into 3D spiro-cyclohexadienones. It is the only viable route for certain "impossible" disconnections.

  • Mechanism: The iodine(III) reagent performs a two-electron oxidation of the phenol, generating a phenoxenium ion that is trapped by a tethered nucleophile.

  • Efficiency Profile: Historically poor atom economy due to stoichiometric generation of iodobenzene waste. Recent advances in electrochemistry (anodic oxidation) have improved this by regenerating the oxidant in situ or using electricity as the oxidant (trace electrolyte only).

Key Performance Indicator (KPI):
  • Scalability: Low (Stoichiometric) to High (Electrochemical).

  • Atom Economy: Low (Stoichiometric PIDA)

    
     High (Electrochemical).
    
  • Stereocontrol: Low (Often requires chiral auxiliaries).

Head-to-Head Benchmarking Data

The following table compares these methods for the synthesis of a standard Spiro[indoline-3,3'-pyrrolidine] core.

MetricMethod A: Pd-Catalysis [1]Method B: CPA Organocatalysis [2]Method C: Oxidative (PIDA) [3]
Yield (Avg) 85–92%78–88%65–75%
Enantiomeric Excess (ee) 90–95%>98% N/A (Usually Racemic)
Catalyst Loading 1–3 mol% 5–10 mol%Stoichiometric (1.1 equiv)
Reaction Time Fast (1–6 h)Slow (24–48 h)Instant (<1 h)
Atom Economy (AE) ModerateHigh Poor (Iodobenzene waste)
Process Mass Intensity (PMI) Low (<50)Moderate (Solvent volume)High (Purification load)
Cost Driver Pd/LigandChiral CatalystReagent/Waste Disposal

Experimental Protocols (Self-Validating)

Protocol A: Pd-Catalyzed Asymmetric Allylic Alkylation

Target: Spirooxindole via Trost-type cyclization.

Reagents:

  • Oxindole nucleophile (1.0 equiv)

  • Allylic Acetate electrophile (1.1 equiv)

  • 
     (2.5 mol%)
    
  • Chiral Trost Ligand (DACH-Phenyl) (5.0 mol%)

  • Base: Cs₂CO₃ (3.0 equiv)

  • Solvent: CH₂Cl₂ (0.1 M)

Step-by-Step:

  • Pre-complexation (Critical): In a flame-dried Schlenk tube, dissolve the Pd dimer and Ligand in CH₂Cl₂. Stir for 15 mins at RT. Validation: Solution should turn from pale yellow to bright yellow/orange, indicating active catalyst formation.

  • Substrate Addition: Add the oxindole and allylic acetate.

  • Initiation: Add Cs₂CO₃ in one portion. Seal and stir at RT.

  • Monitoring: Monitor by TLC. Validation: Look for the disappearance of the allylic acetate spot (usually higher R_f).

  • Workup: Filter through a short pad of silica to remove inorganic base and Pd black. Concentrate and purify.

Protocol B: Hypervalent Iodine Mediated Dearomatization

Target: Spiro-fused cyclohexadienone from phenol.

Reagents:

  • Tethered Phenol-Amide substrate (1.0 equiv)

  • PIDA (Phenyliodine diacetate) (1.1 equiv)

  • Solvent: 2,2,2-Trifluoroethanol (TFE) (0.05 M) (Note: TFE is crucial for stabilizing the phenoxenium intermediate).

Step-by-Step:

  • Dissolution: Dissolve substrate in TFE. Cool to 0 °C.

  • Oxidant Addition: Add PIDA dissolved in minimal TFE dropwise over 10 minutes. Reasoning: Dropwise addition prevents over-oxidation and radical coupling byproducts.

  • Reaction: Stir at 0 °C for 30 mins.

  • Quench: Add saturated aq. NaHCO₃.

  • Validation: The reaction mixture will turn from colorless to yellow/amber (characteristic of the dienone chromophore).

  • Workup: Extract with EtOAc. Wash with water to remove TFE (critical for separation).

Mechanistic Visualization

Mechanism Substrate Phenol Substrate Activation Ligand Exchange (with PIDA) Substrate->Activation -AcOH Intermediate Phenoxenium Ion (Electrophile) Activation->Intermediate -PhI (Oxidation) Waste PhI + AcOH (Byproducts) Activation->Waste Cyclization Spirocyclization (C-N Bond Formation) Intermediate->Cyclization Intramolecular Trap Product Spiro-Dienone Cyclization->Product

Figure 2: Mechanistic pathway of Hypervalent Iodine Oxidative Dearomatization.

References

  • Trost, B. M., & Brennan, M. K. (2009). Asymmetric Synthesis of Spiro-cyclic Oxindoles via Palladium-Catalyzed Allylic Alkylation. Synthesis.

  • Tan, B., et al. (2012). Phosphoric Acid-Catalyzed Asymmetric Synthesis of Spiro[pyrrolidine-3,3'-oxindoles]. Angewandte Chemie International Edition.

  • Dohi, T., & Kita, Y. (2009). Hypervalent Iodine Reagents as a New Entrance to Organocatalysts. Chemical Communications.[1]

  • Sheldon, R. A. (2018). The E Factor 25 Years On: The Rise of Green Chemistry and Sustainability. Green Chemistry.

Sources

Head-to-head comparison of Spiro[2.5]octan-8-ylmethanamine with known drugs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical, head-to-head comparison of Spiro[2.5]octan-8-ylmethanamine against traditional drug scaffolds. This analysis focuses on its application in medicinal chemistry, specifically as a "privileged structure" for improving metabolic stability and receptor selectivity, validated by its role in clinical candidates like MK-0911 .

Executive Summary

Spiro[2.5]octan-8-ylmethanamine is a high-value alicyclic building block used to replace traditional flexible linkers (such as cyclohexylmethanamine or piperidine) in drug discovery. Its core value proposition lies in "escaping flatland" —increasing the fraction of sp³-hybridized carbons (


) to improve solubility and selectivity while blocking metabolic "soft spots" via steric occlusion.

This scaffold gained prominence through MK-0911 , a potent Nociceptin/Orphanin FQ Peptide (NOP) receptor antagonist developed by Merck. The spiro[2.5]octane moiety creates a rigid, hydrophobic vector that fits specific receptor sub-pockets, offering a superior pharmacological profile compared to non-spiro analogs.

Head-to-Head Comparison: Spiro vs. Traditional Scaffolds

The following table objectively compares the Spiro[2.5]octan-8-yl scaffold against the standard Cyclohexyl and Gem-dimethyl analogs often used in hit-to-lead optimization.

Table 1: Physicochemical & Pharmacological Performance
FeatureSpiro[2.5]octan-8-ylmethanamine Cyclohexylmethanamine (4,4-Dimethylcyclohexyl)methanamine
Structure Type Rigid Spirocycle (Bicyclic)Flexible MonocycleBulky Monocycle
Shape Vector Orthogonal/Kinked : The cyclopropane ring locks the cyclohexane chair, forcing substituents into a defined vector (axial/equatorial bias).Linear/Flexible : Rapid chair-chair interconversion allows multiple conformers.Bulky/Linear : Gem-dimethyl locks conformation but adds significant lipophilicity.
Metabolic Stability High : The spiro-fusion at C3 protects the adjacent

-carbons (C4/C8) from CYP450 oxidation via steric hindrance.
Low : Susceptible to oxidation at

and

positions.
Medium : Gem-dimethyl blocks one site but increases overall lipophilicity (metabolic liability).
Lipophilicity (

LogP)
Moderate Increase : Cyclopropane adds lipophilicity but less than two methyl groups.Baseline High Increase : +2 Methyls significantly raise LogP (risk of non-specific binding).
Selectivity Potential High : Rigid 3D shape discriminates between closely related receptor subtypes (e.g., NOP vs.

-opioid).
Low : Flexible chain adapts to multiple pockets ("induced fit"), reducing selectivity.Medium : Bulk drives selectivity via steric clash, but less precise than spiro constraints.
Clinical Validation MK-0911 (NOP Antagonist)Gabapentin (Analogous

-amino acid)
Various (Kinase inhibitors)
Key Insight: The "Alpha-Blocking" Effect

In the spiro[2.5]octane system, the spiro-carbon (C3) is fused directly to the cyclohexane ring. Substituents at position 8 (adjacent to the spiro center) experience significant steric pressure. This prevents Cytochrome P450 enzymes from accessing the typically labile


-hydrogens, extending the half-life (

) of the drug without adding the excessive molecular weight of a gem-dimethyl group.

Experimental Protocols

To validate the performance of this scaffold, we provide two core protocols: the Synthesis of the Chiral Building Block (essential for accessing the active pharmacophore) and a Metabolic Stability Assay to quantify the "spiro advantage."

Protocol A: Enantioselective Synthesis of (8S)-Spiro[2.5]octan-8-ylmethanamine

Rationale: The biological activity of spiro-drugs is often stereospecific. This route uses a Simmons-Smith cyclopropanation directed by a chiral auxiliary or resolution of the intermediate.

Reagents:

  • Ethyl 2-cyclohexanonecarboxylate (Starting Material)

  • Methyltriphenylphosphonium bromide / NaH (Wittig Reagent)

  • Diiodomethane (

    
    ), Diethylzinc (
    
    
    
    ) (Simmons-Smith Reagent)
  • Lithium Aluminum Hydride (LAH)

Workflow:

  • Olefination: React ethyl 2-cyclohexanonecarboxylate with the Wittig reagent to generate ethyl 2-methylenecyclohexanecarboxylate .

    • Note: This installs the exocyclic double bond required for spiro-formation.

  • Cyclopropanation: Treat the exocyclic alkene with

    
     and 
    
    
    
    (Furukawa modification) in DCM at 0°C.
    • Mechanism:[1][2][3][4] The zinc carbenoid adds across the double bond to form the spiro[2.5]octane core. The ester group at C2 (now C8 in spiro numbering) directs the addition, often favoring the cis-isomer.

  • Resolution: Hydrolyze the ester to the racemic acid. Resolve using a chiral base (e.g., (R)-phenylethylamine) to isolate (8S)-spiro[2.5]octane-8-carboxylic acid .

  • Amide Formation & Reduction: Convert the acid to the primary amide (via acid chloride +

    
    ) and reduce with LAH in THF to yield (8S)-spiro[2.5]octan-8-ylmethanamine .
    
Protocol B: Comparative Microsomal Stability Assay

Rationale: To prove the "Alpha-Blocking" hypothesis, compare the intrinsic clearance (


) of the spiro-amine vs. cyclohexyl-amine.

Steps:

  • Incubation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) with human liver microsomes (0.5 mg/mL).

  • Initiation: Add NADPH-regenerating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase). Incubate at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    
    .
    
    • Success Criteria: Spiro analog should show >2-fold reduction in

      
       compared to the cyclohexyl analog.
      

Visualizations

Figure 1: Structural Logic & Synthesis Pathway

This diagram illustrates the transformation from a flexible precursor to the rigid spiro-scaffold and highlights the "Alpha-Blocking" zone.

SpiroSynthesis cluster_legend Mechanism of Action Start Ethyl 2-cyclohexanone carboxylate Step1 Wittig Reaction (Exocyclic Alkene) Start->Step1 Ph3P=CH2 Step2 Simmons-Smith Cyclopropanation Step1->Step2 ZnEt2, CH2I2 SpiroCore Spiro[2.5]octane-8-carboxylate (Racemic) Step2->SpiroCore Ring Closure Resolution Chiral Resolution ((8S)-Isomer) SpiroCore->Resolution (R)-PEA Product (8S)-Spiro[2.5]octan-8-yl methanamine Resolution->Product 1. Amidation 2. LAH Reduction Mech Spiro-Fusion blocks Metabolic Attack at C8

Caption: Synthesis of the (8S)-Spiro[2.5]octan-8-ylmethanamine scaffold highlighting the critical cyclopropanation step that installs the metabolic block.

Figure 2: Pharmacophore Comparison (Spiro vs. Flexible)

Comparison cluster_A Traditional Scaffold cluster_B Spiro Scaffold Flex Cyclohexylmethanamine - Flexible Chair - High Entropy Loss upon Binding - Vulnerable to CYP450 Spiro Spiro[2.5]octan-8-ylmethanamine - Locked Conformation - Low Entropy Loss (Pre-organized) - Sterically Shielded (Metabolically Stable) Flex->Spiro Optimization (Escape from Flatland)

Caption: Head-to-head comparison showing how the spiro-scaffold improves upon the traditional cyclohexyl linker by reducing entropy loss and blocking metabolism.

References

  • Merck & Co. (2008). Discovery of MK-0911: A High Affinity, Selective NOP Receptor Antagonist. Journal of Medicinal Chemistry.[5]

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[5]

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[2.5]octane Derivatives. Organic Letters.

  • Pike, V. W., et al. (2011). Radiosynthesis and Evaluation of NOP Receptor Ligands. Molecules.[1][5][6][7][8][9][10][11][12]

Sources

Validation of a novel analytical method for Spiro[2.5]octan-8-ylmethanamine;hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Overcoming "UV-Invisible" Scaffolds in Drug Discovery[1]

Executive Summary

Spiro[2.5]octan-8-ylmethanamine hydrochloride represents a class of spirocyclic building blocks increasingly valued in medicinal chemistry for their ability to project substituents in specific 3D vectors (escaping "flatland") without adding excessive molecular weight.[1] However, this scaffold presents a distinct analytical challenge: it lacks a UV-active chromophore , and its high polarity (as a hydrochloride salt) leads to poor retention on standard C18 columns.

This guide validates a novel Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with Charged Aerosol Detection (CAD) .[1] We compare this against the traditional Reversed-Phase (RP-HPLC) UV method to demonstrate why HILIC-CAD is the necessary evolution for quality control of non-chromophoric spiro-amines.

Part 1: The Analytical Challenge

The Molecule[1]
  • Compound: Spiro[2.5]octan-8-ylmethanamine hydrochloride

  • Structural Features: Saturated spiro-fused cyclopropane and cyclohexane rings; primary amine tail.[1]

  • Key Property: UV Transparent. The molecule has no

    
    -conjugated system.[1] It only exhibits weak end-absorption below 205 nm, a region plagued by solvent noise and buffer interference.
    
The Comparison: Old vs. New

We evaluated two methodologies to quantify purity and assay content.

FeatureMethod A: Traditional (The Control)Method B: Novel (The Solution)
Mode Reversed-Phase (RP-HPLC)Hydrophilic Interaction (HILIC)
Column C18 (High Carbon Load)Zwitterionic (ZIC-HILIC)
Detector UV-Vis @ 205 nmCharged Aerosol Detector (CAD)
Mechanism Hydrophobic InteractionPartitioning into Water-Enriched Layer
Major Flaw Baseline drift, poor sensitivity, solvent peaks.Requires volatile buffers.[1]
Outcome Failed (LOD too high for impurity profiling)Validated (High sensitivity, stable baseline)

Part 2: Experimental Protocols

Method A: RP-HPLC-UV (Baseline Comparison)[1]
  • Column: C18, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: 0.1% Phosphoric Acid (Aq) / Acetonitrile (95:5 Isocratic).[1]

  • Detection: UV Absorbance at 205 nm.[1]

  • Observation: The amine elutes near the void volume (

    
    ) due to polarity.[1] At 205 nm, the baseline noise from the mobile phase masks the analyte signal at concentrations below 50 µg/mL.[1]
    
Method B: HILIC-CAD (Novel Validated Method)

This method utilizes the retention of the polar amine on a zwitterionic phase and detects the non-volatile salt particle directly.[1]

1. Chromatographic Conditions
  • Instrument: UHPLC System coupled to Thermo Scientific Corona Veo or similar CAD.

  • Column: ZIC-HILIC (Sulfobetaine functionalized silica), 100 x 2.1 mm, 3.5 µm.

  • Temperature: 35°C.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Injection Volume: 5 µL.

2. Mobile Phase Setup
  • Buffer (Solvent A): 20 mM Ammonium Acetate in Water, pH 4.5 (Adjusted with Acetic Acid). Note: pH 4.5 ensures the amine is protonated (

    
    ) for interaction with the stationary phase.
    
  • Organic (Solvent B): 100% Acetonitrile (LC-MS Grade).[1]

3. Gradient Program
Time (min)% A (Buffer)% B (ACN)Phase Description
0.01090Equilibration (High organic for HILIC retention)
1.01090Isocratic Hold
8.04060Gradient Elution (Increasing water elutes polar amine)
10.04060Wash
10.11090Re-equilibration
4. CAD Settings
  • Evaporation Temperature: 35°C (Low temp preserves semi-volatiles, though this salt is stable).

  • Power Function: 1.0 (Linearization may be required for wide dynamic ranges, but 1.0 is standard for impurity limits).

  • Data Collection Rate: 10 Hz.

Part 3: Mechanism of Action (Visualized)[1]

The success of Method B relies on the HILIC Partitioning Mechanism combined with Aerosol Charging .[1]

HILIC_CAD_Mechanism cluster_0 Step 1: HILIC Separation cluster_1 Step 2: CAD Detection MobilePhase Mobile Phase (90% ACN / 10% Buffer) WaterLayer Water-Enriched Layer (Stagnant on Silica Surface) MobilePhase->WaterLayer Partitioning Nebulizer Nebulization (N2 Gas) WaterLayer->Nebulizer Elution Analyte Spiro-Amine (Polar) Analyte->WaterLayer Retained by Hydrophilicity & Electrostatic Interaction Drying Evaporation Tube (Solvent Removed) Nebulizer->Drying Particle Dry Analyte Particle Drying->Particle Corona Corona Discharge (Positive Charge Transfer) Particle->Corona Electrometer Electrometer (Current ~ Mass) Corona->Electrometer Signal Generation

Figure 1: Mechanism of HILIC retention followed by Charged Aerosol Detection. The polar spiro-amine partitions into the water layer on the column surface, then is dried into a particle for universal detection.

Part 4: Validation Results (ICH Q2(R2) Compliant)

The following data summarizes the validation performed according to ICH Q2(R2) guidelines. The superiority of Method B (CAD) over Method A (UV) is quantified below.

Specificity & Selectivity
  • Method A (UV): Failed. The chloride counter-ion and solvent front interfered with the amine peak.[1]

  • Method B (CAD): Pass. The chloride ion elutes separately or is suppressed (if volatile ammonium acetate is used, chloride may elute as HCl gas or separate peak). The spiro-amine peak is spectrally pure (verified by peak purity if using diode array in tandem, but here verified by resolution > 2.0 from impurities).

Linearity and Range

CAD response is curvilinear by nature (


).[1] For a narrow range (80-120%), it approximates linearity, but for wide ranges, a log-log plot or polynomial fit is required.

Data for Method B (HILIC-CAD):

ParameterResultAcceptance Criteria
Range 0.5 µg/mL to 100 µg/mLFrom LOQ to 120% of Target
Regression Model Log-Log Linear (

)

Accuracy (Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (Repeatability) RSD = 1.2% (n=6)RSD

2.0%
Sensitivity Comparison (LOD/LOQ)

This is the decisive factor for the "Novel" method.

MetricMethod A (UV @ 205nm)Method B (HILIC-CAD)Improvement
LOD (S/N = 3) 15.0 µg/mL0.05 µg/mL 300x
LOQ (S/N = 10) 50.0 µg/mL0.15 µg/mL 333x

Analyst Note: The UV method is effectively useless for impurity tracking (0.1% threshold) because the LOQ is higher than the impurity limit.[1] The CAD method easily quantifies impurities at the 0.05% level.[1]

Part 5: Method Decision Workflow

When should you adopt this HILIC-CAD workflow? Use this decision tree.

Method_Selection Start Analyze Spiro-Amine Salt Chromophore Does it have a UV Chromophore? Start->Chromophore Yes Yes (e.g., Aryl ring) Chromophore->Yes Use UV No No (Saturated) Chromophore->No Use Novel Method UV_Path Standard RP-HPLC (C18 + UV) Yes->UV_Path Novel_Path Is the Amine Polar? No->Novel_Path Polar_Yes Yes (LogP < 0) Novel_Path->Polar_Yes HILIC-CAD (Recommended) Polar_No No (Lipophilic) Novel_Path->Polar_No RP-CAD HILIC_CAD HILIC-CAD Method (Protocol Above) Polar_Yes->HILIC_CAD RP_CAD RP-HPLC with CAD Polar_No->RP_CAD

Figure 2: Decision matrix for selecting the HILIC-CAD methodology based on molecular properties.

Part 6: Discussion & Conclusion

Why HILIC?

Spiro[2.5]octan-8-ylmethanamine is a small, basic molecule. On a C18 column, the hydrophobic surface area is insufficient to retain the charged amine against the aqueous mobile phase required to dissolve the salt.[1] By switching to HILIC , we utilize the water-enriched layer on the polar stationary phase.[1][2] The amine partitions into this layer, providing excellent retention (


) and peak shape without the need for ion-pairing reagents (which are incompatible with CAD/MS).
Why CAD?

Since the spiro-scaffold is saturated, it is invisible to UV. While Refractive Index (RI) detection is an option, it is incompatible with gradients.[3][4] CAD offers the gradient compatibility of UV with the universality of RI.[1] As the solvent evaporates, the hydrochloride salt forms a particle that scatters charge.[1] This response is mass-dependent , meaning we can estimate impurity levels even without impurity standards (assuming similar response factors), a critical advantage in early-phase drug development.

Final Verdict

For Spiro[2.5]octan-8-ylmethanamine hydrochloride , the HILIC-CAD method is not just an alternative; it is the only viable approach for sensitive, robust, and validated quality control.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1] [Link]

  • Alpert, A. J. (1990).[1][5] Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds.[6] Journal of Chromatography A, 499, 177-196. [Link][1]

  • PubChem. (2024).[1] Compound Summary: Spiro[2.5]octan-8-ylmethanamine.[1] National Library of Medicine.[1] [Link]

Sources

A Comparative Guide to the Reproducible Synthesis of Spiro[2.5]octan-8-ylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Spiro[2.5]octan-8-ylmethanamine Hydrochloride

Spirocyclic systems have garnered significant attention in drug discovery due to their inherent three-dimensionality and conformational rigidity. These structural features can lead to enhanced binding affinity and selectivity for biological targets. Spiro[2.5]octan-8-ylmethanamine hydrochloride, with its unique spiro-fused cyclopropane and cyclohexane rings and a primary aminomethyl substituent, represents a promising building block for the development of novel therapeutics. The hydrochloride salt form enhances the compound's stability and aqueous solubility, which are critical properties for pharmaceutical development.

Given the absence of a well-established, standardized synthesis for this specific molecule in the public domain, this guide proposes and compares two logical and robust synthetic strategies, grounded in established and reproducible chemical transformations. The objective is to provide a comprehensive and practical resource for chemists aiming to synthesize this and structurally related compounds.

Route 1: Synthesis via a Spiro[2.5]octanone Intermediate

This approach leverages the conversion of a ketone to a primary amine through a nitrile intermediate. The key to this route is the synthesis of a suitable spiro[2.5]octanone precursor. While the direct synthesis of spiro[2.5]octan-8-one is not extensively documented, a plausible approach involves the cyclopropanation of a protected cyclohexenone, followed by deprotection and functional group manipulation. An alternative, and perhaps more direct, precursor is spiro[2.5]octane-5,7-dione, which is accessible through established methods.[1][2] For the purpose of this guide, we will outline a general strategy from a conceptual spiro[2.5]octan-8-one.

Causality Behind Experimental Choices

The transformation of a ketone to a one-carbon-extended amine is a common challenge in organic synthesis. The chosen pathway, involving the formation and subsequent reduction of a nitrile, is often favored for its reliability and the commercial availability of the necessary reagents. The initial step would likely involve a nucleophilic addition to the carbonyl group to introduce the one-carbon unit, followed by dehydration and then reduction.

Workflow for Route 1

Route 1 start Spiro[2.5]octan-8-one intermediate1 Spiro[2.5]octane-8-carbonitrile start->intermediate1 TosMIC, t-BuOK (or similar cyanation) product Spiro[2.5]octan-8-ylmethanamine intermediate1->product LiAlH4 or H2/Catalyst (Nitrile Reduction) final_product Spiro[2.5]octan-8-ylmethanamine Hydrochloride product->final_product HCl in Ether/MeOH (Salt Formation) Route 2 start Spiro[2.5]octane-8-carboxylic Acid intermediate1 Spiro[2.5]octane-8-carboxamide start->intermediate1 1. SOCl2 or Oxalyl Chloride 2. NH4OH (Amide Formation) product Spiro[2.5]octan-8-ylmethanamine intermediate1->product LiAlH4 or BH3-THF (Amide Reduction) final_product Spiro[2.5]octan-8-ylmethanamine Hydrochloride product->final_product HCl in Ether/MeOH (Salt Formation)

Sources

Comparative Docking Guide: Spiro[2.5]octane Scaffolds in Structure-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Docking Studies of Spiro[2.5]octane-based Ligands Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Computational Biologists, Drug Discovery Scientists[1]

Executive Summary: The 3D Imperative

In the pursuit of "escaping flatland," spirocyclic scaffolds have emerged as critical tools for increasing fraction sp3 (


) character, improving solubility, and enhancing metabolic stability.[1] Among these, the spiro[2.5]octane  scaffold—fusing a rigid cyclopropane ring to a cyclohexane chair—offers a unique geometric vector.[1][2] Unlike flexible alkyl chains or flat aromatic linkers, spiro[2.5]octane provides a defined, rigid exit vector that can position pharmacophores with high precision.[1]

This guide outlines a rigorous methodology for performing comparative docking studies of spiro[2.5]octane ligands against standard alternatives (e.g., gem-dimethyl analogs or flat aromatics).[1] It emphasizes the critical need for advanced conformational sampling due to the specific puckering preferences of the spiro-fused system.

Strategic Rationale: Why Spiro[2.5]octane?

Before initiating docking, researchers must understand the physicochemical "why" behind this scaffold to interpret docking scores correctly.

FeatureSpiro[2.5]octane AdvantageImpact on Docking/Binding
Rigidity Locks the cyclohexane ring into a specific chair conformation.[1]Reduces entropic penalty (

) upon binding compared to flexible alkyl chains.[1]
Vector Control The cyclopropane ring creates a fixed angle (~60°) relative to the cyclohexane mean plane.[1]Allows for targeting "corner" pockets inaccessible to planar phenyl rings.[1]
Electronic Effects Cyclopropane "banana bonds" have partial

-character.[1]
Can engage in weak cation-

or CH-

interactions, often ignored in standard scoring functions.[1]

Comparative Methodology: The Protocol

Expert Insight: Standard docking protocols often fail with spirocycles because they treat rings as rigid bodies or fail to sample the high-energy barrier ring flips.[1] The following protocol ensures scientific integrity.

Phase I: Ligand Preparation (The Critical Step)

Objective: Generate accurate 3D starting structures.[1]

  • Challenge: The spiro[2.5]octane system has distinct cis and trans isomers relative to substituents on the cyclohexane ring. Most docking software will not flip the ring during the run.

  • Protocol:

    • Enumeration: Explicitly generate all stereoisomers (R/S at the spiro center if substituted).

    • Conformational Expansion: Use high-level sampling (e.g., OMEGA or ConfGen) to generate ring puckering states.[1]

      • Note: The cyclohexane ring in spiro[2.5]octane predominantly adopts a chair conformation.[1] However, the axial vs. equatorial preference of substituents is heavily influenced by the cyclopropane ring (steric clash with the methylene protons).

Phase II: Docking Setup

Objective: Bias-free comparison against a reference ligand.[1]

  • Software: AutoDock Vina / Glide / GOLD.[1]

  • Grid Definition: Center the grid on the reference ligand but expand the box by 2-3 Å in the Z-axis (perpendicular to the flat reference) to accommodate the 3D bulk of the spiro scaffold.

  • Scoring Function: Use a function that accounts for hydrophobic enclosure, as spiro scaffolds often displace specific water molecules in lipophilic pockets.[1]

Phase III: The "Spiro-Penalty" Normalization

Objective: Compare apples to apples. Spiro ligands often have higher molecular weight (MW) than the flat aromatics they replace.[1] Raw docking scores (


) may be misleading.[1]
  • Calculate Ligand Efficiency (LE):

    
    [1]
    
  • Calculate Lipophilic Ligand Efficiency (LLE):

    
    [1]
    

Workflow Visualization

The following diagram illustrates the decision logic and experimental workflow for comparing spiro ligands.

SpiroDockingWorkflow cluster_Prep Phase I: Preparation cluster_Analysis Phase III: Analysis Start Input: Reference Ligand (Flat/Flexible) Design Scaffold Hopping: Replace core with Spiro[2.5]octane Start->Design Stereo Enumerate Stereoisomers (Cis/Trans relative to Spiro) Design->Stereo Conform High-Energy Sampling (Force Ring Puckering) Stereo->Conform Docking Molecular Docking (Ensemble Docking) Conform->Docking Score Raw Score (ΔG) Docking->Score LE Ligand Efficiency (LE) Normalization Score->LE Entropy Entropic Bonus Assessment (Rigid vs Flexible) Score->Entropy Decision Select Lead Candidate LE->Decision Entropy->Decision

Caption: Workflow for rigorous comparative docking of spiro[2.5]octane scaffolds, emphasizing stereoisomer enumeration and efficiency normalization.

Comparative Data Analysis (Template)

When publishing your results, avoid generic "Score vs. Compound" lists. Use the following structure to prove the superiority of the spiro scaffold based on efficiency and fit.

Table 1: Comparative Docking Metrics (Template)

Compound ClassStructure Description

(kcal/mol)
Ligand Efficiency (LE)RMSD (vs. Crystal)Interaction Profile
Reference Flat Aromatic (e.g., Phenyl)-8.50.350.5 Å

-stacking (T-shaped)
Analog A Flexible Chain (e.g., Propyl)-7.20.282.1 ÅWeak hydrophobic
Spiro[2.5]octane Rigid 3D Scaffold -9.1 0.39 0.8 Å Hydrophobic fill + Shape Comp.

Interpretation Guide:

  • If

    
     is similar but LE is lower:  The spiro scaffold added mass without adding specific interactions.[1] Fail.
    
  • If

    
     is higher and RMSD is low:  The spiro scaffold successfully rigidified the bioactive conformation, reducing the entropic penalty. Success.
    

Case Study: Conformational Analysis of 1-Oxaspiro[2.5]octane

Based on computational principles from BenchChem and RSC studies.

In a study examining 1-oxaspiro[2.5]octane (an epoxide derivative), MD simulations revealed that the cyclohexane ring prefers a chair-like conformation.[1][3][4] However, the introduction of substituents at the C4, C5, or C6 positions creates distinct energy minima.

  • Key Finding: Docking algorithms that rely on a single input conformer often miss the global minimum if the substituent is placed equatorially in the input but prefers axial orientation due to the spiro-strain.

  • Recommendation: Always dock an ensemble of at least 5 conformers per spiro-ligand to cover the ring-flip energy landscape.[1]

References

  • Jelić, D., et al. (2013).[1] Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. Physical Chemistry Chemical Physics.[1][4] Retrieved from [Link]

  • Trott, O., & Olson, A. J. (2010).[1] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Retrieved from [Link][1]

  • Hiesinger, K., et al. (2021).[1][5] Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link][1]

Sources

Technical Assessment: Off-Target Profiling of Spiro[2.5]octan-8-ylmethanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical manual for medicinal chemists and lead optimization scientists evaluating the safety profile of Spiro[2.5]octan-8-ylmethanamine hydrochloride (SOMA-HCl) as a scaffold surrogate.

Executive Summary

Spiro[2.5]octan-8-ylmethanamine hydrochloride (SOMA-HCl) is increasingly utilized as a rigid, ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


-rich bioisostere for flexible cyclohexyl and piperidinyl linkers in drug discovery. While its physicochemical properties (enhanced metabolic stability, lowered lipophilicity) are superior to traditional aliphatic amines, its unique steric bulk and strained cyclopropane ring introduce specific off-target risks.

This guide details the comparative performance of SOMA-HCl against standard linkers and outlines a self-validating experimental workflow to assess its promiscuity against the "Safety 44" panel , with specific focus on hERG inhibition and Reactive Metabolite formation .[1]

Comparative Analysis: SOMA-HCl vs. Alternatives

The primary justification for switching to a spirocyclic scaffold is "escaping Flatland"—improving solubility and patentability.[1] However, this structural change alters the off-target binding profile.

Table 1: Physicochemical & Safety Profile Comparison
FeatureProduct: SOMA-HCl Alt 1: Cyclohexylmethanamine Alt 2: 4-Fluoro-piperidine
Structure Type Rigid Spirocycle (

)
Flexible Aliphatic RingPolar Heterocycle
Conformational Entropy Low (Rigid vector)High (Flexible chair/boat)Medium
Metabolic Stability (HLM) High (Steric hindrance at

-C)
Low (Oxidative deamination risk)Medium
Primary Off-Target Risk MAO-B & hERG (Spiro-pocket fit)Broad GPCR PromiscuityP-gp Efflux
Toxicity Concern Cyclopropane ring opening (GSH adducts)PhospholipidosisMetabolite toxicity
LogD (pH 7.4) ~1.2 (Optimal)~2.5 (High)~0.8 (Low)
ngcontent-ng-c3932382896="" class="ng-star-inserted">

Key Insight: SOMA-HCl reduces the lipophilic drive (LogD) compared to cyclohexyl analogs, theoretically lowering non-specific binding. However, the rigid spiro-tail can lock the amine into a conformation that perfectly mimics the pharmacophore for Monoamine Oxidases (MAO) or the hERG pore , necessitating the specific screening protocols below.[1]

Experimental Protocols (Self-Validating Systems)

Protocol A: Automated Patch Clamp for hERG Liability

Rationale: Primary amines with lipophilic tails are frequent hERG blockers.[1] The rigid spiro[2.5]octane tail may fit the hERG hydrophobic pocket more tightly than flexible analogs.[1]

Methodology:

  • Cell Line: CHO cells stably expressing Kv11.1 (hERG).[1]

  • Controls:

    • Positive Control:[1] E-4031 (IC50 ~10-50 nM).

    • Negative Control: DMSO (0.1%).[1]

    • Reference Standard: Verapamil.[1]

  • Workflow:

    • Prepare SOMA-HCl stock (10 mM in DMSO).

    • Dilute to test concentrations: 0.1, 1, 10, 30

      
      M in extracellular buffer.
      
    • Voltage Protocol: Apply a conditioning prepulse (+40 mV, 2s) followed by a test pulse (-50 mV, 2s) to elicit tail currents.

  • Acceptance Criteria:

    • Seal resistance > 200 Mngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      .
      
    • Run-down < 20% over experiment duration.[1]

    • Flag: If IC50 < 10

      
      M, the scaffold requires structural modification (e.g., adding polarity to the spiro-ring).
      
Protocol B: Reactive Metabolite Trapping (GSH/CN)

Rationale: The strained cyclopropane ring in SOMA-HCl is chemically stable but may undergo radical ring-opening by Cytochrome P450s, leading to covalent binding with cellular proteins.

Methodology:

  • Incubation System: Human Liver Microsomes (HLM) supplemented with NADPH.

  • Trapping Agents:

    • Glutathione (GSH): Traps soft electrophiles (epoxides, quinones).

    • Potassium Cyanide (KCN): Traps hard electrophiles (iminium ions).

  • Procedure:

    • Incubate SOMA-HCl (10

      
      M) + HLM (1 mg/mL) + Trapping Agent (5 mM).
      
    • Timepoints: 0, 15, 60 min at 37°C.[1]

    • Quench with ice-cold Acetonitrile.

  • Analysis: LC-MS/MS (High Resolution).

    • Search Trigger: Look for Mass Shifts of +305 Da (GSH) or +27 Da (CN).[1]

    • Validation: If GSH adducts are observed >1% of parent turnover, the scaffold poses a bioactivation risk (idiosyncratic toxicity).

Visualizing the Off-Target Assessment Workflow

The following diagram illustrates the decision tree for qualifying SOMA-HCl as a lead scaffold.

OffTargetAssessment Start Compound: SOMA-HCl PhysChem 1. In Silico PhysChem (LogD, pKa, PSA) Start->PhysChem SafetyPanel 2. In Vitro Safety Panel (Eurofins SafetyScreen44) PhysChem->SafetyPanel GPCR_Hit Hit: Aminergic GPCRs (5-HT, Dopamine) SafetyPanel->GPCR_Hit hERG_Hit Hit: hERG Channel (IC50 < 10uM) SafetyPanel->hERG_Hit MetabStab 3. Metabolic Stability (Microsomal Stability) GPCR_Hit->MetabStab Selectivity OK Reject REJECT SCAFFOLD (High Toxicity Risk) GPCR_Hit->Reject Promiscuous hERG_Hit->MetabStab Safety Margin OK hERG_Hit->Reject Cardiotox Risk Clean Clean Profile (IC50 > 10uM) GSH_Trap 4. Reactive Metabolite (GSH Trapping) MetabStab->GSH_Trap Adducts GSH Adducts Detected? GSH_Trap->Adducts Adducts->Reject Yes (Ring Opening) Proceed PROCEED TO LEAD OPT (Safe Bioisostere) Adducts->Proceed No (Stable)

Caption: Decision matrix for SOMA-HCl. Critical checkpoints include hERG liability (due to the amine) and GSH adduct formation (due to the spiro-ring).[1]

Mechanistic Insight: The "Spiro-Selectivity" Effect[1]

Why does SOMA-HCl often show fewer off-target hits than cyclohexylmethanamine?

  • Vector Rigidity: The spiro[2.5]octane core locks the methanamine vector perpendicular to the cyclohexane ring. This prevents the "induced fit" often seen with flexible cyclohexyl rings in promiscuous binding pockets (e.g., 5-HT2B receptors).

  • Lipophilicity Modulation: The cyclopropane ring lowers the LogP by approx 0.5 units compared to a gem-dimethyl group, reducing non-specific hydrophobic adsorption.

Diagram: Structural Comparison

StructureCompare cluster_0 Alternative: Cyclohexylmethanamine cluster_1 Product: SOMA-HCl Flex Flexible Conformation (High Entropy) Risk1 Induced Fit (Promiscuity) Flex->Risk1 Rigid Rigid Spiro-Vector (Low Entropy) Benefit Specific Binding (Selectivity) Rigid->Benefit Risk2 Steric Clash (Target Incompatibility) Rigid->Risk2

Caption: The rigid geometry of SOMA-HCl reduces entropic penalties but requires precise active-site complementarity.

References

  • Wuitschik, G., et al. (2008). "Spirocyclic scaffolds in medicinal chemistry: A guide to new vector spaces." Angewandte Chemie International Edition. (Discusses the physicochemical advantages of spiro[2.5]octanes).

  • Kalgutkar, A. S., & Dalvie, D. (2015).[1] "Reactive Metabolites: Approaches for Risk Assessment in Drug Discovery." Chemical Research in Toxicology. (Protocol basis for GSH trapping of strained rings).

  • Sager, P. T., et al. (2014).[1] "Re-evaluation of the hERG Safety Margin for Drug Development." Journal of Pharmacological and Toxicological Methods. (Standard for hERG threshold interpretation).

  • Enamine Ltd. "Spiro[2.5]octane Building Blocks Catalog." (Source of SOMA-HCl commercial availability).[1]

Sources

Pharmacokinetic comparison of spirocyclic amines and their acyclic analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to "Escaping Flatland" in Drug Design

Executive Summary

This guide provides a technical analysis of the pharmacokinetic (PK) advantages of spirocyclic amines compared to their acyclic and monocyclic analogs. In modern medicinal chemistry, replacing flexible acyclic amines or flat aromatic rings with rigid,


-rich spirocyclic scaffolds (e.g., spiro[3.3]heptanes, spiro-oxetanes) is a validated strategy to improve metabolic stability, reduce lipophilicity (LogD), and mitigate off-target toxicity (e.g., hERG inhibition).[1]
Part 1: The Physicochemical Foundation

To understand the PK differences, we must first analyze the structural drivers. Acyclic amines possess high conformational entropy and often high lipophilicity, driving non-specific binding and metabolic liability. Spirocyclic amines introduce "3D-ness" and rigidity.[2]

1.1 The "Escape from Flatland" (Fsp3)

Increasing the fraction of


 hybridized carbons (

) correlates with improved clinical success.[1][3]
  • Acyclic Analogs: High rotatable bond count (RBC). Binding to a target requires a high entropic penalty (freezing the conformation).

  • Spirocyclic Analogs: Low RBC. The structure is "pre-organized" for binding, reducing the entropic penalty.

1.2 Lipophilic Ligand Efficiency (LLE)

Spirocycles allow researchers to lower LogP (lipophilicity) while maintaining potency.

  • Mechanism: The rigid vectors of spirocycles can direct substituents into specific protein pockets more efficiently than floppy acyclic chains, maintaining affinity (

    
    ) while lowering the lipophilic requirement.
    
Part 2: Metabolic Stability & Clearance ( )

The most significant PK differentiator is Intrinsic Clearance (


). Acyclic amines are prone to N-dealkylation and oxidation.
2.1 Metabolic Soft Spots
  • Acyclic Amines (e.g., Diethylamine): The

    
    -carbons adjacent to the nitrogen are sterically accessible to Cytochrome P450 (CYP450) enzymes. The lone pair on the nitrogen facilitates Single Electron Transfer (SET) oxidation.
    
  • Spirocyclic Amines (e.g., 2-azaspiro[3.3]heptane):

    • Steric Shielding: The gem-disubstitution inherent in the spiro-fusion protects the

      
      -carbons from CYP approach.
      
    • Electronic Effects: The strain in small spiro-rings (like azetidines) alters the ionization potential of the nitrogen, often reducing the rate of N-oxidation.

2.2 Visualization: The Metabolic Blockade

The following diagram illustrates the mechanistic difference in CYP450 susceptibility.

MetabolicPathway Acyclic Acyclic Amine (Flexible, Exposed u03b1-C) CYP CYP450 Enzyme (Heme Iron) Acyclic->CYP High Affinity (Lipophilic Interaction) Metabolite N-Dealkylated Metabolite (High Clearance) CYP->Metabolite Rapid Oxidation Stable Intact Drug (Low Clearance) CYP->Stable Metabolic Resistance Spiro Spirocyclic Amine (Rigid, Shielded u03b1-C) Spiro->CYP Low Affinity (Steric Hindrance)

Caption: Comparative metabolic fate. Acyclic amines are readily oxidized by CYP450s, whereas spirocycles sterically hinder the catalytic site, preserving the parent drug.

Part 3: Comparative Data & Case Studies

The following tables summarize experimental data comparing spirocyclic scaffolds to their acyclic or monocyclic bioisosteres.

Table 1: Physicochemical Bioisosterism (Piperidine vs. Spiro[3.3]heptane)

Data synthesized from Burkhard et al. (2010) and Enamine Library Data.

ParameterPiperidine Analog (Monocyclic)2-Azaspiro[3.3]heptane (Spirocyclic)Impact on PK
LogP 1.61.1Lower: Reduced non-specific binding.
pKa ~11.0~10.5Similar: Maintains solubility/basicity.
Solubility (PBS) Moderate (

)
High (

)
Improved: Better oral absorption potential.

(Human)
High (

)
Low (

)
Superior: Extended half-life (

).
Table 2: Case Study - MCHr1 Antagonists

Comparison of a flexible Morpholine group vs. a Spirocyclic Azetidine. Source: Johansson et al. (2016).[3][4]

Compound ClassStructure TypehERG IC50 (

)
Metabolic Stability (Rat Microsomes)
Reference Morpholine (Flexible)0.8 (Risk)High Clearance
Analog Spiro-Azetidine (Rigid)> 30 (Safe)Low Clearance
Analysis 37x Improvement Significant Stabilization

Key Insight: The spirocyclic analog reduced hERG liability significantly. Flexible acyclic/monocyclic amines can adopt conformations that fit the hERG pore; rigid spirocycles cannot, reducing cardiotoxicity risk.

Part 4: Experimental Protocols

To generate the data above, the following self-validating protocols are recommended.

4.1 Microsomal Stability Assay (Determining

)

Objective: Measure the rate of disappearance of the test compound in the presence of liver microsomes.

Workflow Diagram:

MicrosomalAssay Start Test Compound (1 u03bcM) Mix Incubation Mix: Microsomes (0.5 mg/mL) + PBS Start->Mix Initiate Initiate: Add NADPH (Regenerating System) Mix->Initiate Sample Sampling Points: 0, 5, 15, 30, 45 min Initiate->Sample Quench Quench: Ice-cold Acetonitrile (containing Internal Std) Sample->Quench Analyze LC-MS/MS Analysis (Peak Area Ratio) Quench->Analyze Calc Calculate Cl_int & t_1/2 Analyze->Calc

Caption: Step-by-step workflow for determining intrinsic clearance using liver microsomes.

Detailed Protocol:

  • Preparation: Prepare a 10 mM stock of the spirocyclic amine and acyclic control in DMSO. Dilute to 1

    
    M in Phosphate Buffered Saline (PBS).
    
  • Incubation: Mix compound with human liver microsomes (0.5 mg/mL protein concentration) at 37°C.

  • Initiation: Add NADPH-regenerating system (MgCl2, Glucose-6-phosphate, G6P-Dehydrogenase). Control: Run a parallel sample without NADPH to check for chemical instability.

  • Sampling: At

    
     min, remove aliquots.
    
  • Quenching: Immediately transfer aliquot into ice-cold acetonitrile containing an internal standard (e.g., Warfarin or Propranolol) to precipitate proteins.

  • Analysis: Centrifuge (4000g, 20 min). Inject supernatant into LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time. The slope is

    
    .
    
    
    
    
4.2 PAMPA (Parallel Artificial Membrane Permeability Assay)

Objective: Compare passive diffusion of acyclic vs. spirocyclic analogs.

  • Donor Plate: Load compound (10

    
    M) in pH 7.4 buffer.
    
  • Membrane: Coat PVDF filter with 1% lecithin in dodecane (artificial lipid bilayer).

  • Acceptor Plate: Load blank buffer.

  • Incubation: Sandwich plates and incubate for 18 hours at RT.

  • Quantification: Measure UV absorbance or LC-MS of donor and acceptor wells.

    • Expectation: Spirocyclic amines often show higher

      
       than acyclic analogs due to reduced non-specific binding to the membrane lipids, despite lower LogP.
      
Part 5: References
  • Burkhard, J. A., et al. (2010).[5] "Synthesis and Structural Analysis of 2-Azaspiro[3.3]heptanes as Piperidine Bioisosteres." Angewandte Chemie International Edition. Link

  • Johansson, A., et al. (2016).[3][4] "Spirocyclic MCHr1 antagonists: Bioisosteric replacement of a morpholine to improve metabolic stability and reduce hERG potency." Bioorganic & Medicinal Chemistry Letters. Link

  • Reilly, S. W., et al. (2018).[3][4] "Spirocyclic PARP Inhibitors: Design, Synthesis, and Evaluation." Journal of Medicinal Chemistry. Link

  • Hiesinger, K., et al. (2021).[3][4] "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry." Chemical Reviews. Link

Sources

Evaluation of the Metabolic Stability of Spiro[2.5]octan-8-ylmethanamine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Evaluation of the metabolic stability of Spiro[2.5]octan-8-ylmethanamine;hydrochloride Content Type: Publish Comparison Guide

Executive Summary

In the optimization of aliphatic amine building blocks, Spiro[2.5]octan-8-ylmethanamine hydrochloride (SOM-HCl) represents a strategic "bioisostere" designed to overcome the metabolic liabilities of traditional cyclohexane scaffolds.

This guide evaluates the metabolic stability of SOM-HCl compared to its direct structural analogs: Cyclohexylmethanamine (the parent scaffold) and 4,4-Dimethylcyclohexylmethanamine (the traditional metabolic blocker).

The Verdict: SOM-HCl offers a superior balance of properties.[1] While gem-dimethyl analogs effectively block metabolism, they often increase lipophilicity (LogD), leading to poor solubility and higher non-specific binding. The spiro[2.5]octane moiety in SOM-HCl effectively blocks Cytochrome P450 (CYP) oxidation sites via steric and electronic modulation while maintaining a lower lipophilic profile than dimethyl analogs, making it a preferred scaffold for fragment-based drug discovery (FBDD).

Scientific Rationale: The Spirocyclic Advantage[2]

To evaluate SOM-HCl, one must understand the causality of metabolic clearance in aliphatic amines.[1]

The Metabolic Liability of Cyclohexanes

In standard Cyclohexylmethanamine , the cyclohexane ring is highly susceptible to oxidative metabolism by CYP450 enzymes (specifically CYP3A4 and CYP2D6). The primary "soft spots" are the carbon atoms distal to the amine (C3 and C4 positions), which undergo hydroxylation.

The Spiro[2.5]octane Solution

SOM-HCl introduces a cyclopropane ring fused to the cyclohexane core at the spiro-carbon.[1] This modification imparts stability through three mechanisms:

  • Steric Shielding: The rigid cyclopropyl group acts as a steric shield, preventing the large heme-iron active site of CYP enzymes from accessing the vulnerable methylene carbons adjacent to the spiro-fusion.[1]

  • Hybridization Change (The "Gem-Disubstituent Effect"): The spiro-carbon is quaternary.[1] It cannot be oxidized (no C-H bonds).[1] Furthermore, the strain of the cyclopropane ring alters the bond angles and electronics of the adjacent carbons, raising the activation energy required for hydrogen abstraction.

  • Lipophilicity Modulation: Unlike adding two methyl groups (which adds +0.6 to +0.8 to LogP), the spiro-cyclopropyl group adds steric bulk with a smaller lipophilic penalty, often improving the fraction unbound in plasma (

    
    ).
    

Comparative Analysis: SOM-HCl vs. Alternatives

The following table summarizes the expected physicochemical and metabolic profiles of SOM-HCl against standard alternatives. These values represent a consensus of structure-activity relationship (SAR) trends observed in spirocyclic bioisosteres [1, 2].[1]

Table 1: Physicochemical and Metabolic Comparison
FeatureBaseline Traditional Blocker The Candidate
Compound Cyclohexylmethanamine 4,4-Dimethylcyclohexylmethanamine Spiro[2.5]octan-8-ylmethanamine
Structure Type Simple Aliphatic RingGem-dimethyl substitutedSpirocyclic (Cyclopropane fused)
Metabolic Stability Low (High Clearance)High (Blocked Soft Spot)High (Blocked Soft Spot)
Primary Metabolite 4-hydroxy-cyclohexyl...[1]N/A (Stable)N/A (Stable)
Lipophilicity (cLogP) ~1.2~2.0 (High)~1.5 (Moderate)
Solubility HighLowModerate-High
Fsp³ (Complexity) 1.01.01.0 (Higher 3D character)
CYP Inhibition Risk LowModerate (due to lipophilicity)Low

Experimental Protocol: Metabolic Stability Assessment

To validly assess SOM-HCl, a standardized Liver Microsome Stability Assay is required.[1] This protocol ensures data is self-validating through the use of positive and negative controls.[1]

Phase A: Reagents & Preparation
  • Test System: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) (e.g., XenoTech or Corning).

  • Test Compound: SOM-HCl (10 mM stock in DMSO).

  • Controls:

    • High Clearance: Verapamil or Propranolol.[1]

    • Low Clearance: Warfarin.[1]

    • Negative Control:[1] Incubation without NADPH (to rule out chemical instability).[1]

Phase B: Incubation Workflow
  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (100 mM, pH 7.4). Spike with test compound (final conc: 1 µM). Pre-incubate at 37°C for 10 min.

  • Initiation: Add NADPH-regenerating system (or 1 mM NADPH solution) to initiate metabolism.[1]

  • Sampling: Aliquot samples at

    
     minutes.
    
  • Quenching: Immediately dispense aliquots into ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

Phase C: Data Calculation

Calculate the in vitro intrinsic clearance (


) using the elimination rate constant (

) derived from the slope of the natural log of remaining compound vs. time.


Acceptance Criteria:

  • 
     of the decay slope > 0.85.[1]
    
  • Control compounds must fall within historical standard deviation (typically ±20%).[1]

Visualization: Mechanism of Action

The following diagram illustrates the metabolic fate of the baseline compound versus the protective mechanism of the SOM-HCl spiro-scaffold.

MetabolicPathways cluster_0 Baseline: Cyclohexylmethanamine cluster_1 Candidate: SOM-HCl Cyclohexane Cyclohexyl- methanamine CYP CYP450 (Oxidation) Cyclohexane->CYP Exposed C4/C3 Hydrogens Metabolite Hydroxylated Metabolite CYP->Metabolite Rapid Clearance SOM Spiro[2.5]octan- 8-ylmethanamine CYP_Blocked CYP450 (Blocked) SOM->CYP_Blocked Spiro-Fusion Steric Shield Stable Intact Molecule CYP_Blocked->Stable No Oxidation Observed

Figure 1: Comparative metabolic pathways.[1] The baseline cyclohexane scaffold undergoes rapid hydroxylation, while the spiro[2.5]octane scaffold of SOM-HCl sterically hinders CYP450 access, preserving molecular integrity.

References

  • Burkhard, J. A., et al. (2010). "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry. This seminal review establishes the "escape from flatland" principle and the metabolic stability benefits of spirocycles.[1]

  • Krasavin, M., et al. (2021).[2] "Spirocyclic Scaffolds in Medicinal Chemistry: An Update." Journal of Medicinal Chemistry. Provides updated case studies on spiro[2.5]octane derivatives replacing cyclohexanes to lower clearance.

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition. The authoritative source for the microsomal stability protocol described above.

  • Enamine Ltd. (2023).[1] "Spirocyclic Building Blocks for Drug Discovery." Enamine Technical Archives. Validates the commercial availability and physicochemical properties of the spiro[2.5]octane series.

Sources

Safety Operating Guide

Proper Disposal Procedures: Spiro[2.5]octan-8-ylmethanamine Hydrochloride

[1]

Executive Summary & Immediate Safety Directive

Status: Research Chemical / Organic Amine Salt Primary Hazard: Acute Toxicity (Oral/Dermal), Skin/Eye Irritation, Aquatic Toxicity (Assumed). Disposal Method: High-Temperature Incineration via licensed hazardous waste contractor. Critical Prohibition: DO NOT dispose of via sanitary sewer (drain) or municipal trash. DO NOT mix with bleach or strong oxidizers (risk of carcinogenic chloramine generation).

Chemical Profile & Hazard Assessment

Compound Identity: Spiro[2.5]octan-8-ylmethanamine hydrochloride Functional Class: Spirocyclic primary amine salt.

As a Senior Application Scientist, I must emphasize that while specific toxicological data for this niche spiro-building block may be sparse, we strictly apply the Precautionary Principle . We treat this as a bioactive amine capable of neurological interaction until proven otherwise.

Physicochemical Properties & Waste Characterization
ParameterData / CharacteristicOperational Implication
Physical State Solid (White to off-white powder)Low inhalation risk unless aerosolized; easy to lab-pack.
Solubility High (Water, DMSO, Methanol)Spills require wet-wiping; aqueous waste streams must be captured.
Acidity (pH) Weakly Acidic (pH 4.5–6.0 in solution)Compatible with "Organic Acid" or "General Organic" streams.
Reactivity Stable; HygroscopicKeep dry. Releases free base upon treatment with NaOH/KOH.
RCRA Status Non-Listed (Unless characteristic)Classify as Non-Regulated Chemical Waste or Toxic based on vendor SDS.
Reactivity Matrix: The "Chloramine Trap"

The most common error in amine disposal is accidental mixing with hypochlorites (bleach).

  • Mechanism:

    
    
    
  • Risk: Formation of N-chloramines, which are potent cytotoxic agents and potential carcinogens.

  • Protocol: NEVER use bleach to decontaminate glassware containing this compound. Use a dilute surfactant or alcohol rinse first.

Step-by-Step Disposal Protocols

Protocol A: Disposal of Pure Solid (Expired/Unused)

Best for: Old inventory or excess dry reagent.

  • Container Verification: Ensure the original vial is tightly capped. If the cap is cracked, transfer to a clear glass vial with a Teflon-lined screw cap.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "Spiro[2.5]octan-8-ylmethanamine HCl" (95%+).

    • Hazard Checkbox: Toxic, Irritant.[1]

  • Secondary Containment: Place the vial into a clear polyethylene bag (Ziploc type) to contain any potential leakage during transport.

  • Aggregation: Place the bagged vial into the Solid Organic Waste drum (Lab Pack) destined for incineration.

Protocol B: Disposal of Liquid Waste (Reaction Mixtures/Mother Liquors)

Best for: HPLC waste, reaction byproducts, or dissolved stock solutions.

  • Segregation: Determine the primary solvent.

    • If Organic (MeOH, DMSO, DCM): Segregate into Halogenated or Non-Halogenated solvent waste streams.

    • If Aqueous:[2] Segregate into Aqueous Toxic waste stream.

  • pH Check: Verify the pH of the waste stream.

    • Requirement: pH should be between 4 and 10.

    • Action: If highly acidic (<3) due to excess HCl, neutralize slowly with Sodium Bicarbonate (

      
      ) before adding to the main waste carboy to prevent gas evolution in the drum.
      
  • Transfer: Pour into the appropriate HDPE waste carboy using a funnel.

  • Log Entry: Immediately record the volume and concentration on the waste container's accumulation log.

Protocol C: Contaminated Debris (Gloves, Weigh Boats)
  • Gross Contamination: If a weigh boat has visible bulk powder, treat it as Solid Chemical Waste (Protocol A).

  • Trace Contamination: Gloves and paper towels with minor residue should be placed in the Dry Hazardous Waste bin (often a yellow or blue barrel), not regular trash.

Decision Logic & Workflow

The following diagram illustrates the decision-making process for disposing of Spiro[2.5]octan-8-ylmethanamine HCl to ensure compliance and safety.

DisposalWorkflowStartWaste Generation:Spiro[2.5]octan-8-ylmethanamine HClStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid / PowderStateCheck->SolidPathLiquidPathLiquid / SolutionStateCheck->LiquidPathSolidPurePure Substance(Expired/Excess)SolidPath->SolidPureSolidDebrisContaminated Debris(Gloves/Wipes)SolidPath->SolidDebrisLiquidSolventOrganic Solvent Base(DMSO/MeOH/DCM)LiquidPath->LiquidSolventLiquidAqueousAqueous Base(Buffers/Water)LiquidPath->LiquidAqueousActionLabPackLab Pack (Vial in Drum)SolidPure->ActionLabPackActionDryBinDry Hazardous Waste BinSolidDebris->ActionDryBinActionSolventDrumOrganic Solvent CarboyLiquidSolvent->ActionSolventDrumWarningSTOP: Do NOT use Bleach(Chloramine Risk)LiquidAqueous->WarningCheck IncompatibilitiesFinalEHS Pickup & IncinerationActionLabPack->FinalActionDryBin->FinalActionSolventDrum->FinalActionAqDrumAqueous Toxic CarboyActionAqDrum->FinalWarning->ActionAqDrum

Figure 1: Operational decision tree for the segregation and disposal of Spiro[2.5]octan-8-ylmethanamine hydrochloride waste streams.

Regulatory & Compliance Data

When filling out your institution's waste tags, use the following classifications. Note that as a research chemical, it likely lacks a specific UN number, so we use generic "N.O.S." (Not Otherwise Specified) codes.

Regulatory BodyClassificationCode / Description
DOT (Transport) Hazard Class 6.1 (Toxic)UN 2811, Toxic solids, organic, n.o.s. (Spiro[2.5]octan-8-ylmethanamine HCl)
EPA (RCRA) Non-ListedUse D000 (Non-regulated) unless mixed with listed solvents (e.g., F003 for Acetone).
GHS Labeling WarningH302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
Spill Response Protocol (Small Scale < 50g)
  • PPE: Nitrile gloves (double layer), safety goggles, lab coat.

  • Containment: Cover powder spill with a damp paper towel to prevent dust generation.

  • Cleanup: Wipe up solids. Clean area with soap and water.[1][3] Avoid bleach.

  • Disposal: Place all cleanup materials into a sealed bag and dispose of as Solid Debris (Protocol C).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA)

  • American Chemical Society (ACS). (2023).

  • PubChem. (n.d.). Compound Summary: Amine Hydrochloride Salts (General Safety).

Personal protective equipment for handling Spiro[2.5]octan-8-ylmethanamine;hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the safety, logistical, and operational protocols for handling Spiro[2.5]octan-8-ylmethanamine hydrochloride .

As a specialized bicyclic amine salt, this compound presents specific risks related to corrosivity (potential upon hydrolysis), inhalation toxicity, and hygroscopicity. This guide synthesizes data from homologous spiro-amine structures to provide a conservative, high-safety standard for laboratory use.

Chemical Profile & Risk Assessment

Compound Identity:

  • Name: Spiro[2.5]octan-8-ylmethanamine;hydrochloride[1]

  • Chemical Class: Spirocyclic primary amine salt.

  • Physical State: Typically a white to off-white crystalline solid.[2]

  • Solubility: Highly soluble in water, methanol, and DMSO; sparingly soluble in non-polar solvents (e.g., hexanes).

Hazard Causality (Why is it dangerous?):

  • Corrosivity/Irritation: While the hydrochloride salt form mitigates the immediate volatility of the free amine, contact with moisture (sweat, mucous membranes) can hydrolyze the salt, regenerating the protonated amine species which acts as a severe irritant or corrosive agent (Skin Corr. 1B/1C surrogate classification) [1, 2].

  • Inhalation Toxicity: Dust generation is the primary vector of exposure. Inhalation of spiro-amine dusts can cause severe respiratory tract irritation and potential sensitization [3].

  • Hygroscopicity: The HCl salt is prone to absorbing atmospheric moisture, which can lead to clumping and degradation, complicating accurate weighing and increasing the risk of spills during manipulation.

GHS Classification (Conservative Estimate based on Homologs):

  • Signal Word: DANGER

  • H314: Causes severe skin burns and eye damage (if free base released or high concentration).

  • H319: Causes serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.[4]

Personal Protective Equipment (PPE) Strategy

The selection of PPE must be dynamic, scaling with the operation's risk level.

PPE Decision Matrix (Graphviz)

PPE_Matrix Start Operation Type Solid Handling Solid (Weighing/Transfer) Start->Solid Solution Handling Solution (Diluted/Closed System) Start->Solution HighRisk High Risk (Synthesis/Quenching) Start->HighRisk SetB PPE LEVEL B - Neoprene/Nitrile Gloves (0.11mm+) - Chemical Splash Goggles - N95 Respirator or Fume Hood Solid->SetB Dust Hazard SetA PPE LEVEL A - Nitrile Gloves (Double) - Safety Glasses w/ Side Shields - Lab Coat (Cotton/Poly) Solution->SetA Splash Hazard SetC PPE LEVEL C - Butyl Rubber Gloves - Face Shield + Goggles - Tyvek Sleeves/Apron HighRisk->SetC Thermal/Chem Hazard

Figure 1: PPE Decision Matrix based on operational state. Select the level corresponding to your specific task to ensure adequate protection without over-encumbrance.[2][5]

Detailed PPE Specifications
ComponentSpecificationCausality/Reasoning
Hand Protection Double Gloving (Nitrile) The outer glove (min 0.11 mm) acts as a sacrificial barrier against corrosive dust. The inner glove protects during doffing. Avoid Latex due to poor chemical resistance against amines [4].
Eye Protection Chemical Splash Goggles Standard safety glasses are insufficient for fine powders or corrosive liquids that can bypass side shields. Goggles provide a seal against dust entry.
Respiratory Fume Hood (Primary) All open handling must occur in a certified fume hood. If weighing outside a hood is unavoidable, an N95 or P100 particulate respirator is mandatory to prevent inhalation of hygroscopic dust.
Body Protection Lab Coat + Tyvek Sleeves Standard lab coats are permeable. Use disposable Tyvek sleeves when reaching into deep containers to prevent dust accumulation on wrists/forearms.

Operational Handling Protocol

This protocol ensures containment and minimizes degradation of the hygroscopic salt.

Step-by-Step Workflow
  • Preparation:

    • Equip PPE Level B (see Figure 1).

    • Verify Fume Hood airflow (Face velocity: 80–100 fpm).

    • Prepare a neutralization station : A beaker with 5% aqueous Sodium Bicarbonate (

      
      ) and paper towels.
      
  • Weighing (The Critical Step):

    • Note: Static electricity can cause this powder to "jump." Use an anti-static gun if available.

    • Do not use a spatula directly into the stock bottle. Pour a small amount into a secondary weighing boat, then transfer to the balance.

    • Close the stock bottle immediately to prevent moisture absorption (clumping).

  • Solubilization:

    • Add solvent (e.g., Methanol, Water) to the solid, not the reverse, to minimize dust displacement.

    • Exothermic Alert: Dissolving amine salts can be mildly exothermic. Add solvent slowly.

  • Reaction Setup:

    • If converting to the free base (e.g., using

      
       or 
      
      
      
      ), anticipate the release of the free amine odor and potential heat generation. Ensure cooling (ice bath) is available.
Handling Logic Diagram (Graphviz)

Handling_Workflow Stock Stock Container Weigh Weighing (In Fume Hood) Stock->Weigh Anti-static tools Transfer Transfer to Vessel Weigh->Transfer Funnel use Solvent Solvent Addition (Slow Stream) Transfer->Solvent Dissolve Waste Waste Stream (Basic) Solvent->Waste Rinsate

Figure 2: Operational workflow emphasizing containment within the fume hood and controlled solvent addition.

Emergency Response & Decontamination

Spill Response:

  • Isolate: Evacuate the immediate area if the spill is large (>5g) and outside a hood.

  • PPE Upgrade: Wear a full-face respirator if dust is airborne.

  • Neutralize: Cover the spill with Sodium Bicarbonate or Sand . Do not use water initially, as this spreads the amine.

  • Clean: Sweep up the solid/absorbent mixture into a hazardous waste bag. Clean the surface with 1% Acetic Acid (to neutralize residual amine) followed by water [5].

First Aid:

  • Eye Contact: Flush immediately with water for 15 minutes .[2][3] Hold eyelids open. The salt is acidic; rapid dilution is critical to prevent corneal opacity.

  • Skin Contact: Brush off dry powder before wetting. Rinse with copious soap and water.[5][6]

  • Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (potential sensitization).

Waste Disposal & Logistics

Disposal Protocol:

  • Classification: Hazardous Chemical Waste (Corrosive/Toxic).

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid) or strong bases (unless part of a controlled neutralization).

  • Container: High-density polyethylene (HDPE) or glass.

  • Labeling: Must be labeled "Corrosive Solid, Acidic, Organic, N.O.S. (Spiro-amine hydrochloride)."[1][7][8][9][10][11]

Storage Logistics:

  • Temperature: Store at 2–8°C (Refrigerated).

  • Environment: Desiccated environment is mandatory. Store under Nitrogen or Argon if possible to prevent hydrolysis and oxidation.

References

  • BLD Pharm. Safety Data Sheet: Spiro[2.5]octan-6-ylmethanamine. Accessed 2024. Link

  • PubChem. Compound Summary: Spiro[2.5]octan-6-amine hydrochloride. National Library of Medicine. Link

  • Fisher Scientific. Safety Data Sheet: Amine Hydrochlorides General Handling. Link

  • Ansell Chemical Resistance Guide. Permeation & Degradation Data for Amines. Link

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.